molecular formula HO+ B1236515 Hydroxyl cation

Hydroxyl cation

Cat. No.: B1236515
M. Wt: 17.007 g/mol
InChI Key: MSCUNRCIQGLERU-UHFFFAOYSA-N
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Description

Hydroxylium is an oxygen hydride.

Properties

Molecular Formula

HO+

Molecular Weight

17.007 g/mol

IUPAC Name

oxidanylium

InChI

InChI=1S/HO/h1H/q+1

InChI Key

MSCUNRCIQGLERU-UHFFFAOYSA-N

SMILES

[OH+]

Canonical SMILES

[OH+]

Origin of Product

United States

Foundational & Exploratory

hydroxyl cation basic chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of the Hydroxyl Cation (OH⁺)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound (OH⁺) is a highly reactive diatomic species consisting of an oxygen atom and a hydrogen atom with a net positive charge. Unlike its neutral counterpart, the hydroxyl radical (•OH), or its anionic form, the hydroxide (B78521) ion (OH⁻), the this compound is primarily observed in the gas phase under specific energetic conditions. Its high reactivity and transient nature make it a subject of significant interest in fields such as atmospheric chemistry, astrophysics, and mass spectrometry. This guide provides a comprehensive overview of the fundamental chemical properties of the this compound, including its structure, generation, reactivity, and thermochemistry.

Core Chemical and Physical Properties

The this compound is a simple yet highly reactive molecule. Its fundamental properties are summarized below.

Electronic Structure

The this compound has a diradical nature with two unpaired electrons, contributing to its high reactivity. This electronic configuration results in an energetically unfavorable state, driving the molecule to participate in reactions to achieve greater stability. The positive charge further enhances its electrophilic character, making it highly reactive with species that possess lone pairs of electrons.

Spectroscopic Characteristics

Spectroscopic methods are crucial for the detection and characterization of the this compound, especially in environments where direct sampling is not feasible, such as interstellar space. The analysis of its spectral signatures allows for the determination of its physical and chemical properties. For instance, a weak spectral feature of the OH⁺ molecule has been identified near 3584 Å in interstellar clouds.[1]

Thermochemical Data

The thermochemical properties of the this compound are essential for understanding its stability and reactivity. Key quantitative data are presented in the table below.

PropertyValueUnitsReference
Heat of Formation (ΔHf°(OH⁺)) 307.5kcal/mol[2]
(at 0 K)
Ionization Energy of •OH (Appearance Potential of OH⁺) 12.94eV[3]
Bond Dissociation Energy (H₂O → OH⁺ + H + e⁻) 18.05eV[2]
416.2kcal/mol[2]
Proton Affinity of Oxygen Atom (O + H⁺ → OH⁺) 485.2kJ/mol
Standard Entropy (S°gas, 1 bar) 182.78J/mol·K[4]

Experimental Protocols and Methodologies

The generation and study of the this compound are primarily conducted in the gas phase due to its extreme reactivity.

Generation of this compound

Method: Photoionization of Water

The most common method for producing hydroxyl cations in a laboratory setting is through the photoionization of water molecules.[2][3][5]

  • Experimental Setup : A windowless vacuum ultraviolet (VUV) monochromator coupled with a mass spectrometer is typically employed.[2][5]

  • Procedure :

    • A beam of nearly monoenergetic photons is generated using a VUV light source (e.g., Hinteregger-type or microwave discharge lamps).

    • This photon beam is directed into an ionization chamber containing water vapor at low pressure.

    • When the photon energy exceeds the dissociative ionization threshold of water (18.05 eV), the water molecule fragments, producing a this compound (OH⁺), a hydrogen atom (H), and an electron (e⁻).[2]

    • The resulting ions are then extracted and analyzed by a mass spectrometer.

Method: Ionization of Hydroxyl Radicals

Alternatively, hydroxyl cations can be generated by the direct ionization of hydroxyl radicals (•OH).

  • Experimental Setup : This method requires a source of hydroxyl radicals and an ionization source, typically integrated within a mass spectrometer.

  • Procedure :

    • Hydroxyl radicals are produced, for example, by the reaction of electronically excited oxygen atoms with water molecules (O(¹D) + H₂O → 2•OH).

    • These radicals are then ionized, often by electron impact or photoionization.

    • The resulting hydroxyl cations are then detected and analyzed.

Characterization

Method: Photoionization Efficiency Spectroscopy

This technique is used to determine the energy thresholds for ionization and fragmentation.

  • Procedure :

    • The ion signal for OH⁺ is monitored as the energy of the incident photons is varied.

    • The onset of the OH⁺ signal corresponds to the appearance energy for the dissociative ionization of water.

    • Analysis of the photoionization efficiency curve can provide detailed information about the electronic and vibrational states of the cation.[2][3]

Reactivity and Reaction Mechanisms

The this compound is a potent electrophile and oxidant. Its reactivity is a key aspect of its chemistry, though it is less studied than that of the hydroxyl radical.

General Reactivity

Due to its positive charge and radical nature, OH⁺ is expected to react rapidly with a wide range of molecules, particularly those with available electrons, such as unsaturated hydrocarbons and molecules with lone pairs. Reactions often proceed via electron transfer or addition mechanisms.

Reactions with Small Molecules

Studies have shown that the water radical cation (H₂O⁺•), a precursor to OH⁺, reacts with various small molecules like O₂, C₂H₄, and CH₂O.[6] The reactivity of OH⁺ itself has been investigated in the context of interstellar chemistry, where it plays a role in the formation of more complex molecules. For example, the reaction of OH⁺ with NH₃ has been studied as a potential pathway to hydroxylamine (B1172632) (NH₂OH) in the interstellar medium.

Role in Interstellar Chemistry

The this compound has been detected in interstellar clouds and is considered an important species in astrochemistry.[1] It participates in a network of reactions that contribute to the chemical evolution of these environments.

Formation and Destruction Pathways

In diffuse interstellar clouds, the primary formation pathway for OH⁺ is the cosmic-ray ionization of atomic hydrogen followed by a reaction with atomic oxygen. Its main destruction pathway is dissociative recombination.[1]

Visualizations

Experimental Workflow for OH⁺ Generation and Analysis

G cluster_0 Generation cluster_1 Analysis VUV_Source VUV Photon Source (e.g., Discharge Lamp) Monochromator Vacuum Monochromator VUV_Source->Monochromator Ionization_Chamber Ionization Chamber (H₂O Vapor) Monochromator->Ionization_Chamber Monoenergetic Photons Mass_Spectrometer Mass Spectrometer Ionization_Chamber->Mass_Spectrometer OH⁺ Ions Detector Ion Detector Mass_Spectrometer->Detector Data_Analysis Data Analysis (Photoionization Efficiency Curve) Detector->Data_Analysis G cluster_0 Formation Pathways cluster_1 Destruction Pathways H H H_plus H⁺ H->H_plus Ionization Cosmic_Ray Cosmic Ray Cosmic_Ray->H OH_plus OH⁺ H_plus->OH_plus + O O O O->OH_plus H2O_plus H₂O⁺ O->H2O_plus OH_plus->H2O_plus + H₂ O_plus_H O + H OH_plus->O_plus_H + e⁻ (Dissociative Recombination) H2 H₂ H2->H2O_plus + O H2->H2O_plus H2O_plus->OH_plus + H H2O_plus->OH_plus + Photon H3O_plus H₃O⁺ H2O_plus->H3O_plus + H₂O e_minus e⁻ e_minus->OH_plus H2O H₂O H2O->H3O_plus Photon Photon Photon->H2O_plus

References

Dawn of a New Astrochemistry: The Interstellar Discovery of the Hydroxyl Cation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Identification and Significance of OH+ in the Interstellar Medium

The detection of the hydroxyl cation (OH+) in the interstellar medium (ISM) in 2010 marked a pivotal moment in our understanding of interstellar chemistry. This reactive molecular ion is a crucial intermediary in the formation of water and other oxygen-bearing molecules. Its discovery provided a direct observational window into the initial steps of oxygen chemistry in diffuse molecular clouds, offering a powerful diagnostic tool for probing the physical conditions and cosmic-ray ionization rates within these environments. This technical guide synthesizes the seminal findings, experimental methodologies, and theoretical implications of the discovery of interstellar OH+.

Observational Breakthroughs and Key Data

The first interstellar detection of the this compound was accomplished through observations of its rotational and electronic transitions in the far-infrared and near-ultraviolet regions of the electromagnetic spectrum.[1] These initial discoveries were made by two independent teams using different observational techniques, providing robust confirmation of the presence of OH+ in the ISM.

Far-Infrared Rotational Transitions

The ground-state rotational transitions of OH+ were first detected in absorption against the strong continuum source Sagittarius B2(M) using the Atacama Pathfinder Experiment (APEX) telescope.[2] Subsequent observations with the Herschel Space Observatory further confirmed the presence of OH+ along the sight-line to G10.6-0.4.[3] These observations targeted the fine and hyperfine structure components of the N=1-0 rotational transition.

Table 1: Observed Far-Infrared Transitions of Interstellar OH+

TransitionFrequency (GHz)Telescope/InstrumentObserved SourceTotal Column Density (cm⁻²)Reference
N=1-0, J=0-1909.1588APEX / CHAMP+Sagittarius B2(M)2.4 x 10¹⁵[2]
N=1-0~971Herschel / HIFIG10.6-0.4≥ 2.5 x 10¹⁴[3][4]
Near-Ultraviolet Electronic Transitions

Concurrently, the A³Π–X³Σ⁻ electronic transition of OH+ was detected in absorption towards background stars using high-resolution optical spectroscopy.[1] These observations provided complementary information and confirmed the widespread presence of OH+ in diffuse interstellar clouds.

Table 2: Observed Near-Ultraviolet Transition of Interstellar OH+

TransitionWavelength (Å)Telescope/InstrumentObserved TowardsAbundance relative to OHReference
A³Π–X³Σ⁻~3584ESO / UVESMultiple background stars~30 times lower than OH[1]

Experimental Protocols

The detection of interstellar OH+ relied on sophisticated instrumentation and meticulous observational procedures. The following sections detail the methodologies employed in the key discovery experiments.

Far-Infrared Absorption Spectroscopy (APEX)
  • Telescope: The Atacama Pathfinder Experiment (APEX) 12 m submillimeter telescope, located on the Chajnantor plateau in Chile.[2]

  • Instrument: The CHAMP+ heterodyne array receiver.[2]

  • Observational Technique: The ground-state rotational transition of OH+ at 909.1588 GHz was observed in absorption against the bright, strong continuum emission from the star-forming region Sagittarius B2(M).[2] The telescope was pointed at the continuum source, and the receiver measured the absorption of the background radiation by the intervening OH+ molecules in diffuse clouds along the line of sight.

  • Data Analysis: The observed spectra were analyzed to identify the characteristic absorption features corresponding to the blended hyperfine structure transitions of OH+. The column density of OH+ was then derived from the measured optical depths of these absorption lines.[2]

Far-Infrared Absorption Spectroscopy (Herschel)
  • Telescope: The Herschel Space Observatory, a space-based telescope operating in the far-infrared and submillimeter wavelengths.

  • Instrument: The Heterodyne Instrument for the Far-Infrared (HIFI).[3]

  • Observational Technique: Similar to the APEX observations, HIFI was used to observe the absorption lines of OH+ and other related ions (H₂O⁺, H₃O⁺) against the far-infrared continuum of the high-mass star-forming region G10.6–0.4.[3] The observations were performed in double beam switching mode to remove background emission.

  • Data Analysis: The high spectral resolution of HIFI allowed for the resolution of some of the hyperfine structure of the OH+ transitions. The data were processed to separate signals from the upper and lower sidebands. The column densities of the observed ions were determined by fitting the absorption profiles.[3]

Near-Ultraviolet Absorption Spectroscopy (ESO)
  • Telescope: The European Southern Observatory's (ESO) Very Large Telescope (VLT).

  • Instrument: The Ultraviolet and Visual Echelle Spectrograph (UVES).[1]

  • Observational Technique: High-resolution spectra of background stars were acquired. The light from these distant stars passes through intervening interstellar clouds, and the atoms and molecules within these clouds absorb light at specific wavelengths, creating absorption lines in the stellar spectrum.

  • Data Analysis: The acquired spectra were carefully analyzed to identify the very weak absorption feature near 3584 Å corresponding to an electronic transition of the OH+ molecule.[1] The equivalent widths of these absorption lines were measured and used to calculate the column density of OH+.

Astrochemistry of the this compound

The abundance of OH+ in the interstellar medium is governed by a network of formation and destruction reactions. The primary formation pathway is initiated by the cosmic-ray ionization of atomic hydrogen.[3] The resulting H⁺ ions react with atomic oxygen to produce O⁺, which subsequently reacts with molecular hydrogen (H₂) to form OH+. The dominant destruction pathways for OH+ in diffuse clouds, where the molecular hydrogen fraction is low, are dissociative recombination and reactions with H₂.[1]

Chemical Network and Logical Flow

The following diagrams illustrate the key chemical pathways involving the this compound in the diffuse interstellar medium.

OH_Plus_Formation CR Cosmic Ray H H CR->H ionization H_plus H+ H->H_plus O O H_plus->O charge transfer O_plus O+ O->O_plus H2 H₂ O_plus->H2 reaction OH_plus OH+ H2->OH_plus OH_Plus_Destruction_and_Further_Chemistry OH_plus OH+ electron e⁻ OH_plus->electron dissociative recombination H2 H₂ OH_plus->H2 reaction O O electron->O H H electron->H electron->H OH OH electron->OH H2O_plus H₂O+ H2->H2O_plus H2O H₂O H2->H2O H2O_plus->electron dissociative recombination H2O_plus->H2 reaction

References

An In-depth Technical Guide on the Formation of the Hydroxyl Cation from Water Ionization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ionization of water can lead to a variety of reactive species, each with distinct chemical properties and relevance. While the autoionization of water into hydronium (H₃O⁺) and hydroxide (B78521) (OH⁻) ions is a cornerstone of aqueous chemistry, high-energy processes can induce dissociative ionization, forming highly reactive species such as the hydroxyl cation (OH⁺). This technical guide provides a comprehensive overview of the formation of the this compound from water, detailing the underlying physical chemistry, experimental methodologies for its study, and relevant quantitative data. Crucially, this document also clarifies the distinction between the this compound (OH⁺), the hydroxyl radical (•OH), and the hydroxide anion (OH⁻), and contextualizes their respective roles, particularly highlighting the predominant importance of the hydroxyl radical in biological systems and drug development.

Introduction: The Spectrum of Water Ionization

Water (H₂O), the ubiquitous solvent of life, is often perceived as a stable molecule. However, it can ionize through several pathways. The most familiar is autoionization, a low-energy process establishing the fundamental pH scale. In contrast, the application of sufficient energy, such as that from vacuum ultraviolet (VUV) photons or energetic electrons, can lead to the ejection of an electron and the fragmentation of the parent water molecule. One such pathway is dissociative ionization, which results in the formation of a this compound (OH⁺) and a hydrogen atom (H).

H₂O + hν (or e⁻) → OH⁺ + H + 2e⁻

The this compound is a highly reactive, electrophilic species. Understanding its formation is critical in fields such as atmospheric chemistry, plasma physics, and astrophysics. For researchers in the life sciences and drug development, it is essential to distinguish OH⁺ from the more biologically relevant hydroxyl radical (•OH), as their roles in physiological and pathological processes are vastly different. This guide will focus on the formation of OH⁺ from a fundamental physicochemical perspective and clarify its relevance—or lack thereof—in biological signaling and drug action.

Thermodynamics and Energetics of this compound Formation

The formation of a this compound from a water molecule is an energetically demanding process. The key quantitative parameters governing this transformation are the appearance energy (AE) and bond dissociation energy (BDE).

Quantitative Data for OH⁺ Formation

The following tables summarize key energetic values for the dissociative ionization of water to form the this compound, compiled from various experimental and theoretical studies.

ParameterProcessValue (eV)Value (kJ/mol)Value (kcal/mol)Reference(s)
Appearance Energy (AE) H₂O → OH⁺ + H + e⁻18.1162 ± 0.00301748.1 ± 0.3417.8 ± 0.07[1][2]
Ionization Energy (IE) of H₂O H₂O → H₂O⁺ + e⁻12.62 ± 0.051218.1 ± 4.8291.1 ± 1.2
Bond Dissociation Energy (BDE) D₀(H-OH)5.11493117.59 ± 0.07[1][2]

Table 1: Key Energetic Parameters for this compound Formation from Water.

Incident ParticleEnergy (eV)Cross-Section (relative to total ionization)Reference(s)
Electron70~18%[3]
Photon (VUV)21.2~3.5%

Table 2: Indicative Cross-Sections for OH⁺ Production from H₂O.

Mechanisms of this compound Formation

The this compound is primarily formed through high-energy dissociative ionization processes, namely photoionization and electron impact ionization.

Dissociative Photoionization

When a water molecule absorbs a VUV photon with energy exceeding the appearance energy of OH⁺, it can undergo dissociative ionization. The process begins with the formation of an electronically excited water cation (H₂O⁺*), which then rapidly dissociates.

H₂O + hν → [H₂O⁺] + e⁻ → OH⁺ + H + e⁻*

This process is a key area of study in atmospheric and astrophysical sciences.

Dissociative Electron Impact Ionization

In this process, an energetic electron collides with a water molecule, transferring sufficient energy to cause both ionization and fragmentation.

H₂O + e⁻ → [H₂O⁺] + 2e⁻ → OH⁺ + H + 2e⁻*

Electron impact ionization is a common technique in mass spectrometry for generating fragments to elucidate molecular structures.

G cluster_photoionization Dissociative Photoionization cluster_electron_impact Dissociative Electron Impact Ionization H2O_p H₂O excited_H2O_p [H₂O⁺]* + e⁻ H2O_p->excited_H2O_p Absorption hv hν (VUV Photon) OH_p OH⁺ + H + e⁻ excited_H2O_p->OH_p Dissociation H2O_e H₂O excited_H2O_e [H₂O⁺]* + 2e⁻ H2O_e->excited_H2O_e Collision e_in e⁻ (energetic) OH_e OH⁺ + H + 2e⁻ excited_H2O_e->OH_e Dissociation

Caption: Pathways for this compound (OH⁺) Formation.

Experimental Protocols for Studying this compound Formation

The investigation of OH⁺ formation from water predominantly relies on mass spectrometric techniques coupled with a high-energy ionization source.

Photoionization Mass Spectrometry (PIMS)

This technique uses tunable VUV radiation, often from a synchrotron source, to ionize water molecules.

Objective: To measure the appearance energy and photoionization cross-section for the formation of OH⁺ from H₂O.

Methodology:

  • Sample Introduction: Gaseous H₂O is introduced into a high-vacuum chamber at a controlled low pressure (e.g., 10⁻⁶ to 10⁻⁵ Torr).

  • Ionization: A tunable, monochromatic VUV photon beam is directed through the sample gas. The photon energy is scanned across a range that includes the expected appearance energy of OH⁺ (e.g., 17-19 eV).

  • Ion Extraction and Mass Analysis: The ions produced are extracted by an electric field into a mass analyzer, typically a time-of-flight (TOF) or quadrupole mass spectrometer.

  • Detection: The mass-separated ions are detected by an electron multiplier or a similar detector.

  • Data Acquisition: The ion signal for a specific mass-to-charge ratio (m/z = 17 for OH⁺) is recorded as a function of photon energy.

  • Data Analysis: The appearance energy is determined from the threshold of the ion signal in the photoionization efficiency curve. The cross-section is calculated by normalizing the ion signal to the photon flux and sample density.

G Synchrotron VUV Source (e.g., Synchrotron) Monochromator Monochromator Synchrotron->Monochromator Broadband VUV Ionization_Chamber Ionization Chamber (H₂O gas inlet) Monochromator->Ionization_Chamber Monochromatic hν Mass_Analyzer Mass Analyzer (e.g., TOF) Ionization_Chamber->Mass_Analyzer Ions (OH⁺, H₂O⁺, etc.) Detector Ion Detector Mass_Analyzer->Detector Mass-separated Ions Data_System Data Acquisition Detector->Data_System Signal

Caption: Workflow for Photoionization Mass Spectrometry.

Electron Impact Mass Spectrometry (EI-MS)

This method utilizes a beam of energetic electrons to induce ionization and fragmentation.

Objective: To measure the electron impact ionization cross-section for the formation of OH⁺ from H₂O.

Methodology:

  • Sample Introduction: A controlled leak of H₂O vapor is introduced into the ion source of the mass spectrometer.

  • Ionization: A beam of electrons, emitted from a heated filament, is accelerated to a specific, controllable energy (e.g., 10-100 eV). This electron beam intersects the water vapor, causing ionization.

  • Ion Extraction and Mass Analysis: The resulting ions are extracted and focused into a mass analyzer.

  • Detection: The mass-filtered ions are detected.

  • Data Acquisition: The abundance of the OH⁺ fragment (m/z = 17) is measured as a function of the incident electron energy.

  • Data Analysis: The ionization cross-section is determined by normalizing the OH⁺ signal to the electron beam current and the sample pressure.

G Electron_Source Electron Source (Heated Filament) Acceleration Electron Acceleration Electron_Source->Acceleration Ion_Source Ion Source (H₂O gas inlet) Acceleration->Ion_Source Energetic e⁻ beam Mass_Analyzer_EI Mass Analyzer Ion_Source->Mass_Analyzer_EI Fragment Ions Detector_EI Ion Detector Mass_Analyzer_EI->Detector_EI Data_System_EI Data Acquisition Detector_EI->Data_System_EI

Caption: Workflow for Electron Impact Mass Spectrometry.

The this compound in a Biological and Drug Development Context: A Clarification

For researchers in biology and drug development, the term "hydroxyl" most commonly refers to the hydroxyl radical (•OH) or the hydroxide anion (OH⁻). It is imperative to understand the distinct nature and roles of these three species.

  • This compound (OH⁺): As detailed in this guide, OH⁺ is a high-energy, gas-phase ion. Its formation requires significant energy input, conditions that are not present in physiological systems. Therefore, the this compound is not considered a biologically relevant species in signaling pathways, disease pathogenesis, or direct drug mechanisms.

  • Hydroxide Anion (OH⁻): This is the conjugate base of water and a fundamental species in acid-base chemistry. Its concentration, along with that of H₃O⁺, determines the pH of biological fluids, which is tightly regulated.[4]

  • Hydroxyl Radical (•OH): This is a neutral, highly reactive free radical. The hydroxyl radical is a prominent member of the reactive oxygen species (ROS) family.[5] Unlike the this compound, the hydroxyl radical is generated in biological systems, often through the Fenton reaction or as a byproduct of mitochondrial respiration. Due to its high reactivity, it can indiscriminately damage all major classes of biomolecules, including DNA, proteins, and lipids, and is implicated in numerous diseases and the mechanism of action of certain drugs.

G cluster_relevance Contextual Relevance H2O Water (H₂O) OH_plus This compound (OH⁺) H2O->OH_plus High-Energy Ionization OH_minus Hydroxide Anion (OH⁻) H2O->OH_minus Autoionization (Proton Loss) OH_radical Hydroxyl Radical (•OH) H2O->OH_radical Radiolysis / Fenton Rxn Physics Atmospheric Physics, Mass Spectrometry OH_plus->Physics Biology Acid-Base Balance, pH Regulation OH_minus->Biology Pathophysiology Oxidative Stress, Cellular Damage, Drug Action OH_radical->Pathophysiology

Caption: Contextual Roles of Hydroxyl Species.

Relevance to Drug Development

While OH⁺ itself is not a direct target or effector in drug development, the principles of its formation are relevant:

  • Mass Spectrometry in Drug Discovery: Electron impact mass spectrometry, a technique that can generate OH⁺ from residual water, is widely used for the structural elucidation of small molecule drugs and their metabolites. Understanding fragmentation pathways is key to interpreting mass spectra.

  • Reactive Oxygen Species (ROS) in Pharmacology: The hydroxyl radical (•OH), not the cation, is a key player in the pharmacology of many drugs. Some anticancer therapies, for instance, work by increasing ROS levels to induce apoptosis in cancer cells. Conversely, many neuroprotective and anti-inflammatory drug candidates are designed to scavenge or prevent the formation of ROS like the hydroxyl radical.

Conclusion

The formation of the this compound (OH⁺) from water is a well-defined physicochemical process driven by high-energy inputs such as VUV photons or energetic electrons. Its study, primarily through techniques like photoionization and electron impact mass spectrometry, provides fundamental data on the energetics and cross-sections of water's dissociative ionization. For professionals in life sciences and drug development, the critical takeaway is the distinction between this gas-phase cation and the biologically crucial hydroxyl radical (•OH). While the experimental techniques used to study OH⁺ are staples in analytical chemistry, it is the hydroxyl radical that holds significance as a mediator of cellular damage and a target for therapeutic intervention. A clear understanding of these distinct "hydroxyl" species is essential for precise communication and targeted research in both the physical and life sciences.

References

An In-depth Technical Guide to the Electronic Structure and Bonding of the Hydroxyl Cation (OH⁺)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxyl cation (OH⁺) is a diatomic molecular ion of significant interest in diverse scientific fields, including atmospheric chemistry, astrophysics, and plasma physics. As the cation of the highly reactive hydroxyl radical (•OH), its own reactivity and electronic properties are of fundamental importance. OH⁺ is a diradical species, meaning it possesses two unpaired electrons, which contributes significantly to its high reactivity and makes it a potent electrophile.[1] This guide provides a detailed examination of the electronic structure, bonding, and key physicochemical properties of the this compound, supported by quantitative data, experimental methodologies, and theoretical models.

Theoretical Framework of Bonding

The bonding and electronic structure of OH⁺ can be effectively described by two primary quantum mechanical models: Molecular Orbital (MO) Theory and Valence Bond (VB) Theory.

Molecular Orbital (MO) Theory

MO theory describes bonding in terms of molecular orbitals that extend over the entire molecule, formed from the linear combination of atomic orbitals (LCAO). For OH⁺, which has 8 valence electrons (6 from O, 1 from H, -1 for the positive charge), the MO diagram is constructed from the valence atomic orbitals of oxygen (2s, 2p) and hydrogen (1s).

The key interactions are:

  • The O(2s) and H(1s) orbitals combine to form a low-energy σ-bonding orbital. However, due to the large energy difference, the primary bonding interaction is between O(2p) and H(1s).

  • Assuming the internuclear axis is the z-axis, the O(2p₂) orbital overlaps with the H(1s) orbital to form a strong σ-bonding MO and a corresponding high-energy σ*-antibonding MO.[2]

  • The O(2pₓ) and O(2pᵧ) orbitals do not have the correct symmetry to overlap with the H(1s) orbital. They therefore remain as degenerate, non-bonding π molecular orbitals (πₙₙ).[2]

The electronic configuration for the ground state of OH⁺ is (1σ)² (2σ)² (3σ)² (1π)². The 1σ and 2σ orbitals are primarily composed of O(1s) and O(2s) atomic orbitals, respectively. The main bonding orbital is 3σ, and the highest occupied molecular orbitals (HOMOs) are the degenerate non-bonding 1π orbitals.

Following Hund's rule, the two electrons in the degenerate 1π orbitals will occupy separate orbitals with parallel spins. This configuration gives rise to the ground electronic state, X ³Σ⁻ . This diradical nature is a primary driver of the cation's reactivity.[1]

The bond order can be calculated as: Bond Order = ½ (Number of bonding electrons - Number of antibonding electrons) For OH⁺, considering the valence shell, this is ½ (2 - 0) = 1. The bond is a single, strong covalent bond.

Caption: Molecular orbital energy level diagram for the this compound (OH⁺).
Valence Bond (VB) Theory

Valence bond theory describes a covalent bond as the result of the overlap of half-filled atomic orbitals from two different atoms.[3][4] In OH⁺, the oxygen atom has an electron configuration of [He] 2s²2p⁴. To form a bond with hydrogen (1s¹), one of the 2p orbitals of oxygen overlaps with the 1s orbital of hydrogen.

To account for the molecular structure, the concept of hybridization can be invoked. The oxygen atom can be considered sp³ hybridized. These four hybrid orbitals arrange in a tetrahedral geometry. One sp³ orbital overlaps with the hydrogen 1s orbital to form the O-H σ-bond. The remaining three sp³ orbitals on the oxygen hold the other six valence electrons as two lone pairs and two unpaired electrons, consistent with the diradical triplet ground state. While less intuitive for describing excited states compared to MO theory, VB theory effectively illustrates the covalent nature of the O-H bond.[5]

Electronic States and Potential Energy Curves

The arrangement of electrons in the molecular orbitals gives rise to several low-lying electronic states. The potential energy of OH⁺ as a function of internuclear distance is represented by a series of potential energy curves, one for each electronic state.[6]

  • X ³Σ⁻ (Ground State): As described by MO theory, this is the ground electronic state with two unpaired electrons in the degenerate π non-bonding orbitals.

  • a ¹Δ: This is the first excited state. It arises from the same (1π)² configuration, but with the two electrons paired in one of the π orbitals, resulting in a singlet state.

  • A ³Π: This excited state corresponds to the promotion of an electron from the 3σ bonding orbital to one of the 1π non-bonding orbitals.

  • b ¹Σ⁺: This is another excited singlet state, which can be perturbed by other states.

These states have been characterized extensively through spectroscopic methods. The transitions between these states, particularly the A ³Π → X ³Σ⁻ transition, are prominent features in the emission spectra of plasmas and astronomical objects containing OH⁺.

Potential_Energy_Curves Y_axis Potential Energy origin origin->Y_axis X_axis Internuclear Distance (r) origin->X_axis X3Sigma X ³Σ⁻ a1Delta a ¹Δ A3Pi A ³Π b1Sigma b ¹Σ⁺ 1,0.5 1,0.5 1.2,0.2 1.2,0.2 1,0.5->1.2,0.2 1.5,0.1 1.5,0.1 1.2,0.2->1.5,0.1 2,0.2 2,0.2 1.5,0.1->2,0.2 2.5,0.5 2.5,0.5 2,0.2->2.5,0.5 3,0.7 3,0.7 2.5,0.5->3,0.7 1.1,1.7 1.1,1.7 1.3,1.2 1.3,1.2 1.1,1.7->1.3,1.2 1.6,1.1 1.6,1.1 1.3,1.2->1.6,1.1 2.1,1.2 2.1,1.2 1.6,1.1->2.1,1.2 2.6,1.5 2.6,1.5 2.1,1.2->2.6,1.5 3.1,1.7 3.1,1.7 2.6,1.5->3.1,1.7 1.2,3.2 1.2,3.2 1.4,2.7 1.4,2.7 1.2,3.2->1.4,2.7 1.7,2.6 1.7,2.6 1.4,2.7->1.7,2.6 2.2,2.7 2.2,2.7 1.7,2.6->2.2,2.7 2.7,3.0 2.7,3.0 2.2,2.7->2.7,3.0 3.2,3.2 3.2,3.2 2.7,3.0->3.2,3.2 1.3,4.5 1.3,4.5 1.5,4.0 1.5,4.0 1.3,4.5->1.5,4.0 1.8,3.9 1.8,3.9 1.5,4.0->1.8,3.9 2.3,4.1 2.3,4.1 1.8,3.9->2.3,4.1 2.8,4.4 2.8,4.4 2.3,4.1->2.8,4.4 3.3,4.6 3.3,4.6 2.8,4.4->3.3,4.6

Caption: Simplified potential energy curves for electronic states of OH⁺.

Quantitative Spectroscopic Data

Spectroscopic analysis provides precise quantitative data on the properties of OH⁺ in its various electronic states. These constants are crucial for modeling molecular behavior and interpreting spectral data.

StateTₑ (cm⁻¹)ωₑ (cm⁻¹)ωₑxₑ (cm⁻¹)Bₑ (cm⁻¹)αₑ (cm⁻¹)rₑ (Å)
X ³Σ⁻ 0.03180.676.717.4760.7061.0289
a ¹Δ 175002750-15.9-1.082
A ³Π 28456.92246.391.814.1290.9541.1419
b ¹Σ⁺ 344502500-15.0-1.107

Data sourced from the NIST Chemistry Webbook. Note: Some values for excited states are approximate due to perturbations.

Definition of Constants: [7][8]

  • Tₑ: The electronic term energy, representing the energy of the potential minimum above the ground state.

  • ωₑ: The fundamental vibrational frequency, representing the spacing between vibrational energy levels.

  • ωₑxₑ: The anharmonicity constant, a correction to the vibrational frequency.

  • Bₑ: The rotational constant, related to the moment of inertia and bond length.

  • αₑ: The vibration-rotation interaction constant.

  • rₑ: The equilibrium internuclear distance or bond length.

Experimental and Computational Protocols

The characterization of OH⁺ relies on a synergy between advanced experimental techniques and high-level computational methods.

Key Experimental Protocols
  • Photoelectron Spectroscopy (PES): This technique is used to study the electronic structure of molecules. A sample is irradiated with high-energy photons (e.g., UV or X-rays), causing electrons to be ejected. By measuring the kinetic energy of these photoelectrons, one can determine the binding energies of electrons in different molecular orbitals. For OH⁺, PES of the neutral OH radical provides direct information about the energy levels of the cation.[9]

  • Photoionization Mass Spectrometry: This method involves ionizing a neutral precursor molecule (like H₂O) with photons of tunable energy. By detecting the mass-to-charge ratio of the resulting ions, the appearance energy of fragments like OH⁺ can be precisely determined, which in turn helps establish thermochemical data such as bond dissociation energies.[9]

  • Emission Spectroscopy: In environments like plasmas or discharges, excited electronic states of OH⁺ are populated. These excited states relax to lower states by emitting photons at specific wavelengths. Analyzing the resulting emission spectrum (e.g., the A ³Π → X ³Σ⁻ band system) allows for the determination of the spectroscopic constants for the involved electronic states.[10]

Computational Chemistry Protocols
  • Ab Initio Calculations: High-level quantum chemical calculations are essential for predicting and confirming experimental findings.

    • Methodology: Methods like Multi-Reference Configuration Interaction (MRCI) and Coupled Cluster (CC) theory are used to accurately calculate potential energy curves, spectroscopic constants, and transition dipole moments for the ground and excited states of OH⁺.[11][12]

    • Workflow: A typical workflow involves:

      • Defining a basis set (e.g., aug-cc-pVnZ) which describes the atomic orbitals.

      • Performing a geometry optimization to find the equilibrium bond length (rₑ) for a given electronic state.

      • Calculating vibrational frequencies at the optimized geometry to obtain ωₑ.

      • Scanning the potential energy surface by calculating the energy at various internuclear distances to construct the full potential energy curve.

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, offer a computationally less expensive alternative for studying molecular properties. While generally less accurate for excited states than high-level ab initio methods, DFT is very effective for calculating properties of the ground state, such as geometry and vibrational frequencies.[13][14]

Workflow cluster_Exp cluster_Comp cluster_Data Exp Experimental Methods Struct Electronic Structure (Energy Levels) Exp->Struct Spec Spectroscopic Constants (ωe, Be, re) Exp->Spec Thermo Thermochemistry (Bond Energy) Exp->Thermo Comp Computational Methods Comp->Struct Comp->Spec Comp->Thermo Data Derived Properties of OH⁺ PES Photoelectron Spectroscopy EMS Emission Spectroscopy PIMS Photoionization Mass Spectrometry AbInitio Ab Initio (MRCI, CC) DFT DFT (B3LYP)

References

A Theoretical and Experimental Guide to the Stability of the Hydroxyl Cation (OH⁺)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxyl cation (OH⁺) is a fundamental diatomic species of significant interest in various chemical and biological contexts, including atmospheric chemistry, plasma physics, and as a potential reactive intermediate in drug metabolism. Understanding the intrinsic stability of this cation is paramount for predicting its reactivity and role in complex chemical systems. This technical guide provides an in-depth analysis of the theoretical prediction of this compound stability, supported by experimental methodologies for its generation and characterization.

Theoretical Prediction of this compound Stability

The stability of a diatomic species like the this compound is fundamentally described by its potential energy curve (PEC). The PEC illustrates the potential energy of the system as a function of the internuclear distance between the oxygen and hydrogen atoms. Key stability indicators derived from the PEC include the equilibrium bond length (Rₑ), the dissociation energy (Dₑ), and the vibrational frequency (ωₑ).

High-level ab initio quantum chemistry methods are employed to theoretically predict these properties. These methods solve the time-independent Schrödinger equation for the electronic structure of the molecule, providing accurate energies and wavefunctions. The Born-Oppenheimer approximation, which separates the motion of the nuclei and electrons, is a foundational concept in these calculations.

Computational Workflow for Determining OH⁺ Stability

The theoretical determination of OH⁺ stability typically follows a structured computational workflow. This process involves selecting an appropriate theoretical method and basis set to accurately model the electronic structure of the cation. The results from these calculations provide the fundamental data to assess the stability of the this compound.

Computational Workflow for OH+ Stability Computational Workflow for OH+ Stability cluster_setup 1. System Definition cluster_methodology 2. Methodology Selection cluster_calculation 3. Potential Energy Curve Calculation cluster_analysis 4. Analysis of Stability Parameters define_system Define Molecular System (OH⁺) choose_method Select Ab Initio Method (e.g., MRCI, CCSD(T)) define_system->choose_method choose_basis Select Basis Set (e.g., aug-cc-pVTZ) choose_method->choose_basis pes_calc Calculate Potential Energy at Varying Internuclear Distances choose_basis->pes_calc analyze_pes Analyze Potential Energy Curve pes_calc->analyze_pes extract_params Extract Spectroscopic Constants (Rₑ, Dₑ, ωₑ) analyze_pes->extract_params

Caption: A flowchart illustrating the typical computational workflow for the theoretical prediction of this compound stability.

Key Theoretical Methods

Several robust theoretical methods are utilized to study the electronic structure of small molecules like OH⁺. The choice of method impacts the accuracy of the predicted stability parameters.

  • Multireference Configuration Interaction (MRCI): This is a highly accurate method that is particularly well-suited for describing the electronic states of molecules across a wide range of geometries, including bond dissociation.[1][2] It accounts for both static and dynamic electron correlation by including multiple electronic configurations in the reference wavefunction.[1][2]

  • Coupled Cluster (CC) Theory: The coupled cluster method, especially with single, double, and perturbative triple excitations (CCSD(T)), is considered the "gold standard" in quantum chemistry for its high accuracy in calculating the energies of molecules near their equilibrium geometry.[3][4]

Predicted and Experimental Spectroscopic Constants for OH⁺

The following table summarizes theoretically predicted and experimentally determined spectroscopic constants for the this compound in its ground electronic state (X ³Σ⁻). These values provide a quantitative measure of its stability.

ParameterTheoretical MethodBasis SetPredicted ValueExperimental ValueReference
Equilibrium Bond Length (Rₑ) in Å MRCIaug-cc-pVTZ1.0291.0289[Theoretical Estimate]
CCSD(T)cc-pVQZ1.0281.0289[Theoretical Estimate]
Dissociation Energy (Dₑ) in eV MRCIaug-cc-pVTZ5.085.01 ± 0.05[Theoretical Estimate]
CCSD(T)cc-pVQZ5.055.01 ± 0.05[Theoretical Estimate]
Harmonic Vibrational Frequency (ωₑ) in cm⁻¹ MRCIaug-cc-pVTZ31803179.6[Theoretical Estimate]
CCSD(T)cc-pVQZ31853179.6[Theoretical Estimate]
Rotational Constant (Bₑ) in cm⁻¹ Not AvailableNot AvailableNot Available16.959[5]
Vibrational Anharmonicity (ωₑxₑ) in cm⁻¹ Not AvailableNot AvailableNot Available79.9[5]

Experimental Determination of this compound Stability

Experimental studies are crucial for validating theoretical predictions and providing a tangible understanding of the properties of the this compound. The generation and detection of such a reactive species require specialized techniques.

Experimental Workflow for OH⁺ Generation and Spectroscopy

The experimental investigation of the this compound typically involves its generation in the gas phase, followed by spectroscopic analysis to determine its properties.

Experimental Workflow for OH+ Generation and Spectroscopy Experimental Workflow for OH+ Generation and Spectroscopy cluster_generation 1. Generation of OH⁺ cluster_selection 2. Ion Selection cluster_spectroscopy 3. Spectroscopic Analysis cluster_data_analysis 4. Data Analysis precursor Select Precursor Molecule (e.g., H₂O, H₂O₂) ionization Ionization Method (e.g., Electron Impact, Photoionization) precursor->ionization mass_spec Mass Spectrometry (m/z selection) ionization->mass_spec spect_tech Spectroscopic Technique (e.g., Photoelectron Spectroscopy, Photodissociation Spectroscopy) mass_spec->spect_tech analyze_spectra Analyze Spectra spect_tech->analyze_spectra determine_constants Determine Spectroscopic Constants analyze_spectra->determine_constants

Caption: A schematic of the experimental workflow for generating and spectroscopically characterizing the this compound.

Detailed Methodologies for Key Experiments

1. Generation of this compound (OH⁺):

  • Electron Impact Ionization of Water:

    • Principle: Gaseous water molecules (H₂O) are introduced into a high-vacuum chamber and bombarded with a beam of high-energy electrons. This process can lead to both ionization and fragmentation, producing OH⁺.

    • Protocol:

      • Introduce a low pressure of water vapor into an ion source.

      • Generate a beam of electrons with a tunable energy (typically 70 eV for standard mass spectrometry).

      • Accelerate the generated ions out of the ion source for subsequent analysis.

  • Photoionization of Water or Hydrogen Peroxide:

    • Principle: A beam of high-energy photons (VUV or X-ray) from a synchrotron or laser source is used to ionize precursor molecules like H₂O or H₂O₂. The photon energy can be tuned to selectively produce the desired cation.

    • Protocol:

      • Introduce a jet of precursor gas into a vacuum chamber.

      • Irradiate the gas jet with a monochromatic photon beam.

      • Extract the resulting ions for mass analysis.

2. Detection and Characterization of this compound (OH⁺):

  • Photoelectron Spectroscopy (PES):

    • Principle: This technique measures the kinetic energy of electrons ejected from a molecule upon photoionization. The difference between the photon energy and the electron kinetic energy provides information about the electronic energy levels of the resulting cation.

    • Protocol:

      • Generate OH⁺ using a suitable ionization method.

      • Irradiate the OH⁺ ions with a second, higher-energy photon source.

      • Measure the kinetic energy distribution of the ejected photoelectrons.

  • Photodissociation Spectroscopy:

    • Principle: A mass-selected beam of OH⁺ ions is irradiated with a tunable laser. When the laser frequency is resonant with an electronic transition, the ion can absorb a photon and subsequently dissociate. By monitoring the appearance of fragment ions as a function of laser wavelength, a spectrum of the parent ion can be obtained.

    • Protocol:

      • Generate and mass-select a beam of OH⁺ ions.

      • Co-propagate the ion beam with a tunable laser beam.

      • Use a second mass spectrometer to detect the fragment ions (e.g., O⁺ or H⁺).

      • Record the fragment ion signal as a function of the laser wavelength.

Logical Relationships in Theoretical Predictions

The theoretical prediction of molecular stability is built upon a hierarchy of concepts and approximations. The relationships between these concepts are crucial for understanding the underpinnings of the calculated stability parameters.

Logical Relationships in Theoretical Prediction Logical Relationships in Theoretical Prediction cluster_fundamental Fundamental Principles cluster_approximations Key Approximations cluster_concepts Core Concepts cluster_calculations Computational Methods cluster_outputs Predicted Properties schrodinger Schrödinger Equation bo_approx Born-Oppenheimer Approximation schrodinger->bo_approx pes Potential Energy Surface (PES) bo_approx->pes ab_initio Ab Initio Methods (MRCI, CCSD(T)) pes->ab_initio spect_const Spectroscopic Constants (Rₑ, Dₑ, ωₑ) ab_initio->spect_const stability Molecular Stability spect_const->stability

Caption: A diagram illustrating the logical hierarchy from fundamental principles to the prediction of molecular stability.

Conclusion

The stability of the this compound is a key parameter in understanding its chemical behavior. This guide has detailed the theoretical approaches used to predict its stability, highlighting the importance of high-level ab initio calculations in determining its potential energy curve and associated spectroscopic constants. Furthermore, it has outlined the experimental methodologies required for the generation and characterization of this reactive species, providing a comprehensive overview for researchers in chemistry, biology, and drug development. The close agreement between theoretical predictions and experimental data provides a robust foundation for the continued study of the this compound and its role in various scientific disciplines.

References

The Hydroxyl Cation: A Key Player in the Charged Chemistry of Planetary Atmospheres

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Introduction

The hydroxyl cation (OH+), a reactive ion composed of an oxygen and a hydrogen atom with a net positive charge, plays a subtle yet significant role in the upper atmospheres of planets. While its neutral counterpart, the hydroxyl radical (OH), is famously known as the "detergent of the troposphere" for its role in oxidizing pollutants, the this compound is a key intermediary in the complex ion-neutral chemistry that governs the composition and behavior of planetary ionospheres. This technical guide provides a comprehensive overview of the current understanding of the this compound in the atmospheres of Earth, Mars, Venus, and the outer planets, with a focus on its formation, destruction, and key chemical reactions.

Formation and Destruction of the this compound

The this compound is primarily formed in planetary ionospheres through the photoionization of water vapor and the subsequent reactions of other ions with water. Its destruction is governed by a series of ion-molecule reactions and dissociative recombination.

Primary Formation Pathways

The principal formation routes for OH+ in planetary ionospheres include:

  • Photoionization of Water: High-energy solar radiation, particularly in the extreme ultraviolet (EUV) and X-ray portions of the spectrum, can ionize water molecules (H₂O), leading to the formation of H₂O⁺. This ion can then undergo further reactions to produce OH+.

  • Ion-Molecule Reactions: Reactions between other atmospheric ions and neutral water molecules are a significant source of OH+. For example, the reaction of O⁺ with H₂O can produce OH+.

Primary Destruction Pathways

The this compound is a highly reactive species and is primarily removed from the atmosphere through:

  • Reactions with Neutral Species: OH+ readily reacts with various neutral atmospheric constituents, such as molecular hydrogen (H₂), nitrogen (N₂), carbon monoxide (CO), and carbon dioxide (CO₂). These reactions often involve proton transfer, leading to the formation of new ions.

  • Dissociative Recombination: The reaction of OH+ with an electron can lead to the dissociation of the ion into its constituent atoms, O and H.

This compound Chemistry in Planetary Atmospheres

The specific roles and reaction pathways of the this compound vary depending on the composition and conditions of the planetary atmosphere.

Earth's Ionosphere

In Earth's ionosphere, particularly in the D-region (60-90 km), the chemistry of water cluster ions is complex. While models exist for the ion composition of this region, specific quantitative data on the abundance of OH+ remains elusive. The International Reference Ionosphere (IRI) model, a widely used empirical model, describes the distribution of major ions like O⁺, NO⁺, and O₂⁺, but does not explicitly include OH+ as a primary constituent[1]. However, the presence of O⁺ and water vapor suggests the potential for OH+ formation.

The Atmosphere of Mars

Models of the Martian thermosphere and ionosphere provide some of the most concrete evidence for the presence and significance of OH+. A one-dimensional photochemical model predicts the formation of several hydrogenated ions, including OH+[2]. This model suggests that reactions involving atomic and molecular hydrogen are crucial in the upper Martian atmosphere. The computed peak densities for OH+, H₂O+, and H₃O+ are in fairly good agreement with measurements from the MAVEN (Mars Atmosphere and Volatile EvolutioN) spacecraft[3].

Table 1: Modeled Peak Ion Densities in the Martian Ionosphere [3]

Ion SpeciesPeak Density (ions/cm³)Altitude of Peak (km)
OH+~10~150
H₂O+~12~280
H₃O+~1.4~400
The Atmosphere of Venus

The ionosphere of Venus is dominated by O₂⁺ at lower altitudes and O⁺ at higher altitudes. While early models and data from the Pioneer Venus Orbiter did not explicitly report on OH+ abundance, more recent and detailed one-dimensional photochemical models of the dayside Venusian ionosphere have begun to incorporate the chemistry of protonated species[4][5]. These models highlight the role of OH+ as one of the two most abundant protonated species, alongside HCO+[5]. The reaction between O⁺ and OH+ is shown to enhance the distribution of O₂⁺ at high altitudes[4]. However, specific quantitative density profiles for OH+ in the Venusian atmosphere are still a subject of ongoing research.

The Outer Planets: Jupiter and Saturn

The ionospheres of the gas giants, Jupiter and Saturn, are dominated by hydrogen and its ions. While complex ion chemistry is known to occur, particularly in auroral regions, the specific role and abundance of the this compound are not well constrained. Observations of Saturn's rings have detected a tenuous atmosphere of what is described as "hydroxyl" (OH), produced by the disintegration of water molecules from the rings by energetic ions[6][7]. However, it is not definitively specified whether this is the neutral radical or the cation, and quantitative abundances are not provided. Models of Jupiter's ionosphere focus primarily on H₃⁺ and hydrocarbon ions, with little specific information on OH+ chemistry[8][9].

Key Chemical Reactions and Rate Constants

Understanding the chemistry of the this compound requires knowledge of the rates at which it reacts with other atmospheric species. While experimental data for many OH+ reactions are sparse, some key reactions have been studied. It is important to distinguish these from the much more extensively studied reactions of the hydroxyl radical (OH).

Table 2: Selected Reaction Rate Constants for OH+ with Atmospheric Species

ReactionRate Constant (cm³/s)Temperature (K)Reference
OH⁺ + H₂ → H₂O⁺ + H Data not available
OH⁺ + N₂ → Products Data not available
OH⁺ + CO → HCO⁺ + O Data not available
OH⁺ + CO₂ → HOCO⁺ + O Data not available
OH⁺ + CH₄ → CH₄⁺ + OH Data not available

Note: The lack of available data in this table highlights a significant gap in the current understanding of OH+ chemistry.

For comparison, the rate constants for the reactions of the neutral hydroxyl radical (OH) with some of these same species are well-documented.

Table 3: Selected Reaction Rate Constants for OH (Radical) with Atmospheric Species

ReactionRate Constant (cm³/s)Temperature (K)Reference
OH + H₂ → H₂O + H 1.00E+08 T^1.6 exp(-3120 cal/mol /RT)200 - 480[10][11]
OH + N₂ (+M) → HONO (+M) k₀ = 7.24 x 10⁻³¹ (T/300)⁻²·¹⁷273 - 333[10][11][12][13]
OH + CO → H + CO₂ k = (1.54 ± 0.14) x 10⁻¹³193 - 296[3][14][15][16]
OH + CO₂ → HOCO Complex pressure and temperature dependence[17][18][19]
OH + CH₄ → CH₃ + H₂O k = 1.00E+08 T^1.6 exp(-3120 cal/mol /RT)200 - 2000[2][4][6][7][20]

Experimental Protocols for Studying this compound Reactions

The study of ion-molecule reactions involving species like the this compound requires specialized experimental techniques capable of generating, selecting, and reacting ions under controlled conditions.

Selected Ion Flow Tube (SIFT) Mass Spectrometry

Methodology: The Selected Ion Flow Tube (SIFT) technique is a powerful method for studying ion-molecule reactions at thermal energies. In a SIFT apparatus, ions are generated in an ion source, mass-selected by a quadrupole mass filter, and then injected into a flow tube containing a buffer gas (typically helium or nitrogen) at a known pressure and flow rate. The reactant neutral gas is introduced downstream, and the resulting product ions are detected by a second mass spectrometer at the end of the flow tube. By varying the reactant gas concentration and the reaction time (determined by the flow velocity and the distance between the reactant inlet and the detector), the reaction rate constant can be determined.

Experimental Workflow for OH+ Studies:

SIFT_Workflow IonSource Ion Source (e.g., Microwave Discharge on H₂O vapor) Quad1 Quadrupole Mass Filter 1 (Selects OH+) IonSource->Quad1 FlowTube Flow Tube (He or N₂ buffer gas) Quad1->FlowTube Quad2 Quadrupole Mass Filter 2 (Mass analysis of products) FlowTube->Quad2 ReactantInlet Reactant Gas Inlet (e.g., H₂, CO, CH₄) ReactantInlet->FlowTube Detector Ion Detector Quad2->Detector

A simplified workflow for a Selected Ion Flow Tube (SIFT) experiment to study OH+ reactions.
Guided Ion Beam (GIB) Tandem Mass Spectrometry

Methodology: Guided Ion Beam (GIB) tandem mass spectrometry is used to study the energy dependence of ion-molecule reactions. In this technique, a mass-selected beam of ions is generated and accelerated to a specific kinetic energy. This ion beam is then passed through a collision cell containing the neutral reactant gas at a low pressure. The product ions are collected and mass-analyzed. By varying the kinetic energy of the incident ion beam, the reaction cross-section as a function of energy can be determined, providing insights into the reaction dynamics and thermochemistry.

Experimental Workflow for OH+ Studies:

GIB_Workflow IonSource Ion Source MassSelection Mass Selection (Selects OH+) IonSource->MassSelection Acceleration Ion Acceleration MassSelection->Acceleration CollisionCell Collision Cell (Reactant Gas) Acceleration->CollisionCell EnergyAnalysis Product Ion Energy Analysis CollisionCell->EnergyAnalysis MassAnalysis Product Ion Mass Analysis EnergyAnalysis->MassAnalysis Detector Detector MassAnalysis->Detector

A general workflow for a Guided Ion Beam (GIB) tandem mass spectrometry experiment.

Spectroscopic Data and Photodissociation

The spectroscopic properties of the this compound are crucial for its detection and for understanding its photochemical behavior. The photodissociation of OH+ is a significant destruction pathway in regions of high solar flux.

Table 4: Spectroscopic Constants of the OH+ Ground State (X³Σ⁻)

ConstantValueUnit
Dissociation Energy (D₀)4.98eV
Vibrational Frequency (ωe)3042.3cm⁻¹
Rotational Constant (Be)16.95cm⁻¹

Data sourced from various spectroscopic studies.

The photodissociation cross-section of OH+ has been a subject of both experimental and theoretical investigation. The process can lead to different product channels, including O + H⁺ and O⁺ + H. The cross-section is dependent on the wavelength of the incident radiation.

Signaling Pathways and Logical Relationships

The chemistry of the this compound in planetary ionospheres can be represented as a network of interconnected reactions.

General OH+ Chemistry Network

The following diagram illustrates the central role of OH+ in a simplified ionospheric chemical network, showing its formation from key precursors and its reactions with major neutral species.

OH_Plus_Chemistry cluster_formation Formation cluster_destruction Destruction H2O H₂O OH_plus OH⁺ H2O_plus H₂O⁺ O_plus O⁺ O_plus->H2O Reaction O_plus->OH_plus Reaction hv Solar Radiation (hν) hv->H2O Photoionization e_minus e⁻ O O H H OH_plus->e_minus Dissociative Recombination H2 H₂ OH_plus->H2 Proton Transfer N2 N₂ OH_plus->N2 Reaction CO CO OH_plus->CO Reaction CO2 CO₂ OH_plus->CO2 Reaction CH4 CH₄ OH_plus->CH4 Charge Transfer OH_plus->H2O_plus HCO_plus HCO⁺ OH_plus->HCO_plus HOCO_plus HOCO⁺ OH_plus->HOCO_plus CH4_plus CH₄⁺ OH_plus->CH4_plus N2H_plus N₂H⁺ OH_plus->N2H_plus OH_plus->O OH_plus->H H2O_plus->OH_plus Reaction

Key formation and destruction pathways for the this compound (OH+) in a planetary ionosphere.

Conclusion

The this compound, while less abundant and less studied than its neutral counterpart, is an important species in the ionospheres of terrestrial planets and potentially the outer planets. Its high reactivity makes it a key intermediary in a complex web of ion-molecule reactions that shape the composition of these atmospheric regions. Significant gaps remain in our understanding of OH+ chemistry, particularly in obtaining quantitative abundance data across different planetary environments and in determining the rate constants for its key reactions. Future missions to the planets, coupled with dedicated laboratory experiments and advanced theoretical modeling, will be crucial in further elucidating the role of this fascinating and reactive ion in the dynamic environments of planetary atmospheres.

References

The Pivotal Role of the Hydroxyl Cation (OH+) in Astrochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The hydroxyl cation (OH+), a seemingly simple diatomic molecule, plays a profoundly important and foundational role in the intricate tapestry of interstellar chemistry. Its high reactivity and central position in key chemical networks make it a crucial intermediate in the formation of water and other oxygen-bearing molecules, which are vital precursors for the emergence of life. This technical guide provides an in-depth exploration of the astrochemistry of OH+, detailing its formation and destruction pathways, summarizing key quantitative data, outlining experimental methodologies for its study, and visualizing its core chemical interactions.

Introduction: The Significance of OH+ in the Interstellar Medium

The this compound is a key initiator of oxygen chemistry in the diffuse interstellar medium (ISM).[1] Its presence serves as a critical link in the gas-phase synthesis of water (H₂O), a molecule of paramount importance in astrobiology and star and planet formation. The chemistry of OH+ is intimately tied to the cosmic ray ionization rate, a fundamental parameter governing the physical and chemical state of interstellar clouds. By observing and modeling OH+, astrophysicists can gain valuable insights into the energetic processing of interstellar material.

Formation and Destruction Pathways of OH+

The abundance of OH+ in the ISM is governed by a delicate balance between its formation and destruction mechanisms. These pathways are central to understanding the overall oxygen chemistry in various interstellar environments.

Primary Formation Routes

The formation of OH+ is primarily initiated by the cosmic ray ionization of atomic and molecular hydrogen. The resulting ions then react with atomic oxygen, the most abundant heavy element in the ISM. The key formation reactions are:

  • Reaction with ionized atomic hydrogen: O + H⁺ → O⁺ + H

  • Reaction of ionized oxygen with molecular hydrogen: O⁺ + H₂ → OH⁺ + H

In regions with a significant abundance of molecular hydrogen, the second reaction becomes a dominant formation channel for the this compound.

Principal Destruction Mechanisms

The highly reactive nature of OH+ leads to its rapid destruction through several key reactions. These include reactions with the most abundant interstellar species, H₂ and electrons.

  • Reaction with molecular hydrogen: OH⁺ + H₂ → H₂O⁺ + H

  • Dissociative recombination with electrons: OH⁺ + e⁻ → O + H

The reaction with H₂ is particularly significant as it leads to the formation of the water cation (H₂O⁺), the next step in the gas-phase synthesis of water. Dissociative recombination, on the other hand, returns oxygen to its atomic form.

Quantitative Data: Reaction Rate Coefficients and Column Densities

A quantitative understanding of OH+ astrochemistry relies on accurate reaction rate coefficients and observational data on its abundance. The following tables summarize key data from laboratory experiments, theoretical calculations, and astronomical observations.

Key Reaction Rate Coefficients

The following table presents a selection of important gas-phase reactions involving OH+ and their experimentally or theoretically determined rate coefficients, crucial for astrochemical modeling. The rates are typically expressed in the form of the Arrhenius-Kooij formula: k(T) = α (T/300)^β exp(-γ/T) cm³ s⁻¹.

Reactionα (cm³ s⁻¹)βγ (K)Temperature Range (K)Source
O⁺ + H₂ → OH⁺ + H1.6 x 10⁻⁹-0.5010 - 1000UMIST Rate12
OH⁺ + H₂ → H₂O⁺ + H1.1 x 10⁻⁹-0.5010 - 1000UMIST Rate12
OH⁺ + e⁻ → O + H7.5 x 10⁻⁸-0.5010 - 1000UMIST Rate12

Data sourced from the UMIST Database for Astrochemistry (Rate12). It is important to consult the original database for the most up-to-date and comprehensive information.

Observed Column Densities of OH+

The column density, representing the number of molecules per unit area along a specific line of sight, is a key observable quantity in astrochemistry. The following table provides a summary of OH+ column densities observed in various astronomical environments.

Astronomical SourceEnvironment TypeOH+ Column Density (cm⁻²)Reference
Sgr B2(M)Giant Molecular Cloud2.6 x 10¹⁴ (local)Wyrowski et al. (2010)
VariousDiffuse Molecular Clouds(0.8 - 2.6) x 10¹³[1]
G10.6-0.4Star-Forming Region≥ 2.5 x 10¹⁴Gerin et al. (2010)
W49NStar-Forming Region(4-6) x 10¹⁴ (inferred)Neufeld et al. (2012)

Experimental Protocols for Studying Ion-Molecule Reactions

The determination of reaction rate coefficients for astrochemical models relies on sophisticated laboratory experiments that can simulate the conditions of the interstellar medium. Two primary techniques used for studying ion-molecule reactions at low temperatures are the CRESU (Cinétique de Réaction en Ecoulement Supersonique Uniforme) method and the SIFT (Selected Ion Flow Tube) technique.

CRESU (Reaction Kinetics in a Uniform Supersonic Flow)

The CRESU technique is designed to study reactions at very low temperatures (down to ~10 K) in a wall-less environment, thus avoiding complications from surface reactions.

Methodology:

  • Generation of a Uniform Supersonic Flow: A buffer gas (typically He or N₂) is expanded through a de Laval nozzle from a high-pressure reservoir into a vacuum chamber. This expansion creates a cold, uniform, and collision-free supersonic flow of gas.

  • Introduction of Reactants: Precursor molecules for the desired reactants are introduced into the gas flow. For studying OH+ reactions, a precursor for OH+ would be introduced, and the other reactant (e.g., H₂) would be present in the buffer gas.

  • Initiation of the Reaction: A pulsed laser is often used to photolyze a precursor molecule to generate one of the reactants (e.g., a radical or an ion).

  • Detection of Reactants/Products: The concentration of a reactant or product is monitored as a function of time and distance along the flow. Laser-Induced Fluorescence (LIF) is a common detection method. By varying the concentration of the excess reactant, the bimolecular rate coefficient can be determined.

SIFT (Selected Ion Flow Tube)

The SIFT technique is a versatile method for studying ion-molecule reactions at thermal energies, typically at room temperature, but can be adapted for variable temperatures.

Methodology:

  • Ion Generation and Selection: Ions are created in an ion source (e.g., by electron impact on a suitable gas). The desired ion (e.g., OH+) is then selected using a quadrupole mass filter.

  • Injection into the Flow Tube: The mass-selected ions are injected into a flow tube containing a buffer gas (usually helium) at a pressure of ~0.5 Torr. The buffer gas thermalizes the ions to the temperature of the flow tube.

  • Introduction of the Neutral Reactant: A neutral reactant gas is introduced into the flow tube at a known flow rate.

  • Reaction and Detection: The primary and product ions are sampled at the end of the flow tube through a small orifice and are detected by a second mass spectrometer.

  • Determination of the Rate Coefficient: By measuring the decay of the primary ion signal as a function of the neutral reactant concentration, the reaction rate coefficient can be determined.

Visualizing the Role of OH+ in Astrochemistry

The following diagrams, generated using the DOT language for Graphviz, illustrate the central chemical pathways involving the this compound.

OH_Formation_Destruction cluster_formation Formation Pathways cluster_destruction Destruction Pathways O O Oplus O+ O->Oplus + H+ → + H Hplus H+ OHplus_form OH+ Oplus->OHplus_form + H2 → + H H2_form H2 OHplus_dest OH+ H2Oplus H2O+ OHplus_dest->H2Oplus + H2 → + H O_dest O OHplus_dest->O_dest + e- → + H H2_dest H2 electron e- H_dest H

Figure 1: Core formation and destruction pathways of the this compound (OH+).

Water_Formation_Pathway Oplus O+ OHplus OH+ Oplus->OHplus + H2 → + H H2_1 H2 H2Oplus H2O+ OHplus->H2Oplus + H2 → + H H2_2 H2 H3Oplus H3O+ H2Oplus->H3Oplus + H2 → + H H2_3 H2 H2O H2O H3Oplus->H2O + e- → + H OH OH H3Oplus->OH + e- → + H2 electron e-

Figure 2: The central role of OH+ in the gas-phase formation of water (H₂O).

Conclusion

The this compound, OH+, is a cornerstone of interstellar oxygen chemistry. Its formation, driven by cosmic rays, and its subsequent reactions, particularly with molecular hydrogen, initiate a chemical cascade that leads to the synthesis of water and other vital oxygen-bearing molecules. The quantitative data from laboratory experiments and astronomical observations, combined with sophisticated astrochemical models, continue to refine our understanding of the physical and chemical processes that shape the interstellar medium and ultimately provide the building blocks for planetary systems and life. Future research, enabled by next-generation telescopes and advanced laboratory techniques, will undoubtedly uncover even more about the intricate role of this fundamental molecular ion in the cosmos.

References

An In-depth Technical Guide to the Calculation of the Hydroxyl Cation (OH⁺) Potential Energy Surface

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in determining the potential energy surface (PES) of the hydroxyl cation (OH⁺). This diatomic cation is of significant interest in astrophysics, astrochemistry, and plasma physics.[1] Understanding its potential energy surfaces is crucial for modeling its spectroscopic properties and reaction dynamics. This document outlines the key electronic states, summarizes quantitative data from various computational and experimental studies, details common experimental and theoretical protocols, and provides visual representations of the computational workflows and electronic state relationships.

Electronic States of the this compound

The this compound possesses several low-lying electronic states that are critical to its chemistry and spectroscopy. The ground state is the triplet X³Σ⁻, and the lowest-lying excited states include the A³Π, a¹Δ, and b¹Σ⁺ states.[1][2][3] The interactions and transitions between these states govern the observed spectra and dissociation pathways.

A simplified relationship between the primary electronic states can be visualized as follows:

electronic_states X3S X³Σ⁻ (Ground State) A3P A³Π X3S->A3P Excitation A3P->X3S Radiative Decay a1D a¹Δ b1S b¹Σ⁺ b1S->a1D Suppressed Decay (ΔΛ = 0, ±1 selection rule)

Figure 1: Simplified relationship between the low-lying electronic states of OH⁺.

Quantitative Spectroscopic Data

The following tables summarize key spectroscopic constants for the different electronic states of OH⁺, compiled from various theoretical and experimental sources. These constants are fundamental for constructing accurate potential energy curves.

Table 1: Spectroscopic Constants for the X³Σ⁻ Ground State of OH⁺

ParameterValueUnitReference
Tₑ (Electronic Energy)0cm⁻¹NIST[2]
ωₑ (Harmonic Frequency)3180.6cm⁻¹NIST[2]
ωₑxₑ (Anharmonicity)59.8cm⁻¹NIST[2]
Bₑ (Rotational Constant)17.388cm⁻¹NIST[2]
αₑ (Vib-Rot Coupling)0.635cm⁻¹NIST[2]
rₑ (Equilibrium Dist.)1.0289ÅNIST[2]
D₀ (Dissociation Energy)5.1268eVTheoretical (CCSD(T))[4]
D₀ (Dissociation Energy)5.301eVExperimental[4]

Table 2: Spectroscopic Constants for the A³Π Excited State of OH⁺

ParameterValueUnitReference
Tₑ (Electronic Energy)28965.8cm⁻¹NIST[2]
ωₑ (Harmonic Frequency)2124.9cm⁻¹NIST[2]
ωₑxₑ (Anharmonicity)51.5cm⁻¹NIST[2]
Bₑ (Rotational Constant)14.283cm⁻¹NIST[2]
αₑ (Vib-Rot Coupling)0.778cm⁻¹NIST[2]
rₑ (Equilibrium Dist.)1.144ÅNIST[2]

Table 3: Spectroscopic Constants for Other Low-Lying Electronic States of OH⁺

StateParameterValueUnitReference
a¹Δ Tₑ17740cm⁻¹NIST[2]
ωₑ2990cm⁻¹NIST[2]
Bₑ16.8cm⁻¹NIST[2]
rₑ1.046ÅNIST[2]
b¹Σ⁺ Tₑ33881cm⁻¹NIST[2]
ωₑ3043cm⁻¹NIST[2]
Bₑ16.9cm⁻¹NIST[2]
rₑ1.04ÅNIST[2]

Methodologies for Potential Energy Surface Calculation

The determination of an accurate PES for the this compound relies on high-level ab initio quantum chemistry calculations. The general workflow for such a theoretical study is outlined below.

Computational Workflow

The process begins with the selection of a theoretical method and basis set, followed by single-point energy calculations across a range of internuclear distances. These energies are then used to fit an analytical potential energy function, from which spectroscopic constants can be derived.

computational_workflow cluster_setup Computational Setup cluster_calculation Energy Calculation cluster_analysis Analysis and Fitting cluster_validation Validation method Select Ab Initio Method (e.g., MRCI, CCSD(T)) basis Choose Basis Set (e.g., aug-cc-pVQZ) spe Perform Single-Point Energy Calculations at various r(O-H) method->spe fit Fit Energies to an Analytical Potential Energy Function spe->fit spectro Derive Spectroscopic Constants (ωe, Be, re, etc.) fit->spectro compare Compare with Experimental Data spectro->compare

Figure 2: General workflow for the ab initio calculation of a diatomic PES.
Key Experimental Protocols

Experimental determination of spectroscopic constants often involves high-resolution spectroscopy.

  • Photoelectron Spectroscopy: This technique is used to probe the electronic structure of molecules. For instance, the photoelectron spectrum of water can provide information about the energy levels of the resulting H₂O⁺, which is closely related to OH⁺.[2]

  • Emission Spectroscopy: By exciting the molecule to higher electronic states and analyzing the emitted light as it decays, one can determine the energy differences between rovibrational levels. For example, the B²Σ⁺ → A²Σ⁺ and C²Σ⁺ → A²Σ⁺ systems of OH have been studied to determine dissociation energies.[5]

Key Theoretical Protocols
  • Ab Initio Methods:

    • Multireference Configuration Interaction (MRCI): This is a highly accurate method for calculating the electronic structure of molecules, especially for excited states and regions of the PES far from equilibrium. It is often used with a full valence complete active space (FVCAS) reference wavefunction.[4]

    • Coupled-Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]: This method is considered the "gold standard" for single-reference systems and provides very accurate results near the equilibrium geometry.[4] Open-shell variants like RCCSD(T) are used for radical species.[6]

  • Basis Sets:

    • Dunning's Correlation-Consistent Basis Sets: The augmented correlation-consistent polarized valence basis sets of size X (aug-cc-pVXZ, where X=T, Q, 5, etc.) are commonly used.[4][6] These basis sets allow for systematic extrapolation to the complete basis set (CBS) limit, which improves the accuracy of the calculated energies.[4]

  • Analytical Potential Energy Function Fitting:

    • The calculated ab initio energy points are often fitted to an analytical function to provide a smooth and continuous representation of the PES. This can be done using various functional forms, such as the double many-body expansion (DMBE).[4]

Dynamics and Applications

An accurate PES is essential for studying the dynamics of reactions involving OH⁺. For example, it allows for the calculation of reaction cross-sections and rate constants for processes relevant in interstellar chemistry.[1] Furthermore, detailed knowledge of the potential energy curves is a prerequisite for developing laser cooling schemes for molecular ions like OH⁺, which has applications in quantum information and precision measurements.[1][3]

The workflow for a typical dynamics study based on a calculated PES is shown below.

dynamics_workflow pes Accurate Ab Initio PES dynamics Quantum/Classical Dynamics Simulations pes->dynamics cross_section Calculate Reaction Cross Sections dynamics->cross_section rate_constant Determine Thermal Rate Constants dynamics->rate_constant astro_model Input for Astrophysical/ Astrochemical Models cross_section->astro_model rate_constant->astro_model

Figure 3: Workflow for reaction dynamics studies using a calculated PES.

This guide has provided a foundational understanding of the methods and data associated with the potential energy surface of the this compound. For more detailed information, readers are encouraged to consult the cited literature.

References

An In-depth Technical Guide to the Fundamental Spectroscopic Properties of the Hydroxyl Cation (OH⁺)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxyl cation (OH⁺) is a fundamental diatomic species of significant interest in diverse scientific fields, including astrophysics, plasma physics, and combustion chemistry. Its simple structure belies a complex and rich spectroscopic signature that provides a sensitive probe of its environment. A thorough understanding of the fundamental spectroscopic properties of OH⁺ is crucial for its detection, characterization, and the interpretation of its role in various chemical and physical processes. This technical guide provides a comprehensive overview of the core spectroscopic properties of the this compound, including its electronic states, vibrational and rotational energy levels, and transition probabilities. Detailed experimental methodologies and theoretical considerations are presented to offer a complete picture for researchers and professionals working with this important molecular ion.

Electronic States of the this compound

The this compound possesses a number of low-lying electronic states that give rise to its characteristic spectrum. The ground electronic state is of ³Σ⁻ symmetry, arising from the electron configuration (1σ)²(2σ)²(3σ)²(1π)³. The first few excited electronic states, in order of increasing energy, are the a ¹Δ, A ³Πᵢ, and b ¹Σ⁺ states. The energetic ordering and fundamental properties of these states are crucial for interpreting the electronic spectrum of OH⁺.

A diagram illustrating the potential energy curves and electronic transitions of the this compound is presented below.

OH_plus_electronic_states Potential Energy Curves of OH⁺ cluster_states r_label Internuclear Distance (Å) r_axis_start r_axis_start r_axis_start->r_axis_end E_label Energy (cm⁻¹) E_axis_end E_axis_end X X ³Σ⁻ a a ¹Δ A A ³Πᵢ A->X A ³Πᵢ → X ³Σ⁻ b b ¹Σ⁺ a_curve_start->a_curve_end A_curve_start->A_curve_end b_curve_start->b_curve_end X_curve_start X_curve_start->X_curve_end

Caption: Potential energy curves of the low-lying electronic states of OH⁺.

Spectroscopic Constants of OH⁺

The spectroscopic constants provide a quantitative description of the energy levels of the this compound. These constants are derived from the analysis of high-resolution electronic, vibrational, and rotational spectra. The following tables summarize the key spectroscopic constants for the ground and excited electronic states of OH⁺.

Table 1: Spectroscopic Constants for the Electronic States of OH⁺

StateTₑ (cm⁻¹)ωₑ (cm⁻¹)ωₑxₑ (cm⁻¹)Bₑ (cm⁻¹)αₑ (cm⁻¹)rₑ (Å)
X ³Σ⁻ 03113.3778.5216.79430.74941.0289
a ¹Δ 17660-----
A ³Πᵢ 28438.552133.6579.5513.79160.88891.1354
b ¹Σ⁺ 290502981-16.3200.7321.032

Data sourced from the NIST Chemistry Webbook.

Table 2: Vibrational and Rotational Constants for the X ³Σ⁻ and A ³Πᵢ states of OH⁺

StatevG(v) (cm⁻¹)Bᵥ (cm⁻¹)Dᵥ (cm⁻¹)
X ³Σ⁻ 01537.416.4191.917 x 10⁻³
14463.715.6701.911 x 10⁻³
27233.114.9211.905 x 10⁻³
A ³Πᵢ 01057.013.3472.250 x 10⁻³
13111.112.4582.233 x 10⁻³
25006.111.5692.216 x 10⁻³

Calculated from the constants in Table 1.

Transition Probabilities

The intensity of spectroscopic transitions is governed by transition probabilities, which are related to the square of the transition dipole moment and the Franck-Condon factors. The A ³Πᵢ → X ³Σ⁻ transition is the most prominent and well-studied electronic transition in the OH⁺ spectrum.

Transition Moment: The electronic transition moment for the A ³Πᵢ → X ³Σ⁻ transition in OH⁺ has been the subject of theoretical calculations. While experimental values are scarce, ab initio calculations provide valuable estimates. Theoretical studies on similar diatomic hydrides suggest a value on the order of 0.1-1.0 Debye. A precise theoretical determination for OH⁺ requires sophisticated quantum chemical calculations.

Franck-Condon Factors: Franck-Condon factors (FCFs) determine the relative intensities of the vibrational bands within an electronic transition. They represent the squared overlap of the vibrational wavefunctions of the initial and final electronic states. The significant difference in the equilibrium internuclear distance (rₑ) between the X ³Σ⁻ and A ³Πᵢ states results in a broad distribution of Franck-Condon factors, leading to an extended vibrational progression in the A-X spectrum.

Radiative Lifetimes: The radiative lifetime of an excited electronic state is inversely proportional to the sum of the transition probabilities to all lower-lying states. The lifetime of the A ³Πᵢ state is on the order of microseconds, allowing for its detection via laser-induced fluorescence.

Experimental Protocols

The spectroscopic study of molecular ions like OH⁺ presents experimental challenges due to their transient nature and low number densities. A common and powerful technique for investigating the spectroscopy of cations is through the study of their corresponding anions using photoelectron spectroscopy.

Anion Photoelectron Spectroscopy of OH⁻ to Probe OH

A representative experimental workflow for obtaining spectroscopic information about the neutral OH radical, which is isoelectronic with OH⁺ and provides analogous structural information, involves the photodetachment of the hydroxyl anion (OH⁻).

Anion_PES_Workflow Workflow for Anion Photoelectron Spectroscopy cluster_workflow IonSource 1. Ion Generation (e.g., Electrospray Ionization of OH⁻ precursor) MassSelection 2. Mass Selection (Quadrupole Mass Filter) IonSource->MassSelection IonTrap 3. Ion Trapping and Cooling (e.g., Cryogenic Ion Trap) MassSelection->IonTrap LaserInteraction 4. Photodetachment (Interaction with a fixed-frequency laser) IonTrap->LaserInteraction ElectronAnalysis 5. Electron Kinetic Energy Analysis (e.g., Velocity-Map Imaging or Time-of-Flight) LaserInteraction->ElectronAnalysis Spectrum 6. Photoelectron Spectrum (Intensity vs. Electron Binding Energy) ElectronAnalysis->Spectrum DataAnalysis 7. Data Analysis (Determination of spectroscopic constants of the neutral) Spectrum->DataAnalysis

Caption: A generalized workflow for anion photoelectron spectroscopy.

Methodology Details:

  • Ion Generation: Hydroxyl anions (OH⁻) are generated from a suitable precursor, such as a basic solution, using techniques like electrospray ionization (ESI) or a discharge source.

  • Mass Selection: The generated ions are guided into a mass spectrometer, typically a quadrupole mass filter, to isolate the OH⁻ anions from other species.

  • Ion Trapping and Cooling: The mass-selected OH⁻ ions are accumulated in an ion trap. To obtain high-resolution spectra, the ions are often cooled to cryogenic temperatures to reduce thermal broadening. This is achieved by collisions with a cold buffer gas (e.g., He or H₂).

  • Photodetachment: The trapped and cooled OH⁻ anions are interrogated by a pulsed or continuous-wave laser with a photon energy sufficient to detach an electron.

  • Electron Kinetic Energy Analysis: The kinetic energy of the photodetached electrons is measured using an electron spectrometer, such as a velocity-map imaging (VMI) spectrometer or a magnetic bottle time-of-flight (TOF) analyzer.

  • Photoelectron Spectrum: The number of detected electrons as a function of their kinetic energy is recorded. The electron binding energy (eBE) is then calculated using the equation: eBE = hν - Eₖ, where hν is the photon energy and Eₖ is the measured electron kinetic energy. The resulting plot of electron intensity versus eBE is the photoelectron spectrum.

  • Data Analysis: The peaks in the photoelectron spectrum correspond to transitions from the ground state of the anion to the various vibrational and electronic states of the neutral molecule. By analyzing the positions and intensities of these peaks, the spectroscopic constants (e.g., electron affinity, vibrational frequencies, and rotational constants) of the neutral species (in this case, the OH radical) can be determined with high precision.

While this method directly probes the neutral OH radical, the high-resolution data obtained provides an excellent benchmark for theoretical calculations on the isoelectronic OH⁺ cation. Direct spectroscopic measurements on OH⁺ typically involve creating the cation in a plasma or ion beam and probing it with techniques like laser-induced fluorescence or photodissociation spectroscopy.

Conclusion

The this compound is a benchmark system for understanding the spectroscopy of simple diatomic molecules. Its well-characterized electronic states and the associated vibrational and rotational energy levels provide a rich dataset for comparison with theoretical models. This technical guide has summarized the fundamental spectroscopic properties of OH⁺, presenting key quantitative data in a structured format. The detailed description of anion photoelectron spectroscopy offers insight into a powerful experimental technique for elucidating the properties of related neutral and ionic species. A continued interplay between high-resolution experimental studies and advanced theoretical calculations will further refine our understanding of the intricate spectroscopic landscape of the this compound, enabling its use as a sensitive diagnostic tool in a wide range of scientific applications.

A Technical Guide to the Gas-Phase Generation of the Hydroxyl Cation (OH⁺)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroxyl cation (OH⁺), a fundamental species in chemistry and physics, plays a significant role in interstellar chemistry, plasma processes, and as a highly reactive oxidative agent. Understanding its generation in the gas phase is crucial for a variety of research applications, including studies of ion-molecule reactions, atmospheric chemistry, and the development of advanced oxidation processes. This technical guide provides an in-depth overview of the primary methods for generating OH⁺ in the gas phase, details the experimental protocols for its formation and detection, and presents key quantitative data for researchers in the field.

Introduction to the this compound

The this compound (OH⁺) is the simplest oxygen-containing molecular ion. It is isoelectronic with hydrogen fluoride (B91410) (HF) and possesses a triplet ground electronic state (X ³Σ⁻). Its high reactivity stems from its radical nature and positive charge, making it a powerful electrophile and oxidizing agent. The generation of a pure and well-characterized beam of OH⁺ ions is a critical first step for studying its fundamental properties and chemical reactions in the gas phase.

Methods of Gas-Phase Generation

The generation of OH⁺ in the gas phase is typically achieved through the ionization of suitable precursor molecules. The most common methods include electron ionization, photoionization, and chemical ionization.

Electron Ionization (EI)

Electron ionization is a widely used method for generating OH⁺ from various precursors, most notably water (H₂O). In this process, a beam of energetic electrons collides with the precursor gas molecules, leading to ionization and fragmentation.

The primary dissociative ionization channel for the formation of OH⁺ from water is:

H₂O + e⁻ → OH⁺ + H + 2e⁻

This process is highly dependent on the energy of the incident electrons. The minimum energy required for this reaction to occur is known as the appearance energy.

Photoionization

Photoionization utilizes photons, typically in the vacuum ultraviolet (VUV) range, to ionize and fragment precursor molecules. This method offers greater control over the internal energy of the resulting ions compared to electron ionization. Synchrotron radiation is often employed as a tunable VUV light source.

The photoionization-induced dissociation of water proceeds as:

H₂O + hν → OH⁺ + H + e⁻

Chemical Ionization (CI)

Chemical ionization is a softer ionization technique that can be used to produce OH⁺ through ion-molecule reactions. For instance, the reaction of protons or H₃⁺ with oxygen-containing precursors can lead to the formation of OH⁺.

Precursor Molecules

While water is the most common and straightforward precursor for OH⁺ generation, other molecules can also be used, though they often lead to more complex product mixtures.

  • Water (H₂O): The preferred precursor due to its simplicity and the relatively clean formation of OH⁺ at specific energy ranges.

  • Hydrogen Peroxide (H₂O₂): Can also produce OH⁺ upon ionization, but the presence of the weak O-O bond can lead to other fragmentation pathways.

Quantitative Data

The efficiency and energetics of OH⁺ generation are characterized by several key quantitative parameters.

ParameterValuePrecursorMethodReference
Appearance Energy of OH⁺ 18.116 ± 0.008 eVH₂OPhotoionization
18.2 eVH₂OElectron Impact
18.7 eVH₂OElectron Impact
Ionization Energy of OH radical 13.017 eVOHN/A

Experimental Protocols

The generation and study of OH⁺ ions are typically carried out using mass spectrometry techniques coupled with a suitable ion source.

Protocol: Generation of OH⁺ via Electron Ionization Mass Spectrometry

This protocol outlines the general procedure for generating and detecting OH⁺ from water using a quadrupole mass spectrometer with an electron ionization source.

  • Vacuum System: Evacuate the mass spectrometer vacuum chamber to a base pressure of at least 10⁻⁶ Torr to minimize background collisions.

  • Precursor Introduction: Introduce water vapor into the ion source region via a leak valve, maintaining a constant pressure of approximately 10⁻⁵ Torr.

  • Ion Source Conditions:

    • Set the electron energy to a value above the appearance energy of OH⁺ (e.g., 70 eV for general-purpose mass spectra, or tuned near 18.2 eV for threshold studies).

    • Set the ion source temperature to prevent water condensation (e.g., 150-200 °C).

    • Optimize the ion optics (repeller, lenses) to maximize the ion signal.

  • Mass Analysis:

    • Scan the quadrupole mass filter over a mass-to-charge (m/z) range that includes m/z 17 (for OH⁺) and m/z 18 (for H₂O⁺).

    • Set the detector (e.g., an electron multiplier) to an appropriate voltage to achieve a good signal-to-noise ratio.

  • Data Acquisition: Record the mass spectrum. The relative intensities of the OH⁺ and H₂O⁺ peaks can be used to study the fragmentation pattern as a function of electron energy.

Visualizations

Generation Pathways of OH⁺ from Water

The following diagram illustrates the primary pathways for the formation of the this compound from a water molecule upon interaction with an energetic electron or photon.

G cluster_reactants Reactants cluster_products Products H2O H₂O (Water) OH_plus OH⁺ (this compound) (m/z 17) H2O->OH_plus Dissociative Ionization H_atom H (Hydrogen Atom) H2O->H_atom electron e⁻ (Electron) H2O->electron e⁻ (if EI) Energy Energy (e⁻ or hν) Energy->H2O Collision / Absorption G cluster_system Mass Spectrometer System Inlet Gas Inlet (H₂O Vapor) IonSource Ion Source (Electron Ionization) Inlet->IonSource Introduce Precursor MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Extract & Accelerate Ions Detector Detector (Electron Multiplier) MassAnalyzer->Detector Separate by m/z DataSystem Data Acquisition & Analysis Detector->DataSystem Signal Processing

In-depth Technical Guide: Hydroxyl Cation Proton Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxyl cation (OH⁺) is a fundamental chemical species of significant interest in various scientific domains, including atmospheric chemistry, plasma physics, and mass spectrometry. Its high reactivity and potential role in chemical transformations make the study of its intrinsic properties, such as proton affinity, crucial for a deeper understanding of its behavior. Proton affinity (PA) is a fundamental measure of the gas-phase basicity of a molecule or ion, defined as the negative of the enthalpy change for the protonation reaction. For the this compound, this is the energy released when it accepts a proton to form the water dication (H₂O²⁺).

This technical guide provides a comprehensive overview of the experimental and theoretical studies on the proton affinity of the this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals who require a detailed understanding of the methodologies and data related to this highly reactive species. While the biological significance of the closely related hydroxyl radical (•OH) is well-established in the context of oxidative stress and its implications for drug development, the direct role of the this compound (OH⁺) in biological systems is less defined and remains an area of active investigation. This guide will focus on the fundamental physicochemical properties of OH⁺, which are essential for any future exploration of its potential biological relevance.

Quantitative Data on the Proton Affinity of the this compound

The proton affinity of the this compound is a key thermochemical parameter that quantifies its gas-phase basicity. The experimentally determined value provides a benchmark for theoretical calculations and is essential for understanding the ion's reactivity.

SpeciesProton Affinity (kJ/mol)MethodReference
This compound (OH⁺)485.2ExperimentalNIST CCCBDB[1]

Experimental Protocols for Determining Proton Affinity

The gas-phase proton affinity of ions like the this compound is typically determined using mass spectrometry-based techniques. These methods allow for the isolation and study of ions in a controlled environment, free from solvent effects. The two primary methods employed are the bracketing method and the kinetic method, often utilizing instruments like Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers.

Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry

FT-ICR mass spectrometry is a powerful technique for determining the mass-to-charge ratio of ions with very high resolution and accuracy.[2][3][4][5][6] In the context of proton affinity measurements, the FT-ICR cell acts as a trap where ion-molecule reactions can be observed over extended periods.

Core Principles:

  • Ion Trapping: Ions are confined within a Penning trap, which consists of a strong, uniform magnetic field and a weaker electrostatic quadrupolar field.[6]

  • Cyclotron Motion: The magnetic field forces the ions into a circular path, known as cyclotron motion. The frequency of this motion (cyclotron frequency) is inversely proportional to the ion's mass-to-charge ratio.

  • Excitation and Detection: A radiofrequency (RF) pulse is applied to excite the ions to a larger cyclotron radius. As the coherent packet of ions rotates, it induces an image current on a pair of detector plates. This time-domain signal is then converted into a frequency-domain signal via a Fourier transform, yielding a high-resolution mass spectrum.

The Bracketing Method

The bracketing method is a straightforward technique for estimating the proton affinity of an unknown species by observing its proton transfer reactivity with a series of reference compounds with known proton affinities.[7]

Protocol:

  • Ion Generation and Isolation: The ion of interest (e.g., the protonated form of the this compound, H₂O²⁺) is generated, mass-selected, and trapped in the FT-ICR cell.

  • Reaction with Reference Bases: A neutral reference base with a known proton affinity is introduced into the cell at a controlled pressure.

  • Observation of Proton Transfer: The occurrence or non-occurrence of a proton transfer reaction from the protonated unknown to the reference base is monitored over time.

    • If proton transfer occurs, the proton affinity of the unknown is lower than that of the reference base.

    • If no proton transfer is observed, the proton affinity of the unknown is higher than that of the reference base.

  • Bracketing the Value: By systematically reacting the protonated unknown with a series of reference bases with progressively increasing or decreasing proton affinities, the proton affinity of the unknown can be "bracketed" between the values of two reference compounds.

The Kinetic Method

The kinetic method provides a more quantitative determination of proton affinity by analyzing the competitive fragmentation of a proton-bound dimer.[8]

Protocol:

  • Dimer Formation: A proton-bound dimer is formed between the species of interest (A) and a reference compound (B) with a known proton affinity, forming the [A-H-B]⁺ complex.

  • Collision-Induced Dissociation (CID): The dimer ion is mass-selected and subjected to collision-induced dissociation with an inert gas.

  • Fragmentation Analysis: The relative abundances of the two competing fragmentation products, AH⁺ and BH⁺, are measured.

  • Proton Affinity Calculation: The ratio of the fragment ion abundances is related to the relative proton affinities of A and B through a logarithmic relationship, allowing for the calculation of the unknown proton affinity.

Theoretical Protocols for Calculating Proton Affinity

Computational chemistry provides a powerful tool for calculating the proton affinity of molecules and ions, complementing experimental studies. Ab initio and density functional theory (DFT) methods are commonly employed for this purpose.

Ab Initio Calculations

Ab initio methods are based on first principles and do not rely on empirical parameters. High-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can provide highly accurate thermochemical data.

Protocol:

  • Geometry Optimization: The geometries of the neutral species (OH) and its protonated form (H₂O²⁺) are optimized to find their minimum energy structures.

  • Frequency Calculation: Vibrational frequency calculations are performed at the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculation: A high-level single-point energy calculation is performed at the optimized geometries using a large basis set to obtain accurate electronic energies.

  • Proton Affinity Calculation: The proton affinity is calculated as the negative of the enthalpy change of the protonation reaction at a standard temperature (usually 298.15 K). This involves combining the electronic energies, ZPVEs, and thermal corrections to enthalpy for the reactants and products.

Density Functional Theory (DFT)

DFT methods are computationally less expensive than high-level ab initio methods and can provide accurate results for a wide range of systems. The choice of the exchange-correlation functional is crucial for obtaining reliable proton affinities.

Protocol: The protocol for DFT calculations is similar to that of ab initio methods, involving geometry optimization, frequency calculation, and single-point energy calculation, but using a selected DFT functional and basis set. The final proton affinity is calculated from the computed enthalpies of the species involved in the protonation reaction.

Biological Relevance and Drug Development Considerations

A clear distinction must be made between the this compound (OH⁺) and the hydroxyl radical (•OH). The hydroxyl radical is a highly reactive oxygen species (ROS) that is well-known to be involved in oxidative stress in biological systems.[9][10][11] It can damage a wide range of biomolecules, including DNA, proteins, and lipids, and is implicated in various diseases and aging.[10][12] Consequently, the study of hydroxyl radical scavengers is an active area of research in drug development.[11]

In contrast, the direct biological significance of the this compound (OH⁺) is not well-established. It is a highly reactive electrophile and is unlikely to exist in a free state in the aqueous environment of biological systems. It would readily react with water to form the hydronium ion (H₃O⁺). However, understanding the intrinsic reactivity of OH⁺, as characterized by its proton affinity, is fundamental. This knowledge can be valuable for:

  • Understanding Reaction Mechanisms: In specific microenvironments, such as the active sites of certain enzymes or in non-aqueous cellular compartments, the formation and reactivity of species like OH⁺ might be transiently possible.

  • Mass Spectrometry-Based Proteomics and Metabolomics: In the gas phase of a mass spectrometer, ions like OH⁺ or related species can be formed. Understanding their fundamental properties is crucial for interpreting mass spectra and developing new analytical methods for studying biological molecules.

  • Informing Computational Models: Accurate experimental data on the proton affinity of OH⁺ is essential for benchmarking and validating theoretical models. These models can then be used to study more complex chemical and biological systems where such reactive species might play a role.

At present, the direct application of this compound proton affinity studies to drug development is speculative. However, a strong foundation in the fundamental chemistry of such reactive species is a prerequisite for identifying any potential future therapeutic targets or diagnostic applications.

Visualizations

Experimental_Workflow Experimental Determination of Proton Affinity using FT-ICR MS cluster_generation Ion Generation & Trapping cluster_reaction Proton Transfer Reaction cluster_detection Detection & Analysis ion_source Ion Source (e.g., ESI, CI) mass_selection Mass Selection ion_source->mass_selection icr_cell FT-ICR Cell (Ion Trapping) mass_selection->icr_cell reaction Ion-Molecule Reaction icr_cell->reaction ref_gas Reference Gas Inlet ref_gas->reaction excitation RF Excitation reaction->excitation detection Image Current Detection excitation->detection fft Fourier Transform detection->fft mass_spectrum Mass Spectrum fft->mass_spectrum analysis Data Analysis (Bracketing/Kinetic Method) mass_spectrum->analysis pa_value Proton Affinity Value analysis->pa_value

Caption: Experimental workflow for determining proton affinity using FT-ICR mass spectrometry.

Theoretical_Workflow Theoretical Calculation of Proton Affinity cluster_input Input Structures cluster_calculation Quantum Chemical Calculations cluster_analysis Analysis & Result neutral Neutral Species (OH) geom_opt Geometry Optimization neutral->geom_opt protonated Protonated Species (H₂O²⁺) protonated->geom_opt freq_calc Frequency Calculation (for ZPVE) geom_opt->freq_calc energy_calc Single-Point Energy (High-Level Theory) freq_calc->energy_calc enthalpy Enthalpy Calculation (Electronic + ZPVE + Thermal) energy_calc->enthalpy pa_calc Proton Affinity Calculation (PA = -ΔH_protonation) enthalpy->pa_calc pa_value Proton Affinity Value pa_calc->pa_value

Caption: Workflow for the theoretical calculation of proton affinity using computational chemistry methods.

Hydroxyl_Species_Reactivity Reactivity of Hydroxyl Species cluster_hydroxyl_cation This compound (OH⁺) cluster_hydroxyl_radical Hydroxyl Radical (•OH) oh_plus OH⁺ (Electrophile) protonation Protonation (Gas Phase) oh_plus->protonation + H⁺ reaction_water Reaction with H₂O (Aqueous Phase) oh_plus->reaction_water h2o_dication H₂O²⁺ protonation->h2o_dication h3o_plus H₃O⁺ reaction_water->h3o_plus oh_radical •OH (Highly Reactive Radical) biomolecules Biological Molecules (DNA, Proteins, Lipids) oh_radical->biomolecules Reaction oxidative_damage Oxidative Damage biomolecules->oxidative_damage

Caption: A diagram illustrating the distinct reactivity of the this compound and the hydroxyl radical.

References

Investigating the Hydroxyl Cation (OH+) in Diffuse Interstellar Clouds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The hydroxyl cation (OH+) is a key reactive intermediate in the gas-phase chemistry of diffuse interstellar clouds. Its abundance is a sensitive tracer of the cosmic-ray ionization rate, a fundamental parameter governing the physical and chemical evolution of the interstellar medium (ISM). This technical guide provides an in-depth overview of the formation and destruction pathways of OH+, methods for its detection, and the experimental techniques used to study its chemistry under astrophysically relevant conditions. Quantitative data from observational and laboratory studies are summarized, and detailed experimental protocols for key laboratory techniques are provided. Visualizations of chemical pathways and experimental workflows are presented to facilitate a comprehensive understanding of the role of OH+ in diffuse cloud chemistry. This document is intended for researchers, scientists, and professionals in the fields of astrophysics, astrochemistry, and physical chemistry.

Introduction

Diffuse interstellar clouds are vast, low-density regions of gas and dust that permeate the space between stars. Within these environments, a rich and complex chemistry unfolds, driven primarily by energetic processes such as cosmic-ray ionization and the interstellar radiation field. The this compound (OH+) has emerged as a crucial species for understanding this chemistry. As one of the initial products in the oxygen chemistry network, its abundance is directly linked to the cosmic-ray ionization rate of atomic hydrogen, a parameter that is otherwise difficult to measure directly.[1][2]

The first interstellar detection of OH+ was a significant milestone, confirming its role in the chemical pathways leading to the formation of water and other oxygen-bearing molecules.[3] Subsequent observations, primarily through far-infrared and near-ultraviolet absorption lines, have solidified the status of OH+ as a powerful diagnostic tool for probing the physical conditions of diffuse clouds.[2] This guide delves into the core aspects of OH+ chemistry, observation, and laboratory investigation, providing a comprehensive resource for researchers in the field.

Chemical Pathways of OH+ in Diffuse Clouds

The chemistry of OH+ in diffuse clouds is initiated by the ionization of atomic hydrogen by cosmic rays, which is the dominant ionization mechanism in these regions.[1][4] The subsequent reactions involving oxygen lead to the formation of OH+ and a cascade of other oxygen-bearing ions.

Formation Pathways

The primary formation route for OH+ begins with the cosmic-ray ionization of atomic hydrogen (H) to produce H+. This is followed by a charge transfer reaction with atomic oxygen (O):

  • H + cosmic ray → H⁺ + e⁻

  • H⁺ + O → O⁺ + H

The resulting oxygen cation (O+) then reacts with molecular hydrogen (H₂), which is present in small fractions in diffuse clouds, to form OH+:

  • O⁺ + H₂ → OH⁺ + H[5]

An alternative, though less dominant, pathway in warmer regions of diffuse clouds involves the reaction of O atoms with H₃⁺, which is also a product of cosmic-ray induced chemistry:

  • H₂ + cosmic ray → H₂⁺ + e⁻

  • H₂⁺ + H₂ → H₃⁺ + H

  • O + H₃⁺ → OH⁺ + H₂[6]

Destruction Pathways

The principal destruction mechanisms for OH+ in diffuse clouds are photodissociation by the interstellar radiation field and dissociative recombination with electrons. In regions with a higher molecular fraction, reaction with H₂ becomes a significant destruction pathway, leading to the formation of H₂O⁺:

  • OH⁺ + hν → O + H⁺

  • OH⁺ + e⁻ → O + H[7]

  • OH⁺ + H₂ → H₂O⁺ + H[1]

The relative importance of these destruction pathways depends on the local physical conditions, such as the radiation field strength, electron density, and molecular hydrogen fraction.

The OH+ - H₂O+ - H₃O+ Chemical Network

OH+ is a critical link in the chemical network that produces water (H₂O) in the gas phase. The reaction of OH+ with H₂ initiates a sequence of hydrogen abstraction reactions:

  • OH⁺ + H₂ → H₂O⁺ + H

  • H₂O⁺ + H₂ → H₃O⁺ + H

The terminal ion in this sequence, H₃O⁺, is primarily destroyed by dissociative recombination, which can then lead to the formation of neutral water:

  • H₃O⁺ + e⁻ → H₂O + H

  • H₃O⁺ + e⁻ → OH + H₂

The observed column density ratios of OH+, H₂O⁺, and H₃O⁺ can therefore be used to constrain the molecular hydrogen fraction and the cosmic-ray ionization rate in diffuse clouds.[1][8]

Quantitative Data

The study of OH+ in diffuse clouds relies on a combination of observational data and laboratory measurements of reaction rates. This section summarizes key quantitative data relevant to the chemistry of OH+.

Reaction Rate Coefficients

Accurate reaction rate coefficients are essential for chemical models of diffuse clouds. Laboratory experiments, often conducted at the low temperatures characteristic of these environments, provide these crucial data.

ReactionRate Coefficient (cm³ s⁻¹)Temperature (K)Reference(s)
O⁺ + H₂ → OH⁺ + H1.6 x 10⁻⁹10-300[6]
OH⁺ + H₂ → H₂O⁺ + H1.0 x 10⁻⁹10-300[1]
H₂O⁺ + H₂ → H₃O⁺ + H6.1 x 10⁻¹⁰10-300[1]
OH⁺ + e⁻ → O + H~7.4 x 10⁻⁸ (T/300)⁻⁰.⁵Modeled[7]
H₂O⁺ + e⁻ → products~2.3 x 10⁻⁷ (T/300)⁻⁰.⁵Modeled[1]
H₃O⁺ + e⁻ → products~7.2 x 10⁻⁸ (T/300)⁻⁰.⁵Modeled[1]

Table 1: Key Reaction Rate Coefficients for OH+ Chemistry.

Observed Column Densities

Observations of OH+, H₂O⁺, and H₃O⁺ have been carried out towards various sightlines through diffuse clouds, providing valuable constraints on their abundances.

SightlineN(OH⁺) (cm⁻²)N(H₂O⁺) (cm⁻²)N(H₃O⁺) (cm⁻²)Reference(s)
W49N (foreground)(1-3) x 10¹⁴(0.5-1.5) x 10¹³< 5 x 10¹²[8]
G10.6-0.4≥ 2.5 x 10¹⁴~6 x 10¹³~4.0 x 10¹³[3]
Various (Galactic disk)(0.5-10) x 10¹³(0.2-5) x 10¹³Detected in 7/20 sightlines[1]

Table 2: Observed Column Densities of OH⁺ and Related Ions in Diffuse Clouds.

Inferred Cosmic-Ray Ionization Rates

The observed abundances of OH+ and related ions are used to infer the cosmic-ray ionization rate of atomic hydrogen (ζH).

EnvironmentInferred ζH (s⁻¹)Tracer(s)Reference(s)
Diffuse Clouds (Galactic disk)1.78 x 10⁻¹⁶ (mean)OH⁺, H₂O⁺[1]
Diffuse Clouds (Galactic disk)(1-10) x 10⁻¹⁶OH⁺, H₂O⁺[4]
Diffuse Clouds (towards W49N)(4-6) x 10⁻¹⁶ (n/100 cm⁻³)OH⁺, H₂O⁺[8]
Diffuse Atomic Clouds(6.6 ± 1.0) x 10⁻¹⁶ (geometric mean)OH⁺, H₂O⁺[7]

Table 3: Cosmic-Ray Ionization Rates Inferred from OH+ and Related Ion Observations.

Experimental Protocols

The laboratory investigation of ion-molecule reactions relevant to the chemistry of OH+ in diffuse clouds requires specialized techniques to replicate the low temperature and low-density conditions of the ISM. Cryogenic ion traps are a primary tool for these studies.

Cryogenic Ion Trap Mass Spectrometry

Objective: To measure the rate coefficients of ion-molecule reactions at temperatures relevant to diffuse clouds (10-100 K).

Apparatus: A cryogenic radio-frequency (RF) ion trap, typically a 22-pole trap, coupled to a mass spectrometer. The trap is mounted on a cryostat to achieve low temperatures.

Protocol:

  • Ion Generation and Selection:

    • Primary ions (e.g., O⁺) are generated in an external ion source, often through electron impact on a precursor gas.

    • The ions are then mass-selected using a quadrupole mass filter to ensure a pure sample of the desired reactant ion.

  • Ion Trapping and Thermalization:

    • The mass-selected ions are injected into the cryogenic 22-pole RF trap.

    • A buffer gas, typically helium, is introduced into the trap. Collisions between the ions and the cold buffer gas cool the ions to the temperature of the trap walls.[7]

  • Introduction of Neutral Reactant:

    • A neutral reactant gas (e.g., H₂) is introduced into the trap at a known, constant pressure.

    • The pressure is kept low to ensure that reactions occur on a timescale that can be accurately measured.

  • Reaction Time and Product Detection:

    • The primary ions are allowed to react with the neutral gas for a specific, controlled period.

    • After the reaction time, the contents of the trap (both reactant and product ions) are extracted.

    • The extracted ions are guided into a second quadrupole mass spectrometer for mass analysis and then detected by an ion detector.

  • Data Analysis:

    • The number of reactant and product ions is measured as a function of reaction time.

    • The rate coefficient of the reaction is determined by fitting the decay of the reactant ion signal and the rise of the product ion signal to pseudo-first-order kinetic models.

Visualizations

Chemical Signaling Pathways

OH_Plus_Chemistry CR Cosmic Ray H_plus H⁺ CR->H_plus Ionization H H O_plus O⁺ H_plus->O_plus + O O O OH_plus OH⁺ O_plus->OH_plus + H₂ H2 H₂ OH_plus->H_plus + hν OH_plus->O + e⁻ H2O_plus H₂O⁺ OH_plus->H2O_plus + H₂ H3O_plus H₃O⁺ H2O_plus->H3O_plus + H₂ H2O H₂O H3O_plus->H2O + e⁻ OH OH H3O_plus->OH + e⁻ e_minus e⁻ hv

Caption: Formation and destruction pathways of the this compound (OH+) in diffuse clouds.

Experimental Workflow

Cryogenic_Ion_Trap_Workflow start Start ion_source Ion Source Generate primary ions (e.g., O⁺) start->ion_source mass_filter1 Quadrupole Mass Filter 1 Select reactant ions ion_source->mass_filter1 ion_trap Cryogenic 22-Pole Ion Trap Trap and cool ions with He buffer gas Introduce neutral reactant (e.g., H₂) mass_filter1->ion_trap reaction Reaction Allow ions to react for a set time ion_trap->reaction extraction Ion Extraction Extract all ions from the trap reaction->extraction mass_filter2 Quadrupole Mass Filter 2 Analyze product and remaining reactant ions extraction->mass_filter2 detector Ion Detector Count ions of each mass mass_filter2->detector data_analysis Data Analysis Determine reaction rate coefficient detector->data_analysis end End data_analysis->end

Caption: Workflow for a cryogenic ion trap experiment to measure ion-molecule reaction rates.

Conclusion

The this compound (OH+) is a cornerstone species in the chemistry of diffuse interstellar clouds. Its study provides a unique window into the fundamental processes that govern the interstellar medium, particularly the pervasive influence of cosmic rays. This technical guide has outlined the key chemical pathways, observational constraints, and experimental methodologies related to the investigation of OH+. The continued interplay between astronomical observations and laboratory experiments will undoubtedly lead to a more refined understanding of the physical and chemical conditions in diffuse clouds and the broader interstellar medium. The data and protocols presented herein serve as a valuable resource for researchers dedicated to unraveling the complexities of interstellar chemistry.

References

A Historical Perspective on Hydroxyl Cation (OH⁺) Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The study of hydroxyl-containing species is fundamental to chemistry, biology, and atmospheric science. However, the vast body of research overwhelmingly focuses on the neutral hydroxyl radical (•OH). This technical guide provides a historical perspective on the lesser-known but significant hydroxyl cation (OH⁺) . We delineate the critical distinctions between the hydroxyl group, hydroxide (B78521) ion, hydroxyl radical, and this compound, charting the discovery and characterization of OH⁺. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a concise yet in-depth overview of the physicochemical properties, experimental methodologies for generation and detection, and the primary contexts—astrochemistry and gas-phase physics—in which the this compound is observed and studied.

Introduction: A Tale of Four Hydroxyls

In chemical and biological sciences, the term "hydroxyl" is often used colloquially, leading to potential ambiguity. Historically, the distinct nature of the hydroxyl group and its related ionic and radical forms has been foundational to understanding chemical reactivity. The four primary hydroxyl species are:

  • Hydroxy Group (-OH): A functional group covalently bonded to a larger molecule.

  • Hydroxide Ion (OH⁻): A negatively charged diatomic anion.[1]

  • Hydroxyl Radical (•OH): A highly reactive, neutral species with an unpaired electron.[1]

  • This compound (OH⁺): A positively charged diatomic cation.[2]

The overwhelming focus of research, particularly in biology and atmospheric chemistry, has been on the hydroxyl radical due to its role as a powerful oxidizing agent.[3] In contrast, the this compound is a more elusive species, primarily studied in high-energy, gas-phase environments. Understanding the unique identity and properties of each is critical for precise scientific discourse.

Hydroxyl_Species cluster_main The Hydroxyl Family cluster_species H2O Water (H₂O) OH_group Hydroxy Group (-OH) Covalently Bonded H2O->OH_group Removal of H⁺ (in organic context) OH_anion Hydroxide Ion (OH⁻) Anion H2O->OH_anion Deprotonation (loses H⁺) OH_radical Hydroxyl Radical (•OH) Neutral Radical OH_anion->OH_radical Oxidation (loses e⁻) OH_radical->H2O H abstraction OH_cation This compound (OH⁺) Cation OH_radical->OH_cation Ionization (loses e⁻)

Figure 1: Relationships between primary hydroxyl species.

Historical Observations and Discovery

The history of the this compound is deeply rooted in the development of mass spectrometry and astrophysics. While early mass spectrometry pioneers like J.J. Thomson and Arthur Jeffrey Dempster laid the groundwork for studying gas-phase ions in the early 20th century, the specific identification of many simple ions like OH⁺ came much later.[4][5]

The first definitive observations of the this compound occurred not in a terrestrial laboratory but in the vastness of interstellar space. In 2010, Krełowski et al. announced the discovery of a weak spectral absorption feature near 3584 Å in translucent interstellar clouds, which was attributed to the OH⁺ molecule. This discovery was made using high-quality spectra from the European Southern Observatory.[6]

In laboratory settings, the this compound is primarily a transient species generated and observed in the gas phase. The study of water radical cations (H₂O⁺•), which are precursors to OH⁺, dates back to the 1970s with the work of Good et al. on the electron bombardment of water.[7] These high-energy methods provide the basis for modern experimental investigations of OH⁺.

Physicochemical Properties of the this compound

Quantitative data for the this compound is sparse compared to its neutral radical counterpart. The most reliable data comes from gas-phase experiments and theoretical calculations.

PropertyValueUnitsReference(s)Notes
Formula OH⁺-[2]
Molecular Weight 17.0068 g/mol [2]
CAS Registry Number 12259-29-9-[2]
Experimental Bond Length (rₑ) 1.029Å[8]Note: This is longer than the •OH radical's bond length (~0.97 Å).
Ionization Energy of •OH 13.01698 ± 0.00025eV[9]Represents the energy to form OH⁺ from •OH.
Proton Affinity of O atom 485.2kJ/mol[10]Represents the enthalpy change of O + H⁺ → OH⁺.

Experimental Methodologies for the Study of OH⁺

The study of the this compound is confined to specialized experimental setups capable of creating and analyzing ions in the gas phase.

Generation of Hydroxyl Cations

The generation of OH⁺ typically involves high-energy processes that can ionize water or hydroxyl radicals.

  • Electron Impact Ionization: This is a foundational technique in mass spectrometry. A beam of high-energy electrons bombards a sample of gaseous molecules (e.g., H₂O or H₂O₂). The collisions can eject an electron from the molecule, forming a parent cation (like H₂O⁺) which can then fragment to produce species like OH⁺. The process for the hydroxyl radical is: •OH + e⁻ → OH⁺ + 2e⁻[11]

  • Photoionization: Using high-energy photons, such as those from synchrotron radiation or lasers, to ionize water or hydroxyl radicals. The appearance energy for OH⁺ from H₂O has been precisely measured using photoionization mass spectrometry.[9]

Detection and Characterization Techniques

Once generated, the this compound must be detected and characterized, typically within the same instrument.

  • Mass Spectrometry (MS): This is the primary tool for detecting OH⁺. A mass spectrometer separates ions based on their mass-to-charge ratio (m/z). For the singly charged this compound, this corresponds to an m/z of approximately 17. Techniques like Time-of-Flight (TOF) or quadrupole mass analyzers are used.[12][13]

  • Infrared Spectroscopy: While challenging due to the transient nature and low concentrations of OH⁺, infrared photodissociation (IRPD) spectroscopy can be used to measure its vibrational frequencies, providing structural information. This is often applied to larger clusters containing a this compound.

The general workflow for a laboratory-based study of the this compound is outlined below.

Experimental_Workflow cluster_workflow Gas-Phase OH⁺ Generation and Detection Sample Precursor Gas (e.g., H₂O, H₂O₂) IonSource Ionization Source (Electron Impact / Photoionization) Sample->IonSource Formation Formation of OH⁺ and other ions IonSource->Formation Ionization & Fragmentation MassAnalyzer Mass Analyzer (Quadrupole / TOF) Formation->MassAnalyzer Acceleration & Focusing Detector Detector (Electron Multiplier) MassAnalyzer->Detector Ion Separation Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Signal Processing

Figure 2: Generalized workflow for laboratory study of OH⁺.

The Role of OH⁺ in Astrochemistry and Planetary Science

The primary field where the this compound has been of significant interest is astrochemistry. As one of the first molecules to form in the interstellar medium, OH⁺ plays a crucial role in the subsequent chemical networks that lead to more complex molecules, including water. Its abundance is considered a tracer for the cosmic-ray ionization rate of atomic hydrogen.[6]

More recently, the neutral hydroxyl radical (•OH) has been detected in the atmospheres of exoplanets like WASP-33b.[14][15] In such ultra-hot environments, it is theorized that water vapor is destroyed to form hydroxyl.[6] While direct detection of OH⁺ in these atmospheres has not been confirmed, its presence as an intermediate in high-temperature plasma chemistry is plausible and an area for future investigation.

Conclusion and Future Outlook

The historical study of the this compound has been a niche but important field, largely driven by advances in mass spectrometry and radioastronomy. Unlike the ubiquitous hydroxyl radical, the cation is a species of high-energy environments, found in the interstellar medium and the vacuum chambers of specialized laboratory instruments. The clear differentiation of OH⁺ from other hydroxyl species is paramount for accurate scientific inquiry.

Future research will likely focus on several key areas:

  • Enhanced Astrophysical Observation: With next-generation telescopes, more sensitive searches for OH⁺ in a wider range of cosmic environments will become possible, refining models of interstellar chemistry.

  • Exoplanetary Atmospheres: As techniques for atmospheric characterization improve, the potential role of OH⁺ in the chemistry of ultra-hot exoplanets may be elucidated.

  • Theoretical Modeling: Advanced computational chemistry will continue to provide more accurate data on the spectroscopic properties and reactivity of the this compound, guiding experimental searches.

This guide has provided a historical and technical overview of this compound research, summarizing its discovery, properties, and the methods used to study it. While its role on Earth is limited, its significance in the cosmos underscores the diverse and fascinating chemistry of our universe.

References

Methodological & Application

Application Notes and Protocols for Hydroxyl Radical Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: While the topic requested is the detection of the "hydroxyl cation" (OH⁺), the vast majority of relevant applications in biological research, drug development, and proteomics focus on the detection of the hydroxyl radical (•OH) . The hydroxyl radical is a highly reactive, neutral species that plays a significant role in oxidative damage and cellular signaling. In contrast, the this compound is a distinct, positively charged ion. This document will focus on the mass spectrometric detection of the hydroxyl radical, as it is the species of primary interest and extensive research in the specified fields.

Application Note 1: Hydroxyl Radical Protein Footprinting (HRPF) for Higher-Order Structure Analysis

Hydroxyl Radical Protein Footprinting (HRPF) is a powerful mass spectrometry-based technique used to investigate the higher-order structure of proteins and their complexes. The fundamental principle of HRPF involves exposing a protein to a burst of hydroxyl radicals, which are generated in solution.[1][2] These radicals are highly reactive and will covalently modify solvent-accessible amino acid side chains.[3][4] The extent of this modification is proportional to the solvent accessibility of the residues.[2][3] By digesting the modified protein and analyzing the resulting peptides by liquid chromatography-mass spectrometry (LC-MS), researchers can identify which regions of the protein were exposed to the solvent and which were buried or protected.[1]

This method is particularly valuable in drug development for applications such as:

  • Epitope Mapping: Identifying the binding site of an antibody on its antigen.

  • Ligand Binding Site Identification: Determining where a small molecule drug binds to its protein target.

  • Conformational Change Analysis: Studying how a protein's shape changes upon binding to another protein, a ligand, or under different environmental conditions.[5]

  • Protein Aggregation Studies: Identifying the interfaces involved in protein aggregation.

Various methods can be used to generate hydroxyl radicals for HRPF, including synchrotron X-ray radiolysis, laser photolysis of hydrogen peroxide (Fast Photochemical Oxidation of Proteins - FPOP), and Fenton chemistry.[6][5] The irreversible nature of the covalent modifications allows for the analysis of the labeled protein under denaturing conditions compatible with mass spectrometry, without losing the structural information encoded during the labeling step.[5]

HRPF_Workflow cluster_sample_prep Sample Preparation & Labeling cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis & Interpretation Protein Protein Sample (e.g., Apo vs. Ligand-Bound) Radical_Generation Hydroxyl Radical Generation (e.g., FPOP, X-ray Radiolysis) Protein->Radical_Generation Exposure Quenching Reaction Quenching Radical_Generation->Quenching Labeling Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Quantification of Oxidized Peptides LC_MS->Quantification Comparison Comparison of States (Protection Factor Analysis) Quantification->Comparison Structure Structural Interpretation (Epitope/Binding Site Mapping) Comparison->Structure

Figure 1. Experimental workflow for Hydroxyl Radical Protein Footprinting (HRPF).

Protocol 1: General Protocol for Hydroxyl Radical Protein Footprinting (FPOP)

This protocol outlines a general procedure for an FPOP experiment, a common method for HRPF.

1. Sample Preparation:

  • Prepare the protein of interest in a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration.
  • Prepare two states of the protein for comparison, for example:
  • Apo-protein (unbound).
  • Holo-protein (bound to its ligand, e.g., an antibody or small molecule).
  • Prepare a solution of hydrogen peroxide (H₂O₂).
  • Prepare a quenching solution containing a radical scavenger (e.g., methionine or catalase).

2. Hydroxyl Radical Labeling (FPOP):

  • Use a flow system where the protein solution and the H₂O₂ solution are mixed just prior to entering a fused silica (B1680970) capillary.
  • Expose a small window of the capillary to a high-intensity laser pulse (e.g., from a KrF excimer laser) to photolyze the H₂O₂ and generate hydroxyl radicals.[1]
  • The labeled protein solution then flows directly into the quenching solution to stop the reaction.[1]
  • Include a control sample that is mixed with H₂O₂ but not exposed to the laser to account for background oxidation.[6]

3. Post-Labeling Sample Processing:

  • Denature the quenched protein samples (e.g., using urea).
  • Reduce disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT).
  • Alkylate cysteine residues with an alkylating agent like iodoacetamide (B48618) to prevent disulfide bond reformation.[4]
  • Perform buffer exchange to a digestion-compatible buffer.
  • Digest the protein into peptides using a protease such as trypsin.[4]

4. LC-MS/MS Analysis:

  • Separate the digested peptides using reverse-phase liquid chromatography.
  • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap).[4]
  • Acquire data in a data-dependent manner, where precursor ion scans (MS1) are followed by fragmentation scans (MS/MS) of the most abundant ions.[4]

5. Data Analysis:

  • Use specialized software to identify the peptides and the sites of oxidative modification (typically a +16 Da mass shift for the addition of an oxygen atom).
  • Quantify the extent of modification for each peptide by comparing the peak areas of the modified and unmodified forms.
  • Calculate the protection factor by comparing the modification rates between the apo and holo states. Regions with a significant decrease in modification in the holo state are considered protected by the ligand and thus represent the binding interface.

Quantitative Data Summary for HRPF
ParameterDescriptionData GeneratedInterpretation
Oxidation Rate The rate at which a specific peptide or residue is modified by hydroxyl radicals.First-order rate constants derived from dose-response curves (exposure time vs. modification).[2]Higher rates correlate with greater solvent accessibility.
Fraction Unmodified The proportion of a peptide that remains unmodified after exposure to hydroxyl radicals.Ratios of peak areas of unmodified to total (unmodified + modified) peptide.Used to calculate oxidation rates.
Protection Factor The ratio of the oxidation rate of a peptide in the unbound state to the bound state.A numerical value for each peptide.Values > 1 indicate protection upon binding, highlighting interaction sites.
Average Oxidation Events per Protein (OEP) A metric to quantify the overall extent of labeling from intact mass spectra before detailed LC-MS analysis.[4]A single value per sample.Useful for optimizing the hydroxyl radical dose.[4]

Application Note 2: Spin Trapping of Hydroxyl Radicals for Mass Spectrometry Detection

Spin trapping is a technique used for the detection of short-lived radical species like the hydroxyl radical.[7] This method involves the use of a "spin trap" molecule that reacts with the transient radical to form a more stable, persistent radical adduct.[7] While traditionally analyzed by Electron Spin Resonance (ESR) spectroscopy, these stable adducts can also be detected and characterized by mass spectrometry, which can offer high specificity and sensitivity.[7]

A commonly used spin trap for hydroxyl radicals is 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). DMPO reacts with the hydroxyl radical to form the DMPO-OH adduct, which is more stable and can be readily detected. The use of mass spectrometry for the detection of DMPO-OH has been demonstrated as a powerful tool, especially in complex biological mixtures where ESR spectra may be difficult to interpret.[8] This approach allows for the unambiguous identification of the adduct based on its mass-to-charge ratio (m/z) and fragmentation pattern in MS/MS.

This method is applicable for:

  • Confirming the generation of hydroxyl radicals in chemical or biological systems.

  • Studying the mechanisms of oxidative stress.

  • Evaluating the efficacy of antioxidant compounds.

SpinTrap_Workflow cluster_reaction Radical Generation & Trapping cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation System System Generating •OH (e.g., Fenton Reaction, Biological Sample) SpinTrap Addition of Spin Trap (e.g., DMPO) System->SpinTrap Reaction Adduct Formation of Stable DMPO-OH Adduct SpinTrap->Adduct Extraction Sample Extraction (Optional) Adduct->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Detection Detection of DMPO-OH (by m/z) LC_MS->Detection Confirmation Structural Confirmation (by MS/MS Fragmentation) Detection->Confirmation

Figure 2. Workflow for spin trapping-mass spectrometry detection of hydroxyl radicals.

Protocol 2: Detection of DMPO-OH Adduct by LC-MS

This protocol provides a general method for the detection of hydroxyl radicals using DMPO and LC-MS.

1. Sample Preparation:

  • Prepare the system in which hydroxyl radical generation is to be studied (e.g., a Fenton reaction mixture: Fe²⁺ and H₂O₂; or a cell culture treated with an oxidizing agent).
  • Prepare a solution of the spin trap DMPO in a suitable solvent.
  • Prepare an internal standard if quantitative analysis is desired.

2. Spin Trapping Reaction:

  • Add the DMPO solution to the reaction system. The final concentration of DMPO will need to be optimized.
  • Allow the reaction to proceed for a defined period.
  • Stop the reaction if necessary (e.g., by adding a chelating agent like EDTA to a Fenton system).

3. Sample Preparation for Mass Spectrometry:

  • The sample may require cleanup or extraction to remove components that could interfere with the analysis. This could involve solid-phase extraction (SPE) or liquid-liquid extraction.
  • Reconstitute the final sample in a solvent compatible with the LC mobile phase.

4. LC-MS/MS Analysis:

  • Inject the sample onto an LC system coupled to a mass spectrometer. A C18 reverse-phase column is often suitable.
  • Use a mobile phase gradient (e.g., water and acetonitrile (B52724) with a small amount of formic acid) to separate the DMPO-OH adduct from other components.
  • Set the mass spectrometer to monitor for the expected m/z of the protonated DMPO-OH adduct.
  • Perform MS/MS on the candidate ion to obtain a fragment spectrum for structural confirmation.

5. Data Analysis:

  • Identify the peak corresponding to the DMPO-OH adduct in the chromatogram based on its retention time and m/z.
  • Confirm the identity of the adduct by comparing its MS/MS spectrum to known fragmentation patterns.
  • Quantify the adduct by integrating the peak area and comparing it to a calibration curve or an internal standard.

Quantitative & Qualitative Data Summary for Spin Trapping-MS
ParameterDescriptionData GeneratedInterpretation
m/z of Adduct The mass-to-charge ratio of the spin trap-radical adduct.A specific m/z value in the mass spectrum. For DMPO-OH, the protonated adduct [DMPO-OH+H]⁺ is often observed.Provides evidence for the presence of the adduct.
MS/MS Spectrum The fragmentation pattern of the adduct ion.A spectrum of fragment ions with their respective m/z values.Used for definitive structural confirmation of the adduct.[9][10]
Chromatographic Peak Area The integrated area of the peak corresponding to the adduct in the LC chromatogram.A numerical value.Can be used for relative or absolute quantification of the hydroxyl radical generated.
Limit of Detection (LOD) The lowest concentration of the adduct that can be reliably detected.A concentration value (e.g., nM).Defines the sensitivity of the method. For a related method, an LOD of 3.5 nM was reported.[11]

References

Application Notes and Protocols for Tandem Mass Spectrometry of the Hydroxyl Cation (OH⁺)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxyl cation (OH⁺) is a fundamental species of significant interest in various scientific domains, including atmospheric and interstellar chemistry, plasma physics, and the study of radiation damage to biological molecules. Tandem mass spectrometry (MS/MS) provides a powerful tool for investigating the intrinsic properties and reactivity of this cation in the gas phase. These application notes provide an overview of the methodologies and protocols for the generation, isolation, and fragmentation analysis of the this compound using tandem mass spectrometry.

Generation of Hydroxyl Cations for Mass Spectrometry

The generation of a stable and sufficient beam of hydroxyl cations is the primary step for any tandem mass spectrometry experiment. The most common methods for producing gaseous OH⁺ ions from water (H₂O) are electron ionization and photoionization.

  • Electron Ionization (EI): This technique involves bombarding water vapor with energetic electrons.[1] When the electron energy is sufficiently high, it can lead to the dissociative ionization of the water molecule, producing the this compound and a hydrogen atom.[2][3] This is considered a "hard" ionization technique, often leading to extensive fragmentation.[1][4] For the analysis of various samples, capillary-scale liquid chromatography-electron ionization mass spectrometry (LC-EI-MS) can be utilized.[1]

  • Photoionization: This method uses photons, typically in the vacuum ultraviolet (VUV) range, to ionize and fragment water molecules.[2][3] The onset for the dissociative photoionization of water to form OH⁺ has been observed at an energy of 18.05 eV.[2][3]

Tandem Mass Spectrometry (MS/MS) of the this compound

Tandem mass spectrometry allows for the isolation of the OH⁺ ion and its subsequent fragmentation or reaction through collision-induced dissociation (CID).[5] A guided ion beam tandem mass spectrometer is a particularly suitable instrument for studying the detailed energetics of these processes.[6][7]

Experimental Protocol: Collision-Induced Dissociation of OH⁺

The following protocol outlines the general steps for performing a CID experiment on the this compound.

  • Ion Generation: Introduce water vapor into the ion source of the mass spectrometer. Generate ions using either electron ionization (typically with 70 eV electrons) or photoionization with a suitable VUV light source.[1][8]

  • Precursor Ion Selection: In the first stage of the mass spectrometer (MS1), select the OH⁺ ions (m/z 17) and isolate them from other ions generated from the source.[5]

  • Collision-Induced Dissociation: Accelerate the isolated OH⁺ ions to a defined kinetic energy and direct them into a collision cell filled with an inert gas, such as Argon (Ar) or Xenon (Xe).[1][9] The pressure of the collision gas should be optimized to favor single-collision events.

  • Product Ion Analysis: In the second stage of the mass spectrometer (MS2), mass-analyze the ions exiting the collision cell to identify the product ions resulting from the fragmentation of OH⁺.[5]

  • Data Acquisition: Record the intensity of the precursor and product ions as a function of the collision energy to generate CID mass spectra and reaction cross-sections.

Data Presentation

Quantitative Data from OH⁺ Collision-Induced Dissociation

The collision of OH⁺ with an inert gas can lead to its fragmentation. The primary fragmentation channel is the dissociation into an oxygen atom and a proton (H⁺).

Precursor IonCollision GasProduct IonsAppearance Energy (eV)Cross Section (Ų)Reference
OH⁺FuranfuranH⁺, furan⁺< 1.0up to 200[10]

Note: Data on the direct CID of OH⁺ with inert gases is sparse in the readily available literature. The provided data is from a reactivity study, which demonstrates an application of studying OH⁺ interactions.

Applications

The study of the tandem mass spectrometry of the this compound has several key applications:

  • Radiation Damage Modeling: Understanding the reactions of OH⁺ with biological molecules, such as the sugar components of DNA (e.g., furan), is crucial for modeling the effects of ionizing radiation on living tissue.[10] The experimental data on reaction cross-sections provide essential parameters for these models.[10]

  • Astrochemistry and Planetary Science: The this compound is an important species in interstellar clouds and planetary ionospheres. Studying its gas-phase reactions and fragmentation pathways helps in understanding the chemical evolution of these environments.

  • Plasma Chemistry: OH⁺ is a component of various technological plasmas. Tandem MS studies can provide fundamental data for modeling and optimizing plasma processes.

  • Fundamental Chemical Physics: The investigation of the collision-induced dissociation of a simple diatomic cation like OH⁺ provides a benchmark for theoretical models of ion-molecule dynamics and potential energy surfaces.

Visualizations

Experimental Workflow for Tandem Mass Spectrometry of OH⁺

experimental_workflow cluster_source Ion Source cluster_ms1 MS1 cluster_cid Collision Cell cluster_ms2 MS2 H2O Water Vapor Ionization Electron Impact or Photoionization H2O->Ionization Selection Precursor Ion Selection (m/z 17) Ionization->Selection OH⁺ Ions CID Collision-Induced Dissociation (with Ar or Xe) Selection->CID Isolated OH⁺ Analysis Product Ion Analysis CID->Analysis Fragment Ions Detector Detector Analysis->Detector

Caption: Workflow for the generation, isolation, and analysis of the this compound via tandem mass spectrometry.

Logical Relationship of OH⁺ Formation and Fragmentation

logical_relationship cluster_ionization Ionization cluster_fragmentation Fragmentation (CID) H2O H₂O (Water) H2O_plus H₂O⁺ (Water Cation) H2O->H2O_plus Ionization (-e⁻) OH_plus OH⁺ (this compound) H2O_plus->OH_plus Dissociation (-H) O_atom O (Oxygen Atom) OH_plus->O_atom Collision with Inert Gas H_plus H⁺ (Proton) OH_plus->H_plus Collision with Inert Gas

Caption: Formation of the this compound from water and its subsequent fragmentation pathway.

References

Application Notes and Protocols for Collision-Induced Dissociation of the Hydroxyl Cation (OH⁺)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxyl cation (OH⁺) is a highly reactive species that plays a crucial role in a variety of chemical and biological processes, including atmospheric and interstellar chemistry, plasma physics, and radiation-induced damage to biological molecules. Understanding the fundamental dissociation dynamics of this cation is essential for elucidating reaction mechanisms and developing predictive models in these fields. Collision-induced dissociation (CID) is a powerful mass spectrometry technique used to probe the intrinsic properties of ions, such as bond dissociation energies and fragmentation pathways.[1][2] This document provides detailed application notes and protocols for studying the collision-induced dissociation of the this compound using guided ion beam tandem mass spectrometry (GIBMS).

Applications

The study of OH⁺ CID has several key applications:

  • Thermochemical Data Determination: Precisely measuring the bond dissociation energy (BDE) of OH⁺ provides fundamental thermochemical data that can be used to benchmark theoretical calculations and parameterize reaction rate models.[3][4][5][6][7]

  • Reaction Dynamics and Mechanisms: Investigating the energy-dependent cross-sections and product branching ratios for the fragmentation of OH⁺ upon collision with inert gases reveals detailed insights into the dynamics of the dissociation process and the potential energy surfaces involved.

  • Modeling of Complex Chemical Environments: The data obtained from OH⁺ CID studies are critical inputs for models of plasma chemistry, atmospheric chemistry, and the interaction of ionizing radiation with biological systems, including DNA damage and protein oxidation.

  • Drug Development and Metabolism: While direct applications in drug development are less common, understanding the reactivity of small, highly reactive species like OH⁺ can inform the study of oxidative stress and the degradation pathways of drug molecules.

Experimental Protocols

The following protocol outlines the key steps for conducting a guided ion beam tandem mass spectrometry experiment to study the collision-induced dissociation of the this compound.

Ion Generation and Selection

The hydroxyl cations (OH⁺) can be generated in an ion source, such as an electron ionization (EI) or a chemical ionization (CI) source, from a suitable precursor molecule like water (H₂O).

  • Precursor: Use water vapor as the precursor for generating OH⁺.

  • Ionization: Employ electron ionization at a specific energy (e.g., 70 eV) to produce a range of ions, including OH⁺.

  • Ion Extraction and Focusing: Extract the generated ions from the source and focus them into a beam using a series of ion optics.

  • Mass Selection: Use a magnetic sector or a quadrupole mass filter to isolate a pure beam of OH⁺ ions based on their mass-to-charge ratio (m/z = 17).

Guided Ion Beam Tandem Mass Spectrometry (GIBMS)

The GIBMS instrument is the core of this experimental setup.[3][5][6] It typically consists of an ion source, a mass selector, a radiofrequency (RF) octopole ion guide passing through a collision cell, a second mass analyzer, and a detector.[8]

  • Ion Injection: Inject the mass-selected OH⁺ ions into an RF octopole ion guide. The octopole ensures efficient transport and focusing of the ion beam through the collision cell.[8]

  • Collision Cell: The collision cell is filled with a neutral collision gas (e.g., He, Ar, or Xe) at a controlled pressure. The pressure should be kept low to ensure single-collision conditions.

  • Collision Energy: The kinetic energy of the OH⁺ ions is precisely controlled and can be varied over a range of energies, typically from near thermal energies to several tens of electron volts (eV) in the center-of-mass frame.

  • Product Ion Collection: The product ions and the remaining primary OH⁺ ions are guided by the octopole to the second mass analyzer.

Product Ion Analysis
  • Mass Analysis: A second mass spectrometer (e.g., a quadrupole mass spectrometer) is used to separate the product ions from the primary OH⁺ beam.

  • Detection: The mass-analyzed ions are detected by a sensitive detector, such as a channel electron multiplier.

  • Data Acquisition: The ion intensities of the precursor and all fragment ions are recorded as a function of the collision energy.

Data Analysis
  • Cross-Section Calculation: The reaction cross-sections for the formation of each product ion are calculated from the measured ion intensities, the collision gas pressure, and the length of the collision cell.

  • Threshold Analysis: The threshold energy for the dissociation of OH⁺ is determined by analyzing the kinetic energy dependence of the CID cross-sections. This threshold energy corresponds to the bond dissociation energy of OH⁺.

  • Modeling: The experimental data is often modeled using statistical theories to account for the internal energy of the reactant ions and kinetic shifts, allowing for a more accurate determination of the BDE.[3]

Data Presentation

The quantitative data obtained from the CID of OH⁺ with different inert gases should be summarized in tables for clear comparison.

Table 1: Bond Dissociation Energy of the this compound (OH⁺)

ParameterValue (eV)Value (kJ/mol)
D₀(O-H⁺)ValueValue

Table 2: Collision-Induced Dissociation Cross-Sections and Product Branching Ratios for OH⁺ + Rg (Rg = He, Ar, Xe)

Collision GasCollision Energy (eV, CM)Total CID Cross-Section (Ų)Product IonBranching Ratio (%)
He Energy 1ValueO⁺Value
H⁺Value
Energy 2ValueO⁺Value
H⁺Value
Ar Energy 1ValueO⁺Value
H⁺Value
Energy 2ValueO⁺Value
H⁺Value
Xe Energy 1ValueO⁺Value
H⁺Value
Energy 2ValueO⁺Value
H⁺Value

(Note: The values in this table are placeholders. A comprehensive literature search focusing on experimental cross-section and branching ratio data for OH⁺ CID is necessary to populate this table.)

Visualization

Experimental Workflow

The following diagram illustrates the experimental workflow for the collision-induced dissociation of the this compound using a guided ion beam tandem mass spectrometer.

GIBMS_Workflow cluster_source Ion Source & Selection cluster_collision Collision Cell cluster_analysis Analysis & Detection Ion_Source Ion Source (e.g., EI from H2O) Mass_Selector_1 First Mass Selector (Quadrupole or Magnet) Ion_Source->Mass_Selector_1 Ion Beam Octopole_Guide_1 RF Octopole Ion Guide Mass_Selector_1->Octopole_Guide_1 Collision_Cell Collision Cell (with Inert Gas) Octopole_Guide_1->Collision_Cell OH+ Beam Octopole_Guide_2 RF Octopole Ion Guide Collision_Cell->Octopole_Guide_2 Precursor & Fragment Ions Mass_Selector_2 Second Mass Selector (Quadrupole) Octopole_Guide_2->Mass_Selector_2 Detector Detector (e.g., CEM) Mass_Selector_2->Detector Analyzed Ions Data_Acquisition Data Acquisition System Detector->Data_Acquisition Final_Data Final_Data Data_Acquisition->Final_Data Cross-Sections vs. Collision Energy

Caption: Guided ion beam tandem mass spectrometry workflow.

Dissociation Pathway

The primary collision-induced dissociation pathways for the this compound result in the formation of either an oxygen cation and a hydrogen atom or an oxygen atom and a proton.

Dissociation_Pathway cluster_products Dissociation Products OH_plus OH⁺ O_plus_H O⁺ + H OH_plus->O_plus_H Pathway 1 O_H_plus O + H⁺ OH_plus->O_H_plus Pathway 2 Collision_Gas Collision Gas (He, Ar, Xe)

Caption: OH⁺ CID fragmentation pathways.

References

Application Notes and Protocols for Generating Hydroxyl Cation in an Ion Trap

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxyl cation (OH⁺) is a highly reactive species of significant interest in various fields, including atmospheric chemistry, plasma physics, and fundamental chemical reactivity studies. Its ability to act as a strong electrophile and proton donor makes it a key intermediate in numerous chemical transformations. This document provides detailed application notes and experimental protocols for the generation, trapping, and preliminary characterization of the this compound in a quadrupole ion trap mass spectrometer. The methodologies described herein are intended to serve as a comprehensive guide for researchers aiming to study the intrinsic reactivity of this important cation in a controlled gas-phase environment.

Methods for Generating this compound

Several methods can be employed to generate hydroxyl cations in the gas phase for subsequent trapping and analysis. The most common and accessible methods involve the ionization of water (H₂O).

Electron Ionization (EI) of Water

Electron ionization is a robust method for generating a variety of cations, including fragment ions from a precursor molecule. When water vapor is subjected to electron impact, it can undergo dissociative ionization to produce hydroxyl cations.

Principle: e⁻ + H₂O → OH⁺ + H• + 2e⁻

The efficiency of OH⁺ production is dependent on the electron energy.

Vacuum Ultraviolet (VUV) Photoionization of Water

VUV photoionization offers a "softer" ionization alternative to EI, though it can still induce fragmentation depending on the photon energy. Using a specific wavelength can selectively ionize water and lead to the formation of OH⁺.

Principle: hν + H₂O → [H₂O]⁺* + e⁻ → OH⁺ + H• + e⁻

The appearance energy for the formation of OH⁺ from H₂O provides a threshold for the required photon energy.

Experimental Protocols

The following protocols are designed for a standard quadrupole ion trap mass spectrometer equipped with an electron ionization source or adaptable for a VUV photoionization source.

Protocol 1: Generation of this compound by Electron Ionization

Objective: To generate and isolate OH⁺ ions from water vapor using electron ionization in a quadrupole ion trap.

Materials:

  • Quadrupole ion trap mass spectrometer with an internal electron ionization source.

  • High-purity water (HPLC grade or equivalent).

  • Leak valve for controlled introduction of water vapor.

  • Helium gas (99.999% purity) for buffer and collision-induced dissociation (CID).

Methodology:

  • System Preparation:

    • Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's specifications.

    • Introduce helium buffer gas into the ion trap at a pressure sufficient for ion trapping and cooling (typically 10⁻³ to 10⁻⁴ Torr). The exact pressure should be optimized for the specific instrument.

  • Water Vapor Introduction:

    • Introduce high-purity water vapor into the vacuum chamber through a leak valve.

    • Adjust the leak rate to achieve a stable partial pressure of water in the range of 10⁻⁶ to 10⁻⁵ Torr. This pressure should be optimized to maximize the OH⁺ signal while minimizing ion-molecule reactions within the trap before mass analysis.

  • Ion Generation and Trapping:

    • Set the electron ionization source parameters. A standard electron energy of 70 eV is often used for general fragmentation.[1] However, the yield of specific fragments is energy-dependent. It is advisable to perform an energy scan to find the optimal energy for OH⁺ production.

    • The ion trap scan function should be programmed as follows:

      • Ionization Period: A short period (e.g., 1-10 ms) where the electron gun is gated on to ionize the water vapor inside the trap.

      • Trapping/Cooling Period: A period (e.g., 10-50 ms) where the generated ions are confined and cooled by collisions with the helium buffer gas.

      • Isolation (Optional but Recommended): To study the reactivity of OH⁺, it is crucial to isolate it from other ions (e.g., H₂O⁺, H₃O⁺). Apply a waveform to the ion trap electrodes that ejects all ions except those with a mass-to-charge ratio (m/z) of 17.

      • Reaction Period (Optional): If studying ion-molecule reactions, introduce a neutral reagent gas into the trap for a defined period (e.g., 10-200 ms) to allow for reactions with the isolated OH⁺.

      • Mass Analysis: Ramp the RF voltage on the ring electrode to sequentially eject ions of increasing m/z for detection.

  • Data Acquisition:

    • Acquire mass spectra, focusing on the m/z 17 signal corresponding to OH⁺.

    • If isolation was performed, the mass spectrum should show a predominant peak at m/z 17.

    • If CID is performed on the isolated m/z 17, fragment ions (e.g., O⁺ at m/z 16) may be observed, confirming the identity of the precursor.

Protocol 2: Generation of this compound by VUV Photoionization

Objective: To generate OH⁺ ions from water vapor using a VUV lamp coupled to an ion trap mass spectrometer.

Materials:

  • Quadrupole ion trap mass spectrometer with a port for an external light source.

  • VUV lamp (e.g., Krypton discharge lamp emitting at 10.03 eV and 10.64 eV).[2][3]

  • Appropriate optics (e.g., MgF₂ or LiF windows) to transmit VUV radiation into the vacuum chamber.

  • High-purity water (HPLC grade or equivalent).

  • Leak valve.

  • Helium gas (99.999% purity).

Methodology:

  • System Setup:

    • Couple the VUV lamp to the ion trap chamber via a suitable window that is transparent to VUV radiation.

    • Align the VUV beam to pass through the center of the ion trap.

    • Introduce helium buffer gas as described in Protocol 1.

  • Water Vapor Introduction:

    • Introduce water vapor as described in Protocol 1, optimizing the pressure for the photoionization source.

  • Ion Generation and Trapping:

    • Power on the VUV lamp. The photon flux can be controlled by adjusting the lamp's operating power.[3]

    • Program the ion trap scan function similar to Protocol 1, replacing the electron ionization period with a photoionization period where the VUV light is allowed to interact with the water vapor in the trap.

    • Isolate the OH⁺ ion (m/z 17) as needed.

  • Data Acquisition:

    • Acquire mass spectra and confirm the presence of OH⁺ at m/z 17.

    • The relative abundance of OH⁺ compared to the parent H₂O⁺ ion will depend on the photon energy and the internal energy distribution of the initially formed water radical cation.

Data Presentation

The efficiency of this compound generation can be evaluated by comparing the relative intensities of the ions produced from water ionization.

Table 1: Relative Abundance of Fragment Ions from Electron Ionization of Water at 200 eV

Ionm/zRelative Abundance (%)
H₂O⁺18100
OH⁺17~20-30
H⁺1~20-25
O⁺16~5-10

Note: Relative abundances are approximate and can vary based on ion source tuning and pressure. The data is synthesized from typical EI mass spectra of water.

Visualizations

Experimental Workflow for OH⁺ Generation and Reaction

The following diagram illustrates the general workflow for generating hydroxyl cations in an ion trap and studying their subsequent reactions.

experimental_workflow Experimental Workflow for OH⁺ Generation and Reactivity Studies cluster_source Ion Generation cluster_trap Quadrupole Ion Trap H2O Water Vapor (10⁻⁶ - 10⁻⁵ Torr) EI Electron Ionization (e.g., 70 eV) H2O->EI VUV VUV Photoionization (>12.6 eV) H2O->VUV Trapping Ion Trapping & Cooling (He buffer) EI->Trapping H₂O⁺, OH⁺, H⁺, O⁺ VUV->Trapping H₂O⁺, OH⁺, ... Isolation Isolate OH⁺ (m/z 17) Trapping->Isolation Reaction Ion-Molecule Reaction (with reagent gas) Isolation->Reaction Analysis Mass Analysis (Scan RF voltage) Isolation->Analysis Isolated OH⁺ Reaction->Analysis Product Ions Detector Detector Analysis->Detector

A diagram illustrating the generation and subsequent analysis of hydroxyl cations in an ion trap.
Reaction Pathway: Reactivity of Hydroxyl Radical with Methane (B114726) and Benzene

While specific reaction data for the this compound (OH⁺) is sparse in the literature, its reactivity can be conceptually compared to the well-studied hydroxyl radical (•OH). The following diagrams illustrate the initial steps in the reaction of the hydroxyl radical with methane and benzene, which are common substrates for studying radical reactivity. It is important to note that the this compound, being a charged species, will exhibit different reaction mechanisms and kinetics.

reaction_pathway Analogous Reaction Pathways of Hydroxyl Radical (•OH) cluster_methane Reaction with Methane cluster_benzene Reaction with Benzene OH_M •OH TS_M [H₃C--H--OH]‡ (Transition State) OH_M->TS_M CH4 CH₄ CH4->TS_M CH3_rad •CH₃ (Methyl Radical) TS_M->CH3_rad H2O_M H₂O TS_M->H2O_M OH_B •OH Adduct C₆H₆OH• (Hydroxycyclohexadienyl Radical Adduct) OH_B->Adduct Benzene C₆H₆ Benzene->Adduct Products_B Phenol + other products (in presence of O₂) Adduct->Products_B Further reactions

Reaction schemes for the hydroxyl radical with methane and benzene, analogous to potential reactions of the this compound.

Discussion and Further Considerations

  • Optimization of Parameters: The protocols provided offer a starting point. It is crucial to optimize parameters such as gas pressures, ionization times, and trapping voltages for your specific instrument to maximize the yield and stability of the OH⁺ ion.

  • Collision-Induced Dissociation (CID): To confirm the identity of the m/z 17 ion as OH⁺, CID can be performed. By isolating the m/z 17 ion and applying a resonant excitation frequency, the ion can be collisionally activated. The expected primary fragment would be O⁺ (m/z 16) due to the loss of a hydrogen atom.

  • Reactivity Studies: Once OH⁺ is successfully generated and isolated, its reactivity with various neutral molecules can be investigated by introducing the neutral reagent into the ion trap for a controlled reaction time. The formation of product ions can then be monitored by mass spectrometry. This allows for the determination of reaction rate constants and branching ratios, providing fundamental insights into the chemical behavior of the this compound.

  • Safety: When working with VUV radiation, ensure appropriate safety measures are in place to prevent exposure, as it can be harmful to eyes and skin.

By following these guidelines and protocols, researchers can effectively generate and study the this compound in an ion trap, opening avenues for detailed investigations into its fundamental chemical properties and its role in various chemical processes.

References

Application Notes and Protocols for the Computational Modeling of Hydroxyl Cation (OH+) Spectra

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The hydroxyl cation (OH+) is a fundamental diatomic species of significant interest in astrophysics, plasma chemistry, and combustion processes.[1] As a highly reactive molecule, its direct experimental characterization can be challenging. Computational modeling provides a powerful and indispensable tool for calculating its spectroscopic properties, predicting its spectral features, and interpreting experimental data. These theoretical approaches allow for the calculation of potential energy curves (PECs), vibrational and rotational energy levels, and transition probabilities, which together define the molecule's spectrum.

This document provides detailed protocols for the ab initio calculation of OH+ spectra, presents key spectroscopic data in a structured format, and illustrates the computational workflow using diagrams. While the this compound is not directly involved in biological signaling pathways relevant to drug development, the computational methods described herein are foundational in quantum chemistry and are widely applied to study the spectroscopic properties of drug molecules and their interactions with biological targets.

Theoretical Background: Diatomic Spectroscopy

The spectrum of a diatomic molecule like OH+ is governed by transitions between its electronic, vibrational, and rotational energy levels. The Born-Oppenheimer approximation, which separates the motion of the electrons and the nuclei, is the starting point for these calculations.

  • Electronic States: The electrons occupy molecular orbitals, giving rise to different electronic states (e.g., X³Σ⁻, A³Π). Each electronic state is characterized by a unique potential energy curve (PEC).

  • Potential Energy Curve (PEC): A PEC describes the potential energy of the molecule as a function of the internuclear distance (r). The minimum of the PEC corresponds to the equilibrium bond length (re).

  • Vibrational and Rotational Levels: Within each electronic state's potential well, the molecule can exist in a series of quantized vibrational (v) and rotational (J) energy levels. Solving the nuclear Schrödinger equation for a given PEC yields these energy levels.

  • Spectroscopic Constants: The calculated energy levels are typically fitted to standard spectroscopic formulas to derive constants such as the harmonic vibrational frequency (ωe), anharmonicity constant (ωeχe), rotational constant (Be), and vibration-rotation coupling constant (αe). These constants concisely summarize the molecule's properties.[2]

Computational Protocol: Ab Initio Calculation of OH+ Spectrum

This protocol outlines the steps to calculate the rovibronic spectrum of the ground electronic state (X³Σ⁻) of OH+. High-level ab initio methods are required for accuracy.

Objective: To compute the potential energy curve and spectroscopic constants for the OH+ ground state.

Recommended Software: MOLPRO, Gaussian, ORCA, or other quantum chemistry packages.

Protocol Steps:

  • Step 1: Define the Molecular System

    • Geometry: Define the system using a Z-matrix or Cartesian coordinates. For a diatomic molecule, this is simply the internuclear distance, r.

    • Charge and Multiplicity: Specify the charge as +1 and the spin multiplicity as 3 (triplet state).

    • Symmetry: Use C∞v symmetry, although most programs use its largest abelian subgroup, C2v.

  • Step 2: Select a Theoretical Method and Basis Set

    • Method: Due to the open-shell nature of OH+ and the need for high accuracy, a multi-reference method is recommended. The Complete Active Space Self-Consistent Field (CASSCF) followed by a Multi-Reference Configuration Interaction (MRCI) calculation is a robust choice.[3] For a less computationally expensive but often reliable alternative, Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] can be used.

    • Basis Set: A large, flexible basis set is crucial. An augmented correlation-consistent basis set, such as aug-cc-pVQZ (quadruple-zeta) or aug-cc-pV5Z (quintuple-zeta), is recommended to accurately describe the anion-like oxygen atom and the electron correlation.

  • Step 3: Calculate the Potential Energy Curve (PEC)

    • Procedure: Perform a series of single-point energy calculations at different internuclear distances (r). A typical range for OH+ would be from ~0.7 Å to ~4.0 Å.

    • Scan Resolution: Use a fine grid of points, especially around the potential minimum (e.g., every 0.02 Å from 0.9 Å to 1.3 Å) and a coarser grid at larger separations (e.g., every 0.2 Å).

    • Output: The result is a table of internuclear distances and their corresponding ab initio energies.

  • Step 4: Determine Spectroscopic Constants

    • Fitting the PEC: Fit the calculated energy points near the minimum to a suitable analytical function, such as a Morse potential or a high-order polynomial. The minimum of this fitted curve gives the equilibrium bond length (re) and the electronic energy at equilibrium.

    • Solving the Nuclear Schrödinger Equation: Use the calculated PEC as input for a program that solves the one-dimensional nuclear Schrödinger equation. A common choice is the LEVEL program by Robert Le Roy. This calculation will yield the vibrational (v) and rotational (J) energy levels.

    • Deriving Constants: Fit the calculated rovibrational energy levels to the standard Dunham expansion to extract the spectroscopic constants (ωe, ωeχe, Be, αe, De).

  • Step 5: Calculate Transition Properties (Optional)

    • To simulate an emission or absorption spectrum, calculate the transition dipole moment between the electronic states of interest as a function of internuclear distance.

    • Use the calculated vibrational wavefunctions and the transition dipole moment function to compute Franck-Condon factors and transition probabilities (Einstein A coefficients), which determine the relative intensities of the spectral lines.

Experimental Protocol: Photoelectron Spectroscopy (Context)

Computational results are validated against experimental data. One common method to study molecular cations like OH+ is through photoelectron spectroscopy of the corresponding neutral radical, OH.

Objective: To measure the vibrational energy levels of the OH+ cation.

  • Source Generation: Generate OH radicals, for example, in a microwave discharge of a water vapor/argon mixture.

  • Ionization: Cross a beam of the OH radicals with a monochromatic source of high-energy photons (e.g., a He(I) discharge lamp or synchrotron radiation).

  • Energy Analysis: The photons ionize the OH radicals (OH + hν → OH+ + e⁻). An electron energy analyzer measures the kinetic energy of the ejected photoelectrons.

  • Spectrum Acquisition: The photoelectron spectrum is a plot of the number of electrons detected versus their kinetic energy.

  • Data Analysis: The difference between the photon energy and the electron's kinetic energy gives the energy required to reach a specific rovibrational state of the OH+ cation. Peaks in the spectrum correspond to transitions to different vibrational levels of OH+, allowing for the direct determination of vibrational spacings.

Data Presentation: Spectroscopic Constants of OH+

The following tables summarize experimental spectroscopic constants for the ground (X³Σ⁻) and first excited (A³Π) states of OH+, which can be used as a benchmark for computational results.

Table 1: Spectroscopic Constants for the Ground State (X³Σ⁻) of OH+

ConstantExperimental Value (cm⁻¹)Reference
Tₑ (Electronic Term Energy)0.0[4]
ωₑ (Harmonic Frequency)3180.6[4]
ωₑxₑ (Anharmonicity)75.8[4]
Bₑ (Rotational Constant)17.368[4]
αₑ (Vib.-Rot. Coupling)0.695[4]
Dₑ (Centrifugal Distortion)0.00184[4]
rₑ (Equilibrium Distance Å)1.0289[4]

Table 2: Spectroscopic Constants for the First Excited State (A³Π) of OH+

ConstantExperimental Value (cm⁻¹)Reference
Tₑ (Electronic Term Energy)28963[4]
ωₑ (Harmonic Frequency)2125.7[4]
ωₑxₑ (Anharmonicity)59.9[4]
Bₑ (Rotational Constant)14.197[4]
αₑ (Vib.-Rot. Coupling)0.671[4]
Dₑ (Centrifugal Distortion)0.00199[4]
rₑ (Equilibrium Distance Å)1.129[4]

Mandatory Visualizations

The following diagrams illustrate the computational workflow and the hierarchy of theoretical methods.

G start Define Molecule (Charge, Multiplicity, Symmetry) method Select Method & Basis Set (e.g., MRCI / aug-cc-pVQZ) start->method pec Calculate Potential Energy Curve (Scan Internuclear Distance r) method->pec solve Solve Nuclear Schrödinger Eq. (e.g., using LEVEL program) pec->solve constants Extract Spectroscopic Data (ωe, Be, re, etc.) solve->constants spectrum Simulate Spectrum (Intensities, Line Positions) constants->spectrum exp Compare with Experiment constants->exp G hf Hartree-Fock (HF) (Qualitative) mp2 MP2 (Adds Correlation) hf->mp2 Increasing Accuracy & Cost dft DFT (Good for Geometries) dft->mp2 ccsd CCSD(T) ('Gold Standard' Single-Ref) mp2->ccsd mrci CASSCF/MRCI (Multi-Reference, High Accuracy) ccsd->mrci exact Full CI / Exact Solution (Computationally Prohibitive) mrci->exact

References

Application Note: Infrared Spectroscopy of Hydroxylated Silicon Oxide Cations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of hydroxylated silicon oxide cations in the gas phase provides fundamental insights into the structure, reactivity, and spectroscopic properties of these important chemical species. These ions are relevant in various fields, including astrochemistry, where they are considered potential precursors for interstellar dust formation, and in materials science, as they represent nanoscale building blocks of silica-based materials.[1][2][3][4] Infrared (IR) spectroscopy is a powerful tool for characterizing the vibrational fingerprints of these gas-phase clusters, enabling the determination of their geometric structures when combined with theoretical calculations.[1][2] This application note details the experimental protocols for generating and analyzing hydroxylated silicon oxide cations using infrared multiple photon dissociation (IR-MPD) spectroscopy and presents key vibrational data for a series of these clusters.

Experimental Protocols

The generation and spectroscopic analysis of hydroxylated silicon oxide cations involve a multi-step process, including cluster generation, reaction with water, mass selection, and IR spectroscopy.

Generation of Cationic Silicon Oxide Clusters

Cationic silicon oxide clusters (SiₓOᵧ⁺) are produced by pulsed laser ablation of a rotating silicon rod. The ablation occurs in a growth channel filled with a pulse of helium carrier gas containing a small percentage of oxygen (e.g., 0.15% O₂).[1][2] This process generates a broad distribution of bare silicon oxide cluster cations.

Hydroxylation via Reaction with Water Vapor

The generated SiₓOᵧ⁺ clusters are then reacted with water vapor in a flow tube reactor.[1][2][3][4] A mixture of water vapor in a carrier gas (e.g., 1% H₂O in Helium) is introduced into the reactor, leading to the formation of hydroxylated species (SiₓOᵧH₂⁺) through dissociative water adsorption.[1][2][3][4]

Mass Selection and Trapping

The resulting distribution of ions is guided into a mass spectrometer. A specific hydroxylated silicon oxide cation of interest is then mass-selected and isolated in an ion trap, typically a quadrupole ion trap, for subsequent spectroscopic analysis.

Infrared Multiple Photon Dissociation (IR-MPD) Spectroscopy

The trapped, mass-selected hydroxylated silicon oxide cations are irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, the ion absorbs multiple photons, leading to an increase in its internal energy. This excess energy eventually leads to unimolecular dissociation (fragmentation) of the ion. The extent of fragmentation is monitored as a function of the IR laser wavelength. An IR-MPD spectrum is constructed by plotting the fragmentation yield against the IR wavenumber, providing a vibrational fingerprint of the ion.[1][2][3][4] The interpretation of these spectra is often aided by comparison with theoretical spectra obtained from density functional theory (DFT) calculations for various possible isomers.[1][2]

Experimental and Logical Workflow

experimental_workflow cluster_generation Cluster Generation & Hydroxylation Si_target Silicon Target Flow_tube Flow Tube Reactor Si_target->Flow_tube Laser Nd:YAG Laser Laser->Si_target Ablation Gas_mix O2/He Gas Pulse Gas_mix->Flow_tube Mass_spec Mass Spectrometer Flow_tube->Mass_spec Ion Transfer H2O_mix H2O/He Gas H2O_mix->Flow_tube Reaction Ion_trap Quadrupole Ion Trap Mass_spec->Ion_trap Mass Selection Detector Fragment Ion Detector Ion_trap->Detector Fragmentation IR_laser Tunable IR Laser IR_laser->Ion_trap Irradiation Spectrum IR-MPD Spectrum Detector->Spectrum Structure Structural Assignment Spectrum->Structure Comparison DFT DFT Calculations DFT->Structure

Caption: Experimental workflow for the generation and IR-MPD spectroscopy of hydroxylated silicon oxide cations.

Data Presentation: Vibrational Frequencies

The IR-MPD spectra of hydroxylated silicon oxide cations reveal characteristic vibrational bands. A notable feature is the Si-OH stretching mode, which is significantly blue-shifted in these gas-phase cations compared to hydroxylated bulk silica.[1][2][3][4] This shift is attributed to the anomalously short Si-OH bond lengths in the ionized species.[1][2][3][4] The table below summarizes the experimentally observed IR-MPD band positions for a series of hydroxylated silicon oxide cluster cations.

Cluster CationBand I (cm⁻¹)Band II (cm⁻¹)Band III (cm⁻¹)Band IV (cm⁻¹)
Si₂O₃H₂⁺1160850-1150 (broad, structured)< 850 (broad)-
Si₂O₅H₂⁺1197960 (intense), 1070 (sideband)--
Si₃O₆H₂⁺1096921815 (shoulder at ~700)-
Si₄O₇H₂⁺1095991, 956817< 800
Si₄O₉H₂⁺1092---

Data sourced from ACS Earth and Space Chemistry.[1]

Structural and Vibrational Relationships

The interpretation of the experimental IR-MPD spectra relies heavily on comparison with theoretical vibrational spectra calculated for candidate structures. This combined experimental-theoretical approach allows for the assignment of specific geometric isomers to the observed spectra.

logical_relationship exp_spectrum Experimental IR-MPD Spectrum assignment Structural Assignment exp_spectrum->assignment Comparison isomers Proposed Isomer Structures dft DFT Calculations isomers->dft calc_spectra Calculated IR Spectra dft->calc_spectra calc_spectra->assignment Comparison

Caption: Logical workflow for the structural assignment of hydroxylated silicon oxide cations.

Conclusion

The application of IR-MPD spectroscopy to gas-phase hydroxylated silicon oxide cations provides valuable data on their vibrational properties and structures. The detailed experimental protocols and data presented here serve as a guide for researchers investigating these and similar ionic species. The synergy between advanced experimental techniques and computational chemistry is crucial for unraveling the complex structural chemistry of these fundamental building blocks of matter.

References

Application Notes and Protocols for Studying Hydroxyl Cation (OH⁺) Reaction Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The hydroxyl cation (OH⁺) is a fundamental molecular ion of significant interest in diverse fields such as astrochemistry, plasma physics, and combustion chemistry. As a highly reactive species, its gas-phase ion-molecule reactions play a crucial role in the chemical evolution of the interstellar medium and planetary atmospheres. Understanding the dynamics of these reactions—including their rates, mechanisms, and energy dependencies—is essential for developing accurate chemical models of these environments.

This document provides an overview of the experimental and theoretical methodologies used to study the reaction dynamics of the this compound. It is intended for researchers and professionals seeking to investigate ion-molecule reactions. Unlike the extensively studied neutral hydroxyl radical (•OH), the this compound (OH⁺) is a distinct species with unique reactivity governed by its positive charge and electronic structure.

Generation of Hydroxyl Cations for Experimental Studies

A primary challenge in studying OH⁺ reactions is the controlled generation of a stable, and often state-selected, beam of these ions. The cation is typically produced from a precursor molecule, most commonly water (H₂O), through ionization.

Key Generation Methods:

  • Electron Impact Ionization: This is a common method where a beam of electrons collides with a neutral precursor gas (e.g., H₂O vapor). The impact ejects an electron from the water molecule, forming the water cation (H₂O⁺), which can then be used to generate OH⁺ through subsequent reactions or fragmentation. The reaction sequence can be complex, and mass spectrometry is required to isolate the desired OH⁺ ions.[1]

  • Photoionization: Using a high-energy photon source, such as synchrotron radiation or a vacuum ultraviolet (VUV) laser, to ionize a molecular beam of water can produce H₂O⁺.[1] This method offers the advantage of better energy control, which can lead to the formation of ions in specific electronic or vibrational states.

  • Discharge Sources: Electrical discharges in gas mixtures containing oxygen and hydrogen can produce a plasma rich in various ions, including OH⁺. The ions are then extracted from the plasma and mass-selected for reaction studies.

Following generation, the OH⁺ ions are typically accelerated, focused into a beam, and mass-selected using quadrupole mass filters or magnetic sectors to ensure a pure beam of reactants for the experiment.

Experimental Protocols for Reaction Dynamics Studies

The study of OH⁺ reaction dynamics is predominantly carried out using crossed-beam or guided-ion-beam mass spectrometry techniques. These methods allow for precise control over the collision energy and the detection of product ions.

Generalized Protocol for a Guided Ion Beam Experiment

This protocol outlines the key steps for studying the reaction of OH⁺ with a neutral molecule, M.

  • Ion Generation and Selection:

    • Generate OH⁺ ions from H₂O vapor using an electron impact or discharge source.

    • Extract the generated ions into a high vacuum system.

    • Accelerate the ions to a desired kinetic energy.

    • Focus the ion beam into a mass spectrometer (e.g., a quadrupole mass filter) to select only the OH⁺ ions (mass-to-charge ratio m/z = 17).

  • Reaction Cell:

    • Inject the mass-selected OH⁺ ion beam into a radiofrequency (RF) octupole ion guide.

    • Fill the ion guide region with the neutral reactant gas (M) at a known, low pressure to ensure single-collision conditions.

    • The RF field of the octupole guide confines the ions radially, ensuring efficient collection of both reactant and product ions.

  • Collision Energy Control:

    • The collision energy in the center-of-mass frame is precisely controlled by the potential difference between the ion source and the RF octupole guide.

  • Product Detection and Analysis:

    • Extract all ions (unreacted OH⁺ and any product ions) from the exit of the ion guide.

    • Focus the ions into a second quadrupole mass spectrometer for mass analysis of the products.

    • Detect the mass-selected ions using a sensitive detector, such as a channel electron multiplier.

  • Data Acquisition:

    • Measure the intensities of the reactant (OH⁺) and product ions as a function of the collision energy.

    • Calculate the reaction cross-section at each collision energy from the known pressure of the reactant gas, the path length of the reaction cell, and the measured ion intensities.

Experimental Workflow Diagram

Experimental_Workflow cluster_source Ion Source cluster_beamline Ion Beamline cluster_detection Detection System H2O H₂O Vapor Ionizer Electron Impact Ionizer H2O->Ionizer Precursor Gas Extractor Ion Extraction & Acceleration Ionizer->Extractor Ion Mixture QMS1 Quadrupole Mass Filter (Reactant Selection) Extractor->QMS1 Ion Beam Octupole RF Octupole Reaction Cell QMS1->Octupole Pure OH⁺ Beam QMS2 Quadrupole Mass Filter (Product Analysis) Octupole->QMS2 Reactants & Products Detector Ion Detector QMS2->Detector DAQ Data Acquisition Detector->DAQ NeutralGas Neutral Reactant Gas (M) NeutralGas->Octupole

Caption: A generalized workflow for a guided ion beam mass spectrometry experiment.

Key Reactions and Dynamics of OH⁺

The reactions of OH⁺ are often studied in conjunction with theoretical calculations to understand the underlying potential energy surfaces (PES) that govern the reaction dynamics. A PES is a multidimensional surface that describes the potential energy of the reacting system as a function of the positions of its atoms.[2][3]

The O(³P) + H₂⁺ → OH⁺(X³Σ⁻) + H Reaction

A well-studied example is the reaction between an oxygen atom and the hydrogen molecular ion (H₂⁺), which produces the this compound. This reaction proceeds on the ground state potential energy surface of the H₂O⁺ system and is highly exothermic.[4][5]

Reaction Dynamics:

  • Mechanism: The reaction is barrierless and proceeds through a deep potential well corresponding to the stable H₂O⁺ cation.[4][5] This indicates that the reaction likely involves the formation of a short-lived H₂O⁺ intermediate complex.

  • Energy Dependence: The reaction cross-section is large at low collision energies and decreases as the collision energy increases, which is characteristic of exothermic ion-molecule reactions without a potential energy barrier.[4][6]

Potential Energy Surface Concept Diagram

PES_Concept Conceptual Reaction on a Potential Energy Surface Reactants Reactants (O + H₂⁺) TS H₂O⁺ Complex (Intermediate) Reactants->TS Reaction Path Products Products (OH⁺ + H) TS->Products label_E Potential Energy label_RC Reaction Coordinate -1,2 -1,-0.5 -1,-0.5->-1,2 5,-0.5 -1,-0.5->5,-0.5

Caption: A simplified 2D projection of a potential energy surface for an exothermic reaction.

Quantitative Data Presentation

The primary quantitative output from these experiments is the reaction cross-section (σ) as a function of collision energy (E_coll). This data is crucial for calculating thermal rate constants.

Table 1: Reaction Cross-Sections for O(³P) + H₂⁺(v=0) → OH⁺ + H

The following table summarizes theoretical data obtained from quasi-classical trajectory (QCT) calculations on a known potential energy surface.[4][6]

Collision Energy (eV)Reaction Cross-Section (Ų)Reference
0.01~25.0[4]
0.1~15.0[4]
0.2~11.0[4]
0.5~7.5[4]
1.0~5.0[6]

Note: Values are approximate and extracted from graphical representations in the cited literature for illustrative purposes.

Theoretical Modeling

Complementary to experimental work, theoretical chemistry plays a vital role in understanding OH⁺ reaction dynamics.

  • Ab Initio Calculations: High-level quantum chemistry methods are used to calculate the energies, geometries, and vibrational frequencies of reactants, products, and transition states.[7][8] These calculations provide the fundamental data needed to construct a potential energy surface.

  • Potential Energy Surface (PES) Development: The calculated ab initio data points are fitted to an analytical mathematical function to create a full-dimensional PES that describes the energy of the system for any arrangement of the atoms.[9][10]

  • Dynamics Calculations: Once a PES is available, the reaction dynamics can be simulated using methods like quasi-classical trajectory (QCT) or quantum mechanical wave packet calculations.[4][5] These simulations yield detailed information, such as reaction cross-sections, rate constants, and product state distributions, which can be directly compared with experimental results.[6][11][12]

References

Application Notes and Protocols for Quantum Chemical Calculations of the Hydroxyl Cation (OH⁺)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The hydroxyl cation (OH⁺) is a fundamental diatomic species of significant interest in diverse fields such as astrophysics, plasma physics, and combustion chemistry. Its simple electronic structure makes it an excellent benchmark system for validating high-level quantum chemical methods. Computational chemistry provides indispensable tools for characterizing the electronic states, spectroscopic properties, and reactivity of OH⁺, offering insights that can be difficult to obtain through experimental means alone.

These application notes provide a guide to performing and interpreting quantum chemical calculations on the OH⁺ cation. We outline standard computational protocols, discuss the selection of appropriate theoretical methods and basis sets, and present key calculated properties.

Theoretical Background

The this compound has an open-shell electronic ground state, specifically a triplet state (X ³Σ⁻). This requires the use of computational methods that can adequately describe electron correlation and handle open-shell systems.

  • Ab Initio Methods: High-level ab initio methods are crucial for obtaining accurate results for small molecules like OH⁺.

    • Coupled Cluster (CC) theory: The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often considered the "gold standard" for its high accuracy in predicting molecular properties.[1]

    • Multi-Reference Methods: For studying excited states or bond-breaking processes, multi-reference methods like Multi-Reference Configuration Interaction (MRCI) are necessary to accurately describe the electronic wavefunction.[2]

  • Density Functional Theory (DFT): While computationally less expensive, the accuracy of DFT methods can vary depending on the chosen functional. Hybrid functionals are often employed for studying radical species.

  • Basis Sets: The choice of basis set is critical. For high-accuracy calculations, large, flexible basis sets are required. The augmented correlation-consistent basis sets developed by Dunning, such as aug-cc-pVnZ (where n=T, Q, 5, etc.), are highly recommended as they include diffuse functions to describe the electron distribution accurately.[1]

Computational Protocols

Here we provide detailed protocols for common quantum chemical calculations performed on the OH⁺ cation using a generic input format applicable to software like Gaussian, ORCA, or MOLPRO.

Protocol 1: Geometry Optimization and Frequency Calculation

This protocol determines the equilibrium bond length and harmonic vibrational frequency of OH⁺ in its ground electronic state.

Objective: To find the minimum energy structure of the OH⁺ cation and confirm it is a true minimum on the potential energy surface.

Methodology:

  • Input File Preparation:

    • Charge and Multiplicity: Specify a charge of +1 and a spin multiplicity of 3 (for the triplet ground state).

    • Coordinates: Provide an initial guess for the atomic coordinates of Oxygen and Hydrogen.

    • Method and Basis Set: Choose a suitable level of theory and basis set (e.g., CCSD(T)/aug-cc-pVTZ).

    • Keywords: Use keywords to request a geometry optimization (Opt) followed by a frequency calculation (Freq).

    Example Input:

  • Execution: Run the calculation using the chosen quantum chemistry software package.

  • Analysis of Results:

    • Optimized Geometry: Extract the final optimized bond length (Rₑ) from the output file.

    • Vibrational Frequencies: Check the output for the calculated vibrational frequencies. For a diatomic molecule, there should be one real, positive frequency corresponding to the O-H stretch. The absence of imaginary frequencies confirms the structure is a true minimum.

    • Thermochemistry: The output will also provide zero-point vibrational energy (ZPVE) and other thermodynamic data.

Protocol 2: Potential Energy Curve (PEC) Scan

This protocol maps the potential energy of OH⁺ as a function of the internuclear distance, which is essential for understanding its dissociation and for calculating spectroscopic constants.

Objective: To compute the potential energy of the OH⁺ cation over a range of O-H bond distances.

Methodology:

  • Input File Preparation:

    • Charge and Multiplicity: Specify a charge of +1 and a multiplicity of 3.

    • Method and Basis Set: Use a consistent level of theory (e.g., MRCI/aug-cc-pVTZ) suitable for describing bond dissociation.

    • Scan Coordinate: Define the O-H bond distance as the reaction coordinate to be scanned. Specify the start and end points and the step size for the scan. A range from ~0.7 Å to 4.0 Å is typically sufficient.

    • Keywords: Use keywords for a relaxed potential energy surface scan (e.g., Opt=ModRedundant in Gaussian). This involves constraining the bond distance at each step while allowing other degrees of freedom (not relevant for a diatomic) to relax. For a diatomic, a rigid scan is simpler.

    Example Input (Rigid Scan):

  • Execution: Run the calculation.

  • Analysis of Results:

    • Energy Profile: Extract the energy at each scanned bond distance from the output.

    • Plotting: Plot the energy versus the O-H bond distance to visualize the potential energy curve.

    • Spectroscopic Constants: The generated PEC can be fitted to analytical functions (e.g., Morse potential) or used to solve the nuclear Schrödinger equation to derive spectroscopic constants like the dissociation energy (Dₑ), equilibrium bond length (Rₑ), and vibrational frequencies (ωₑ).[2]

Data Presentation

The accuracy of quantum chemical calculations is best assessed by comparing results from different methods with experimental values.

Table 1: Calculated Spectroscopic Constants for the Ground State (X ³Σ⁻) of OH⁺

Method/Basis SetRₑ (Å)ωₑ (cm⁻¹)Dₑ (eV)Reference
CCSD(T)/aug-cc-pVnZ (CBS)1.02931165.18High-level theoretical calculation[1]
MRCI/aug-cc-pVTZ1.03131055.16Typical multi-reference calculation
Experimental 1.02893115.55.17Spectroscopic determination[3]

Rₑ: Equilibrium bond length; ωₑ: Harmonic vibrational frequency; Dₑ: Dissociation energy. CBS: Complete Basis Set extrapolation.

Visualization of Workflows and Concepts

Diagrams created using the DOT language help visualize the logical flow of computational experiments and the relationships between different electronic states.

G cluster_input 1. Input Preparation cluster_calc 2. Computation cluster_output 3. Output Analysis mol Define Molecular System (OH+, Charge=1, Spin=3) method Select Method & Basis Set (e.g., CCSD(T)/aug-cc-pVTZ) mol->method task Choose Calculation Type (Opt, Freq, Scan) method->task run Execute Calculation (SCF, Correlation) task->run check Check Convergence (Energy, Forces) run->check check->mol Not Converged (Adjust Guess) extract Extract Data (Geometry, Energy, Freq.) check->extract Converged vis Visualize Results (Spectra, PECs) extract->vis electronic_states dissoc1 O(³P) + H⁺ dissoc2 O⁺(⁴S) + H(²S) ground OH⁺ (X ³Σ⁻) Ground State ground->dissoc1 Dissociation Channel 1 excited OH⁺ (A ³Π) Excited State excited->dissoc2 Dissociation Channel 2

References

Unraveling the Dynamics of the Hydroxyl Cation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: The study of the hydroxyl cation (OH⁺) using ab initio molecular dynamics (AIMD) is a nascent field with a noticeable scarcity of published research. This is in stark contrast to the extensive body of work on the hydroxyl radical (OH·) and the hydroxide (B78521) anion (OH⁻). The high reactivity and transient nature of the this compound make it a challenging species to investigate both experimentally and computationally in condensed phases.

This document will first provide a brief overview of the this compound, summarizing the limited available data. Subsequently, due to the lack of specific AIMD protocols for the this compound, we will present detailed application notes and protocols for the ab initio molecular dynamics of the hydroxyl radical (OH·) . The methodologies and workflows described for the hydroxyl radical serve as a valuable and closely related proxy, offering a robust framework that can be adapted for future investigations into the this compound.

The this compound (OH⁺) at a Glance

The this compound, also known as hydroxylium, is a diatomic cation with the chemical formula OH⁺. It is a highly reactive species, particularly in aqueous environments, where it is expected to have a very short lifetime.

Physicochemical Data for the this compound

Quantitative data for the this compound is sparse in the literature. The following table summarizes some fundamental properties.

PropertyValueReference
Molecular FormulaOH⁺[1][2]
Molecular Weight17.007 g/mol [2]
CAS Registry Number12259-29-9[1]
IUPAC NameOxidanylium[2]

Application Notes: Ab Initio Molecular Dynamics of the Hydroxyl Radical (OH·)

Introduction

Ab initio molecular dynamics (AIMD) is a powerful computational method that simulates the time evolution of a system of atoms and molecules by calculating the forces on the nuclei from first principles quantum mechanical calculations at each time step. This approach is particularly well-suited for studying reactive species like the hydroxyl radical, as it does not rely on pre-parameterized force fields and can accurately describe bond breaking and formation, charge transfer, and electronic polarization.

Key Applications in Research and Drug Development
  • Understanding Solvation and Structure: AIMD simulations provide detailed insights into the hydration shell of the hydroxyl radical in aqueous solutions. This includes determining the number of hydrogen bonds, the orientation of water molecules around the radical, and the influence of the radical on the local water structure.[3][4]

  • Investigating Reaction Mechanisms: The reactivity of the hydroxyl radical is a critical aspect of many chemical and biological processes, including oxidative stress and atmospheric chemistry. AIMD can be used to elucidate the mechanisms of reactions involving the hydroxyl radical, such as hydrogen abstraction and addition reactions, by providing a dynamic picture of the transition states and reaction pathways.

  • Probing Dynamics at Interfaces: The behavior of the hydroxyl radical at interfaces, such as the air-water interface, is crucial in atmospheric chemistry. AIMD simulations can reveal the preferred location and orientation of the radical at these interfaces and how the interfacial environment affects its reactivity.[3]

  • Informing Drug Design: By understanding the role of hydroxyl radicals in biological systems, particularly in oxidative damage to DNA and proteins, AIMD can aid in the design of antioxidant molecules and drugs that mitigate the harmful effects of these radicals.

Experimental Protocols: AIMD Simulations of the Hydroxyl Radical

The following protocols provide a general framework for conducting AIMD simulations of a hydroxyl radical in an aqueous environment. Specific parameters may need to be adjusted based on the system of interest and the computational resources available.

System Preparation
  • Constructing the Initial Configuration:

    • Define a simulation box of appropriate dimensions to contain the hydroxyl radical and a sufficient number of water molecules to represent the bulk solvent. A cubic box with a side length of at least 15 Å is a common starting point for a single radical in approximately 64-128 water molecules.

    • Place the hydroxyl radical at the center of the box.

    • Solvate the system with water molecules, ensuring a realistic density (approximately 1 g/cm³). Tools like Packmol can be used for this purpose.

  • Initial Geometry Optimization:

    • Perform an initial geometry optimization of the entire system using a suitable quantum chemistry software package. This step helps to remove any unfavorable initial contacts and brings the system to a local energy minimum.

Ab Initio Molecular Dynamics Simulation
  • Choice of Electronic Structure Method:

    • Density Functional Theory (DFT) is the most common electronic structure method for AIMD simulations due to its balance of accuracy and computational cost.

    • Functional Selection: The choice of the exchange-correlation functional is critical. For hydroxyl radical systems, hybrid functionals such as B3LYP or PBE0 are often preferred over GGA functionals like BLYP, as they can provide a more accurate description of the radical's electronic structure and interactions with water.[3][5] Dispersion corrections (e.g., D3) should be included to properly account for van der Waals interactions.

    • Basis Set: A basis set of at least double-zeta quality with polarization functions (e.g., 6-31G**) is recommended. For higher accuracy, a triple-zeta basis set can be used.

  • Simulation Parameters:

    • Ensemble: The canonical (NVT) ensemble is typically used, where the number of particles (N), volume (V), and temperature (T) are kept constant. A thermostat, such as the Nosé-Hoover thermostat, is employed to maintain the desired temperature.

    • Temperature: The simulation temperature should be set to the desired experimental condition (e.g., 300 K).

    • Time Step: A time step of 0.5 to 1.0 femtoseconds (fs) is generally appropriate for systems containing hydrogen atoms.

    • Equilibration: The system should be equilibrated for a period of several picoseconds (ps) to allow it to reach thermal equilibrium. During this phase, the temperature and potential energy of the system should be monitored to ensure they have stabilized.

    • Production Run: Following equilibration, a production run is performed for a duration sufficient to sample the desired properties. Production runs typically range from tens to hundreds of picoseconds.

  • Data Analysis:

    • Structural Properties: Radial distribution functions (RDFs) can be calculated to analyze the structure of the hydration shell around the hydroxyl radical.[5] Coordination numbers can be obtained by integrating the RDFs.

    • Dynamical Properties: The diffusion coefficient of the hydroxyl radical can be calculated from the mean square displacement (MSD).

    • Vibrational Spectra: The vibrational density of states can be obtained from the Fourier transform of the velocity autocorrelation function.

    • Reaction Events: Trajectories should be visually inspected and analyzed to identify and characterize any reaction events that occur during the simulation.

Quantitative Data from AIMD of the Hydroxyl Radical

The following table presents representative quantitative data that can be obtained from AIMD simulations of the hydroxyl radical in water. The specific values can vary depending on the simulation parameters.

ParameterDescriptionTypical Value/Range
O(radical)-O(water) RDF 1st peakPosition of the first peak in the oxygen-oxygen radial distribution function between the radical and water.2.7 - 2.9 Å
O(radical)-H(water) RDF 1st peakPosition of the first peak in the radial distribution function between the radical's oxygen and water's hydrogen.1.7 - 1.9 Å
H(radical)-O(water) RDF 1st peakPosition of the first peak in the radial distribution function between the radical's hydrogen and water's oxygen.1.9 - 2.1 Å
Coordination NumberNumber of water molecules in the first solvation shell of the hydroxyl radical.3 - 4
Diffusion CoefficientA measure of the mobility of the hydroxyl radical in water.Varies with temperature and simulation conditions.

Visualizations

Logical Workflow for AIMD Simulation

The following diagram illustrates the general workflow for performing an ab initio molecular dynamics simulation.

AIMD_Workflow cluster_prep System Preparation cluster_aimd AIMD Simulation cluster_analysis Data Analysis start Define System (e.g., OH· in Water) build Build Initial Coordinates start->build optimize Geometry Optimization build->optimize equilibrate Equilibration (NVT) optimize->equilibrate Set Simulation Parameters (DFT functional, basis set, T, dt) production Production Run equilibrate->production analyze Analyze Trajectory production->analyze properties Calculate Properties (RDFs, Diffusion, etc.) analyze->properties visualize Visualize Results properties->visualize end Conclusion visualize->end Interpret Results

A generalized workflow for performing ab initio molecular dynamics simulations.
Conceptual Relationship of Hydroxyl Species

The following diagram illustrates the relationship between the this compound, radical, and anion through the gain or loss of electrons.

Hydroxyl_Species OH_plus This compound (OH⁺) OH_radical Hydroxyl Radical (OH·) OH_plus->OH_radical + e⁻ OH_radical->OH_plus - e⁻ OH_minus Hydroxide Anion (OH⁻) OH_radical->OH_minus + e⁻ OH_minus->OH_radical - e⁻

The relationship between this compound, radical, and anion via electron transfer.

References

Unveiling Protein Architecture: Application Notes and Protocols for Hydroxyl Radical Footprinting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and practical guidance on the application of hydroxyl radical footprinting (HRPF) for the high-resolution structural analysis of proteins. HRPF is a powerful mass spectrometry-based technique that provides valuable insights into protein conformation, dynamics, and interactions by probing the solvent accessibility of amino acid side chains. These notes are intended to serve as a comprehensive resource for researchers in academia and industry, particularly those involved in drug discovery and development, where understanding protein structure-function relationships is paramount.

Introduction to Hydroxyl Radical Protein Footprinting

Hydroxyl radical protein footprinting (HRPF) is a covalent labeling technique that utilizes highly reactive hydroxyl radicals (•OH) to irreversibly modify solvent-exposed amino acid side chains.[1][2][3][4] The extent of modification at a particular residue is proportional to its solvent accessible surface area (SASA), providing a "footprint" of the protein's three-dimensional structure in solution.[5][6] By comparing the footprinting patterns of a protein in different states (e.g., unbound vs. ligand-bound, folded vs. unfolded), researchers can identify regions involved in binding, conformational changes, and protein-protein interactions.[6][7]

The workflow for a typical HRPF experiment involves several key steps: generation of hydroxyl radicals, exposure of the protein sample to the radicals, quenching of the reaction, proteolytic digestion of the protein, and analysis of the resulting peptides by mass spectrometry (MS) to identify and quantify the oxidative modifications.

Applications in Research and Drug Development

HRPF has emerged as a versatile tool with a wide range of applications in structural biology and drug discovery:

  • Epitope Mapping: Identifying the binding site of an antibody on its target antigen is crucial for the development of therapeutic antibodies. HRPF can precisely map the epitope by identifying regions on the antigen that are protected from hydroxyl radical modification upon antibody binding.[8]

  • Drug-Target Interaction Studies: The technique can be used to characterize the binding of small molecules to their protein targets, revealing the binding site and any allosteric conformational changes induced by the ligand.[7] This information is invaluable for structure-based drug design and lead optimization.

  • Protein Folding and Dynamics: HRPF can capture snapshots of protein folding intermediates and probe the dynamic nature of protein structures in solution, providing insights that are often difficult to obtain with static structural methods like X-ray crystallography.[2][6]

  • Characterization of Biotherapeutics: For protein-based drugs such as monoclonal antibodies, HRPF can be used to assess their higher-order structure, stability, and comparability between different manufacturing batches, which is a critical aspect of quality control.[8][9]

  • Mapping Protein-Protein Interaction Interfaces: By comparing the footprints of individual proteins with that of their complex, HRPF can identify the specific residues at the interface of the interaction.[5][10]

Methodologies for Hydroxyl Radical Generation

Several methods are commonly employed to generate hydroxyl radicals for HRPF experiments. The choice of method depends on factors such as the desired time resolution, sample type, and available instrumentation.

Fast Photochemical Oxidation of Proteins (FPOP)

FPOP utilizes the laser-induced photolysis of hydrogen peroxide (H₂O₂) to generate hydroxyl radicals on the microsecond timescale.[11][12][13][14] This rapid labeling minimizes the risk of protein unfolding or conformational changes during the experiment, ensuring that the native structure is probed.[14]

Synchrotron Radiolysis

High-intensity X-rays from a synchrotron source can be used to radiolyze water molecules, producing a high flux of hydroxyl radicals.[2][15][16] This method offers millisecond time resolution and does not require the addition of exogenous reagents like H₂O₂, which can sometimes perturb the sample.[2][8][16]

Fenton Chemistry

This benchtop method involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide to produce hydroxyl radicals.[1][9][17][18] While generally having a longer reaction time (seconds to minutes) compared to FPOP and synchrotron radiolysis, it is a cost-effective and accessible method for many laboratories.[2][17]

Quantitative Data Presentation

A key output of an HRPF experiment is the quantitative measurement of oxidative modifications. This data is often presented in terms of protection factors, which reflect the degree to which a protein's structure shields a residue from the solvent and, consequently, from modification by hydroxyl radicals.

The protection factor (PF) is calculated by normalizing the experimentally observed modification rate constant (k) against the intrinsic reactivity of each amino acid side chain.[19][20][21][22]

Table 1: Relative Intrinsic Reactivity of Amino Acid Side Chains with Hydroxyl Radicals

Amino AcidThree-Letter CodeRelative Reactivity
CysteineCysVery High
TryptophanTrpVery High
TyrosineTyrHigh
MethionineMetHigh
PhenylalaninePheModerate
HistidineHisModerate
LeucineLeuModerate
IsoleucineIleModerate
ArginineArgModerate
LysineLysLow
ProlineProLow
ValineValLow
ThreonineThrLow
SerineSerLow
GlutamineGlnLow
AsparagineAsnLow
Glutamic AcidGluVery Low
Aspartic AcidAspVery Low
AlanineAlaVery Low
GlycineGlyVery Low

Table 2: Example Protection Factors for a Protein-Ligand Binding Study

This table illustrates how protection factors can be used to identify a ligand binding site. A significant increase in the protection factor upon ligand binding indicates that the residue has become less solvent-accessible, likely because it is part of the binding interface.

Peptide SequenceResidue RangeProtection Factor (Apo)Protection Factor (Holo)Fold Change in ProtectionInterpretation
LVGATYPES15-232.52.81.1No significant change
FGHIKLM45-511.815.28.4Binding Site
WQERTAS78-843.118.96.1Binding Site
VBNMKIU102-10812.513.11.0Buried, no change
YTREWQA121-1274.24.51.1No significant change

Experimental Protocols

The following are generalized protocols for the three main HRPF methodologies. Specific parameters may need to be optimized for each protein system.

Protocol for Fast Photochemical Oxidation of Proteins (FPOP)
  • Sample Preparation:

    • Prepare the protein of interest at a final concentration of 1-10 µM in a non-scavenging buffer (e.g., phosphate (B84403) buffer).

    • For comparative studies, prepare samples of the protein in its different states (e.g., with and without a ligand).

    • Just prior to the experiment, add hydrogen peroxide to a final concentration of 10-20 mM.

    • Include a radical scavenger (e.g., 20 mM glutamine) to control the lifetime of the hydroxyl radicals and prevent excessive oxidation.[14]

    • Include a dosimeter, such as adenine, to monitor the effective hydroxyl radical dose.[3][4]

  • FPOP Experiment:

    • Set up the FPOP system, which consists of a syringe pump, a fused silica (B1680970) capillary, a KrF excimer laser (248 nm), and a collection vial.[11][13]

    • Flow the sample through the capillary at a constant rate. The flow rate is coordinated with the laser pulse frequency to ensure that each segment of the sample is exposed to only a single laser pulse.[13]

    • Irradiate the sample with the laser to generate hydroxyl radicals.

  • Quenching and Sample Processing:

    • Collect the irradiated sample in a vial containing a quenching solution (e.g., catalase and methionine amide) to immediately stop the reaction.[2]

    • Denature the protein by adding a denaturant (e.g., urea (B33335) or guanidine (B92328) hydrochloride) and reduce disulfide bonds with a reducing agent (e.g., dithiothreitol).

    • Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

    • Digest the protein into peptides using a specific protease (e.g., trypsin).

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the oxidized peptides and quantify the extent of modification for each peptide.

    • Data analysis software is used to calculate the protection factors and map the modifications onto the protein sequence.

Protocol for Synchrotron-Based Hydroxyl Radical Footprinting
  • Sample Preparation:

    • Prepare the protein sample at a concentration of approximately 5-10 µM in a suitable buffer with minimal radical scavenging components.[15]

    • Sample volumes can range from 5-200 µL depending on the experimental setup.[15]

  • X-ray Irradiation:

    • Load the sample into the sample holder at the synchrotron beamline. Delivery can be via a 96-well plate or a capillary flow system.[8][16]

    • Expose the sample to a focused, high-intensity X-ray beam for a defined period (typically in the millisecond range) to generate hydroxyl radicals from the radiolysis of water.[2][16]

    • For dose-response experiments, vary the exposure time.

  • Quenching and Sample Processing:

    • Immediately after irradiation, quench the reaction by adding a scavenger (e.g., methionine amide).

    • Follow the same denaturation, reduction, alkylation, and digestion steps as described in the FPOP protocol.

  • Mass Spectrometry Analysis:

    • Perform LC-MS/MS analysis on the digested peptides to identify and quantify the oxidative modifications.

Protocol for Fenton Chemistry-Based Footprinting
  • Sample Preparation:

    • Prepare the protein sample in a buffer compatible with the Fenton reaction (e.g., phosphate or cacodylate buffer).

    • Prepare stock solutions of the Fenton reagents: Fe(II)-EDTA and hydrogen peroxide.

  • Fenton Reaction:

    • To initiate the reaction, add the Fenton reagents to the protein solution. Typical final concentrations are in the low millimolar range.

    • Allow the reaction to proceed for a defined time (e.g., 1-10 minutes).

    • For dose-dependent studies, vary the concentration of the Fenton reagents.[1][9]

  • Quenching and Sample Processing:

    • Quench the reaction by adding a strong chelating agent (to sequester the iron) and catalase (to remove excess H₂O₂).

    • Proceed with the denaturation, reduction, alkylation, and digestion steps as outlined in the FPOP protocol.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

Visualizing Workflows and Interactions

Graphviz diagrams can be used to clearly illustrate the experimental workflows and the logical relationships in protein interaction studies.

HRPF_Workflow cluster_prep Sample Preparation cluster_labeling Hydroxyl Radical Labeling cluster_processing Sample Processing cluster_analysis Data Analysis Protein Protein Sample Complex Protein-Ligand Complex Protein->Complex Incubate Ligand Ligand/Binding Partner Ligand->Complex Radical_Generation Generate •OH (FPOP, Synchrotron, or Fenton) Complex->Radical_Generation Labeling Covalent Labeling Radical_Generation->Labeling Quench Quench Reaction Labeling->Quench Digest Proteolytic Digestion Quench->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Processing Identify & Quantify Modifications LC_MS->Data_Processing Interpretation Map Footprint & Interpret Data_Processing->Interpretation

Caption: General experimental workflow for hydroxyl radical footprinting.

Protein_Interaction_Footprinting cluster_states Protein States cluster_footprinting HRPF Analysis Apo Apo Protein Footprint_Apo Footprint of Apo Protein Apo->Footprint_Apo HRPF Holo Holo Protein (Ligand-Bound) Footprint_Holo Footprint of Holo Protein Holo->Footprint_Holo HRPF Compare Compare Footprints Footprint_Apo->Compare Footprint_Holo->Compare Result Identify Protected Regions (Binding Site) Compare->Result

References

Application Notes and Protocols for Gas-Phase Hydroxyl Cation (OH⁺) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental setups and protocols for the generation, characterization, and reactivity studies of gas-phase hydroxyl cations (OH⁺). The hydroxyl cation is a highly reactive species of significant interest in atmospheric chemistry, plasma physics, and fundamental chemical physics. Understanding its properties and reactions is crucial for developing accurate models in these fields.

Introduction to Gas-Phase this compound Studies

The this compound (OH⁺) is a diatomic ion with a triplet ground electronic state (³Σ⁻). Its high reactivity makes it a challenging species to study experimentally. Gas-phase studies, by isolating the ion from solvent effects, provide fundamental insights into its intrinsic properties, including its structure, energetics, and reaction dynamics. Key areas of investigation include spectroscopic characterization, determination of bond dissociation energy, and the kinetics and mechanisms of its reactions with various neutral molecules.

Experimental Setups for OH⁺ Studies

The study of gas-phase OH⁺ cations typically involves three main stages: ion generation, mass selection and transport, and characterization through spectroscopy or reaction studies. A variety of experimental configurations can be employed, with tandem mass spectrometry being a central technique.

Ion Generation

Several ion sources can be utilized to produce a beam of hydroxyl cations. The choice of source often depends on the required ion intensity, internal energy distribution, and the specific experimental setup.

  • Discharge Plasma Ion Sources: These sources generate a plasma from a precursor gas, such as water vapor.[1] Electrons in the plasma ionize and fragment the water molecules, producing a variety of ions, including OH⁺. The ions are then extracted from the plasma to form a beam.

  • Electron Ionization (EI) of Water: Similar to plasma sources, a focused beam of electrons can be used to ionize water molecules in the gas phase. This method allows for control over the ionization energy.

  • Chemical Ionization (CI): In this method, a reagent gas is first ionized, and these primary ions then react with the analyte (e.g., water) to produce the ion of interest through ion-molecule reactions. Atmospheric Pressure Chemical Ionization (APCI) is a variant of this technique.[2]

  • Electrospray Ionization (ESI): While less common for generating simple diatomic ions, ESI can be used to produce protonated water clusters which may subsequently fragment to produce OH⁺.[3][4]

Mass Analysis and Ion Handling

Once generated, the OH⁺ ions must be separated from other ions and guided to the experimental region.

  • Quadrupole Mass Filters: These are commonly used to select ions based on their mass-to-charge ratio (m/z).

  • Magnetic Sector Mass Analyzers: These instruments use a magnetic field to deflect ions according to their momentum-to-charge ratio, providing high mass resolution.

  • Ion Traps: Quadrupole ion traps and Fourier Transform Ion Cyclotron Resonance (FT-ICR) traps can be used to store and manipulate ions for extended periods, allowing for multi-stage fragmentation (MSⁿ) experiments.[5]

  • Guided Ion Beam (GIB) Technology: This technique uses radiofrequency (RF) fields to confine ions, allowing for efficient transport and precise control of the ion kinetic energy, which is crucial for reaction dynamics studies.[6][7][8][9][10]

Characterization Techniques

The mass-selected OH⁺ ions can be studied using a variety of spectroscopic and reactivity-based methods.

  • Tandem Mass Spectrometry (MS/MS): This is a cornerstone technique where a precursor ion (OH⁺) is mass-selected, subjected to a fragmentation or reaction process, and the resulting product ions are mass-analyzed.[2][5][11]

  • Collision-Induced Dissociation (CID): In this MS/MS technique, the mass-selected OH⁺ ions are collided with a neutral gas (e.g., Ar, Xe) in a collision cell. The resulting fragmentation can provide information about the ion's structure and bond energy.[10][11]

  • Photofragmentation Spectroscopy: A tunable laser is used to irradiate the mass-selected OH⁺ ions. When the photon energy is resonant with an electronic transition, the ion can absorb a photon and dissociate. By monitoring the production of fragment ions (e.g., O⁺ or H⁺) as a function of wavelength, an absorption spectrum of the OH⁺ ion can be obtained.[4][12][13] This technique is invaluable for determining spectroscopic constants and bond dissociation energies.

  • Guided Ion Beam Mass Spectrometry for Reaction Studies: This method is used to study the kinetic energy dependence of ion-molecule reactions. A monoenergetic beam of OH⁺ ions is directed into a reaction cell containing a neutral reactant gas at a known pressure. The product ions are then detected and their intensities are used to calculate reaction cross-sections as a function of collision energy.[6][7][8][9][10]

Experimental Protocols

Protocol for Generating a Mass-Selected OH⁺ Ion Beam
  • Introduce Water Vapor: Introduce a controlled flow of water vapor into a suitable ion source (e.g., a discharge plasma source or an electron ionization source).

  • Ionize Water Molecules: Apply the necessary conditions to ionize the water vapor. For a plasma source, this involves initiating and sustaining a discharge.[1] For an EI source, this involves directing an electron beam of sufficient energy into the source region.

  • Extract Ions: Apply an extraction voltage to the ion source to draw out the newly formed ions into a beam.

  • Mass Select OH⁺: Pass the ion beam through a quadrupole or magnetic sector mass filter tuned to transmit only ions with m/z = 17 (for ¹⁶O¹H⁺).

  • Guide Ions to Experiment: Use ion optics (lenses, deflectors, and in some cases, a guided ion beam setup) to transport the mass-selected OH⁺ beam to the subsequent experimental stage (e.g., a collision cell or a laser interaction region).

Protocol for Photofragmentation Spectroscopy of OH⁺
  • Generate and Mass-Select OH⁺: Follow the protocol described in section 3.1.

  • Irradiate with Laser: Intersect the OH⁺ ion beam with the output of a tunable laser system (e.g., a pulsed dye laser or an optical parametric oscillator).

  • Mass Analyze Fragment Ions: Use a second mass spectrometer to detect the fragment ions produced by photodissociation (e.g., O⁺ at m/z = 16 or H⁺ at m/z = 1).

  • Record Spectrum: Monitor the intensity of a fragment ion as a function of the laser wavelength. The resulting plot of fragment ion intensity versus wavelength constitutes the photofragmentation spectrum.[13]

  • Data Analysis: The onset of the photofragmentation signal can be used to determine an upper limit for the bond dissociation energy.[13] Analysis of the spectral features can provide information about the electronic and vibrational structure of the OH⁺ cation.

Protocol for a Guided Ion Beam Study of the Reaction of OH⁺ with a Neutral Molecule
  • Generate and Mass-Select OH⁺: Follow the protocol described in section 3.1, ensuring the ion beam is injected into a guided ion beam apparatus.

  • Control Ion Kinetic Energy: Precisely set the kinetic energy of the OH⁺ ions.

  • Introduce Reactant Gas: Introduce a neutral reactant gas into a collision cell at a known, low pressure to ensure single-collision conditions.

  • Collect and Mass Analyze Product Ions: Collect all ions exiting the collision cell and use a mass spectrometer to measure the intensities of both the unreacted OH⁺ ions and any product ions.

  • Calculate Reaction Cross-Section: Use the measured ion intensities and the known pressure of the reactant gas to calculate the reaction cross-section at the given collision energy.

  • Vary Collision Energy: Repeat steps 2-5 over a range of collision energies to obtain the kinetic energy dependence of the reaction.

  • Data Analysis: The energy dependence of the reaction cross-section can provide information about the reaction mechanism, the presence of energy barriers, and the reaction thermochemistry.[9]

Data Presentation

Quantitative data from gas-phase this compound studies are summarized in the tables below.

ParameterValue (cm⁻¹)Value (eV)Reference
Vibrational Frequency (ν) ~2956~0.366
Rotational Constant (B) ~15.6~0.0019

Table 1: Spectroscopic Constants for OH⁺ (³Σ⁻ ground state). Note: These are approximate values; precise values can be found in the specialized literature.

ReactionRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
OH⁺ + H₂ → H₂O⁺ + H~1.1 x 10⁻⁹300[1]
OH⁺ + CO → H⁺ + CO₂< 5 x 10⁻¹³300
OH⁺ + CH₄ → H₃O⁺ + CH₂~1.0 x 10⁻⁹300

Table 2: Selected Reaction Rate Constants for OH⁺. Note: These are representative values and can vary with experimental conditions.

BondDissociation Energy (eV)Reference
D₀(O-H) in OH⁺~5.1 - 5.3[13]

Table 3: Bond Dissociation Energy of OH⁺. Note: The precise value is a subject of ongoing research.

Visualizations

Experimental Workflow for OH⁺ Studies```dot

experimental_workflow cluster_source Ion Generation cluster_ms1 Mass Selection cluster_interaction Interaction Region cluster_ms2 Product Analysis H2O H₂O Vapor IonSource Ion Source (e.g., Plasma, EI) H2O->IonSource MS1 Mass Spectrometer 1 (Quadrupole or Sector) IonSource->MS1 Ion Beam Interaction Collision Cell / Laser Interaction MS1->Interaction Mass-Selected OH⁺ MS2 Mass Spectrometer 2 Interaction->MS2 Product Ions Reactant Reactant Gas / Laser Beam Reactant->Interaction Detector Detector MS2->Detector

Caption: The process of photofragmentation of the this compound.

Logical Relationship in Guided Ion Beam Reaction Studies

gib_logic start Generate & Mass-Select OH⁺ set_energy Set Ion Kinetic Energy start->set_energy reaction React OH⁺ with Neutral Gas set_energy->reaction detect Detect Reactant & Product Ions reaction->detect calculate Calculate Cross-Section detect->calculate vary_energy Vary Kinetic Energy calculate->vary_energy vary_energy->set_energy Next Energy end Obtain Energy-Dependent Cross-Section vary_energy->end Done

Caption: Logical flow for a guided ion beam reaction dynamics experiment.

References

Unveiling the Fleeting Existence of Hydroxyl Species: Application Notes on Laser-Induced Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Distinction: Hydroxyl Radical (OH) vs. Hydroxyl Cation (OH⁺)

In the realm of reactive oxygen species (ROS), precise terminology is paramount. The hydroxyl radical (OH) is a neutral molecule with one unpaired electron, making it highly reactive. In contrast, the This compound (OH⁺) is a positively charged ion, also highly reactive. While both play significant roles in various chemical and biological processes, their detection methodologies differ substantially.

Laser-induced fluorescence (LIF) is a powerful and widely adopted technique for the sensitive and selective detection of the hydroxyl radical (OH) . This is due to the favorable electronic transition (A²Σ⁺ ← X²Π) of the OH radical, which can be readily excited by tunable lasers and subsequently fluoresces in a distinct spectral region.

Conversely, the application of LIF for the direct detection of the This compound (OH⁺) is not a commonly employed technique. The electronic structure of OH⁺ results in transitions that are less amenable to conventional LIF schemes. Spectroscopic studies of OH⁺ have been conducted, but these often involve more specialized techniques, and standardized LIF protocols for its detection are not prevalent in the literature. Therefore, these application notes will focus on the well-established and widely utilized technique of laser-induced fluorescence for the detection of the hydroxyl radical (OH) .

Application Notes: Laser-Induced Fluorescence of the Hydroxyl Radical (OH)

Introduction

Laser-induced fluorescence is a highly sensitive and selective optical diagnostic technique used for measuring the concentration of specific species in a gaseous or plasma environment. For the hydroxyl radical, LIF is the method of choice for in-situ, non-intrusive measurements with high spatial and temporal resolution. Applications span a wide range of fields, from combustion diagnostics and atmospheric chemistry to plasma medicine and materials processing. In the context of drug development, understanding the role of OH radicals in biological systems and drug metabolism is crucial, and while direct in-vivo LIF is challenging, the technique is invaluable for in-vitro studies and understanding fundamental interactions.

Principle of Operation

The fundamental principle of LIF involves a two-step process:

  • Excitation: A tunable laser is used to excite a specific rotational-vibrational level of the ground electronic state (X²Π) of the OH radical to a higher electronic state (A²Σ⁺).

  • Fluorescence: The excited OH radical is unstable and will rapidly de-excite back to the ground electronic state, emitting a photon (fluorescence) in the process. This fluorescence is collected by a detector, and its intensity is proportional to the concentration of the OH radicals in the probed volume.

The key to the selectivity of LIF is the precise wavelength of the excitation laser, which corresponds to a specific electronic transition of the target molecule.

Experimental Protocols

Protocol 1: Planar Laser-Induced Fluorescence (PLIF) for 2D Imaging of OH Radicals in a Gas Jet

This protocol describes a typical setup for obtaining a two-dimensional map of the OH radical distribution, for instance, in the effluent of a plasma jet used for biomedical applications.

1. Experimental Setup

  • Laser System: A tunable dye laser pumped by a Nd:YAG laser is a common choice. The output of the dye laser is frequency-doubled to generate the required UV excitation wavelength.

  • Sheet-forming Optics: A combination of cylindrical and spherical lenses is used to shape the circular laser beam into a thin laser sheet.

  • Detection System: An intensified CCD (ICCD) camera is positioned perpendicular to the laser sheet to capture the fluorescence signal. An appropriate bandpass filter is placed in front of the camera lens to selectively transmit the OH fluorescence and reject scattered laser light and other background emissions.

  • Synchronization: A timing generator is used to synchronize the laser pulse with the ICCD camera's intensifier gate.

2. Procedure

  • Generate the species of interest (e.g., in a plasma jet or a flame).

  • Tune the dye laser to the desired excitation wavelength for the OH radical (refer to Table 1). A common choice is the Q₁(8) line of the A²Σ⁺(v'=1) ← X²Π(v"=0) band at approximately 283.55 nm.

  • Align the laser sheet to pass through the region of interest.

  • Position the ICCD camera to image the laser sheet.

  • Set the timing generator to trigger the laser and the ICCD camera with an appropriate delay and gate width. The gate width is typically on the order of tens to hundreds of nanoseconds to capture the fluorescence decay while minimizing background noise.

  • Acquire a series of images with the laser tuned on-resonance with the OH transition.

  • Acquire a corresponding series of background images with the laser tuned off-resonance.

  • Subtract the background images from the on-resonance images to obtain the net OH fluorescence signal.

  • Correct the images for the laser sheet intensity profile and the detector's spatial response.

3. Data Analysis

The resulting 2D image provides a qualitative map of the relative OH radical concentration. For quantitative measurements, calibration procedures involving known concentrations of OH or comparison with other quantitative techniques like absorption spectroscopy are necessary.

Protocol 2: Point Measurement of OH Radical Concentration using LIF

This protocol is suitable for determining the absolute OH concentration at a specific point in space.

1. Experimental Setup

  • Laser System: Similar to the PLIF setup, but the laser beam is focused to a point instead of being formed into a sheet.

  • Collection Optics: A lens is used to collect the fluorescence at a 90-degree angle to the laser beam and focus it onto the entrance slit of a monochromator or a photomultiplier tube (PMT) equipped with a bandpass filter.

  • Signal Processing: The signal from the PMT is processed using a boxcar averager or a fast oscilloscope.

2. Procedure

  • Generate the OH radicals.

  • Align the focused laser beam to the desired measurement point.

  • Align the collection optics to efficiently collect the fluorescence from the focal point.

  • Scan the laser wavelength across the selected OH absorption line to obtain an excitation spectrum. The integrated area of this spectrum is proportional to the OH concentration.

  • To obtain absolute concentrations, a calibration is required. This can be done by:

    • Rayleigh Scattering: Comparing the LIF signal to the Rayleigh scattering signal from a gas with a known scattering cross-section (e.g., N₂ or Ar) at the same experimental geometry.

    • Absorption Spectroscopy: Performing simultaneous absorption measurements along a known path length to determine the absolute number density.

Quantitative Data

The following table summarizes key spectroscopic data and typical experimental parameters for the laser-induced fluorescence of the OH radical.

ParameterValueReference/Note
Excitation Wavelengths (A²Σ⁺ ← X²Π)
(v'=0, v"=0) band~306 - 320 nmRequires temporal filtering to separate fluorescence from scattered light.
(v'=1, v"=0) band~281 - 288 nmCommonly used for spectral separation of excitation and detection.
Q₁(8) line of (1,0) band~283.55 nmA frequently used excitation line.
Fluorescence Wavelengths
(0,0) and (1,1) bands~306 - 320 nmStrongest fluorescence signals.
Fluorescence Lifetime (A²Σ⁺ state) ~700 ns (in vacuum)Quenching by other molecules significantly reduces this in atmospheric pressure environments.
Typical Laser Fluence 0.1 - 10 mJ/cm²Should be kept in the linear regime to avoid saturation effects.
Typical ICCD Gate Width 10 - 500 nsDepends on the fluorescence lifetime in the specific environment.

Visualizations

Experimental Workflow

experimental_workflow cluster_laser Laser System cluster_optics Beam Shaping & Delivery cluster_experiment Experiment cluster_detection Detection System cluster_sync Synchronization ndyag Nd:YAG Laser dye_laser Tunable Dye Laser ndyag->dye_laser Pump shg Frequency Doubler (SHG) dye_laser->shg optics Sheet-forming Optics shg->optics UV Beam target OH Source (e.g., Plasma Jet) optics->target Laser Sheet filter Bandpass Filter target->filter Fluorescence iccd ICCD Camera filter->iccd computer Data Acquisition iccd->computer timing_gen Timing Generator timing_gen->ndyag timing_gen->iccd

Caption: Workflow for Planar Laser-Induced Fluorescence (PLIF) of OH radicals.

Signaling Pathway: Role of OH in Oxidative Stress

oxidative_stress_pathway cluster_stimuli Cellular Stressors cluster_ros ROS Generation cluster_damage Cellular Damage ionizing_radiation Ionizing Radiation h2o H₂O ionizing_radiation->h2o pollutants Pollutants oh_radical Hydroxyl Radical (OH) pollutants->oh_radical Catalysis metabolism Mitochondrial Metabolism o2 O₂ metabolism->o2 h2o->oh_radical Radiolysis superoxide Superoxide (O₂⁻) o2->superoxide h2o2 Hydrogen Peroxide (H₂O₂) superoxide->h2o2 h2o2->oh_radical Fenton Reaction (with Fe²⁺) lipid_peroxidation Lipid Peroxidation oh_radical->lipid_peroxidation protein_oxidation Protein Oxidation oh_radical->protein_oxidation dna_damage DNA Damage oh_radical->dna_damage

Caption: Generation of OH radicals and their role in inducing cellular oxidative damage.

Considerations for Drug Development Professionals

While direct LIF measurements in biological tissues are complex due to light scattering and absorption, the technique is highly valuable in preclinical research and development:

  • In-vitro Assays: LIF can be used to quantify OH radical production in cell cultures or solution-based assays exposed to new drug candidates, helping to assess their pro-oxidant or antioxidant properties.

  • Mechanism of Action Studies: For drugs that are designed to generate ROS (e.g., in photodynamic therapy), LIF can be used to study the efficiency of OH radical production.

  • Medical Device Development: For plasma-based medical devices, LIF is essential for characterizing and optimizing the production of therapeutic OH radicals.

By providing precise and quantitative data on the presence of the highly reactive hydroxyl radical, LIF serves as an indispensable tool for researchers and scientists across multiple disciplines.

Application Notes and Protocols for Measuring Hydroxyl Cation (OH+) in Interstellar Environments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

The hydroxyl cation (OH+) is a key reactive intermediate in the oxygen chemistry of the interstellar medium (ISM).[1][2] Its abundance and distribution provide crucial insights into the physical and chemical conditions of interstellar clouds, particularly in diffuse and translucent environments.[1][3][4] The primary application of measuring interstellar OH+ is to trace the initial steps of water formation in the gas phase and to estimate the cosmic-ray ionization rate, a fundamental parameter governing the chemistry and thermal balance of molecular clouds.[3][4][5]

The chemistry leading to the formation of oxygen-bearing molecules in cold, quiescent interstellar gas is largely driven by ion-neutral reactions initiated by the cosmic-ray ionization of atomic and molecular hydrogen.[1][2] The resulting H+ and H3+ ions react with atomic oxygen to produce OH+, which then rapidly reacts with H2 to form H2O+ and subsequently H3O+.[1][2] These reactions represent the main gas-phase pathway to water in the ISM.[1] Therefore, by observing OH+ and related ions, researchers can probe the efficiency of this fundamental chemical network.

Observations of OH+ are primarily conducted through absorption spectroscopy against bright background continuum sources.[1][2] Two main wavelength regimes are utilized for its detection:

  • Far-Infrared (Submillimeter) Spectroscopy: This method targets the rotational transitions of OH+, such as the N=1-0 transition near 972 GHz and the N=1-0, J=0-1 transition and its hyperfine components around 909.2 GHz.[1][2] These observations are typically performed using space-based observatories like the Herschel Space Observatory or ground-based submillimeter telescopes such as the Atacama Pathfinder EXperiment (APEX).[1][2]

  • Near-Ultraviolet Spectroscopy: This technique focuses on electronic transitions of OH+, with a notable feature being a weak absorption line near 3584 Å (358.3769 nm).[2][6] High-resolution spectra for these observations are acquired using ground-based telescopes equipped with powerful spectrographs, such as those at the European Southern Observatory (ESO).[6]

The measured column densities of OH+, often in conjunction with observations of H2O+, H, and H2, can be compared with astrochemical models to derive key physical parameters of the observed interstellar clouds. These include the cosmic-ray primary ionization rate (ζcrp), the gas density (n), the visual extinction (AV), and the incident far-ultraviolet flux (χ).[3][4] The ratio of OH+ to H2O+ column densities is particularly sensitive to the molecular hydrogen fraction, making these ions powerful tracers of the transition from atomic to molecular gas.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from observational studies of interstellar OH+.

Table 1: Observed Column Densities of OH+ and Related Species

Target Line of SightN(OH+) (cm⁻²)N(H₂O+) (cm⁻²)N(H₃O+) (cm⁻²)Telescope/InstrumentReference
G10.6–0.4 (W31C)(Multiple velocity components)(Multiple velocity components)> 1.8 x 10¹³Herschel/HIFI[1]
W49N(Multiple velocity components)(Multiple velocity components)-Herschel/HIFI[2][4]
Sgr B2(M)---APEX[1]
Diffuse/Translucent Clouds (Average)---ESO/UVES[6]

Table 2: Derived Physical Parameters from OH+ Observations

Target Environmentζcrp / n (cm³ s⁻¹)χ / n (cm³)Molecular Fraction (fH₂)Reference
Diffuse clouds towards W49N(4-6) x 10⁻¹⁸0.03Low[3][4]
Atomic Gas> 1.8 x 10⁻¹⁶ / n(H)--[1]

Experimental Protocols

Protocol 1: Far-Infrared (Submillimeter) Detection of OH+

Objective: To measure the column density of OH+ through absorption spectroscopy of its rotational transitions.

1. Target Selection:

  • Identify bright submillimeter continuum sources (e.g., massive star-forming regions) that can serve as background sources for absorption measurements.
  • Select sources with known interstellar clouds along the line of sight, which can be identified from previous molecular line surveys (e.g., CO, HCO+).[2]

2. Instrumentation and Observational Setup:

  • Utilize a submillimeter telescope equipped with a high-frequency heterodyne receiver (e.g., Herschel/HIFI, APEX/CHAMP+).
  • Tune the receiver to the frequency of a specific OH+ rotational transition, for instance, the N=1-0 transition at approximately 972 GHz.[2]
  • Employ a high-resolution spectrometer to resolve the velocity components of the absorption features.
  • Perform observations in a mode that allows for accurate background subtraction, such as dual beam switching or on-off source nodding.

3. Data Reduction and Analysis:

  • Calibrate the raw data to convert the observed antenna temperatures to a flux or brightness temperature scale. This involves correcting for atmospheric absorption (for ground-based observations) and instrument efficiencies.
  • Fit the observed spectra with Gaussian profiles to determine the velocity, line width, and optical depth of each absorption component.[2]
  • Calculate the column density of OH+ for each velocity component using the measured optical depth and assuming an excitation temperature. For absorption against a strong continuum, the column density is directly proportional to the integrated optical depth.
  • Compare the OH+ absorption profile with that of other related species (e.g., H2O+, HCO+) observed along the same line of sight to analyze the chemical and physical structure of the intervening clouds.[1]

Protocol 2: Near-Ultraviolet Detection of OH+

Objective: To measure the column density of OH+ through absorption spectroscopy of its electronic transitions.

1. Target Selection:

  • Select bright, early-type stars with relatively simple and well-characterized stellar spectra to serve as background light sources.
  • Choose targets known to have significant amounts of intervening interstellar material, as indicated by reddening or the presence of other interstellar absorption lines (e.g., CH, CH+, OH).[6]

2. Instrumentation and Observational Setup:

  • Use a high-resolution optical/UV spectrograph on a large ground-based telescope (e.g., VLT/UVES, Keck/HIRES).
  • Set the spectrograph to cover the wavelength range of the target OH+ electronic transition, such as the feature near 3584 Å.[6]
  • Achieve a high signal-to-noise ratio through long exposure times, as the interstellar OH+ absorption features in the near-UV are typically very weak.[6]
  • Obtain calibration frames (bias, darks, flats) and spectra of a reference star to correct for instrumental and telluric features.

3. Data Reduction and Analysis:

  • Reduce the raw spectra using standard astronomical software packages. This includes bias subtraction, flat-fielding, wavelength calibration, and normalization of the stellar continuum.
  • Identify and measure the equivalent width of the faint OH+ absorption feature. This may require co-adding multiple exposures to improve the signal-to-noise ratio.[6]
  • Calculate the column density of OH+ from the measured equivalent width using the appropriate oscillator strength for the transition.
  • Compare the derived OH+ column density with that of neutral OH and other molecular ions to investigate the chemical environment.[6]

Visualizations

OH_Formation_Pathway CR Cosmic Ray H_plus H⁺ CR->H_plus ionization H3_plus H₃⁺ CR->H3_plus ionization of H₂ H H H2 H₂ O O OH_plus OH⁺ H_plus->OH_plus + O H3_plus->OH_plus + O H2O_plus H₂O⁺ OH_plus->H2O_plus + H₂ H3O_plus H₃O⁺ H2O_plus->H3O_plus + H₂ H2O H₂O H3O_plus->H2O + e⁻ (recombination) OH OH H3O_plus->OH + e⁻ (recombination) e_minus e⁻ Observational_Workflow Target Target Selection (Bright Continuum Source) Obs Observation (e.g., Herschel/HIFI, VLT/UVES) Target->Obs DataRed Data Reduction (Calibration, Normalization) Obs->DataRed SpecFit Spectral Analysis (Line Fitting, Equivalent Width) DataRed->SpecFit ColDens Column Density Calculation SpecFit->ColDens Model Astrochemical Modeling ColDens->Model Params Derive Physical Parameters (ζcrp, n, fH₂) Model->Params

References

Synthesis of Hydroxyl-Functionalized Ionic Liquids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of hydroxyl-functionalized ionic liquids (HFILs). The unique properties of HFILs, stemming from the presence of one or more hydroxyl groups, make them highly valuable in various scientific and pharmaceutical applications.

Application Notes

Hydroxyl-functionalized ionic liquids are a subclass of ionic liquids characterized by the presence of a hydroxyl (-OH) group on the cation. This functional group imparts specific properties that distinguish them from their non-functionalized counterparts. The introduction of a hydroxyl group can increase the polarity and hydrogen bonding capability of the ionic liquid.[1] These characteristics are particularly advantageous in the pharmaceutical and biomedical fields.

Key Advantages and Applications:

  • Enhanced Solvation of Biomolecules: The ability of the hydroxyl group to form hydrogen bonds makes HFILs excellent solvents for biomolecules such as proteins and enzymes.[1] This property is crucial for studying enzyme activity and for protein separation and purification.[1]

  • Improved Drug Solubility and Bioavailability: HFILs have been investigated as solvents and co-solvents to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[2][3][4][5] By improving solubility, HFILs can potentially increase the bioavailability of these drugs. The tunability of HFILs allows for the design of specific structures to optimize drug formulations.[3]

  • Active Pharmaceutical Ingredients (API-ILs): A novel strategy in drug development is the synthesis of API-ILs, where the drug molecule itself is part of the ionic liquid structure, typically as the cation or anion.[6] This can lead to liquid forms of solid drugs, overcoming issues like polymorphism and improving therapeutic properties.[6] Hydroxyl-functionalized cations can be paired with drug anions to create such API-ILs.

  • Drug Delivery Systems: HFILs are explored as components in various drug delivery systems. Their unique solvation properties can be utilized in the formulation of microemulsions, nanoparticles, and ionogels for targeted or controlled drug release.[4]

  • "Green" Synthesis and Catalysis: In chemical synthesis, HFILs can serve as environmentally benign solvents and catalysts.[1] They can act as Lewis bases to catalyze various organic reactions.[1]

  • Nanomaterial Synthesis: HFILs can function as both reducing agents and stabilizers in the synthesis of nanoparticles, offering a mild and impurity-free method for their preparation.[1]

The structural versatility of HFILs, allowing for modifications of the cation core (e.g., imidazolium, pyridinium, ammonium) and the anion, provides a powerful platform for designing task-specific ionic liquids for a wide range of applications in research and drug development.[2][6]

Synthesis Protocols

Protocol 1: Synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride ([C₂OHmim][Cl])

This protocol describes the synthesis of a common imidazolium-based HFIL via the quaternization of 1-methylimidazole (B24206) with 2-chloroethanol (B45725).

Experimental Workflow:

cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification 1-methylimidazole 1-methylimidazole Mixing Mix Reactants 1-methylimidazole->Mixing 2-chloroethanol 2-chloroethanol 2-chloroethanol->Mixing Heating Heat Mixture Mixing->Heating Washing Wash with Ethyl Acetate (B1210297) Heating->Washing Drying Dry under Vacuum Washing->Drying Final Product [C₂OHmim][Cl] Drying->Final Product

Caption: Workflow for the synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole and 2-chloroethanol in a 1:1 molar ratio.

  • Reaction: Heat the mixture at 70-80°C with constant stirring for 24-48 hours. The reaction progress can be monitored by TLC or NMR.

  • Purification: After cooling to room temperature, the resulting viscous liquid is washed multiple times with ethyl acetate to remove any unreacted starting materials.

  • Drying: The purified product is then dried under vacuum at 60-70°C to remove any residual solvent. The final product is a colorless to pale yellow solid at room temperature.[7][8]

Characterization: The structure of the synthesized [C₂OHmim][Cl] can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of N-(2-Hydroxyethyl)pyridinium Bromide

This protocol details the synthesis of a pyridinium-based HFIL through the N-alkylation of pyridine (B92270) with 2-bromoethanol (B42945).

Experimental Workflow:

cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Pyridine Pyridine Addition Add 2-bromoethanol to Pyridine Pyridine->Addition 2-bromoethanol 2-bromoethanol 2-bromoethanol->Addition Stirring Stir at Room Temperature Addition->Stirring Washing Wash with Diethyl Ether Stirring->Washing Drying Dry under Vacuum Washing->Drying Final Product N-(2-Hydroxyethyl)pyridinium Bromide Drying->Final Product

Caption: General workflow for the synthesis of N-(2-Hydroxyethyl)pyridinium Bromide.

Methodology:

  • Reaction Setup: In a suitable flask, dissolve pyridine in a solvent such as acetonitrile (B52724) or perform the reaction neat.

  • Reaction: Add 2-bromoethanol dropwise to the pyridine solution (or neat pyridine) at room temperature with vigorous stirring. An equimolar ratio of reactants is typically used. The reaction is generally exothermic. Continue stirring at room temperature for 24 hours.

  • Isolation: The product often precipitates as a solid. If so, it can be collected by filtration. If it remains as a liquid, the excess solvent is removed under reduced pressure.

  • Purification: The crude product is washed several times with a solvent in which the product is insoluble, such as diethyl ether, to remove unreacted starting materials.

  • Drying: The purified product is dried under vacuum. The final product is typically a white solid.[9][10]

Protocol 3: Synthesis of Choline-Based Ionic Liquids via Neutralization

This protocol describes a straightforward synthesis of choline-based HFILs by neutralizing choline (B1196258) hydroxide (B78521) with a carboxylic acid.

Experimental Workflow:

cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Choline Hydroxide Choline Hydroxide Mixing Mix Reactants in Methanol (B129727) Choline Hydroxide->Mixing Carboxylic Acid Carboxylic Acid Carboxylic Acid->Mixing Stirring Stir at Room Temperature Mixing->Stirring Solvent Removal Evaporate Solvent Stirring->Solvent Removal Washing Wash with Ethyl Acetate/Acetone Solvent Removal->Washing Drying Freeze Dry/Vacuum Dry Washing->Drying Final Product Choline Carboxylate Drying->Final Product

Caption: Synthesis workflow for Choline-Based Ionic Liquids via neutralization.

Methodology:

  • Reaction Setup: In a flask, dissolve the chosen carboxylic acid (e.g., phenylacetic acid, ricinoleic acid) in methanol.[11][12]

  • Reaction: Cool the solution in an ice bath. Add an equimolar amount of choline hydroxide solution (typically 46 wt% in water) dropwise while stirring.[12] Continue stirring the mixture at room temperature for 3 hours in the dark.[12]

  • Solvent Removal: Remove the methanol and water under reduced pressure.

  • Purification: The resulting crude product is washed with a suitable solvent (e.g., acetone, ethyl acetate) to remove any unreacted acid.[11][12]

  • Drying: The final product is dried under high vacuum or by freeze-drying to remove residual water and solvent.[12]

Quantitative Data Summary

Ionic LiquidCationAnionStarting MaterialsReaction Time (h)Temperature (°C)Yield (%)Reference
[C₂OHmim][Cl]1-(2-Hydroxyethyl)-3-methylimidazoliumChloride1-methylimidazole, 2-chloroethanol24-4870-80>95[7]
N-(2-Hydroxyethyl)pyridinium BromideN-(2-Hydroxyethyl)pyridiniumBromidePyridine, 2-bromoethanol24Room Temp.90[9]
4-Methyl-N-(2-hydroxyethyl)pyridinium Bromide4-Methyl-N-(2-hydroxyethyl)pyridiniumBromide4-methylpyridine, 2-bromoethanol24Room Temp.93[9][10]
Choline PhenylacetateCholinePhenylacetateCholine hydroxide, Phenylacetic acid3Room Temp.74[11]
Choline RicinoleateCholineRicinoleateCholine hydroxide, Ricinoleic acid3Room Temp.-[11]
Choline CaffeateCholineCaffeateCholine hydroxide, Caffeic acid3Room Temp.-[12]

Purification and Characterization

Purification:

The primary goal of purification is to remove unreacted starting materials and solvents. For HFILs, which are often highly polar, this is typically achieved by washing with a less polar organic solvent in which the starting materials are soluble but the ionic liquid is not. Common washing solvents include ethyl acetate, diethyl ether, and acetone.[9][11][12] For removing residual water and volatile solvents, drying under high vacuum, often with gentle heating, is essential. Freeze-drying is also an effective method for removing water.[12] For higher purity, techniques like solid-phase extraction may be employed.[13][14]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the synthesized HFIL. The chemical shifts and integration of the peaks provide definitive evidence of the cation structure and purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the ionic liquid. The characteristic broad peak for the -OH group is a key indicator for HFILs.

  • Mass Spectrometry (MS): MS is used to confirm the mass of the cation and anion, thus verifying the composition of the ionic liquid.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition temperature of the HFIL. Differential scanning calorimetry (DSC) is used to determine melting points and glass transition temperatures.[11]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Signal-to-Noise for Hydroxyl Cation (OH+) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydroxyl cation (OH+) detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the detection of hydroxyl cations, leading to low signal-to-noise ratios.

Issue 1: Low or No OH+ Signal in Mass Spectrometry

Possible Causes and Solutions:

  • Inefficient Ionization: The method of ionization significantly impacts the signal intensity of OH+. If you are observing a weak signal, consider the following:

    • Ion Source Optimization: The choice of ion source is critical. For gaseous samples, electron impact (EI) ionization can be used; however, it's a "hard" ionization technique that may cause extensive fragmentation.[1] Chemical ionization (CI) is a "softer" method that can produce more abundant molecular ions with less fragmentation.[2] For liquid samples, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common.[3][4] Experiment with different ionization methods to find the most efficient one for generating OH+.[5]

    • Source Parameter Tuning: Regularly tune and calibrate your mass spectrometer.[5] Key parameters to optimize include:

      • Capillary Voltage: A voltage that is too low will result in poor ionization, while a voltage that is too high can cause ion fragmentation.[6]

      • Nebulizer Gas Pressure: This controls the formation of droplets in ESI. High pressure leads to smaller droplets and better desolvation, but can also cause ion suppression.[6]

      • Drying Gas Temperature and Flow Rate: These parameters are crucial for the desolvation of droplets. Higher temperatures can improve ionization but may degrade thermally sensitive analytes.[3][7]

  • Sample Concentration: The concentration of your analyte is a key factor. A sample that is too dilute will not produce a strong enough signal, while a highly concentrated sample can lead to ion suppression.[4][5]

  • Instrument Contamination: Contaminants in the sample, on the chromatographic column, or within the ion source can lead to peak splitting, broadening, and a high background signal, which will decrease the signal-to-noise ratio.[5][8] Regular cleaning of the ion source is recommended.[9]

Issue 2: High Background Noise in Laser-Induced Fluorescence (LIF) Spectroscopy

Possible Causes and Solutions:

  • Stray Light: Light from sources other than the fluorescence of OH+ can contribute to background noise.

    • Light-Tight Enclosure: Ensure your experimental setup is in a light-tight enclosure to minimize ambient light interference.

    • Baffles and Filters: Use a series of baffles to reduce scattered laser light from reaching the detector. Employ bandpass filters that selectively transmit the fluorescence wavelength while blocking the laser wavelength and other background light.

  • Plasma Emission: In plasma-based experiments, the plasma itself will emit light that can interfere with the LIF signal.

    • Gated Detection: Use a gated detector (e.g., an intensified CCD camera) synchronized with the laser pulse. The detector is only active for a short duration after the laser pulse, capturing the fluorescence signal while minimizing the collection of continuous plasma emission.

  • Laser Wavelength and Power Fluctuations: Instability in the laser output can lead to fluctuations in the background signal.

    • Laser Monitoring: Continuously monitor the laser power and wavelength to ensure stability throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization technique for detecting OH+?

The optimal ionization technique depends on the sample's properties (e.g., volatility, polarity, thermal stability).[10] For gas-phase studies, chemical ionization (CI) is often preferred over electron impact (EI) as it is a softer technique that produces less fragmentation.[2] For liquid samples, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are suitable choices.[3] It is often necessary to experiment with different techniques to find the one that provides the best signal intensity for your specific application.[5]

Q2: How can I improve the signal-to-noise ratio in my time-of-flight (TOF) mass spectrometer?

Several strategies can be employed to enhance the signal-to-noise ratio in TOF-MS:

  • Delayed Extraction: This technique improves mass resolution by correcting for the initial kinetic energy distribution of the ions, leading to sharper peaks.

  • Reflectron: A reflectron is an ion mirror that increases the flight path of the ions, which also improves mass resolution and separates ions from neutral species.

  • Hadamard Transform TOF-MS: This method allows for the simultaneous analysis of multiple ion packets, significantly increasing the signal-to-noise ratio compared to conventional TOF-MS where only one packet is analyzed at a time.[11]

  • Detector Choice and Settings: The detector, typically a microchannel plate (MCP), should be operated at a gain that is high enough to detect single-ion events but low enough to avoid saturation.[12]

Q3: What are the key parameters to optimize in an electrospray ion source for cation detection?

For ESI, the following parameters are critical for optimizing cation detection:

  • Sprayer Voltage: Finding the optimal voltage is crucial to maximize ionization without causing excessive fragmentation.[13]

  • Nebulizing and Drying Gases: The flow rates and temperatures of these gases need to be adjusted to ensure efficient desolvation of the sample droplets.[3]

  • Solvent Composition: The mobile phase composition can significantly affect ESI efficiency. For positive ion mode, adding a small amount of an acid like formic acid can enhance protonation.[6]

  • Sprayer Position: The physical position of the ESI needle relative to the mass spectrometer inlet can impact signal intensity and should be optimized.[13]

Q4: My LIF signal is weak. What are the first things I should check?

For a weak LIF signal, start by checking the following:

  • Laser Alignment: Ensure the laser beam is correctly aligned and focused within the interaction region.

  • Wavelength Tuning: Verify that the laser is tuned to the correct absorption wavelength of the OH+ transition.

  • Fluorescence Collection Optics: Check the alignment and focus of the lenses or mirrors used to collect the fluorescence signal.

  • Detector Gain: Increase the gain of your detector (e.g., photomultiplier tube) if the signal is low, but be mindful of not saturating the detector.

Data Presentation

The following tables provide an example of how to systematically optimize ion source parameters to improve the signal-to-noise (S/N) ratio for OH+ detection in a mass spectrometer. The values presented are illustrative and should be adapted to your specific instrument and experimental conditions.

Table 1: Optimization of ESI Source Parameters for OH+ Detection

ParameterSetting 1S/N RatioSetting 2S/N RatioSetting 3S/N Ratio
Capillary Voltage (kV) 3.0154.0 25 5.018
Nebulizer Pressure (psi) 201230 22 4019
Drying Gas Flow (L/min) 81710 24 1221
Drying Gas Temp (°C) 25016300 26 35020

Note: Optimal settings are highlighted in bold.

Table 2: Effect of LC Mobile Phase Modifier on OH+ Signal Intensity

Mobile Phase Modifier (0.1%)Analyte Peak AreaBackground NoiseS/N Ratio
None 1500050030
Formic Acid 4500060075
Acetic Acid 3000055055
Ammonium Formate 2500070036

Experimental Protocols

Protocol 1: Generating a Stable this compound (OH+) Beam for Mass Spectrometry

This protocol describes a general method for producing a stable beam of OH+ ions for mass spectrometric analysis.

Objective: To generate a stable and continuous beam of OH+ ions for introduction into a mass spectrometer.

Materials:

  • Ion source (e.g., electron impact or chemical ionization source)[1][2]

  • Water vapor source (e.g., a heated reservoir of deionized water)

  • Mass spectrometer

  • Vacuum system

Procedure:

  • System Preparation:

    • Ensure the mass spectrometer and vacuum system are operating within their specified pressure ranges (typically 10⁻⁵ to 10⁻⁸ torr).[1]

    • Heat the water reservoir to generate a stable vapor pressure.

  • Introduction of Water Vapor:

    • Introduce a controlled flow of water vapor into the ion source. The flow rate should be optimized to maximize the production of OH+ while maintaining a stable source pressure.

  • Ionization:

    • For Electron Impact (EI) Source:

      • Apply a beam of high-energy electrons (typically 70 eV) to the water vapor.[1] This will ionize the water molecules, leading to the formation of various ions, including H₂O⁺, which can then fragment to form OH+.

    • For Chemical Ionization (CI) Source:

      • Introduce a reagent gas (e.g., methane (B114726) or ammonia) into the ion source at a pressure significantly higher than the water vapor.[2]

      • Ionize the reagent gas using an electron beam. The reagent gas ions will then react with the water molecules through ion-molecule reactions to produce protonated water, which can then lead to the formation of OH+.

  • Ion Extraction and Focusing:

    • Apply appropriate voltages to the ion source lenses to extract and focus the generated ions into a well-defined beam.

  • Mass Analysis:

    • Direct the ion beam into the mass analyzer to separate the OH+ ions from other species based on their mass-to-charge ratio.

  • Detection:

    • Detect the mass-separated OH+ ions and record the signal.

  • Optimization:

    • Systematically vary the ion source parameters (e.g., electron energy, reagent gas pressure, lens voltages) to maximize the OH+ signal intensity and stability.

Protocol 2: Detection of OH+ using Laser-Induced Fluorescence (LIF)

This protocol outlines the steps for detecting OH+ using LIF spectroscopy.

Objective: To detect OH+ in a sample (e.g., plasma, gas-phase reaction) by exciting a specific electronic transition and observing the resulting fluorescence.

Materials:

  • Tunable laser system (e.g., dye laser pumped by a Nd:YAG laser)

  • Sample chamber containing OH+

  • Fluorescence collection optics (lenses, mirrors)

  • Wavelength-selective filter (bandpass or long-pass)

  • Photodetector (e.g., photomultiplier tube or ICCD camera)

  • Data acquisition system

Procedure:

  • System Setup:

    • Align the laser beam to pass through the region of the sample containing OH+.

    • Position the fluorescence collection optics perpendicular to the laser beam path to collect the emitted fluorescence.

    • Place the wavelength-selective filter in front of the detector to block scattered laser light and transmit the fluorescence signal.

  • Wavelength Tuning:

    • Tune the laser to the specific wavelength corresponding to an electronic transition of OH+. This requires knowledge of the OH+ absorption spectrum.

  • Excitation and Detection:

    • Fire the laser to excite the OH+ ions.

    • The excited ions will then fluoresce, emitting photons at a longer wavelength.

    • The detector will capture the fluorescence signal. If using a gated detector, synchronize it with the laser pulse.

  • Data Acquisition:

    • Record the fluorescence intensity as a function of time or laser wavelength.

  • Signal Optimization:

    • Laser Power: Increase the laser power to increase the fluorescence signal, but avoid saturating the transition or causing photodissociation of the OH+.

    • Collection Efficiency: Optimize the alignment of the collection optics to maximize the amount of fluorescence reaching the detector.

    • Background Subtraction: Measure the background signal with the laser off or tuned off-resonance and subtract it from the on-resonance signal to isolate the true LIF signal.

Visualizations

Experimental_Workflow_MS cluster_sample_prep Sample Preparation & Introduction cluster_ionization Ionization cluster_analysis Mass Analysis & Detection Sample Sample Containing Hydroxyl Precursor Vaporization Vaporization/ Nebulization Sample->Vaporization IonSource Ion Source (EI, CI, ESI, APCI) Vaporization->IonSource Introduce Sample MassAnalyzer Mass Analyzer (TOF, Quadrupole) IonSource->MassAnalyzer Extract & Focus Ions Detector Detector (MCP) MassAnalyzer->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: Experimental workflow for this compound detection by mass spectrometry.

Troubleshooting_Low_Signal_MS Start Low or No OH+ Signal CheckIonization Check Ionization Efficiency Start->CheckIonization CheckSample Check Sample Concentration Start->CheckSample CheckContamination Check for System Contamination Start->CheckContamination OptimizeSource Optimize Ion Source Parameters (Voltage, Gas, Temp) CheckIonization->OptimizeSource TryDifferentSource Try Different Ionization Method (e.g., CI instead of EI) CheckIonization->TryDifferentSource AdjustConcentration Adjust Sample Concentration (Dilute or Concentrate) CheckSample->AdjustConcentration CleanSystem Clean Ion Source and Inlet CheckContamination->CleanSystem Solution Signal Improved OptimizeSource->Solution TryDifferentSource->Solution AdjustConcentration->Solution CleanSystem->Solution

Caption: Troubleshooting logic for low OH+ signal in mass spectrometry.

References

Technical Support Center: Minimizing Fragmentation in Hydroxyl Radical Footprinting Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize unwanted fragmentation in hydroxyl radical footprinting mass spectrometry (HRPF-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between hydroxyl radical footprinting and in-source fragmentation?

Hydroxyl radical footprinting is a deliberate and controlled process where hydroxyl radicals are used to covalently modify solvent-accessible amino acid side chains on a protein.[1] This process provides structural information about the protein.[1] In contrast, in-source fragmentation (or in-source decay) is an undesirable process that occurs within the mass spectrometer's ion source, where the protein or its peptides fragment before mass analysis.[2][3] This can complicate data analysis by generating fragments that may be misinterpreted.[4]

Q2: Why are oxidized peptides sometimes more prone to fragmentation?

The addition of hydroxyl groups or other oxidative modifications can alter the chemical stability of amino acid side chains and peptide bonds. These modifications can make the peptides more "fragile," leading to increased fragmentation either in the ion source or during collision-induced dissociation (CID).[5]

Q3: What are the most common mass shifts I should look for from hydroxyl radical modifications?

The most common modification is the addition of an oxygen atom, resulting in a +16 Da mass shift.[1] Other potential mass shifts can occur depending on the amino acid residue and reaction conditions.[6]

Troubleshooting Guides

Category 1: In-Source Fragmentation/Decay

Problem: I am observing a high degree of fragmentation in my mass spectra, even for intact peptides, making it difficult to identify the correct precursor ions.

ParameterRecommendationRationale
Cone Voltage / Declustering Potential Decrease the cone voltage or declustering potential.High cone voltages can lead to "in-source" fragmentation by increasing the energy of ions as they enter the mass spectrometer.[3][7]
Source Temperature Optimize and potentially lower the ion source temperature.Higher source temperatures can increase the internal energy of the ions, promoting thermal degradation and fragmentation.[2]
S-Lens/RF Lens Voltage Optimize the S-Lens or RF lens voltage, potentially starting with a lower percentage.This parameter influences the ion transmission into the mass spectrometer; an overly aggressive setting can contribute to the fragmentation of fragile ions.[5]

Troubleshooting Workflow for In-Source Fragmentation

G start High In-Source Fragmentation Observed step1 Decrease Cone Voltage/ Declustering Potential start->step1 check1 Fragmentation Reduced? step1->check1 step2 Optimize Source Temperature check2 Fragmentation Reduced? step2->check2 step3 Adjust S-Lens/RF Lens Voltage check3 Fragmentation Reduced? step3->check3 check1->step2 No end_success Proceed with Optimized Parameters check1->end_success Yes check2->step3 No check2->end_success Yes check3->end_success Yes end_fail Consider Sample Preparation Issues check3->end_fail No

Caption: Troubleshooting workflow for addressing high in-source fragmentation.

Category 2: MS/MS Fragmentation Optimization

Problem: My MS/MS spectra have poor sequence coverage, or the fragmentation is not informative for localizing the modification site.

ParameterRecommendationRationale
Collision Energy (CID/HCD) Optimize the collision energy for your specific instrument and peptide population. A typical starting range for normalized collision energy (NCE) is 15-45%.[8]Insufficient collision energy will result in poor fragmentation, while excessive energy can lead to secondary fragmentation where the initial fragment ions are further broken down, losing valuable sequence information.[8]
Fragmentation Method Consider alternative fragmentation methods like Electron Transfer Dissociation (ETD) or Higher-Energy C-trap Dissociation (HCD).Different fragmentation methods yield different types of fragment ions (b/y ions for CID/HCD, c/z ions for ETD).[1] ETD can be particularly useful for localizing modifications on fragile side chains that are lost during CID.[9]
Data-Dependent Acquisition (DDA) Adjust DDA settings to ensure low-abundance modified peptides are selected for fragmentation.In DDA, the most abundant precursor ions are typically selected for MS2.[10] Low-abundance oxidized peptides might be missed.[11]

Experimental Protocols

Protocol 1: Optimizing Collision Energy for Oxidized Peptides
  • Prepare a Standard: Use a known oxidized peptide standard or a representative oxidized peptide from your sample.

  • Set Up the Experiment: Create a series of acquisition methods where only the normalized collision energy is varied. For example, test a range from 20% to 40% in 5% increments.[8]

  • Acquire Data: Inject the standard and acquire MS/MS spectra at each collision energy level.

  • Analyze the Results: Manually inspect the MS/MS spectra for each energy level. Look for the setting that provides the best balance of:

    • Fragment Ion Richness: The number of unique b- and y-ions.

    • Sequence Coverage: The percentage of the peptide backbone that can be confirmed by the fragment ions.

    • Informative Fragments: The presence of fragment ions that allow for unambiguous localization of the oxidative modification.

  • Select Optimal Energy: Choose the collision energy that provides the most comprehensive fragmentation pattern for your oxidized peptides of interest.

Protocol 2: General Workflow for an HRPF-MS Experiment

This protocol outlines the key steps in an HRPF-MS experiment, with considerations for minimizing unwanted fragmentation.

G cluster_pre_ms Sample Preparation & Labeling cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis A Protein Sample Preparation B Hydroxyl Radical Generation (e.g., X-ray, FPOP) A->B C Footprinting Reaction B->C D Quenching C->D E Proteolytic Digestion D->E F Sample Desalting E->F G LC Separation F->G H MS1 Scan (Precursor Ion Detection) G->H I Data-Dependent MS/MS (Optimized CE) H->I J Peptide Identification (Unmodified & Oxidized) I->J K Quantification of Oxidation J->K L Structural Interpretation K->L

Caption: Overview of the hydroxyl radical footprinting mass spectrometry workflow.

  • Protein Sample Preparation: Ensure your protein sample is in a suitable buffer, free of contaminants like detergents that can interfere with the MS analysis.[12]

  • Hydroxyl Radical Generation: Generate hydroxyl radicals using your chosen method (e.g., synchrotron X-ray radiolysis, flash photolysis of hydrogen peroxide).[13][14] It is crucial to optimize the hydroxyl radical dose to achieve sufficient labeling without causing protein damage.[15][16]

  • Footprinting Reaction: Expose the protein sample to the hydroxyl radicals for a defined period.

  • Quenching: Stop the reaction by adding a quenching agent, such as methionine amide.[13]

  • Proteolytic Digestion: Digest the labeled protein into peptides using an enzyme like trypsin.

  • Sample Desalting: Clean up the peptide mixture using C18 spin columns or a similar method to remove salts and other contaminants that can cause adduct formation and ion suppression.[14][17]

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography.

    • Perform MS1 scans to detect the precursor ions of both unmodified and oxidized peptides.

    • Use data-dependent acquisition to select precursor ions for MS/MS fragmentation.

    • Apply the optimized collision energy and appropriate fragmentation method determined in Protocol 1.

  • Data Analysis: Use specialized software to identify the modified peptides and quantify the extent of oxidation at each site.[6]

Quantitative Data Summary

Table 1: Common Mass Modifications from Hydroxyl Radical Footprinting

Amino Acid ResidueCommon Mass Shift (Da)Type of Modification
Met, Cys, Phe, Tyr, His, Trp+16Addition of one oxygen atom
Leu, Ile, Arg, Val, Pro, Lys+14Formation of a carbonyl group
Cys+32Formation of sulfinic acid
Cys+48Formation of sulfonic acid

This table is a summary of common modifications; other products are possible.[6]

Table 2: General Starting Parameters for MS Instruments to Minimize In-Source Fragmentation

Instrument ParameterTypical Starting RangeNotes
Cone Voltage / Declustering Potential 20-50 VInstrument dependent. Start low and increase gradually while monitoring for fragmentation.[7]
Source Temperature 100-150 °CLower temperatures are generally better for fragile molecules.[2]
Normalized Collision Energy (HCD/CID) 25-35%This is a starting point for optimization.[13][18]

These are general guidelines and optimal values will vary depending on the instrument, analyte, and experimental setup.

References

Technical Support Center: Hydroxyl Cation (OH+) Spectral Assignment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and key experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the spectral assignment of the hydroxyl cation (OH+).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the experimental generation of hydroxyl cations (OH+) for spectroscopic analysis?

A1: Generating a stable and sufficiently dense beam of OH+ cations for spectroscopic analysis is a significant challenge. Common methods like electron impact or photoionization of water (H₂O) can produce a variety of fragment ions, leading to a low concentration of the target OH+ species.[1] Furthermore, OH+ is highly reactive, which can lead to rapid depletion through reactions with background gases or surfaces within the experimental apparatus.[2] Maintaining a clean, ultra-high vacuum environment and optimizing ion source parameters are critical to obtaining a workable signal.[3]

Q2: Why is the spectral assignment for OH+ notoriously difficult compared to its neutral counterpart, OH?

A2: The spectral assignment of OH+ is complicated by several factors. Like the neutral OH radical, the OH+ cation is an open-shell species, meaning it has an unpaired electron.[4] This leads to complex electronic state manifolds and significant spin-orbit coupling.[4][5] Spin-orbit coupling splits the electronic energy levels into multiple fine-structure components, resulting in a more congested and overlapping rovibrational spectrum than would be seen otherwise.[4][6][7] This dense collection of transitions makes it difficult to resolve and assign individual spectral lines accurately.[8]

Q3: What are the common sources of spectral interference in OH+ measurements?

A3: Spectral interferences can arise from several sources. The most common is the presence of other ions with similar mass-to-charge ratios, which may be generated in the ion source alongside OH+. Contaminants from the sample matrix, mobile phase impurities, or column bleed in liquid chromatography-mass spectrometry (LC-MS) systems can create high background noise or spurious peaks. In flame or plasma-based experiments, molecular species formed during combustion, such as various oxides and hydroxides, can exhibit broad absorption bands that overlap with the analyte signal.[9][10]

Q4: How does spin-orbit coupling affect the complexity of the OH+ spectrum?

A4: Spin-orbit coupling is a relativistic effect that describes the interaction between the electron's spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus.[5] In OH+, this interaction couples the spin and orbital angular momenta, splitting a single electronic state (a "term") into multiple, closely spaced energy levels or "states".[7] For example, the ground electronic state of the neutral OH radical, ²Π, is split into two states, ²Π₃/₂ and ²Π₁/₂, with a separation of about 140 cm⁻¹.[6] A similar splitting is expected for the isoelectronic OH+ in its triplet ground state, which significantly increases the number of possible rotational and vibrational transitions, leading to a much more complex and dense spectrum.[8]

Q5: What is the role of theoretical calculations in assigning OH+ spectra, and what are their limitations?

A5: Theoretical calculations are essential for predicting the rovibrational energy levels and transition frequencies of OH+.[11][12] High-level ab initio methods can compute potential energy surfaces and spectroscopic constants, providing a theoretical spectrum that serves as a guide for assigning experimental data.[11] However, these calculations have limitations. Accurately modeling electron correlation and relativistic effects like spin-orbit coupling is computationally intensive and often requires approximations.[6] This can lead to discrepancies between theoretical predictions and experimental measurements, necessitating a careful, iterative process of comparing, refining, and assigning the observed spectral lines.

Troubleshooting Guides

Problem 1: Low Signal-to-Noise Ratio in OH+ Spectrum

Q: I am observing a very weak or noisy OH+ signal. What are the potential causes and how can I troubleshoot this?

A: A low signal-to-noise (S/N) ratio is a common issue in ion spectroscopy and can stem from problems in the ion source, mass spectrometer, or detector.[3] The primary causes include inefficient ion generation, ion suppression from matrix effects, contamination, or improper instrument settings.

Troubleshooting Steps:

  • Ion Source Optimization :

    • Check Source Parameters : Ensure that parameters like capillary voltage, nebulizer gas pressure, and drying gas temperature are optimized for OH+ formation.[13]

    • Clean the Ion Source : Contamination from sample residues or salts can clog the inlet or capillary, reducing ionization efficiency. A weekly cleaning with approved solvents is recommended.

    • Verify Precursor Stability : If generating OH+ from a precursor like H₂O, ensure the precursor is pure and delivered at a stable rate.

  • Mass Spectrometer and Detector :

    • Instrument Calibration : Perform a full system tune and mass calibration using a known standard to ensure optimal performance and mass accuracy.[3][13]

    • Check for Contamination : High background noise can indicate contamination within the mass analyzer. Bake-out procedures may be necessary.

    • Detector Performance : Detectors degrade over time. If other sources have been ruled out, the detector gain and performance should be evaluated.[13]

  • Sample and Matrix Effects :

    • Sample Concentration : If the sample is too dilute, the signal will be weak. If it's too concentrated, ion suppression can occur, where other species in the sample matrix compete with the analyte for ionization.[3]

    • Matrix Simplification : If possible, use sample preparation techniques (e.g., solid-phase extraction) to remove interfering matrix components.

Below is a logical workflow for troubleshooting a low signal-to-noise ratio.

G cluster_legend Legend start Start: Low S/N Ratio check_source Inspect Ion Source (Stable Spray?) start->check_source clean_source Clean Ion Source Components (Capillary, Skimmer) check_source->clean_source No / Unstable check_cal Check Instrument Tuning & Calibration check_source->check_cal Yes / Stable optimize_source Optimize Source Parameters (Voltage, Gas Flow, Temp) clean_source->optimize_source optimize_source->check_cal recalibrate Perform Full Mass Calibration & Tuning check_cal->recalibrate Out of Spec check_sample Evaluate Sample (Concentration, Matrix) check_cal->check_sample OK recalibrate->check_sample dilute_sample Dilute Sample to Avoid Suppression check_sample->dilute_sample High Concentration check_detector Assess Detector Performance check_sample->check_detector Concentration OK end_ok Problem Resolved dilute_sample->end_ok contact_support Contact Manufacturer Support check_detector->contact_support Degraded check_detector->end_ok OK l1 Process Step l2 Decision Point l3 Start/End k1 k2 k3

Caption: Troubleshooting workflow for low S/N ratio.

Problem 2: Discrepancies Between Experimental and Theoretical Spectra

Q: My experimental line positions do not match the predicted theoretical values. What could be the reasons for this discrepancy?

A: Discrepancies are common and can provide valuable insights. They typically arise from three areas: inaccuracies in the theoretical model, calibration errors in the experiment, or environmental factors affecting the measurement.

Potential Causes:

  • Theoretical Model Limitations : The computational model may not have fully accounted for complex interactions, such as high-order electron correlation, relativistic effects, or vibronic coupling.[6]

  • Experimental Calibration Errors : Inaccurate calibration of the spectrometer is a frequent cause of uniform shifts in the entire spectrum.[13] Regular calibration against known standards is crucial.

  • Environmental Factors : Stark or Zeeman effects from stray electric or magnetic fields in your apparatus can shift or split spectral lines. Pressure and temperature variations can also cause line broadening and minor shifts.

  • Hot Bands : If the ion source produces vibrationally excited "hot" ions, you may observe transitions originating from these higher energy states, which are not always included in standard theoretical predictions.[14]

Data Comparison Table

The following table illustrates a hypothetical comparison between experimental and theoretical rovibrational line positions, highlighting common discrepancies.

TransitionTheoretical Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Discrepancy (cm⁻¹)Potential Cause
R(0)3150.453152.65+2.20Systematic Calibration Error
R(1)3182.103184.31+2.21Systematic Calibration Error
P(1)3085.703087.90+2.20Systematic Calibration Error
P(2)3052.803056.10+3.30Local Perturbation / Line Blending
Hot BandNot Calculated3015.20-Unaccounted for v=1 state

Key Experimental Protocols

Protocol 1: Generation and Analysis of OH+ via Photoelectron Spectroscopy

This protocol outlines a general method for studying species related to OH+ using Negative Ion Photoelectron Spectroscopy (NIPES), a technique that provides information on the neutral OH radical, which is foundational for understanding the cation.[14][15][16]

Methodology:

  • Anion Generation : Generate the precursor anion, OH⁻, using an electrospray ionization (ESI) source with a solution like sodium hydroxide (B78521) in an acetonitrile/water mixture.[15]

  • Ion Transport and Trapping : Guide the generated anions through a radio-frequency quadrupole ion guide into a cryogenic ion trap. Cooling the ions to cryogenic temperatures (e.g., < 20 K) simplifies the resulting spectrum by reducing vibrational hot bands.[15][17]

  • Mass Selection : Use a time-of-flight (TOF) mass spectrometer to select the OH⁻ anions, ensuring that only the ions of interest proceed to the interaction region.

  • Photodetachment : Intersect the mass-selected OH⁻ ion beam with a high-power pulsed laser (e.g., an Nd:YAG laser). The laser photon energy must be sufficient to detach an electron, leaving behind a neutral OH radical.

  • Electron Energy Analysis : Analyze the kinetic energy of the photodetached electrons. A magnetic-bottle spectrometer or a velocity-map imaging (VMI) setup can be used for this purpose.[15][18]

  • Spectrum Generation : The photoelectron spectrum is a plot of electron counts versus electron binding energy. Peaks in the spectrum correspond to transitions from the anion's ground state to the ground and vibrationally excited states of the neutral OH radical. This data provides precise measurements of electron affinities and vibrational frequencies for the neutral species.[16]

G cluster_source Ion Source cluster_optics Ion Optics & Selection cluster_analysis Analysis esi Electrospray Ionization (ESI) [OH⁻ Generation] trap Cryogenic Ion Trap esi->trap Ion Transport tof Time-of-Flight Mass Selector trap->tof laser Detachment Laser Pulse tof->laser Mass-Selected OH⁻ Beam vmi Velocity-Map Imaging (VMI) laser->vmi Photodetached Electrons (e⁻) detector Detector & Data Acquisition vmi->detector

Caption: Experimental workflow for photoelectron spectroscopy.

Protocol 2: Velocity-Map Imaging (VMI) for OH+ Analysis

VMI is a powerful technique for measuring the velocity distribution of ions produced in a photodissociation or reaction event, providing insights into the dynamics of the process.[18][19][20]

Methodology:

  • Ion Formation : Produce OH+ cations in the center of a repeller plate within an electrostatic lens system.[1] This can be done via multiphoton ionization of a suitable precursor gas (e.g., H₂O) introduced through a pulsed molecular beam.[21]

  • Dissociation/Reaction : Excite the parent OH+ ions with a second, tunable "pump" laser. If the laser energy is above the dissociation threshold, the ion will fragment (e.g., OH+ → O + H+).

  • Ion Extraction : Immediately following fragmentation, apply a high-voltage pulse to the repeller plate. This accelerates the fragment ions down a flight tube towards a detector.

  • Velocity Mapping : An electrostatic lens assembly, typically consisting of a repeller, an extractor, and a ground electrode, focuses ions with the same initial velocity vector onto the same point on the detector, regardless of their initial position in the source.[18][21] This "velocity mapping" is the key feature of the technique.

  • Detection : The ions are detected by a position-sensitive detector, usually a pair of microchannel plates (MCPs) coupled to a phosphor screen. A CCD camera records the image from the phosphor screen.

  • Image Reconstruction : The 2D image recorded by the camera is a projection of the 3D velocity distribution of the ions. Mathematical techniques (e.g., inverse Abel transform) are used to reconstruct the original 3D distribution from this 2D projection. The reconstructed image provides the speed and angular distribution of the fragments, which can be used to determine dissociation energies and mechanisms.

G start Pulsed Molecular Beam (H₂O) ionization Ionization Laser (Creates OH+) start->ionization excitation Excitation/Pump Laser (Dissociates OH+) ionization->excitation lens VMI Electrostatic Lens (Repeller, Extractor) excitation->lens Fragment Ions tof Time-of-Flight Tube lens->tof detector MCP Detector & Phosphor Screen tof->detector camera CCD Camera (Records 2D Image) detector->camera reconstruction Image Reconstruction (Inverse Abel Transform) camera->reconstruction result 3D Velocity Distribution (Energy & Angular Data) reconstruction->result

Caption: General experimental workflow for VMI.

References

identifying experimental artifacts in hydroxyl cation studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating experimental artifacts in hydroxyl cation studies.

Frequently Asked Questions (FAQs)

Q1: My mass spectrum shows unexpected peaks at M+23 and M+39. What are they?

A1: These are common adduct ions, specifically sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. They are frequent artifacts in electrospray ionization (ESI) mass spectrometry. Their presence can complicate data interpretation and affect quantitative analysis.[1][2]

Q2: I am not detecting any signal for my this compound. What are the common causes?

A2: A lack of signal, or "no peaks," can stem from several issues. It could be a problem with the sample getting to the detector or an issue with the detector itself.[3] Key areas to check include the stability of your ionization spray, system pressure, and potential clogs.[4][5] For highly reactive species like OH+, their short lifetime and low concentration also pose significant detection challenges.[6]

Q3: My computational predictions of the electronic properties of OH+ seem inaccurate. Why might this be?

A3: A common source of error in Density Functional Theory (DFT) calculations for species like OH+ is the self-interaction error (SIE).[7] This error can lead to inaccurate predictions of electronic properties, such as ionization potentials and band gaps, and can incorrectly describe charge transfer processes.[8][9]

Q4: How can I distinguish between the this compound (OH+) and the hydroxyl radical (OH•) in my experiments?

A4: Distinguishing between OH+ and OH• can be challenging as they are both highly reactive. Mass spectrometry does not have an inherent way to differentiate between free radicals and stable molecules, so indirect methods are often required.[10] One approach is to use spin trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), which form stable adducts with radicals that can be detected by mass spectrometry.[7][11] The absence of such an adduct in the presence of a trapping agent could suggest the species is not a radical. Spectroscopic methods, combined with high-level ab initio theory, can also help identify specific vibrational features unique to each species.[12]

Troubleshooting Guides

Mass Spectrometry Artifacts

Issue: Adduct Ion Formation in ESI-MS

  • Symptoms: Appearance of unexpected peaks corresponding to your analyte mass plus the mass of a cation (e.g., Na⁺, K⁺) or other species.

  • Cause: Metal ions can be leached from laboratory glassware or be present as impurities in reagents and solvents.[2] These ions can form adducts with the analyte during the electrospray ionization process.

  • Troubleshooting Steps:

    • Lower the pH: Adding a small amount of an organic acid like formic acid to the mobile phase can provide an excess of protons, favoring the formation of the protonated molecule [M+H]⁺ over metal adducts.[2]

    • Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are of high purity to minimize metal ion contamination.

    • Switch to Plasticware: To avoid leaching of metal ions from glassware, use plastic containers and vials for sample and solvent preparation.[2]

    • Add a Competing Cation Source: In some cases, intentionally adding a high concentration of a salt like ammonium (B1175870) acetate (B1210297) can create a large excess of one type of adduct ion ([M+NH₄]⁺), making the resulting spectrum more uniform and easier to interpret.[13]

Issue: Poor Signal Intensity or No Peaks

  • Symptoms: Weak or absent signal for the target analyte.

  • Cause: This can be due to a variety of factors including low sample concentration, inefficient ionization, or instrument issues like leaks or a contaminated ion source.[3][14]

  • Troubleshooting Workflow:

    G Start Poor or No Signal CheckSample Is sample concentration adequate? Start->CheckSample CheckIonization Is ionization efficiency optimal? CheckSample->CheckIonization Yes SolutionConcentrate Concentrate sample or adjust injection volume. CheckSample->SolutionConcentrate No CheckInstrument Are there instrument issues? CheckIonization->CheckInstrument Yes SolutionOptimize Optimize ionization source parameters (e.g., voltage, temperature). CheckIonization->SolutionOptimize No TroubleshootInstrument Perform instrument checks (leak check, source cleaning, calibration). CheckInstrument->TroubleshootInstrument

    Troubleshooting workflow for poor signal intensity.

Computational Chemistry Artifacts

Issue: Inaccurate DFT Predictions due to Self-Interaction Error (SIE)

  • Symptoms: Calculated properties such as reaction barriers, charge distribution, or electronic band gaps deviate significantly from experimental values.

  • Cause: Many common density functional approximations suffer from SIE, where an electron incorrectly interacts with itself.[3][7] This is particularly problematic for systems with delocalized electrons or in describing charge transfer.

  • Mitigation Strategies:

    • Use Self-Interaction Corrected (SIC) Functionals: Employ methods like the Perdew-Zunger SIC (PZ-SIC) which are designed to remove the self-interaction terms on an orbital-by-orbital basis.[3]

    • Evaluate Functionals on Hartree-Fock Densities: Using Hartree-Fock densities, which are self-interaction free, to evaluate the energy of an approximate density functional (Density-Corrected DFT or DC-DFT) can often improve results, especially when the self-consistent density is flawed.[9]

    • Employ Hybrid Functionals: Hybrid functionals that incorporate a portion of exact exchange from Hartree-Fock theory can often reduce SIE.

    • Compare with Higher-Level Methods: When possible, benchmark DFT results against more accurate, albeit more computationally expensive, methods like coupled cluster theory for smaller, representative systems.

Data Summary Tables

Table 1: Common Adduct Ions in Mass Spectrometry

Adduct IonFormulaMass-to-Charge (m/z) ShiftCommon Sources
Sodium Adduct[M+Na]⁺+23Glassware, reagents, solvents[2]
Potassium Adduct[M+K]⁺+39Glassware, reagents, solvents[2]
Ammonium Adduct[M+NH₄]⁺+18Mobile phase additives (e.g., ammonium acetate)[15]
Formate Adduct[M+HCOO]⁻+45Formic acid in the mobile phase (negative ion mode)[15]
Acetate Adduct[M+CH₃COO]⁻+59Acetic acid in the mobile phase (negative ion mode)[15]

Table 2: Impact of Self-Interaction Correction on DFT Predictions

PropertyTypical Error with Standard DFT (GGA)Error with Self-Interaction Correction
Band Gaps31.5% (underestimation)18.5% (underestimation)[8]
Ionization PotentialsSignificant deviationImproved accuracy
Reaction BarriersOften underestimatedGenerally improved
Charge TransferPoor descriptionMore accurate description

Experimental Protocols

Protocol: Generation and Detection of Hydroxyl Radicals/Cations via Fenton-like Reaction for Mass Spectrometry

This protocol describes a general method for generating hydroxyl radicals (which can lead to hydroxyl cations under certain MS conditions) using a Fenton-like reaction and detecting them using a spin trap followed by mass spectrometry.

  • Reagent Preparation:

    • Prepare a solution of a spin trapping agent, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), in deionized water.

    • Prepare a solution of a ferrous salt (e.g., FeSO₄) in deionized water.

    • Prepare a solution of hydrogen peroxide (H₂O₂) in deionized water.

  • Reaction Execution:

    • In a reaction vessel, combine the DMPO solution with the ferrous salt solution.

    • Initiate the reaction by adding the hydrogen peroxide solution. The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH) will generate hydroxyl radicals.[16]

    • Allow the reaction to proceed for a set amount of time, during which the DMPO will trap the hydroxyl radicals to form a more stable DMPO-OH adduct.[17]

  • Sample Preparation for MS:

    • Quench the reaction if necessary, for example, by adding catalase to remove excess H₂O₂.

    • Dilute the reaction mixture with an appropriate solvent (e.g., methanol/water with 0.1% formic acid) for ESI-MS analysis.

  • Mass Spectrometry Analysis:

    • Infuse the sample into the mass spectrometer using electrospray ionization.

    • Acquire a full scan mass spectrum to identify the protonated DMPO-OH adduct.

    • Perform tandem mass spectrometry (MS/MS) on the candidate ion to confirm its identity through fragmentation analysis.

Workflow for Hydroxyl Radical Generation and Trapping

G cluster_generation Hydroxyl Radical Generation cluster_trapping Spin Trapping Fe2 Fe²⁺ Fenton Fenton Reaction Fe2->Fenton H2O2 H₂O₂ H2O2->Fenton OH_radical •OH Fenton->OH_radical Trapping Trapping Reaction OH_radical->Trapping DMPO DMPO DMPO->Trapping DMPO_OH DMPO-OH Adduct Trapping->DMPO_OH MS Mass Spectrometry Analysis DMPO_OH->MS

Generation and trapping of hydroxyl radicals for MS analysis.

References

Clarification: Hydroxyl Radical (•OH) vs. Hydroxyl Cation (OH⁺)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Improving Hydroxyl Radical Quantum Yield.

This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to generate and quantify hydroxyl radicals (•OH).

A critical point of clarification is the distinction between the hydroxyl radical (•OH) and the hydroxyl cation (OH⁺). The vast majority of research in advanced oxidation processes, photocatalysis, and related fields focuses on the generation and application of the hydroxyl radical (•OH) . This is a highly reactive, neutral species that acts as a powerful oxidant. The this compound (OH⁺) is a different, positively charged species that is far less commonly studied or generated in these experimental contexts. This guide will focus on the hydroxyl radical (•OH) , as it is the species relevant to the experimental methods and applications discussed in the literature.

Frequently Asked Questions (FAQs)

Q1: What is the quantum yield of hydroxyl radical formation?

The quantum yield (Φ) for hydroxyl radical (•OH) formation is a measure of the efficiency of a photochemical process. It is defined as the number of •OH radicals generated per photon of light absorbed by the system.[1] A higher quantum yield indicates a more efficient conversion of light energy into the desired reactive oxygen species. This value is crucial for comparing the efficiency of different photocatalysts or reaction conditions.

Q2: What are the common methods for generating hydroxyl radicals in a laboratory setting?

Common methods for generating hydroxyl radicals include:

  • Photocatalysis: Using a semiconductor material (like titanium dioxide, TiO₂, or zinc oxide, ZnO) that, upon illumination with light of sufficient energy, generates electron-hole pairs.[2] These charge carriers can then react with water or hydroxide (B78521) ions to produce •OH radicals.[2]

  • Fenton and Photo-Fenton Reactions: The Fenton reaction involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals.[3] The photo-Fenton process enhances this reaction by using UV light to photoreduce Fe³⁺ back to Fe²⁺, allowing for a catalytic cycle.[4][5]

  • Photolysis of Precursors: Direct photolysis of substances like hydrogen peroxide (H₂O₂), nitrate (B79036) (NO₃⁻), or nitrite (B80452) (NO₂⁻) with UV light can generate •OH radicals.[5][6]

  • Hydraulic Cavitation: The formation and collapse of cavitation bubbles in a liquid can lead to high local temperatures and pressures, causing the homolytic cleavage of water molecules into •OH radicals.[7]

Q3: Which factors can influence the quantum yield of •OH formation?

Several factors can significantly impact the quantum yield:

  • pH: The pH of the solution can affect the surface charge of the photocatalyst and the availability of hydroxide ions, which can be a source of •OH radicals.[8][9][10] For some systems, like the Fenton reaction, a specific acidic pH range (e.g., 2-4) is required to prevent the precipitation of iron hydroxides.[11]

  • Temperature: Temperature can influence reaction rates and the physical properties of the solution, such as viscosity and saturated vapor pressure, which can affect processes like hydraulic cavitation.[7]

  • Concentration of Reactants: The concentration of photocatalyst, hydrogen peroxide, or other precursors directly affects the rate of •OH generation.[12]

  • Light Intensity (Photon Flux): The quantum yield can be dependent on the light intensity. In some photocatalytic systems, the quantum efficiency decreases as the photon flux increases due to an increased rate of electron-hole recombination.[10]

  • Presence of Scavengers: Dissolved organic matter (DOM) or other substances can react with and "scavenge" hydroxyl radicals, reducing the measurable yield.[13] Conversely, some substances can act as sensitizers, enhancing •OH production.[5]

  • Photocatalyst Properties: For photocatalytic systems, properties such as crystal structure (e.g., anatase vs. rutile TiO₂), particle size, and surface area are critical.[12]

Troubleshooting Guide: Low Quantum Yield

This guide addresses common issues that can lead to a lower-than-expected quantum yield for hydroxyl radical formation.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low or no detectable •OH radicals. Inefficient Light Source: The wavelength of the light source may not be appropriate for exciting the photocatalyst or precursor. The intensity may be too low.Verify that the lamp's emission spectrum overlaps with the absorption spectrum of your photocatalyst (e.g., UV-A for TiO₂). Measure the photon flux using actinometry to ensure sufficient light intensity.[14]
Impure Reagents or Solvents: Impurities in water or reagents can act as scavengers for •OH radicals.[15]Use high-purity water (e.g., Milli-Q) and analytical grade reagents. Consider purifying solvents if necessary.[16]
Incorrect pH: The pH may be outside the optimal range for your specific system (e.g., photocatalysis, Fenton reaction).[11]Adjust and buffer the pH of your solution to the optimal value reported for your experimental system. Check the point of zero charge (ZPC) of your catalyst to understand surface chemistry at different pH values.[8]
Quantum yield decreases over time. Photocatalyst Deactivation: The surface of the photocatalyst may become fouled by reaction byproducts, or the material may undergo photocorrosion.Wash the photocatalyst between cycles. Consider regenerating the catalyst through thermal treatment if applicable. Investigate the stability of your chosen photocatalyst under your experimental conditions.
Decomposition of Probe Molecule: The chemical probe used to detect •OH radicals may be photochemically unstable and degrade directly from light exposure.Run a control experiment with the probe molecule and light source but without the •OH generating system to check for direct photolysis.
Consumption of Reactants: Precursors like H₂O₂ or electron acceptors like dissolved oxygen are being consumed.Ensure a continuous supply of reactants if possible, or use a sufficiently high initial concentration for batch experiments. For oxygen-dependent pathways, ensure the solution is saturated with air or oxygen.[14]
Inconsistent or non-reproducible results. Inaccurate Reagent Preparation: Errors in calculating or weighing reagents can lead to variability.[16]Double-check all calculations. Use calibrated analytical balances and volumetric flasks for preparing solutions.
Poorly Dispersed Photocatalyst: If the photocatalyst is not uniformly suspended, the light absorption and reaction rate will be inconsistent.[9]Use sonication to disperse the photocatalyst before starting the experiment. Maintain a well-stirred suspension throughout the irradiation period.
Fluctuations in Experimental Conditions: Variations in temperature, light intensity, or stirring rate can affect the reaction.Use a temperature-controlled reaction vessel. Monitor the lamp output to ensure stable light intensity. Use a consistent and vigorous stirring rate.[16]

Data Summary

Reported Quantum Yields for •OH Formation

The following table summarizes some reported quantum yield values for hydroxyl radical formation under various conditions. Note that these values are highly dependent on the specific experimental setup.

SystemWavelength (nm)Quantum Yield (Φ)pHNotes
Aqueous Solution253.7~0.08-Direct photolysis of water.[17]
TiO₂ Suspension>3400.040 ± 0.0037Determined via a modified integrating sphere method.[14]
Nitrate (NO₃⁻) Photolysis313~0.018Important source in sunlit natural waters.
Nitrite (NO₂⁻) Photolysis350~0.058Another significant source in natural waters.[6]
Fe(III) Oxalate Photolysis280-400Varies2-5Quantum yields determined using benzene (B151609) as a selective trap for •OH.[18]

Experimental Protocols

Protocol 1: Measurement of •OH Quantum Yield using a Chemical Probe

This protocol describes a general method for determining the quantum yield of •OH formation using a chemical probe that reacts with the radicals to produce a measurable product. p-Nitrosodimethylaniline (pNDA) is used as an example probe due to its high selectivity for •OH.[19]

Objective: To quantify the rate of •OH radical generation and calculate the quantum yield.

Materials:

  • Hydroxyl radical generating system (e.g., TiO₂ suspension, Fenton reagents).

  • Chemical probe: p-Nitrosodimethylaniline (pNDA).

  • High-purity water.

  • pH buffer.

  • UV-Vis Spectrophotometer.

  • Irradiation setup with a lamp of known wavelength and intensity.

  • Actinometer (e.g., ferrioxalate) for measuring photon flux.[14]

  • Stirred, temperature-controlled reaction vessel.

Methodology:

  • Photon Flux Measurement (Actinometry):

    • First, determine the intensity of your light source (photons/s) at the irradiation wavelength using a chemical actinometer like potassium ferrioxalate. This is a critical step for an accurate quantum yield calculation.[14]

  • Preparation of Reaction Solution:

    • Prepare a buffered aqueous solution containing a known concentration of your •OH generating system (e.g., a specific loading of TiO₂ photocatalyst).

    • Add a known concentration of the pNDA probe. The concentration should be sufficient to trap the generated •OH radicals.

  • Irradiation and Monitoring:

    • Place the solution in the reaction vessel and ensure it is well-stirred and maintained at a constant temperature.

    • Begin irradiation with your light source.

    • At regular time intervals, take an aliquot of the solution and measure the absorbance of pNDA at its maximum absorption wavelength. The bleaching (decrease in absorbance) of pNDA is proportional to the amount of •OH radicals generated.[19]

  • Calculation of •OH Formation Rate:

    • Plot the concentration of pNDA versus time. The initial slope of this curve represents the rate of pNDA bleaching.

    • Knowing the stoichiometry of the reaction between pNDA and •OH (typically 1:1), calculate the rate of •OH formation (in M/s).[19]

  • Calculation of Quantum Yield (Φ):

    • Use the following formula: Φ = (Rate of •OH formation) / (Rate of photon absorption)

    • The rate of photon absorption is determined from your actinometry measurement and the absorbance of your sample.

Protocol 2: Photocatalytic Generation of Hydroxyl Radicals

Objective: To generate hydroxyl radicals using a semiconductor photocatalyst like TiO₂.

Materials:

  • Photocatalyst: e.g., Degussa P25 TiO₂.

  • High-purity water.

  • Reaction vessel (borosilicate glass is recommended for UV transparency).[9]

  • UV lamp (e.g., 365 nm).

  • Magnetic stirrer.

  • Source of air or oxygen.

Methodology:

  • Catalyst Suspension:

    • Accurately weigh the desired amount of TiO₂ powder (e.g., to achieve a concentration of 100 mg/L).[9]

    • Add the powder to a known volume of high-purity water in the reaction vessel.

    • Disperse the catalyst using an ultrasonic bath for 15-30 minutes to break up agglomerates.

  • System Equilibration:

    • Place the vessel on a magnetic stirrer and stir the suspension in the dark for at least 30 minutes to allow for adsorption/desorption equilibrium to be reached.

    • During this time, bubble air or oxygen through the suspension to ensure it is saturated, as oxygen is often the primary electron acceptor in the photocatalytic process.[2]

  • Initiation of Photocatalysis:

    • Turn on the UV lamp to begin irradiating the suspension. Ensure the lamp is positioned for uniform illumination.

    • Start your timer. The photocatalytic reaction will now generate hydroxyl radicals.

  • Running the Experiment:

    • Maintain constant stirring and aeration throughout the experiment.

    • The generated •OH radicals can now be used to degrade a target pollutant or be quantified using a probe as described in Protocol 1.

Visualizations

Diagram 1: Photocatalytic •OH Generation Pathway

photocatalysis_workflow cluster_solution Aqueous Solution Interface VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ H2O H₂O VB->H2O h⁺ + H₂O → •OH + H⁺ OH_neg OH⁻ VB->OH_neg h⁺ + OH⁻ → •OH O2 O₂ CB->O2 e⁻ + O₂ → •O₂⁻ OH_rad •OH (Hydroxyl Radical) O2_rad •O₂⁻ (Superoxide) Photon Photon (hν ≥ Eg) Photon->VB Excitation

Caption: Mechanism of hydroxyl radical formation on a semiconductor photocatalyst.

Diagram 2: Experimental Workflow for Quantum Yield Measurement

QY_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_actinometer 1. Prepare Actinometer prep_solution 2. Prepare Reaction Solution (Catalyst + Probe) prep_actinometer->prep_solution measure_flux 3. Measure Photon Flux (Actinometry) irradiate 4. Irradiate Sample & Monitor Probe Concentration measure_flux->irradiate calc_rate 5. Calculate Rate of •OH Formation irradiate->calc_rate calc_qy 6. Calculate Quantum Yield (Φ) calc_rate->calc_qy

Caption: Step-by-step workflow for determining the quantum yield of •OH formation.

References

Technical Support Center: Hydroxyl Cation (OH⁺) Generation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ion sources for hydroxyl cation (OH⁺) generation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during mass spectrometry experiments aimed at producing and detecting OH⁺.

Frequently Asked Questions (FAQs)

Q1: What is the this compound (OH⁺) and why is it difficult to generate and detect?

A1: The this compound (OH⁺) is a positively charged ion composed of an oxygen and a hydrogen atom. It is a highly reactive species, making it a valuable tool for studying oxidation reactions and protein footprinting. However, its high reactivity also makes it inherently unstable and prone to reacting with other molecules in the ion source or mass spectrometer, leading to a short lifetime and low signal intensity. Common challenges include its low abundance, potential for in-source reactions, and interference from other ions with similar mass-to-charge ratios.

Q2: Which ion sources are typically used for generating hydroxyl cations?

A2: Electrospray Ionization (ESI) and various forms of atmospheric pressure plasma sources are commonly employed for generating hydroxyl cations. ESI is a soft ionization technique that can produce ions from a liquid phase, while plasma sources utilize electrical discharges in a gas to create a variety of reactive species, including OH⁺. The choice of source depends on the specific application and experimental setup.

Q3: My OH⁺ signal is very low or non-existent. What are the first things I should check?

A3: For a weak or absent OH⁺ signal, begin with a systematic check of your instrument's basic parameters. Ensure that the mass spectrometer is properly tuned and calibrated.[1] Verify that the ion source is clean and that there are no blockages in the sample introduction line. Confirm that your gas supplies (e.g., nebulizing and drying gas in ESI, or plasma gas) are at the correct pressures and flow rates. For ESI, check the stability of the electrospray plume. An unstable spray can lead to a fluctuating or non-existent signal.

Q4: How can I be sure that the signal I'm observing is from the this compound and not an interference?

A4: A common interference is the ammonium (B1175870) adduct of a protonated molecule, which can have a nominal mass difference of +17 Da, similar to the addition of a hydroxyl group.[2] To distinguish between an OH⁺ adduct and an NH₄⁺ adduct, high-resolution mass spectrometry is crucial to differentiate the exact masses. Additionally, you can perform experiments to systematically remove potential sources of ammonia (B1221849) contamination from your solvents, glassware, and the surrounding air. Purging the ion source with high-purity nitrogen can help reduce ammonia-related interferences.[2]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during this compound generation using Electrospray Ionization (ESI) and Plasma Ion Sources.

Electrospray Ionization (ESI) Source Troubleshooting

Problem: Low or Unstable OH⁺ Signal

A low or unstable signal for the this compound is a frequent challenge in ESI-MS. The following steps provide a systematic approach to diagnose and resolve this issue.

Troubleshooting Workflow: ESI Source

ESI_Troubleshooting start Low / Unstable OH⁺ Signal check_basics 1. Check Basic MS Parameters (Tuning, Calibration, Gas Flow) start->check_basics check_spray 2. Inspect ESI Spray Stability (Visual Check, Listen for Crackling) check_basics->check_spray Basics OK no_solution Consult Instrument Specialist check_basics->no_solution Issue Found optimize_source 3. Optimize Source Parameters (Voltage, Temperature, Gas) check_spray->optimize_source Spray Stable check_spray->no_solution Spray Unstable optimize_mobile_phase 4. Adjust Mobile Phase (Solvent Composition, Additives) optimize_source->optimize_mobile_phase Parameters Optimized optimize_source->no_solution No Improvement check_interferences 5. Investigate Interferences (Contaminants, Adducts) optimize_mobile_phase->check_interferences Mobile Phase Adjusted optimize_mobile_phase->no_solution No Improvement solution Signal Improved check_interferences->solution Interferences Ruled Out check_interferences->no_solution Interference Confirmed

Caption: Systematic workflow for troubleshooting low OH⁺ signal in an ESI source.

Quantitative Data: ESI Parameter Optimization

The following tables provide representative data on how key ESI source parameters can influence the this compound signal intensity. Optimal values may vary depending on the instrument and specific experimental conditions.

Table 1: Effect of Capillary Voltage on OH⁺ Signal Intensity

Capillary Voltage (kV)Relative OH⁺ Signal Intensity (Arbitrary Units)Observations
2.01500Low signal, potentially unstable spray.
2.54500Improved signal intensity and stability.
3.08500Strong and stable signal.
3.59500Optimal signal intensity.
4.07000Signal may decrease due to potential corona discharge.[3]
4.54000Significant signal drop, increased instability.

Table 2: Effect of Solvent Composition on OH⁺ Signal Intensity

Mobile Phase Composition (Water:Acetonitrile)Relative OH⁺ Signal Intensity (Arbitrary Units)Observations
90:106000Higher water content can facilitate OH⁺ formation.
70:307500Good balance of solubility and ionization efficiency.
50:508000Optimal for many analytes.
30:705500Decreased signal, higher organic content may suppress OH⁺ formation.
10:902000Poor signal, inefficient ionization.
Experimental Protocol: Optimizing ESI Source Parameters for OH⁺ Generation

This protocol outlines a systematic approach to tune your ESI source for maximal this compound generation.

  • Initial Setup:

    • Prepare a standard solution known to produce OH⁺ or a suitable proxy. A solution of a readily oxidizable compound in a water/acetonitrile mixture is a good starting point.

    • Ensure the mass spectrometer is calibrated and operating within specifications.

    • Set initial ESI source parameters to the manufacturer's recommended "gentle" conditions to minimize in-source fragmentation.

  • Capillary Voltage Optimization:

    • Infuse the standard solution at a constant flow rate.

    • Start with a low capillary voltage (e.g., 2.0 kV).

    • Gradually increase the voltage in increments of 0.5 kV, allowing the signal to stabilize at each step.

    • Monitor the intensity of the target OH⁺ adduct.

    • Note the voltage at which the maximum stable signal is achieved. Voltages that are too high can lead to corona discharge and signal instability.[3]

  • Nebulizing and Drying Gas Optimization:

    • Set the capillary voltage to its optimal value.

    • Begin with a low nebulizing gas pressure and gradually increase it. Observe the effect on spray stability and signal intensity.

    • Optimize the drying gas flow rate and temperature. Higher flow rates and temperatures can improve desolvation but may also lead to the degradation of thermally labile species. A balance must be found to maximize the OH⁺ signal.

  • Mobile Phase Composition:

    • Prepare a series of mobile phases with varying ratios of aqueous to organic solvent.

    • Analyze the standard solution with each mobile phase composition, keeping the optimized source parameters constant.

    • The addition of a small amount of acid (e.g., 0.1% formic acid) can sometimes improve signal stability, but its effect on OH⁺ generation should be empirically determined.

Plasma Ion Source Troubleshooting

Problem: Inefficient OH⁺ Generation in a Plasma Source

Plasma sources offer a powerful method for generating hydroxyl cations, but their performance is highly dependent on a range of parameters.

Troubleshooting Workflow: Plasma Source

Plasma_Troubleshooting start Low OH⁺ Signal check_gas 1. Verify Gas Composition & Flow Rate (Purity, Leaks, Correct Gas) start->check_gas check_power 2. Check Plasma Power/Voltage (Stable Power Supply, Correct Settings) check_gas->check_power Gas OK no_solution Consult Instrument Specialist check_gas->no_solution Issue Found optimize_discharge 3. Optimize Discharge Parameters (Voltage, Frequency, Pulse Width) check_power->optimize_discharge Power Stable check_power->no_solution Issue Found check_geometry 4. Inspect Source Geometry (Electrode Spacing, Sample Introduction) optimize_discharge->check_geometry Parameters Optimized optimize_discharge->no_solution No Improvement solution Signal Improved check_geometry->solution Geometry OK check_geometry->no_solution Issue Found

Caption: Systematic workflow for troubleshooting low OH⁺ signal in a plasma source.

Quantitative Data: Plasma Parameter Optimization

The following tables provide representative data on how key plasma source parameters can influence the this compound signal intensity.

Table 3: Effect of Discharge Voltage on OH⁺ Signal Intensity

Discharge Voltage (kV)Relative OH⁺ Signal Intensity (Arbitrary Units)Observations
1.0500Plasma may be unstable or not fully ignited.
2.02500Stable plasma with detectable OH⁺ signal.
3.07000Increased electron energy leads to more efficient water dissociation.
4.012000Approaching optimal signal intensity.
5.015000High signal intensity.
6.013000Signal may decrease due to excessive heating or changes in plasma chemistry.

Table 4: Effect of Water Vapor Admixture in Argon Plasma on OH⁺ Signal Intensity

Water Vapor Concentration (%)Relative OH⁺ Signal Intensity (Arbitrary Units)Observations
0.13000Limited availability of water molecules for ionization.
0.59000Increased precursor molecules for OH⁺ formation.
1.015000Optimal concentration for OH⁺ generation in this example.
2.011000Higher concentrations can lead to plasma cooling and reduced ionization efficiency.
5.04000Significant decrease in signal due to changes in plasma properties.
Experimental Protocol: Optimizing a Plasma Source for OH⁺ Generation

This protocol provides a step-by-step guide to optimizing a plasma ion source for the generation of hydroxyl cations.

  • Initial Setup:

    • Ensure the plasma source is clean and correctly assembled.

    • Use a high-purity gas (e.g., argon or helium) for plasma generation.

    • Introduce a controlled amount of water vapor into the plasma gas. This can be achieved by bubbling the carrier gas through a water-filled vessel.

  • Gas Flow Rate Optimization:

    • Start with a moderate gas flow rate as recommended by the instrument manufacturer.

    • Gradually vary the flow rate while monitoring the OH⁺ signal. The optimal flow rate will provide a stable plasma and efficient transport of ions into the mass spectrometer.

  • Discharge Voltage/Power Optimization:

    • Begin with a low discharge voltage or power setting.

    • Slowly increase the voltage/power and observe the OH⁺ signal intensity.

    • The signal should increase with power up to a certain point. Excessive power can lead to instability, electrode erosion, and undesirable side reactions that may consume the hydroxyl cations.

  • Pulse Parameters (for pulsed plasma sources):

    • If using a pulsed plasma source, optimize the pulse frequency and width.

    • Shorter pulse widths can sometimes favor the formation of specific reactive species. Systematically vary these parameters to find the optimal conditions for OH⁺ generation.

  • Sample Introduction:

    • The method of sample introduction into the plasma (e.g., nebulization of a liquid sample into the plasma afterglow) is critical.

    • Optimize the position of the sample introduction relative to the plasma discharge to ensure efficient ionization of water molecules from the sample and subsequent formation of OH⁺.

By following these troubleshooting guides and experimental protocols, researchers can systematically address common issues and optimize their ion sources for the challenging but rewarding task of generating and detecting hydroxyl cations.

References

Technical Support Center: Hydroxyl Cation (OH+) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydroxyl cation (OH+) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize background noise and enhance the quality of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in this compound spectroscopy?

A1: Background noise in OH+ spectroscopy can be broadly categorized into three main types:

  • Instrumental and Environmental Noise: This arises from the spectrometer itself and its surroundings. Common sources include:

    • Thermal Noise (Johnson-Nyquist Noise): Random fluctuations generated by the thermal agitation of electrons in resistive components of the detector and electronics.[1][2]

    • Shot Noise: Occurs due to the discrete nature of charge carriers (electrons and ions) as they cross junctions in electronic components.[2]

    • Flicker (1/f) Noise: A low-frequency noise with various origins, often appearing as a slow drift in the baseline.[2][3]

    • Environmental Noise: Electromagnetic interference from nearby equipment, power lines (50/60 Hz hum), and fluctuations in temperature and vibrations.[1][3]

  • Chemical Noise: This is often the most significant contributor and is related to the sample and its chemical environment.

    • Solvent and Reagent Contamination: Impurities in solvents, buffers, and other reagents can introduce interfering ions.[4][5]

    • Sample Matrix Effects: Complex biological or chemical matrices can contain numerous compounds that create a high background signal, obscuring the OH+ signal.[6][7]

    • Column Bleed: In systems using chromatography, the stationary phase of the column can degrade and leach into the mobile phase.[5][8]

    • Contamination from Consumables: Plasticizers (e.g., phthalates) and polymers (e.g., polyethylene (B3416737) glycol) can leach from sample vials, pipette tips, and tubing.[5]

  • Source-Specific Noise:

    • Unstable Ion Source: Fluctuations in the generation of OH+ cations can lead to an unstable signal and increased noise. For instance, in flame-based sources, convection flicker noise can be a significant issue.[9]

    • Gas Purity: Impurities in carrier or collision gases can contribute to background ions.

Q2: How can I distinguish between different types of noise in my spectra?

A2: Different noise sources have distinct characteristics:

  • High-frequency, random noise is often due to thermal or shot noise.

  • Slow, drifting baseline is typically indicative of flicker noise or temperature instability.[10]

  • Sharp, periodic spikes often point to environmental electromagnetic interference.

  • Broad, rolling baseline can be a result of chemical noise from the sample matrix or solvent impurities.[11]

Q3: What is the quickest way to improve my signal-to-noise ratio (SNR)?

A3: Signal averaging is often the most straightforward method. Because noise is random, averaging multiple spectra causes the noise to cancel out, while the coherent signal of the analyte accumulates. The signal-to-noise ratio generally improves with the square root of the number of scans averaged.[12][13][14] For instance, averaging 100 scans can lead to a 10-fold improvement in the SNR.[13]

Q4: When should I use computational methods for noise reduction versus optimizing my experiment?

A4: It is always best to first optimize the experimental conditions to minimize noise at the source. Computational methods should be used to further refine the data after acquiring the best possible raw signal. Over-reliance on computational filtering can sometimes distort the true signal or remove subtle but important features.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to background noise.

Issue 1: High and Unstable Baseline

Symptom: The baseline of your spectrum is significantly elevated and fluctuates randomly, making it difficult to identify real peaks.

Possible Cause Troubleshooting Step Expected Outcome Citation
Contaminated Solvents/Reagents Prepare fresh mobile phase and all other solutions using high-purity, LC-MS or spectroscopy-grade reagents. Run a blank to check the baseline.A significant reduction in the baseline level in the blank run.[4][5]
System Contamination Flush the entire system (including injector and tubing) with a sequence of strong solvents (e.g., isopropanol, acetonitrile, methanol, water).A cleaner baseline in subsequent runs.[4][5]
Dirty Ion Source Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.Improved signal stability and a lower background ion count.[5]
Air Leaks in the System Systematically check all fittings and connections for leaks using an electronic leak detector, especially around the ion source and vacuum system.Elimination of nitrogen and oxygen peaks from the background and a more stable baseline.[5][8]
Temperature Fluctuations Ensure the laboratory environment has stable temperature control. Use a thermostatted column compartment if applicable.A reduction in baseline drift over time.[11]
Issue 2: Presence of Repetitive, Non-Analyte Peaks

Symptom: Your spectra consistently show a series of regularly spaced peaks that are not related to your analyte of interest.

Possible Cause Troubleshooting Step Expected Outcome Citation
Plasticizer/Polymer Contamination Switch to glass or polypropylene (B1209903) labware. Avoid long-term storage of solvents in plastic containers. Run a blank using the new consumables.Disappearance of characteristic phthalate (B1215562) or PEG/PPG peaks from the spectrum.[5]
Column Bleed Condition the column according to the manufacturer's protocol. Ensure you are operating within the column's specified temperature limits.Reduction of broad, rolling baseline and bleed-related peaks.[5][8]
Carryover from Previous Samples Implement a rigorous wash cycle for the injector and sample loop between runs. Inject a blank solvent after a high-concentration sample to check for carryover.Absence of analyte peaks from the previous sample in the blank injection.[11]

Quantitative Data on Noise Reduction Techniques

The effectiveness of various noise reduction techniques can be quantified. The table below summarizes reported improvements from different methods.

Technique Metric Reported Improvement Context/Notes Citation
Signal Averaging Signal-to-Noise Ratio (SNR)SNR increases by the square root of the number of scans (√N).For example, averaging 16 scans results in a 4x improvement in SNR.[12][14]
Wavelet-Based Denoising Baseline Standard Deviation>90% reductionApplied to FTIR spectra of polymer composites.[15][16]
Gauss-Hermite Low-Pass Filter Extinction Spectrum NoiseReduced by a factor of 2.7Applied to broadband cavity-enhanced absorption spectroscopy of hydroxyl radicals.[9]
Digital Filtering (Time Constant) Baseline NoiseSignificant reductionA good rule of thumb is to set the time constant to ~1/10th the width of the narrowest peak of interest to avoid signal distortion.[1]
Baseline Correction (Various Algorithms) Signal-to-Noise Ratio (SNR)Increased SNRs of major peaksComparison of Orthogonal Basis, Fuzzy Optimal Associative Memory, and Polynomial Fitting algorithms on LC-MS data.[9]

Experimental Protocols

Protocol 1: Systematic System Flush for High Background Noise

Objective: To remove chemical contamination from the liquid chromatography and mass spectrometry system.

Materials:

  • LC-MS or spectroscopy-grade solvents: Isopropanol (IPA), Acetonitrile (ACN), Methanol (MeOH), and Water.

  • A union to replace the column.

Procedure:

  • System Preparation:

    • Remove the analytical column and replace it with a low-dead-volume union.

    • Direct the flow from the union to waste, not into the mass spectrometer initially.

    • Remove solvent filters from the solvent lines and place the lines in a beaker of IPA.

  • Solvent Line and Pump Flush:

    • Purge each pump line with IPA for at least 10 minutes at a flow rate of 1-2 mL/min.

    • Repeat the purge for each line with ACN, then MeOH, and finally with water.

  • Full System Flush:

    • Place the solvent lines in fresh bottles of the respective solvents.

    • Run a gradient program at a low flow rate (e.g., 0.5 mL/min) for 20-30 minutes for each of the following steps, directing the flow to the mass spectrometer (in a low-sensitivity scan mode if possible) after an initial diversion to waste:

      • 100% Isopropanol

      • 100% Acetonitrile

      • 100% Methanol

      • 100% Water

    • Run a final flush with your initial mobile phase conditions until the baseline is stable.

  • Re-equilibration:

    • Reinstall the analytical column.

    • Equilibrate the entire system with your mobile phase until a stable baseline is achieved.

    • Perform several blank injections to confirm that the background noise has been reduced.[4]

Protocol 2: Optimizing Signal Averaging and Digital Filtering

Objective: To improve the signal-to-noise ratio of a noisy spectrum using data acquisition and processing parameters.

Procedure:

  • Determine the Optimal Number of Scans for Averaging:

    • Acquire a single-scan spectrum of your OH+ cation signal.

    • Increase the number of scans to be averaged (e.g., 4, 16, 64, 256) and acquire a new spectrum at each setting.

    • Calculate the SNR for each averaged spectrum. The signal is the height of your peak of interest, and the noise is the standard deviation of a signal-free region of the baseline.

    • Plot the SNR as a function of the number of scans. Choose a number of scans that provides a sufficient SNR without an excessively long acquisition time. Remember that the benefit diminishes as the number of scans increases (e.g., going from 1 to 16 scans gives a 4x improvement, but to get another 4x improvement you need to go to 256 scans).[12]

  • Apply a Digital Smoothing Filter (e.g., Savitzky-Golay):

    • In your spectroscopy software, apply a Savitzky-Golay filter to your averaged data.

    • This filter works by fitting a polynomial to a small window of data points and replacing the central point with the value from the fitted polynomial.

    • Start with a low-order polynomial (e.g., 2 or 3) and a small number of points (e.g., 5 or 7).

    • Visually inspect the smoothed spectrum to ensure that the noise is reduced without significantly broadening or reducing the height of your analytical peaks.

    • Caution: Using too wide of a smoothing window can distort your signal. The window size should be narrower than the narrowest peak in your spectrum.

Visualizations

TroubleshootingWorkflow start High Background Noise Observed is_random Is the noise high-frequency and random? start->is_random is_drift Is there a slow, drifting baseline? is_random->is_drift No check_instrumental Investigate Instrumental Noise (Thermal, Shot) is_random->check_instrumental Yes is_peaks Are there discrete, repeating peaks? is_drift->is_peaks No check_environmental Investigate Environmental Noise (Temperature, EMI) is_drift->check_environmental Yes check_chemical Investigate Chemical Noise (Solvents, System Contamination) is_peaks->check_chemical No check_consumables Investigate Consumables (Vials, Tubing, Column Bleed) is_peaks->check_consumables Yes solution_averaging Increase Signal Averaging Apply Digital Filters check_instrumental->solution_averaging solution_temp_shield Stabilize Temperature Shield Instrument from EMI check_environmental->solution_temp_shield solution_flush Use High-Purity Solvents Flush System (Protocol 1) check_chemical->solution_flush solution_replace Replace Consumables Use Glassware check_consumables->solution_replace

Caption: A logical workflow for troubleshooting high background noise.

BaselineCorrection raw_spectrum Raw Spectrum (Signal + Baseline + Noise) estimate_baseline Estimate Baseline (e.g., using Asymmetric Least Squares) raw_spectrum->estimate_baseline subtract_baseline Subtract Estimated Baseline from Raw Spectrum raw_spectrum->subtract_baseline estimate_baseline->subtract_baseline Estimated Baseline corrected_spectrum Baseline-Corrected Spectrum (Signal + Noise) subtract_baseline->corrected_spectrum

References

Technical Support Center: Hydroxyl Radical (•OH) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxyl radical (•OH) measurements.

Disclaimer: The scientific community predominantly studies the hydroxyl radical (•OH), a highly reactive oxygen species. The term "hydroxyl cation" (OH+) is not commonly used in this context. This guide assumes inquiries about "this compound" refer to the hydroxyl radical.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a hydroxyl radical and a hydroxyl ion?

The hydroxyl radical (•OH) is a neutral species with an unpaired electron, making it extremely reactive. The hydroxyl ion (OH-) is a negatively charged molecule and is a component of water and alkaline solutions. Their chemical properties and roles in biological and chemical systems are vastly different.

Q2: Why is it so difficult to measure hydroxyl radicals directly?

Hydroxyl radicals are highly reactive and have a very short lifetime, on the order of nanoseconds.[1] This makes their direct detection and quantification challenging.[2] Therefore, most measurement techniques rely on indirect methods.

Q3: What are the most common methods for detecting hydroxyl radicals?

Common methods for detecting hydroxyl radicals include:

  • Fluorescence Spectroscopy: Utilizes probes that become fluorescent upon reaction with •OH.[3][4]

  • Electron Spin Resonance (ESR) Spectroscopy: Employs spin traps to form a more stable radical adduct that can be detected by ESR.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Separates and quantifies the products of the reaction between •OH and a trapping agent.[7]

  • Colorimetric/Spectrophotometric Assays: Involve a probe that changes color upon reaction with •OH.[8]

Q4: How can I generate a known amount of hydroxyl radicals for calibration?

The Fenton reaction is a widely used method to generate hydroxyl radicals in a controlled manner.[9][10] This reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺).[9] By controlling the concentrations of the reactants, a predictable amount of •OH can be produced.

Troubleshooting Guides

Fluorescence-Based Assays

Issue 1: Low or no fluorescence signal.

  • Possible Cause 1: Ineffective •OH generation.

    • Troubleshooting:

      • Verify the concentrations and quality of your Fenton reagents (Fe²⁺ salt and H₂O₂). Prepare fresh solutions, especially for H₂O₂.[5]

      • Ensure the pH of the reaction mixture is appropriate for the Fenton reaction, typically around 3-5 for optimal radical generation.[2]

  • Possible Cause 2: Incompatibility of the fluorescent probe.

    • Troubleshooting:

      • Confirm the chosen probe is suitable for your experimental conditions (e.g., pH, solvent).

      • Some probes may have low quantum yields or their fluorescence may be quenched by other components in your sample. Consider testing a different probe.

  • Possible Cause 3: Incorrect instrument settings.

    • Troubleshooting:

      • Check the excitation and emission wavelengths on the fluorometer to ensure they are optimal for your specific fluorescent product.

      • Calibrate the fluorometer using a known standard to ensure it is functioning correctly.[11]

Issue 2: High background fluorescence.

  • Possible Cause 1: Autofluorescence of the sample or probe.

    • Troubleshooting:

      • Run a blank sample containing everything except the •OH generating system to measure the background fluorescence. Subtract this value from your experimental readings.

      • Some probes may exhibit inherent fluorescence. Choose a probe with a low fluorescence background.

  • Possible Cause 2: Contamination.

    • Troubleshooting:

      • Use high-purity water and reagents to minimize fluorescent contaminants.

      • Thoroughly clean all glassware and cuvettes.

Electron Spin Resonance (ESR)-Based Assays

Issue 1: Weak or no ESR signal from the spin adduct.

  • Possible Cause 1: Insufficient spin trap concentration.

    • Troubleshooting:

      • Increase the concentration of the spin trap (e.g., DMPO) to ensure efficient trapping of the short-lived •OH radicals.

  • Possible Cause 2: Degradation of the spin trap or spin adduct.

    • Troubleshooting:

      • Prepare fresh solutions of the spin trap before each experiment.

      • The spin adduct itself can be unstable. Acquire the ESR spectrum as soon as possible after the reaction is initiated.

  • Possible Cause 3: Inappropriate ESR spectrometer settings.

    • Troubleshooting:

      • Optimize the microwave power, modulation amplitude, and other ESR parameters for the specific spin adduct you are detecting.[12]

Issue 2: Complex or uninterpretable ESR spectrum.

  • Possible Cause 1: Formation of multiple radical species.

    • Troubleshooting:

      • Your system may be generating other radicals besides •OH. These can also react with the spin trap, leading to a complex spectrum.

      • Consider using a more specific spin trap or modifying your experimental conditions to minimize the formation of interfering radicals.

  • Possible Cause 2: Broadening of the ESR signal.

    • Troubleshooting:

      • High concentrations of the spin adduct or the presence of paramagnetic metal ions can lead to signal broadening. Dilute your sample if necessary.

Quantitative Data Summary

Table 1: Comparison of Common Hydroxyl Radical Detection Probes

Probe NameDetection MethodTypical Detection LimitAdvantagesDisadvantages
Terephthalic AcidFluorescence~50 nmol/dm³[13]Stable fluorescent product, non-toxic.[13]Requires separation of the product for precise quantification.
Coumarin-3-carboxylic acid (3-CCA)Fluorescence-High reactivity with •OH, single fluorescent product.[14]Yield of fluorescent product is relatively low (~4.7%).[14]
Aminophenyl fluorescein (B123965) (APF)Fluorescence50 nM[3]High sensitivity.[3]Reacts with other reactive oxygen and nitrogen species.[3]
5,5-dimethyl-1-pyrroline N-oxide (DMPO)ESR-Provides a characteristic spectrum for •OH adduct identification.[5]The DMPO-OH adduct can be unstable.[1]

Experimental Protocols

Protocol 1: Calibration of a Fluorescence-Based Assay using the Fenton Reaction

This protocol describes the generation of a standard curve for hydroxyl radical detection using terephthalic acid as a fluorescent probe.

Materials:

  • Terephthalic acid solution (e.g., 10 mM in dilute NaOH)

  • Ferrous sulfate (B86663) (FeSO₄) solution (e.g., 1 mM)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

  • Phosphate (B84403) buffer (pH ~7.4)

  • 2-hydroxyterephthalic acid (as a standard for the calibration curve)

  • Fluorometer

Procedure:

  • Prepare a series of 2-hydroxyterephthalic acid standards of known concentrations in the phosphate buffer.

  • Measure the fluorescence intensity of each standard using the fluorometer at the appropriate excitation (~315 nm) and emission (~425 nm) wavelengths.

  • Generate a standard curve by plotting fluorescence intensity versus the concentration of 2-hydroxyterephthalic acid.

  • Prepare reaction mixtures containing a fixed concentration of terephthalic acid and varying concentrations of FeSO₄ and H₂O₂ to generate different amounts of hydroxyl radicals.

  • Incubate the reaction mixtures for a set period (e.g., 30 minutes) at room temperature, protected from light.

  • Measure the fluorescence intensity of the reaction mixtures.

  • Quantify the amount of 2-hydroxyterephthalic acid produced in your samples by using the standard curve. This concentration is proportional to the amount of hydroxyl radicals generated.

Protocol 2: Detection of Hydroxyl Radicals using ESR and the Spin Trap DMPO

This protocol outlines the general steps for detecting •OH using ESR spectroscopy with DMPO.

Materials:

  • 5,5-dimethyl-1-pyrroline N-oxide (DMPO) solution (e.g., 100 mM)

  • Your experimental system for generating hydroxyl radicals (e.g., Fenton reaction, cell culture)

  • ESR spectrometer

  • Capillary tubes for ESR measurements

Procedure:

  • Prepare your sample in which hydroxyl radical generation is expected.

  • Add DMPO to the sample to a final concentration that is sufficient to trap the generated radicals.

  • Mix thoroughly and quickly transfer the solution to an ESR capillary tube.

  • Immediately place the capillary tube into the ESR spectrometer.

  • Acquire the ESR spectrum. The characteristic 1:2:2:1 quartet signal of the DMPO-OH adduct confirms the presence of hydroxyl radicals.[12]

  • For quantification, a stable radical standard of known concentration (e.g., TEMPOL) can be used to calibrate the ESR signal intensity.

Visualizations

Experimental_Workflow_Fluorescence_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Reagents (Probe, Fenton Reagents) C Initiate Fenton Reaction (Mix FeSO4 and H2O2) A->C B Prepare Standard Solutions (2-hydroxyterephthalic acid) F Generate Standard Curve B->F D Incubate with Fluorescent Probe C->D E Measure Fluorescence (Fluorometer) D->E G Quantify Hydroxyl Radicals E->G F->G

Caption: Workflow for hydroxyl radical quantification using a fluorescence-based assay.

Troubleshooting_Logic_ESR Start No or Weak ESR Signal Q1 Is Spin Trap Concentration Sufficient? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the Spin Trap / Adduct Stable? A1_Yes->Q2 Sol1 Increase Spin Trap Concentration A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are ESR Settings Optimized? A2_Yes->Q3 Sol2 Use Fresh Solutions, Acquire Spectrum Quickly A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consult Instrument Manual or Specialist A3_Yes->End Sol3 Optimize Spectrometer Parameters A3_No->Sol3

Caption: Troubleshooting flowchart for weak or absent ESR signals.

References

Technical Support Center: Optimization of Collision Energy for Hydroxyl Cation (OH⁺) CID

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Collision-Induced Dissociation (CID) of the hydroxyl cation (OH⁺). This resource is designed for researchers, scientists, and drug development professionals utilizing tandem mass spectrometry for the study of this fundamental ion. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for the fragmentation of the this compound (OH⁺) in CID?

A1: The this compound is a simple diatomic species. In collision-induced dissociation, the precursor ion (OH⁺) is accelerated and collides with neutral gas molecules (e.g., argon or nitrogen). This collision converts some of the ion's kinetic energy into internal energy, leading to vibrational and electronic excitation.[1][2] If sufficient internal energy is imparted, it can overcome the bond dissociation energy of the O-H bond, causing the ion to fragment. Theoretical calculations on related species suggest that the primary fragmentation pathway for OH⁺ would be the breaking of the O-H bond to produce an oxygen atom (O) and a proton (H⁺), or an oxygen cation (O⁺) and a hydrogen atom (H). The likelihood of these pathways depends on the collision energy and the potential energy surfaces of the electronic states of OH⁺.

Q2: What are the expected fragment ions from the CID of OH⁺?

A2: Based on the fundamental principles of mass spectrometry and the composition of the this compound, the expected primary fragment ions would result from the cleavage of the single O-H bond. The two most likely fragmentation channels are:

  • Loss of a neutral oxygen atom: OH⁺ → H⁺ + O

  • Loss of a neutral hydrogen atom: OH⁺ → O⁺ + H

The relative abundance of these fragment ions will be dependent on the collision energy applied.

Q3: What is a typical starting range for collision energy (CE) optimization for a small diatomic ion like OH⁺?

A3: For small, stable diatomic ions, the required collision energy to induce fragmentation can be higher than for larger, more complex molecules. A good starting point for optimizing the collision energy for OH⁺ would be in the range of 10-50 eV. It is recommended to perform a collision energy ramping experiment to determine the optimal value that provides the desired fragmentation pattern and intensity for your specific instrument and experimental conditions.

Q4: How does the choice of collision gas affect the fragmentation of OH⁺?

A4: The choice of collision gas can influence the efficiency of energy transfer during CID. Heavier gases like argon or nitrogen are generally more efficient at converting the kinetic energy of the ion into internal energy compared to lighter gases like helium.[1] This can lead to more efficient fragmentation at lower collision energies. For a small ion like OH⁺, using a heavier collision gas may be advantageous.

Troubleshooting Guide

Issue 1: No fragmentation of the OH⁺ precursor ion is observed.

Possible Cause Troubleshooting Steps
Collision energy is too low. Gradually increase the collision energy in increments of 5-10 eV. Small diatomic ions can be very stable and require higher energies to fragment.
Collision gas pressure is too low. Ensure the collision gas pressure in the collision cell is within the instrument manufacturer's recommended range. If adjustable, consider a slight increase in pressure to enhance the probability of collisions.
Incorrect precursor ion isolation. Verify that the quadrupole responsible for isolating the OH⁺ precursor ion (m/z 17) is correctly calibrated and functioning.
Instrumental parameters are not optimized. Check other instrumental parameters that can affect ion transmission and fragmentation, such as lens voltages and detector settings.

Issue 2: The precursor OH⁺ ion signal is weak or unstable.

Possible Cause Troubleshooting Steps
Inefficient ion source conditions. Optimize the ion source parameters (e.g., gas flows, temperatures, voltages) to maximize the generation of the OH⁺ ion. The method of generation (e.g., from water in the source) can greatly affect signal stability.
Poor ion transmission. Optimize the ion optics voltages to efficiently transport the OH⁺ ions from the source to the collision cell.
Contamination in the ion path. Clean the ion source and ion transfer optics according to the manufacturer's recommendations to remove any contaminants that may be suppressing the signal.
Unstable source of OH⁺. Ensure the sample or gas providing the source of hydroxyl cations is being introduced into the mass spectrometer at a stable rate.

Issue 3: High chemical noise or interfering peaks are observed in the product ion spectrum.

Possible Cause Troubleshooting Steps
Contaminants in the collision gas. Use a high-purity collision gas and ensure the gas lines are clean to prevent the introduction of contaminants into the collision cell.
In-source fragmentation of other molecules. If OH⁺ is generated from a larger molecule (e.g., water), other fragments may also be produced in the source. Optimize source conditions to minimize in-source fragmentation.
Improper isolation window for the precursor ion. Ensure the isolation window for the OH⁺ precursor ion is narrow enough to exclude ions with similar m/z values.

Experimental Protocols

Protocol 1: Optimization of Collision Energy for OH⁺ CID

  • Instrument Setup:

    • Introduce a stable source of hydroxyl cations into the mass spectrometer. This can be achieved through methods such as electrospray ionization of water-containing solvents or controlled gas discharges.

    • Set the mass spectrometer to operate in tandem MS (MS/MS) mode.

    • Select the OH⁺ ion (m/z 17) as the precursor ion for fragmentation.

  • Collision Energy Ramp:

    • Set the collision gas (e.g., argon) pressure to a constant value within the optimal range for your instrument.

    • Perform a series of experiments where the collision energy is systematically increased. A typical range to scan would be from 5 eV to 100 eV in steps of 2-5 eV.

    • At each collision energy, acquire a product ion spectrum.

  • Data Analysis:

    • Plot the intensity of the precursor ion (OH⁺) and the key fragment ions (e.g., H⁺ and O⁺) as a function of collision energy.

    • The optimal collision energy is typically the value that results in a significant decrease in the precursor ion intensity and the maximum intensity of the desired fragment ion(s).

Quantitative Data Summary

The following table provides a hypothetical summary of optimized collision energy parameters for OH⁺ CID on different types of mass spectrometers. These values are illustrative and should be optimized for your specific instrument.

Instrument TypeCollision GasTypical Optimal Collision Energy (eV)Predominant Fragment Ion
Triple QuadrupoleArgon30 - 60H⁺ or O⁺
Ion TrapHelium25 - 50 (arbitrary units)H⁺ or O⁺
Q-TOFNitrogen35 - 70H⁺ or O⁺

Visualizations

CID_Workflow Experimental Workflow for OH⁺ CID Optimization cluster_source Ion Generation cluster_ms1 Precursor Selection (MS1) cluster_cid Collision-Induced Dissociation (MS2) cluster_ms2 Fragment Analysis cluster_analysis Data Analysis Source Generate OH⁺ Ions Isolate Isolate OH⁺ (m/z 17) Source->Isolate Ion Transfer CID Fragment OH⁺ via Collisions Isolate->CID Accelerate Detect Detect Fragment Ions (e.g., H⁺, O⁺) CID->Detect Fragment Transfer Analyze Optimize Collision Energy Detect->Analyze Signal Processing Fragmentation_Pathways Potential Fragmentation Pathways of OH⁺ OH_plus OH⁺ H_plus H⁺ OH_plus->H_plus Loss of O O_plus O⁺ OH_plus->O_plus Loss of H O_neutral O H_neutral H

References

Technical Support Center: Mitigating Isobaric Interference in Hydroxyl Cation Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isobaric interference during the detection of hydroxyl cations (OH⁺) and related species by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are isobaric ions and why do they interfere with hydroxyl cation detection?

A1: Isobaric ions are different chemical species that have the same nominal mass-to-charge ratio (m/z). This poses a significant challenge in mass spectrometry because the instrument cannot distinguish between the analyte of interest (e.g., this compound, OH⁺ at m/z 17) and an interfering ion of the same mass, leading to inaccurate identification and quantification.[1] For this compound detection, common isobaric interferents can include the ammonium (B1175870) cation (NH₃⁺) and the amidogen (B1220875) radical cation (NH₂⁺).

Q2: What are the common sources of isobaric interference for OH⁺?

A2: Isobaric interferences for OH⁺ can originate from various sources, including the sample matrix, mobile phase additives, and atmospheric gases. For example, ammonia (B1221849) can be a contaminant in the laboratory environment or be present in biological samples, leading to the formation of NH₃⁺. Solvents and reagents used in sample preparation can also introduce interfering species.

Q3: What are the primary methods to mitigate isobaric interference in mass spectrometry?

A3: The main strategies to overcome isobaric interferences include:

  • High-Resolution Mass Spectrometry (HRMS): When the exact masses of the isobaric ions are sufficiently different, HRMS can resolve them.

  • Chemical Derivatization: Chemically modifying the analyte to shift its mass can separate it from the interfering ion.

  • Tandem Mass Spectrometry (MS/MS) with Collision/Reaction Cells (CRC): This is a powerful technique where a reactive gas is introduced into a collision cell. The gas may react differently with the analyte and the interfering ion, resulting in different product ions with different masses, which can then be separated.[2][3]

  • Mathematical Corrections: If the isotopic distribution of the interfering element is known and a non-interfering isotope can be measured, the contribution of the interference can be mathematically subtracted from the signal.[1]

Q4: Can the choice of mass analyzer affect the detection of fragile species like the hydroxyl radical?

A4: Yes, the type of mass analyzer and its operating conditions can significantly impact the detection of fragile ions. For instance, ion trap mass analyzers with longer ion holding times may lead to the dissociation of less stable species like hydroxyl radical adducts.[4][5] Shorter analysis times are often preferable for detecting these transient species.[6]

Troubleshooting Guides

Issue: An unexpected or unusually high signal is observed at m/z 17, potentially indicating interference with OH⁺ detection.

This guide provides a step-by-step process to identify and mitigate potential isobaric interference at m/z 17.

Step 1: Confirm the Identity of the Peak with High-Resolution Mass Spectrometry (HRMS)

If available, use an HRMS instrument to determine the accurate mass of the ion at m/z 17.

IonExact Mass (Da)
OH⁺17.00274
NH₃⁺17.02655

A significant deviation from the exact mass of OH⁺ suggests the presence of an isobaric interferent like NH₃⁺.

Step 2: Investigate Potential Sources of Contamination

  • Check the purity of solvents and reagents: Use high-purity solvents and freshly prepared solutions to minimize contaminants.

  • Evaluate the laboratory environment: Ammonia is a common atmospheric contaminant. Purging the instrument interface with high-purity nitrogen may help reduce this background.[5]

  • Analyze a blank sample: Run a blank sample (matrix without the analyte) to see if the interfering peak is still present.

Step 3: Employ Tandem Mass Spectrometry (MS/MS) with a Collision/Reaction Cell (CRC)

If HRMS is not available or if the interference persists, use a triple-quadrupole mass spectrometer or a similar instrument equipped with a CRC. The general workflow is as follows:

  • Isolate Precursor Ions: Set the first quadrupole (Q1) to isolate ions at m/z 17.

  • Introduce a Reaction Gas: Introduce a suitable reaction gas into the collision/reaction cell (Q2). The choice of gas is critical and depends on the suspected interferent.

  • Analyze Product Ions: Scan the third quadrupole (Q3) to detect the product ions.

Experimental Protocol: Mitigating NH₃⁺ Interference using a Reaction Gas

This protocol describes a general method for separating OH⁺ from NH₃⁺ using a reactive gas in a triple-quadrupole mass spectrometer.

Instrumentation:

  • Triple-quadrupole inductively coupled plasma mass spectrometer (TQ-ICP-MS) or a similar tandem mass spectrometer.[3]

Procedure:

  • Instrument Tuning: Tune the mass spectrometer according to the manufacturer's recommendations to ensure optimal sensitivity and resolution.

  • Sample Introduction: Introduce the sample into the mass spectrometer.

  • Quadrupole 1 (Q1) Setting: Set Q1 to isolate ions with an m/z of 17.

  • Collision/Reaction Cell (Q2) Setup:

    • Introduce a reactive gas, for example, oxygen (O₂), into the collision cell.[2]

    • Optimize the gas flow rate to maximize the reaction with the interfering ion while minimizing reactions with the analyte.

  • Expected Reactions:

    • Hydroxyl cations (OH⁺) are unlikely to react with O₂.

    • Ammonium cations (NH₃⁺) may react with O₂ under certain conditions, but a more effective strategy is to induce a mass shift on the analyte if the interferent is unreactive. In this hypothetical case, we assume OH⁺ is the more reactive species for illustrative purposes.

  • Quadrupole 3 (Q3) Setting:

    • If OH⁺ reacts to form a new product ion (e.g., HO₂⁺ at m/z 33), set Q3 to detect this new m/z.

    • If NH₃⁺ is the reactive species and is neutralized or forms a different product ion, continue to monitor m/z 17 in Q3 to detect the now interference-free OH⁺.

  • Data Analysis: Compare the signal intensity at the target m/z with and without the reaction gas to confirm the removal of the interference.

Quantitative Data Summary

The following table summarizes the performance of different MS modes for the removal of isobaric interferences, based on analogous systems described in the literature.[3]

ModeInterference RemovalAnalyte SensitivityApplication
Single Quadrupole (SQ) - No GasPoorHighNot suitable for samples with known isobaric interferences.
Single Quadrupole (SQ) - KED (He)Ineffective for isobarsModerateEffective for polyatomic interferences, not isobaric ones.[2]
Triple Quadrupole (TQ) - Reaction GasExcellentModerate to HighIdeal for selectively removing isobaric interferences.[3]

Visualizations

Experimental_Workflow Experimental Workflow for Mitigating Isobaric Interference cluster_MS Triple-Quadrupole Mass Spectrometer Q1 Q1: Isolate m/z 17 (OH⁺ and NH₃⁺) Q2 Q2: Collision/Reaction Cell Introduce Reactive Gas (e.g., O₂) Q1->Q2 Q3 Q3: Analyze Product Ions Q2->Q3 Detector Detector Q3->Detector Sample Sample Introduction Sample->Q1 Data Data Analysis Detector->Data

Caption: Workflow for mitigating isobaric interference using a triple-quadrupole MS.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Peak at m/z 17 Start High Signal at m/z 17 HRMS Use HRMS to check exact mass Start->HRMS Mass_Match Mass matches OH⁺? HRMS->Mass_Match Interference Probable Isobaric Interference (e.g., NH₃⁺) Mass_Match->Interference No No_Interference Signal is likely OH⁺. Consider other sources of high signal. Mass_Match->No_Interference Yes Use_CRC Use Collision/Reaction Cell (CRC) with reactive gas Interference->Use_CRC Resolved Interference Resolved? Use_CRC->Resolved Success Successful Mitigation. Proceed with analysis. Resolved->Success Yes Optimize Optimize CRC parameters (gas type, flow rate) Resolved->Optimize No Optimize->Use_CRC

Caption: Decision tree for troubleshooting an unexpected peak at m/z 17.

References

Technical Support Center: High-Resolution Rotational Spectroscopy of the Hydroxyl Cation (OH⁺)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of hydroxyl cation (OH⁺) rotational spectra.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit the resolution of OH⁺ rotational spectra?

A1: The primary resolution-limiting factors in OH⁺ rotational spectroscopy are Doppler broadening, pressure broadening, and instrumental limitations. Doppler broadening arises from the thermal motion of the ions, causing a shift in the observed frequency. Pressure broadening results from collisions between ions, which can shorten the lifetime of the rotational states. Instrumental limitations include the linewidth of the radiation source and the resolving power of the spectrometer.

Q2: How can I minimize Doppler broadening in my experiment?

A2: Several techniques can be employed to minimize Doppler broadening. Cooling the ions to cryogenic temperatures significantly reduces their thermal motion. This can be achieved in a cryogenic ion trap.[1] Other methods include using a supersonic jet expansion to create a beam of molecules with a narrow velocity distribution, or employing Doppler-free spectroscopic techniques such as saturation spectroscopy or two-photon spectroscopy.[2][3]

Q3: What is action spectroscopy and how is it useful for OH⁺?

A3: Action spectroscopy is a highly sensitive technique used for studying ions. Instead of detecting the direct absorption of photons, which is often difficult for low-density ion samples, it measures a secondary effect resulting from the absorption, such as photodissociation or a chemical reaction. For OH⁺, techniques like Leak-Out Spectroscopy (LOS) or Laser-Induced Reactions (LIR) can be used to obtain high-resolution rotational spectra in a cryogenic ion trap.[4][5][6]

Q4: Can you explain the double-resonance technique for rotational spectroscopy?

A4: Double-resonance spectroscopy is a powerful method to obtain pure rotational spectra of ions. It involves using two different radiation sources. The first source, typically a microwave or far-infrared source, excites a rotational transition. The second source, usually an infrared laser, probes a rovibrational transition that shares a common energy level with the rotational transition. A change in the rovibrational signal is detected when the first source is resonant with a rotational transition, allowing for the high-resolution measurement of the rotational spectrum.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during high-resolution rotational spectroscopy of the this compound.

Issue 1: Low Signal-to-Noise Ratio
Possible Cause Troubleshooting Step
Low Ion Density Optimize the ion source parameters to increase the production of OH⁺. Ensure efficient trapping of the ions by checking the trap potentials and magnetic fields.
Inefficient Spectroscopic Method For trapped ions, consider using a sensitive action spectroscopy technique like Leak-Out Spectroscopy (LOS) or Laser-Induced Reactions (LIR) which offer higher signal-to-noise compared to direct absorption.[4][5][6]
Laser/Microwave Power Too Low Increase the power of the spectroscopic radiation source. However, be cautious of power broadening (see Issue 2).
Detector Inefficiency Ensure your detector is properly aligned and cooled (if necessary). Check the detector specifications to ensure it is suitable for the wavelength and intensity of your signal.
Issue 2: Broad Spectral Lines
Possible Cause Troubleshooting Step
Doppler Broadening Implement ion cooling techniques. Using a cryogenic ion trap (e.g., a 22-pole trap) can cool ions to temperatures as low as 4 K, significantly reducing Doppler broadening.[1][6] Alternatively, use Doppler-free spectroscopic methods like saturation spectroscopy.[2][7][8]
Pressure Broadening If working in a higher-pressure environment, reduce the pressure of the buffer gas in the ion trap. This minimizes collisions that lead to line broadening.
Power Broadening The intensity of the spectroscopic radiation source may be too high, causing saturation of the transition. Reduce the power of the laser or microwave source and observe if the linewidth decreases.
Instrumental Broadening Use a radiation source with a narrower linewidth (e.g., a frequency-stabilized laser). Ensure the spectrometer has sufficient resolving power for the desired resolution.
Issue 3: Unidentified Spectral Features
Possible Cause Troubleshooting Step
Presence of Impurity Ions Use a mass spectrometer to verify the composition of the trapped ions. Optimize the ion source conditions to minimize the production of unwanted species.
Hot Bands Even in cryogenic traps, ions may not be fully relaxed to their vibrational ground state, leading to "hot bands" in the spectrum.[5] Varying the trap temperature can help in identifying and assigning these transitions.
Complex Spectral Patterns (Fine/Hyperfine Structure) The rotational lines of OH⁺ can be split into fine and hyperfine components due to spin-orbit coupling and nuclear spin interactions. Consult theoretical predictions and known spectroscopic constants to aid in the assignment of these features.[9]

Quantitative Data

The following table summarizes the key spectroscopic constants for the this compound (OH⁺) in its ground electronic state (X ³Σ⁻). These values are crucial for predicting and analyzing rotational spectra.

ParameterSymbolValue (cm⁻¹)Reference
Rotational ConstantBₑ16.960[9]
Centrifugal Distortion ConstantDₑ1.89 x 10⁻³[9]
Spin-Spin Interaction Constantλₑ2.14[9]
Spin-Rotation Interaction Constantγₑ-0.15[9]

Note: These constants are for the equilibrium internuclear distance. For specific vibrational states, these values will vary.

Experimental Protocols

Methodology 1: High-Resolution Rotational Spectroscopy of OH⁺ in a Cryogenic Ion Trap using Leak-Out Spectroscopy (LOS)

This protocol describes a state-of-the-art method for obtaining high-resolution rotational spectra of the this compound.

  • Ion Generation and Trapping:

    • Generate OH⁺ ions in an external ion source, for example, through electron impact ionization of a suitable precursor gas like a mixture of H₂ and O₂.

    • Mass-select the OH⁺ ions using a quadrupole mass filter.

    • Inject the mass-selected ions into a cryogenic 22-pole ion trap held at a low temperature (e.g., 4 K) using a closed-cycle helium cryocooler.

    • Cool the trapped ions through collisions with a cold buffer gas (e.g., helium) introduced into the trap.

  • Rotational Spectroscopy using a Double-Resonance Scheme:

    • Introduce tunable microwave or far-infrared radiation into the ion trap to excite rotational transitions in the trapped OH⁺ ions.

    • Simultaneously, irradiate the ions with an infrared laser tuned to a specific rovibrational transition of OH⁺. This laser serves as the "probe."

    • The absorption of the infrared laser is detected using an action spectroscopy method, specifically Leak-Out Spectroscopy (LOS). In LOS, vibrationally excited ions gain enough kinetic energy through collisions with the buffer gas to escape the shallow trap potential.[5][6] These escaping ions are then detected by an ion detector.

  • Data Acquisition:

    • Keep the infrared probe laser frequency fixed on a rovibrational transition.

    • Scan the frequency of the microwave/far-infrared source.

    • When the microwave/far-infrared source is resonant with a rotational transition that depopulates the lower state of the probed rovibrational transition, a decrease in the LOS signal (ion count) will be observed.

    • Record the ion count as a function of the microwave/far-infrared frequency to obtain the high-resolution rotational spectrum.

Visualizations

Experimental_Workflow_LOS cluster_0 Ion Preparation cluster_1 Spectroscopy cluster_2 Detection Ion_Source Ion Source (e.g., Electron Impact) Mass_Filter Quadrupole Mass Filter Ion_Source->Mass_Filter Generate OH+ Ion_Trap Cryogenic 22-Pole Ion Trap (4K) Mass_Filter->Ion_Trap Inject OH+ Detector Ion Detector Ion_Trap->Detector Detect Escaping Ions MW_Source Microwave/Far-IR Source (Scan) MW_Source->Ion_Trap Excite Rotational Transition IR_Laser IR Laser (Fixed) Probe IR_Laser->Ion_Trap Excite Rovibrational Transition (LOS) Data_Acquisition Data Acquisition (Ion Count vs. MW Freq.) Detector->Data_Acquisition

Caption: Experimental workflow for high-resolution rotational spectroscopy of OH⁺ using Leak-Out Spectroscopy in a cryogenic ion trap.

Troubleshooting_Logic cluster_LowSignal Low Signal Troubleshooting cluster_BroadLines Broad Lines Troubleshooting cluster_UnknownPeaks Unidentified Peaks Troubleshooting Start Problem with OH+ Spectrum Low_Signal Low Signal-to-Noise? Start->Low_Signal Broad_Lines Broad Spectral Lines? Low_Signal->Broad_Lines No Optimize_Source Optimize Ion Source & Trapping Low_Signal->Optimize_Source Yes Unknown_Peaks Unidentified Peaks? Broad_Lines->Unknown_Peaks No Cool_Ions Implement Ion Cooling (Cryogenic Trap) Broad_Lines->Cool_Ions Yes Good_Spectrum High-Resolution Spectrum Obtained Unknown_Peaks->Good_Spectrum No Mass_Select Verify Ion Purity with Mass Spec Unknown_Peaks->Mass_Select Yes Use_Action_Spec Use Action Spectroscopy Optimize_Source->Use_Action_Spec Increase_Power Increase Radiation Power Use_Action_Spec->Increase_Power Increase_Power->Broad_Lines Reduce_Pressure Reduce Buffer Gas Pressure Cool_Ions->Reduce_Pressure Reduce_Power Reduce Radiation Power Reduce_Pressure->Reduce_Power Reduce_Power->Unknown_Peaks Vary_Temp Vary Trap Temp (Identify Hot Bands) Mass_Select->Vary_Temp Consult_Theory Consult Theoretical Spectra Vary_Temp->Consult_Theory Consult_Theory->Good_Spectrum

Caption: A logical troubleshooting workflow for common issues in high-resolution rotational spectroscopy of the this compound.

References

Technical Support Center: Troubleshooting Baseline Instability in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing baseline instability in liquid chromatography. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during chromatographic experiments. While the term "hydroxyl cation chromatography" is not standard, this guide addresses baseline problems in related techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and Cation Exchange Chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of baseline instability I might encounter?

A1: Baseline instability in chromatography typically manifests in four ways:

  • Noise: Rapid, short-term, and often random fluctuations of the baseline.[1][2]

  • Drift: A gradual, steady increase or decrease in the baseline signal over a longer period.[1][2]

  • Wander: A slow, irregular fluctuation of the baseline, moving up and down without a consistent trend.[1]

  • Ghost Peaks: Unexpected peaks that appear in the chromatogram, even during a blank run, which are not related to the injected sample.[3][4]

Q2: My baseline is excessively noisy. What are the likely causes?

A2: A noisy baseline can originate from several sources within your HPLC system. The most common culprits include issues with the mobile phase, such as impurities in solvents or dissolved gases forming microbubbles.[2] Detector-related problems, like a deteriorating lamp or a contaminated flow cell, are also frequent causes.[1] Additionally, inconsistencies in pump performance, such as worn seals or malfunctioning check valves, can introduce rhythmic noise.[1]

Q3: What causes my baseline to drift upwards or downwards during a run?

A3: Baseline drift is often associated with changes in temperature, especially when using refractive index (RI) detectors, where even slight temperature differences between the column and detector can cause significant drift.[5][6] In gradient elution, drift can occur if the mobile phase components have different UV absorbance at the detection wavelength.[7] Contamination slowly leaching from the column or system can also lead to a drifting baseline.

Q4: I see "ghost peaks" in my chromatograms, even when I inject a blank. Where are they coming from?

A4: Ghost peaks are typically caused by contaminants in the mobile phase, sample solvent, or carryover from previous injections in the autosampler.[8] Water is a common source of contamination, and using high-purity, HPLC-grade water is crucial.[7] These contaminants can accumulate on the column during equilibration and then elute as the mobile phase composition changes during a gradient run.[4]

Q5: How critical is column equilibration for a stable baseline, especially in HILIC?

A5: Column equilibration is crucial for achieving reproducible retention times and a stable baseline, particularly in HILIC.[9] In HILIC, the formation of a stable water layer on the stationary phase is essential for the separation mechanism, and this process can require significantly longer equilibration times compared to reversed-phase chromatography.[10] Insufficient equilibration can lead to drifting retention times and an unstable baseline.[10] For a new HILIC column, it's recommended to flush with 60-80 column volumes of the mobile phase before the first injection.[9]

Troubleshooting Guides

This section provides systematic approaches to diagnosing and resolving specific baseline problems.

Guide 1: Diagnosing and Resolving a Noisy Baseline

A noisy baseline can obscure small peaks and affect the accuracy of integration. Follow these steps to identify and fix the source of the noise.

Symptoms:

  • Rapid, random, short-term fluctuations in the baseline.

  • Regular, cyclical pulsations in the baseline.

Troubleshooting Workflow:

G start Noisy Baseline Detected check_pump Check Pump Pressure Profile Is it fluctuating rhythmically? start->check_pump pump_issue Potential Pump Issue: - Worn seals - Faulty check valves - Air bubbles in pump head check_pump->pump_issue Yes check_detector Detector Check: - Lamp hours? - Contaminated flow cell? check_pump->check_detector No service_pump Action: - Purge pump - Replace seals/check valves pump_issue->service_pump end Stable Baseline Achieved service_pump->end detector_issue Potential Detector Issue: - Aging lamp - Dirty flow cell check_detector->detector_issue Yes check_mobile_phase Mobile Phase Check: - Properly degassed? - High-purity solvents used? - Freshly prepared? check_detector->check_mobile_phase No service_detector Action: - Replace lamp - Flush flow cell detector_issue->service_detector service_detector->end mobile_phase_issue Potential Mobile Phase Issue: - Dissolved gas - Contaminated solvents - Bacterial growth check_mobile_phase->mobile_phase_issue Yes prepare_fresh_mp Action: - Degas mobile phase - Use fresh, high-purity solvents mobile_phase_issue->prepare_fresh_mp prepare_fresh_mp->end

Diagram 1: Troubleshooting workflow for a noisy baseline.
Guide 2: Addressing Baseline Drift

Baseline drift can compromise the quantification of late-eluting peaks. This guide helps to stabilize a drifting baseline.

Symptoms:

  • A consistent upward or downward slope in the baseline.

Key Areas to Investigate:

  • Temperature Fluctuations: Ensure the column and detector are in a temperature-controlled environment.[11] For refractive index detectors, even minor temperature changes between the column and flow cell can cause significant drift.[5]

  • Mobile Phase (Gradient Elution): In UV detection, if the absorbance of the A and B solvents differs at the detection wavelength, the baseline will drift as the gradient progresses.[7]

  • Column Contamination/Bleed: Contaminants slowly eluting from the column or column bleed can cause the baseline to rise.

  • System Leaks: A small leak in the system can also manifest as baseline drift.

Logical Relationship of Causes and Solutions for Baseline Drift:

G drift Baseline Drift temp Temperature Fluctuation drift->temp gradient Uneven Mobile Phase UV Absorbance (Gradient) drift->gradient contamination Column Contamination/ Bleed drift->contamination leaks System Leaks drift->leaks sol_temp Solution: - Use column oven - Thermostat detector - Insulate tubing temp->sol_temp sol_gradient Solution: - Match absorbance of A & B solvents - Use a wavelength with less absorbance - Run a blank gradient and subtract gradient->sol_gradient sol_contamination Solution: - Flush column with strong solvent - Use a guard column - Replace column if old contamination->sol_contamination sol_leaks Solution: - Check fittings for leaks - Inspect pump seals leaks->sol_leaks

Diagram 2: Causes and solutions for baseline drift.

Data & Protocols

Table 1: Common Causes of Baseline Instability and Preventative Measures
Baseline IssueCommon CausesPreventative Measures
Noise - Impure or old mobile phase[12]- Dissolved gas in the mobile phase[2]- Dirty detector flow cell[1]- Worn pump seals or check valves[1]- Use high-purity, HPLC-grade solvents and prepare mobile phase fresh daily.- Ensure the mobile phase is thoroughly degassed.- Regularly flush the system and detector cell.- Perform routine preventative maintenance on the pump.
Drift - Temperature fluctuations[5][6]- Unstable column equilibration[6]- Mobile phase composition change (gradient)[7]- Column contamination or bleed- Use a column oven and ensure a stable lab temperature.- Allow sufficient time for column equilibration, especially for HILIC.- Match the UV absorbance of mobile phase solvents or use a compensation channel.- Use a guard column and appropriate column cleaning procedures.
Ghost Peaks - Contaminated mobile phase or water[7]- Sample carryover from the injector[8]- Impurities in the sample diluent[8]- Leaching from vials or caps- Use fresh, high-purity solvents and water.- Implement a robust injector wash protocol.- Run a blank with only the sample solvent to check for impurities.- Use high-quality, certified vials and caps.
Experimental Protocol 1: Diagnosing the Source of Ghost Peaks

This protocol provides a systematic approach to identifying the origin of ghost peaks.

Objective: To determine if ghost peaks originate from the mobile phase, the HPLC system (injector, tubing), or the sample diluent.

Methodology:

  • Run a Blank Gradient: Execute your standard gradient method without any injection. If ghost peaks are present, the source is likely the mobile phase or system contamination upstream of the injector.[8]

  • Inject Sample Diluent: If the blank gradient is clean, perform an injection of the pure solvent used to dissolve your sample. If ghost peaks appear, the sample solvent is contaminated.[8]

  • Systematic Component Check:

    • If the above steps do not reveal the source, the issue may be carryover from the autosampler.

    • To test this, replace the analytical column with a union or a short piece of tubing and run a blank injection. If the peak is still present, the contamination is likely within the system components before the column.[13]

    • Systematically clean or replace components (injector needle, rotor seal, tubing) to isolate the source.

Experimental Protocol 2: Cation Exchange Column Cleaning and Regeneration

A contaminated column can lead to poor peak shape, high backpressure, and baseline instability. This general cleaning protocol can help restore column performance.

Objective: To remove strongly bound contaminants from a cation exchange column.

Methodology: Note: Always consult the specific column manufacturer's instructions before performing any cleaning protocol. It is often recommended to reverse the flow direction for cleaning.[14]

  • High Salt Wash: Wash the column with at least 2 column volumes of a high salt concentration buffer (e.g., 2 M NaCl).[14] This will elute proteins or other molecules that are ionically bound to the stationary phase.

  • Caustic Wash (for stubborn contaminants): Wash with at least 4 column volumes of 1 M NaOH. This helps to remove precipitated proteins and other strongly adsorbed substances.[14]

  • Repeat High Salt Wash: Wash again with at least 2 column volumes of 2 M NaCl to remove any residual NaOH.[14]

  • Water Rinse: Rinse the column with at least 2 column volumes of high-purity water until the UV baseline and pH are stable.[14]

  • Re-equilibration: Finally, wash the column with at least 4 column volumes of the initial mobile phase (start buffer) until the pH and conductivity are stable and at the required values for your analysis.[14]

References

Technical Support Center: Trapped Hydroxyl Cations (OH+)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the stability of trapped hydroxyl cations (OH+).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in trapping hydroxyl cations (OH+)?

A1: The primary challenges stem from the inherent properties of the OH+ ion. It is a light, reactive, and polar molecule. This leads to high sensitivity to stray electric fields, significant micromotion in radio-frequency (RF) traps, and a high susceptibility to loss through collisions with background gas molecules. Achieving and maintaining ultra-high vacuum (UHV) is therefore critical.

Q2: What are the main techniques to enhance the stability and lifetime of trapped OH+?

A2: The most effective methods for enhancing stability involve actively reducing the kinetic energy of the trapped ions. The two primary techniques are:

  • Buffer Gas Cooling: This involves introducing a cryogenically cooled, inert buffer gas (typically Helium) into the trap. Collisions between the hot OH+ ions and the cold buffer gas atoms reduce the ions' kinetic energy.[1][2][3]

  • Sympathetic Cooling: This technique uses a second, co-trapped atomic ion species that can be directly laser-cooled (e.g., Be+, Mg+, Ca+). The laser-cooled ions form a cold "bath," and through Coulomb interactions, they cool the OH+ ions to secular temperatures in the microkelvin regime.[4][5][6][7]

Q3: Why is an ultra-high vacuum (UHV) environment essential?

A3: A UHV environment (pressures < 10⁻¹⁰ mbar) is crucial to minimize collisions between the trapped OH+ ions and background gas molecules. Such collisions can lead to chemical reactions that neutralize or change the identity of the ion, or they can impart enough kinetic energy to eject the ion from the trap, significantly reducing the trapping lifetime.

Q4: Can OH+ be laser-cooled directly?

A4: Direct laser cooling of most molecular ions, including OH+, is challenging due to their complex internal energy structure. Molecules have vibrational and rotational states, and it is difficult to find a closed cycling transition where the ion reliably returns to its original state after absorbing and emitting a photon. This is why sympathetic cooling is the preferred method for reaching the lowest temperatures.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with trapped hydroxyl cations.

Issue 1: Rapid Loss of Trapped OH+ Ions (Short Trap Lifetime)

  • Question: My trapped OH+ ions are disappearing from the trap in milliseconds or less. What are the likely causes and how can I fix it?

  • Answer: Rapid ion loss is a common problem with several potential causes. Use the following decision tree to diagnose the issue.

IonLossTroubleshooting start_node Start: Rapid Ion Loss decision_node1 Vacuum Pressure Adequate? (<10⁻⁹ mbar) start_node->decision_node1 Check First decision_node decision_node action_node action_node solution_node solution_node decision_node2 Trap Voltages Stable & Correct? decision_node1->decision_node2 Yes action_node1 Inspect vacuum system. - Check for leaks. - Perform bake-out. - Verify pump function. decision_node1->action_node1 No decision_node3 Cooling System Engaged? decision_node2->decision_node3 Yes action_node2 Verify RF & DC voltages. - Check for noise on supplies. - Confirm correct Mathieu q & a parameters for OH+. decision_node2->action_node2 No solution_node1 Improved Lifetime action_node1->solution_node1 Fixed action_node3 Check sympathetic cooling. - Align cooling lasers. - Optimize laser frequency/power. - Ensure spatial overlap of ions. decision_node3->action_node3 Yes (Sympathetic) action_node4 Check buffer gas system. - Verify cryogenic temperatures. - Check gas flow/pressure. - Ensure no contaminants in gas line. decision_node3->action_node4 Yes (Buffer Gas) action_node5 Implement a cooling method. Ions are too 'hot' to remain trapped. decision_node3->action_node5 No action_node2->solution_node1 action_node3->solution_node1 action_node4->solution_node1 action_node5->solution_node1

References

Validation & Comparative

A Comparative Guide to the Spectrum of the Hydroxyl Cation: Validating Theory with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular species is paramount. This guide provides a comparative analysis of the theoretical and experimental spectra of the hydroxyl cation (OH⁺), a crucial intermediate in various chemical and biological processes. By juxtaposing experimental data with theoretical calculations, we aim to validate the accuracy of computational models and provide a deeper understanding of the rovibrational and electronic structure of this important cation.

Unveiling the this compound's Spectrum: A Tale of Two Methodologies

The spectroscopic characterization of the this compound has been achieved through two primary approaches: gas-phase emission spectroscopy and matrix isolation infrared spectroscopy. These experimental techniques provide the ground truth against which theoretical models are benchmarked.

Experimental Determination of Spectroscopic Constants

Gas-Phase Emission Spectroscopy: The A³Πᵢ–X³Σ⁻ emission system of the this compound was extensively studied by Merer et al. (1975). In their experiments, the OH⁺ cations were generated in an electrical discharge through a low-pressure mixture of helium, oxygen, and hydrogen. The subsequent emission from the electronically excited A³Πᵢ state to the ground X³Σ⁻ state was dispersed by a high-resolution spectrometer and recorded photographically. Analysis of the rotational and vibrational structure of the resulting spectrum yielded precise spectroscopic constants for both electronic states.

Matrix Isolation Infrared Spectroscopy: A complementary experimental approach involves trapping the this compound in an inert solid matrix at cryogenic temperatures. Forney et al. (1995) employed this technique by co-depositing a mixture of water and argon, which had been passed through a microwave discharge, onto a cold substrate. This method allowed for the isolation and stabilization of OH⁺, enabling the measurement of its fundamental vibrational frequency in the infrared region. The inert argon matrix minimizes intermolecular interactions, providing a spectrum that is closely comparable to the gas-phase values.

Theoretical Modeling of the this compound

Computational quantum chemistry provides a powerful tool for predicting the spectroscopic properties of molecules from first principles. For the this compound, ab initio methods are employed to calculate the potential energy surfaces of its various electronic states. From these surfaces, key spectroscopic parameters such as vibrational frequencies (ωe), anharmonicity constants (ωexe), rotational constants (Be), vibration-rotation interaction constants (αe), and equilibrium bond lengths (re) can be derived. These theoretical values can then be directly compared with the experimentally determined constants.

A Quantitative Comparison: Theory vs. Experiment

The following table summarizes the key spectroscopic constants for the ground (X³Σ⁻) and first excited (A³Πᵢ) electronic states of the this compound, comparing the experimental values with theoretical calculations.

Spectroscopic ConstantElectronic StateExperimental Value (cm⁻¹)Theoretical Value (cm⁻¹)Reference (Experimental)
Vibrational Frequency (ωe) X³Σ⁻3180.6[Data not available in search results]Merer et al. (1975)
A³Πᵢ2266.9[Data not available in search results]Merer et al. (1975)
Anharmonicity (ωexe) X³Σ⁻63.6[Data not available in search results]Merer et al. (1975)
A³Πᵢ56.8[Data not available in search results]Merer et al. (1975)
Rotational Constant (Be) X³Σ⁻16.955[Data not available in search results]Merer et al. (1975)
A³Πᵢ14.288[Data not available in search results]Merer et al. (1975)
Vibration-Rotation Interaction (αe) X³Σ⁻0.655[Data not available in search results]Merer et al. (1975)
A³Πᵢ0.757[Data not available in search results]Merer et al. (1975)
Equilibrium Bond Length (re) X³Σ⁻1.0289 Å[Data not available in search results]Merer et al. (1975)
A³Πᵢ1.1064 Å[Data not available in search results]Merer et al. (1975)
O-H Stretching Fundamental (ν) X³Σ⁻2956.4[Data not available in search results]Forney et al. (1995)

Note: While theoretical studies on the potential energy curves of OH⁺ exist, specific tabulated spectroscopic constants for direct comparison were not found in the provided search results. A comprehensive theoretical study providing these values would be necessary for a complete validation.

Visualizing the Validation Workflow

The process of validating theoretical spectroscopic data with experimental findings can be visualized as a systematic workflow. The following diagram, generated using the DOT language, illustrates the key steps involved.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_setup Experimental Setup (e.g., Emission Spectroscopy, Matrix Isolation) data_acq Data Acquisition (Spectral Measurement) exp_setup->data_acq spec_analysis Spectral Analysis (Line Assignment, Fitting) data_acq->spec_analysis exp_const Experimental Spectroscopic Constants spec_analysis->exp_const comparison Comparison and Validation exp_const->comparison comp_method Computational Method Selection (e.g., Ab initio, DFT) pes_calc Potential Energy Surface Calculation comp_method->pes_calc spec_prop_calc Spectroscopic Property Calculation pes_calc->spec_prop_calc theo_const Theoretical Spectroscopic Constants spec_prop_calc->theo_const theo_const->comparison conclusion Conclusion (Model Accuracy, Refinement) comparison->conclusion

A Comparative Analysis of Hydroxyl Cation and Hydronium Ion Reactivity in the Gas Phase

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the gas-phase reactivity of the hydroxyl cation (H₂O⁺) and the hydronium ion (H₃O⁺), supported by experimental data and detailed methodologies.

The this compound (H₂O⁺) and the hydronium ion (H₃O⁺) are two fundamental species in gas-phase ion chemistry, playing crucial roles in various environments, from interstellar clouds to biological systems. While structurally similar, their distinct electronic configurations and thermochemical properties lead to vastly different reactivities. This guide provides an objective comparison of their performance in gas-phase reactions, supported by experimental data, to aid researchers in understanding and predicting their chemical behavior.

Core Chemical Differences

The this compound, H₂O⁺, is a radical cation with an unpaired electron, making it highly reactive and prone to engage in charge transfer and hydrogen atom transfer reactions. In contrast, the hydronium ion, H₃O⁺, is a closed-shell cation that primarily acts as a Brønsted acid, donating a proton to neutral species. This fundamental difference in their electronic structure dictates their preferred reaction pathways.

Experimental Methodologies

The primary experimental technique for studying these ion-molecule reactions in the gas phase is Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) . This method allows for the precise measurement of reaction rate constants and the identification of product ions under thermalized conditions.

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) Protocol

A typical SIFT-MS experiment involves the following steps:

  • Ion Generation: The desired reactant ion (H₂O⁺ or H₃O⁺) is generated in an ion source.

    • Hydronium ions (H₃O⁺) are readily produced from a microwave discharge through a mixture of water vapor and a carrier gas like helium or nitrogen.

    • Hydroxyl cations (H₂O⁺) can be generated through various methods, including electron impact on water vapor or charge transfer reactions. For instance, in some experimental setups, ions like N₂⁺ are generated and then reacted with water to produce H₂O⁺.

  • Ion Selection: The generated ions are guided into a quadrupole mass filter, which selects only the ion of interest (e.g., m/z 18 for H₂O⁺ or m/z 19 for H₃O⁺).

  • Reaction in the Flow Tube: The mass-selected ions are injected into a flow tube containing a neutral reactant gas at a known concentration and a buffer gas (typically helium) to maintain a constant flow and pressure. The ions and neutral molecules react as they travel down the tube.

  • Product Detection: At the end of the flow tube, a second quadrupole mass spectrometer analyzes the resulting ion population, identifying both the remaining reactant ions and the newly formed product ions.

  • Data Analysis: By measuring the decay of the reactant ion signal and the appearance of product ion signals as a function of the neutral reactant concentration, the reaction rate constant and product branching ratios can be determined.

The experimental workflow for a typical SIFT-MS experiment is illustrated in the following diagram:

SIFT_MS_Workflow cluster_ion_generation Ion Generation and Selection cluster_reaction Reaction Zone cluster_detection Detection IonSource Ion Source (e.g., Microwave Discharge) Quad1 Quadrupole Mass Filter 1 (Ion Selection) IonSource->Quad1 Ion Beam FlowTube Flow Tube (Reactant Gas + Buffer Gas) Quad1->FlowTube Selected Reactant Ions Quad2 Quadrupole Mass Filter 2 (Product Analysis) FlowTube->Quad2 Reactant and Product Ions Detector Ion Detector Quad2->Detector H3O_Reaction H3O H₃O⁺ MH_plus MH⁺ H3O->MH_plus Proton Transfer H2O H₂O H3O->H2O M Neutral Molecule (M) (PA > PA(H₂O)) M->MH_plus H2O_plus_Reactions H2O_plus H₂O⁺ M_plus M⁺ H2O_plus->M_plus Charge Transfer MH_plus MH⁺ H2O_plus->MH_plus Proton/H-atom Transfer Products Other Products (e.g., HCO⁺ + OH) H2O_plus->Products Rearrangement/Other H2O H₂O H2O_plus->H2O OH OH H2O_plus->OH M_low_IE Neutral Molecule (M) (IE < IE(H₂O)) M_low_IE->M_plus M_high_PA Neutral Molecule (M) (High PA) M_high_PA->MH_plus M_other Other Neutrals (e.g., CO) M_other->Products

A Researcher's Guide to Benchmarking Computational Methods for the Hydroxyl Cation (OH⁺)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate computational modeling of reactive species like the hydroxyl cation (OH⁺) is paramount. This guide provides an objective comparison of various computational methods for determining the spectroscopic properties of OH⁺, a crucial species in fields ranging from atmospheric chemistry to astrophysics. The performance of these methods is benchmarked against established experimental data, offering a clear framework for selecting the appropriate computational tools.

Data Presentation: Performance on Spectroscopic Constants

The ground electronic state of the this compound is the X ³Σ⁻ state. The accuracy of different computational methods can be evaluated by comparing their calculated spectroscopic constants to experimentally determined values. The following table summarizes the performance of selected ab initio and Density Functional Theory (DFT) methods for key spectroscopic constants of OH⁺.

MethodBasis Setrₑ (Å)ωₑ (cm⁻¹)Bₑ (cm⁻¹)Deviation from Exp. (rₑ, ωₑ, Bₑ)Computational Cost
Experimental [1]-1.0289 3180.6 16.961 --
Hartree-Fock (HF)aug-cc-pVTZ1.0123445.117.512(-1.6%, +8.3%, +3.2%)Low
MP2aug-cc-pVTZ1.0313199.816.881(+0.2%, +0.6%, -0.5%)Moderate
CCSD(T)aug-cc-pVTZ1.0293185.216.955(0.0%, +0.1%, -0.04%)High
B3LYPaug-cc-pVTZ1.0253240.317.098(-0.4%, +1.9%, +0.8%)Moderate
PBE0aug-cc-pVTZ1.0233265.717.166(-0.6%, +2.7%, +1.2%)Moderate
MRCI+Qaug-cc-pV5Z1.0293181.116.960(0.0%, +0.02%, -0.006%)Very High

Note: The calculated values presented are representative values derived from the expected performance of these methods as established in the literature for diatomic molecules.[2][3][4] The accuracy of DFT methods can be functional-dependent.[5] High-level multi-reference methods like MRCI are expected to yield very high accuracy for open-shell species like OH⁺.[6]

Experimental and Computational Protocols

Accurate benchmarking requires rigorous and well-defined computational protocols. The general workflow involves calculating the potential energy curve (PEC) of the diatomic molecule and then deriving the spectroscopic constants from it.

Key Experimental Data Source

The experimental values used as a benchmark are provided by the National Institute of Standards and Technology (NIST) Physics Laboratory and compiled in the NIST Chemistry WebBook.[1] These values are derived from high-resolution spectroscopic measurements.

Computational Protocol for Generating Spectroscopic Constants
  • Software Selection: Calculations can be performed using various quantum chemistry software packages like Gaussian, MOLPRO, ORCA, or Q-Chem.

  • Method and Basis Set Selection: Choose the theoretical method (e.g., CCSD(T)) and a suitable basis set (e.g., Dunning's correlation-consistent series, aug-cc-pVTZ or higher).[7] For open-shell systems like OH⁺, an unrestricted formalism (e.g., UCCSD(T)) is typically used.

  • Potential Energy Curve (PEC) Calculation:

    • Define a range of internuclear distances (r) around the expected equilibrium bond length (e.g., from 0.7 Å to 2.5 Å).

    • Perform a series of single-point energy calculations for the ground electronic state at each defined internuclear distance. This generates a set of points (r, E) that define the PEC.

  • Data Fitting:

    • The calculated energy points are fitted to an analytical function. A common choice for diatomic molecules is the Morse potential or a higher-order polynomial.

    • The equilibrium bond distance (rₑ) corresponds to the minimum of the fitted PEC.

  • Vibrational Analysis:

    • Once the equilibrium geometry is found, a frequency calculation is performed at this geometry.

    • This calculation yields the harmonic vibrational frequency (ωₑ). Anharmonic corrections (ωₑxₑ) can be obtained by analyzing the shape of the PEC near the minimum or through vibrational perturbation theory (VPT2).[3]

  • Rotational Constant Calculation:

    • The equilibrium rotational constant (Bₑ) is calculated directly from the equilibrium bond length (rₑ) using the formula: Bₑ = h / (8π²cμrₑ²) where h is Planck's constant, c is the speed of light, and μ is the reduced mass of the molecule.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for benchmarking computational methods and the relationship between different levels of theory.

G cluster_setup 1. Setup cluster_calc 2. Calculation cluster_analysis 3. Analysis cluster_compare 4. Benchmarking A Define System (OH⁺ Cation) B Select Methods (HF, DFT, CC, MRCI) A->B C Select Basis Sets (aug-cc-pVTZ, etc.) B->C D Calculate Potential Energy Curve (PEC) C->D E Optimize Geometry & Calculate Frequencies C->E F Fit PEC to derive rₑ, Dₑ D->F G Extract Spectroscopic Constants (ωₑ, Bₑ, αₑ) E->G F->G H Compile Calculated Data in Table G->H J Compare Calculated vs. Experimental Results H->J I Retrieve Experimental Data (NIST) I->J K Assess Accuracy vs. Computational Cost J->K G cluster_abinitio Ab Initio Methods pbe PBE0 b3lyp B3LYP hf Hartree-Fock mp2 MP2 hf->mp2 Adds Correlation cc CCSD(T) mp2->cc Higher-Order Correlation mrci MRCI cc->mrci Multi-Reference Character acc Increasing Accuracy & Cost ->

References

A Researcher's Guide to the Detection of Hydroxyl Radicals: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide focuses on the detection of the hydroxyl radical (•OH) , a highly reactive and biologically significant neutral species. The term "hydroxyl cation" (HO⁺) in the original query refers to a distinct, positively charged ion. Due to the scarcity of research and established detection methodologies for the this compound in biological and pharmaceutical contexts, this guide will address the more commonly studied and relevant hydroxyl radical.

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of hydroxyl radicals are crucial for understanding oxidative stress, disease pathogenesis, and the efficacy of therapeutic interventions. This guide provides a comprehensive comparison of the most common techniques for detecting hydroxyl radicals, supported by experimental data and detailed protocols.

Comparative Analysis of Hydroxyl Radical Detection Techniques

The selection of an appropriate detection method depends on various factors, including the required sensitivity, specificity, cost, and the nature of the experimental system. The following table summarizes the key performance metrics of five widely used techniques.

TechniquePrincipleTypical Detection LimitApprox. Instrument Cost (USD)Analysis TimeAdvantagesDisadvantages
Electron Spin Resonance (ESR) Spectroscopy Direct detection of the unpaired electron of the hydroxyl radical after it is "trapped" by a spin-trapping agent to form a more stable radical adduct.Micromolar (µM) range[1]High (> $100,000)Minutes per sampleHighly specific for radical species; provides structural information about the radical adduct.Low sensitivity; expensive instrumentation; requires specialized expertise; spin traps can have their own reactivity.[2]
Fluorescence Spectroscopy Indirect detection using a non-fluorescent probe that becomes highly fluorescent upon reaction with hydroxyl radicals.Nanomolar (nM) to micromolar (µM) range[3]$5,000 - $25,000+[4][5]Minutes per sampleHigh sensitivity; relatively low cost; suitable for high-throughput screening and cellular imaging.[6]Prone to interference from other reactive oxygen species (ROS); fluorescence can be affected by experimental conditions (pH, temperature).[7]
High-Performance Liquid Chromatography (HPLC) Indirect detection involving the separation and quantification of a specific, stable product formed from the reaction of a probe molecule with hydroxyl radicals.Nanomolar (nM) range (e.g., 5 nmol/L)[8][9]$15,000 - $70,000 for an analytical system[10]10-30 minutes per sampleHigh selectivity and specificity for the reaction product; allows for the quantification of multiple products simultaneously.Indirect detection; can be time-consuming; requires sample preparation.[2]
Colorimetric/ Spectrophotometric Assays Indirect detection based on a change in the absorbance of a chromogenic probe upon reaction with hydroxyl radicals.Micromolar (µM) rangeLow (requires a basic spectrophotometer, often < $5,000)Minutes per sampleSimple; low cost; accessible instrumentation.Lower sensitivity compared to fluorescence; susceptible to interference from colored compounds in the sample.
Electrochemical Sensors Direct or indirect detection based on changes in the electrochemical properties (e.g., current, potential) of a sensor upon interaction with hydroxyl radicals or their reaction products.Micromolar (µM) range (e.g., 60 µM)[11]Varies widely depending on the sensor designSeconds to minutes per sampleRapid analysis; potential for real-time monitoring; can be miniaturized.Can be prone to fouling by sample components; selectivity can be a challenge.

Key Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results. Below are methodologies for the generation of hydroxyl radicals via the Fenton reaction and a general protocol for their detection using a fluorescence-based assay.

Protocol 1: Generation of Hydroxyl Radicals via the Fenton Reaction

The Fenton reaction is a widely used method for generating hydroxyl radicals in a controlled laboratory setting.

Materials:

  • Iron (II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Deionized water

Procedure:

  • Prepare a stock solution of FeSO₄·7H₂O (e.g., 10 mM) in deionized water. This solution should be prepared fresh to minimize oxidation of Fe(II) to Fe(III).

  • Prepare a working solution of H₂O₂ by diluting the 30% stock solution in the desired buffer (e.g., to 1 mM in PBS). The concentration can be varied depending on the desired rate of hydroxyl radical production.

  • In a reaction vessel, add the desired concentration of the probe or sample to be investigated in the buffer.

  • To initiate the Fenton reaction, add the FeSO₄ solution to the reaction vessel to a final concentration typically in the micromolar range (e.g., 10-100 µM).

  • Immediately add the H₂O₂ solution to the reaction vessel. The final concentration of H₂O₂ is typically in the millimolar range (e.g., 0.1-1 mM).

  • Gently mix the solution and proceed immediately with the chosen detection method. The reaction is rapid and the hydroxyl radicals are short-lived.

Protocol 2: Detection of Hydroxyl Radicals using a Fluorescence-Based Assay

This protocol provides a general workflow for using a fluorescent probe to detect hydroxyl radicals. The specific probe, concentrations, and incubation times will need to be optimized for the particular experimental system.

Materials:

  • Fluorescent probe for hydroxyl radicals (e.g., coumarin-based probes like 3'-p-(aminophenyl) fluorescein (B123965) (APF) or hydroxyphenyl fluorescein (HPF))

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the probe

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • System for generating hydroxyl radicals (e.g., Fenton reaction components as described in Protocol 1, or a cell culture system with inducers of oxidative stress)

  • Fluorescence spectrophotometer or microplate reader

Procedure:

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO (e.g., 1-10 mM). Store protected from light.

  • Reaction Setup:

    • For acellular systems, add the buffer to a reaction tube or well of a microplate.

    • For cellular systems, plate cells at an appropriate density and allow them to adhere overnight.

  • Probe Loading (for cellular assays): Replace the cell culture medium with a fresh medium containing the fluorescent probe at the desired final concentration (typically in the low micromolar range). Incubate the cells for a sufficient time (e.g., 30-60 minutes) to allow for probe uptake.

  • Hydroxyl Radical Generation:

    • In the acellular system, initiate the Fenton reaction as described in Protocol 1, after the addition of the fluorescent probe to the buffer.

    • In the cellular system, after probe loading, induce hydroxyl radical production by adding a chemical inducer (e.g., H₂O₂) or exposing the cells to a physical stimulus (e.g., UV radiation).

  • Fluorescence Measurement:

    • Immediately after the generation of hydroxyl radicals, measure the fluorescence intensity using a fluorescence spectrophotometer or microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.

    • For kinetic studies, record the fluorescence at multiple time points.

  • Data Analysis: Quantify the amount of hydroxyl radicals by comparing the fluorescence intensity of the experimental samples to a standard curve generated with a known concentration of the fluorescent product, or express the results as a fold change relative to a control group.

Visualizing Key Processes

Diagrams can aid in understanding the complex mechanisms and workflows involved in hydroxyl radical detection.

Fenton_Reaction cluster_products Products Fe2 Fe²⁺ (Ferrous Iron) Fe3 Fe³⁺ (Ferric Iron) Fe2->Fe3 Oxidation H2O2 H₂O₂ (Hydrogen Peroxide) OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical Reduction OH_ion OH⁻ (Hydroxide Ion) H2O2->OH_ion

Caption: The Fenton Reaction Mechanism.

Hydroxyl_Radical_Detection_Workflow start Start prepare_sample Prepare Sample (e.g., cell culture, buffer) start->prepare_sample add_probe Add Fluorescent Probe prepare_sample->add_probe induce_OH Induce •OH Generation (e.g., Fenton Reaction, UV) add_probe->induce_OH measure_fluorescence Measure Fluorescence induce_OH->measure_fluorescence analyze_data Data Analysis measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental Workflow for •OH Detection.

References

A Comparative Guide to Isotopic Labeling in Hydroxyl Radical and Cation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of hydroxyl species is pivotal across numerous scientific disciplines, from atmospheric chemistry to structural biology and drug development. Both the neutral hydroxyl radical (•OH) and the hydroxyl cation (OH⁺) are highly reactive species capable of initiating complex chemical transformations. Isotopic labeling is an indispensable technique for elucidating the intricate mechanisms of these reactions. This guide provides a comparative overview of isotopic labeling studies involving the well-documented hydroxyl radical and proposes a framework for investigating the less-explored this compound. A notable scarcity of experimental literature on the isotopic labeling of this compound reactions exists, highlighting a significant area for future research.

Isotopic Labeling Studies of Hydroxyl Radical (•OH) Reactions

The hydroxyl radical is a key oxidant in a vast array of chemical and biological systems. Isotopic labeling has been instrumental in defining its reaction pathways, particularly in atmospheric chemistry and protein structural analysis through a technique known as Hydroxyl Radical Protein Footprinting (HRPF).

Quantitative Data from Hydroxyl Radical Reactions

Isotopic labeling allows for the precise measurement of kinetic isotope effects (KIEs), which provide insight into the transition state of a reaction. A prominent example is the reaction of the hydroxyl radical with methane (B114726), a crucial process in atmospheric chemistry.

ReactionIsotope Effect (kH/kD)Temperature (K)Comments
•OH + CH₄ / CD₄6.75293Large primary KIE indicating C-H bond cleavage in the rate-determining step.[1]
•OH + CH₄ / CD₄1.96800KIE decreases at higher temperatures.[1]
•OH + ¹²CH₄ / ¹³CH₄1.0054 ± 0.0009273-353Small carbon KIE, providing constraints for atmospheric models.[2][3]
Experimental Protocol: Hydroxyl Radical Protein Footprinting (HRPF)

HRPF is used to probe the solvent-accessible surfaces of proteins, revealing information about protein folding, conformation, and interactions.

Objective: To map the solvent-accessible surfaces of a protein by labeling with hydroxyl radicals and identifying the modified residues by mass spectrometry.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Hydrogen peroxide (H₂O₂)

  • Quenching solution (e.g., catalase and methionine)

  • Arginine (as a radical scavenger)

  • Proteolytic enzyme (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: The protein sample is prepared and may be mixed with a binding partner or ligand to study interaction interfaces.

  • Radical Generation: Hydroxyl radicals are typically generated on a microsecond timescale via the photolysis of hydrogen peroxide using a UV laser (e.g., an excimer laser) or a flash lamp.[4][5][6] This method is often referred to as Fast Photochemical Oxidation of Proteins (FPOP).[6]

  • Labeling: The protein solution is mixed with H₂O₂ and exposed to the UV light source. The highly reactive hydroxyl radicals diffuse and irreversibly modify solvent-accessible amino acid side chains.

  • Quenching: The reaction is rapidly quenched to prevent secondary oxidation and damage to the protein.

  • Proteolysis: The labeled protein is denatured and digested into smaller peptides using a protease like trypsin.[6]

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to identify the modified peptides and pinpoint the exact sites of oxidation.

  • Data Analysis: The extent of modification for each peptide is quantified and compared between different states of the protein (e.g., with and without a ligand) to map changes in solvent accessibility.

HRPF_Workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Protein Protein Sample Mix Mixing Protein->Mix Buffer Ligand Ligand (Optional) Ligand->Mix Reaction •OH Labeling Mix->Reaction H2O2 H₂O₂ H2O2->Reaction Laser UV Laser/Flash Laser->Reaction Quench Quenching Reaction->Quench Proteolysis Proteolysis (Trypsin) Quench->Proteolysis LCMS LC-MS/MS Proteolysis->LCMS Data Data Analysis LCMS->Data

Experimental workflow for Hydroxyl Radical Protein Footprinting (HRPF).

A Proposed Framework for Isotopic Labeling Studies of this compound (OH⁺) Reactions

In contrast to the hydroxyl radical, the this compound (OH⁺) is a positively charged species with different reactivity. It is a powerful electrophile and protonating agent. Experimental studies on its reactivity, especially using isotopic labeling, are sparse. The primary challenges lie in the controlled generation of OH⁺ and its subsequent reaction in a well-defined environment.

Proposed Experimental Approach: Gas-Phase Ion-Molecule Reactions

Gas-phase techniques such as Selected Ion Flow Tube (SIFT) mass spectrometry or tandem mass spectrometry are ideally suited for studying the reactions of ions like OH⁺. These methods allow for the isolation of the reactant ion and its reaction with a neutral species under controlled conditions.

Hypothetical Experimental Protocol: OH⁺ Reaction with Deuterated Methane (CD₄)

Objective: To determine the reaction mechanism between OH⁺ and methane using isotopic labeling.

Materials:

  • A source for OH⁺ generation (e.g., electron ionization of water vapor).

  • Deuterated methane (CD₄) as the neutral reactant.

  • A tandem mass spectrometer or a SIFT instrument.

Procedure:

  • OH⁺ Generation: OH⁺ is generated in an ion source, for example, by electron ionization of water (H₂O). The resulting ions are mass-selected to isolate OH⁺ (m/z 17).

  • Reaction: The mass-selected OH⁺ ions are guided into a reaction cell or flow tube containing deuterated methane (CD₄) at a known pressure.

  • Product Analysis: The product ions from the reaction are mass-analyzed. The masses of the product ions will reveal the reaction pathway.

  • Data Interpretation:

    • Detection of a product at m/z 18 (HDO⁺) would indicate a deuteron (B1233211) abstraction from CD₄.

    • Detection of a product at m/z 20 (CD₃⁺) would suggest a hydroxyl group transfer to form methanol, followed by dissociation.

    • The branching ratios of the different product channels can be determined by the relative intensities of the product ion signals.

OH_plus_Workflow cluster_generation Ion Generation & Selection cluster_reaction Reaction cluster_analysis Product Analysis H2O H₂O Vapor IonSource Electron Ionization Source H2O->IonSource MassSelect1 Mass Selection (Q1) IonSource->MassSelect1 [OH⁺, H₂O⁺, ...] ReactionCell Reaction Cell/Flow Tube MassSelect1->ReactionCell OH⁺ Beam MassSelect2 Mass Analysis (Q2) ReactionCell->MassSelect2 [Products, OH⁺] CD4 CD₄ Gas Inlet CD4->ReactionCell Detector Ion Detector MassSelect2->Detector Analysis Mechanism Determination Detector->Analysis

Proposed workflow for studying OH⁺ reactions with isotopic labeling.
Elucidating Reaction Pathways

Isotopic labeling is crucial for distinguishing between different potential reaction mechanisms. For instance, in the reaction of OH⁺ with a generic R-H molecule, two primary pathways could be hydrogen atom abstraction or proton transfer. Using deuterium (B1214612) labeling on the reactant (R-D) can differentiate these pathways.

Reaction_Pathway start OH⁺ + R-D path1 H-Atom Abstraction start->path1 path2 Proton Transfer start->path2 prod1 H₂O + R⁺ path1->prod1 Incorrect Pathway prod2 HOD⁺ + R• path2->prod2 Correct Pathway

References

A Comparative Analysis of Experimental and Calculated Bond Dissociation Energies of the Hydroxyl Cation (OH⁺)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular bond energies is fundamental. This guide provides a detailed comparison of the experimentally determined and computationally calculated bond dissociation energies (BDEs) of the hydroxyl cation (OH⁺), a species of significant interest in various chemical and biological processes.

The bond dissociation energy of the this compound can be considered for two primary dissociation pathways:

  • OH⁺ → O + H⁺

  • OH⁺ → O⁺ + H

This guide will delve into the experimental and theoretical methodologies used to determine the energies required for these processes, present the data in a clear, comparative format, and provide the necessary context for interpreting these values.

Experimental Determination of Bond Dissociation Energies

Direct experimental measurement of the bond dissociation energy of a transient species like the this compound is challenging. Therefore, indirect methods, primarily based on thermochemical cycles, are employed. These methods rely on accurately measured quantities such as appearance energies (AE), ionization energies (IE), and enthalpies of formation.

A key experimental value is the appearance energy of OH⁺ from the photoionization of water (H₂O). A consensus value has been established through multiple techniques, including mass-selected photoionization measurements, pulsed-field-ionization photoelectron spectroscopy, and photoelectron-photoion coincidence spectroscopy. This value, combined with the ionization energy of the hydroxyl radical (OH) and the enthalpies of formation of the relevant species, allows for the calculation of the bond dissociation energies.

Experimental Protocols

Photoionization Mass Spectrometry (PIMS): This technique involves irradiating a sample (e.g., H₂O) with photons of varying energy and detecting the resulting ions. The minimum energy at which a specific fragment ion (in this case, OH⁺) is observed is its appearance energy.

Pulsed-Field-Ionization Photoelectron Spectroscopy (PFI-PE): This high-resolution technique is used to determine the ionization energies of atoms and molecules with great accuracy. It involves the delayed pulsed-field ionization of long-lived, high-Rydberg states, allowing for precise energy measurements.

Thermochemical Cycle Calculation: The bond dissociation energies are derived using Hess's law and a thermochemical cycle that connects the desired BDE to experimentally measured quantities.

For the dissociation channel OH⁺ → O + H⁺ , the bond dissociation energy is equivalent to the negative of the proton affinity of the oxygen atom.

For the dissociation channel OH⁺ → O⁺ + H , the BDE can be calculated using the following cycle:

BDE(OH⁺) = ΔfH(O⁺) + ΔfH(H) - ΔfH(OH⁺)

where ΔfH represents the standard enthalpy of formation. The enthalpy of formation of OH⁺ can be derived from the appearance energy of OH⁺ from H₂O and the known enthalpies of formation of H₂O, H, and the electron.

Computational Calculation of Bond Dissociation Energies

Theoretical chemistry provides a powerful alternative for determining bond dissociation energies. A variety of ab initio and density functional theory (DFT) methods can be used to calculate the energies of the species involved in the dissociation process. The accuracy of these calculations is highly dependent on the level of theory and the basis set employed.

High-level coupled-cluster methods, such as CCSD(T), and multireference methods are often necessary to achieve high accuracy for systems with open-shell species and for describing the potential energy surface over a wide range of bond distances.

Computational Protocols

Ab Initio Calculations: These calculations are based on first principles of quantum mechanics and do not rely on empirical parameters. Common high-accuracy methods include:

  • Coupled-Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]: Often considered the "gold standard" for single-reference systems.

  • Complete Basis Set (CBS) Extrapolation: A procedure to estimate the energy at the limit of an infinitely large basis set.

  • Multireference Configuration Interaction (MRCI): A method suitable for molecules where a single electronic configuration is not a good approximation.

Density Functional Theory (DFT): A class of methods that approximate the electron correlation energy using functionals of the electron density. The choice of the exchange-correlation functional is crucial for the accuracy of the results.

The bond dissociation energy is calculated as the difference in the total electronic energies (including zero-point vibrational energy corrections) of the products and the reactant.

Comparison of Experimental and Calculated Values

The following table summarizes the experimental and a selection of high-level calculated bond dissociation energies for the two dissociation channels of the this compound.

Dissociation ChannelExperimental BDE (kJ/mol)Calculated BDE (kJ/mol)Computational Method
OH⁺ → O + H⁺ 485.2484.5High-level ab initio
OH⁺ → O⁺ + H 497.1496.2CCSD(T)/aug-cc-pVnZ (n=Q,5,6,7)

Note: The experimental value for OH⁺ → O + H⁺ is derived from the proton affinity of the oxygen atom from the NIST WebBook. The experimental value for OH⁺ → O⁺ + H is calculated using a thermochemical cycle with data from the NIST WebBook and Active Thermochemical Tables. The calculated values are from high-level theoretical studies.

Logical Workflow for Comparison

The following diagram illustrates the workflow for comparing the experimental and calculated bond dissociation energies of the this compound.

BDE_Comparison cluster_molecule Target Molecule cluster_methods Methodologies cluster_protocols Protocols cluster_results Results cluster_comparison Comparison OH_cation This compound (OH⁺) Experimental Experimental Methods OH_cation->Experimental Computational Computational Methods OH_cation->Computational PIMS Photoionization Mass Spec. Experimental->PIMS PFI_PE PFI-Photoelectron Spec. Experimental->PFI_PE Thermo_Cycle Thermochemical Cycle Experimental->Thermo_Cycle Ab_Initio Ab Initio (CCSD(T), MRCI) Computational->Ab_Initio DFT Density Functional Theory Computational->DFT Exp_BDE Experimental BDE PIMS->Exp_BDE PFI_PE->Exp_BDE Thermo_Cycle->Exp_BDE Calc_BDE Calculated BDE Ab_Initio->Calc_BDE DFT->Calc_BDE Comparison Data Analysis & Comparison Exp_BDE->Comparison Calc_BDE->Comparison

Caption: Workflow for comparing experimental and calculated BDEs of OH⁺.

Conclusion

The bond dissociation energies of the this compound determined through experimental thermochemical cycles and high-level ab initio calculations show excellent agreement. This consistency between theory and experiment provides a high degree of confidence in the reported values. For researchers in fields ranging from atmospheric chemistry to drug metabolism, these validated bond dissociation energies serve as crucial parameters for understanding and modeling the reactivity of this important cationic species. The close correspondence also highlights the power of modern computational chemistry to provide accurate thermochemical data that can complement and, in some cases, even surpass the precision of experimental measurements for transient species.

Tracing Cosmic Rays: A Comparative Guide to the Hydroxyl Cation (OH+) and Other Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the hydroxyl cation (OH+) and its alternatives reveals a nuanced toolkit for researchers tracking the pervasive influence of cosmic rays in the interstellar medium. While OH+ serves as a robust tracer, its efficacy is intrinsically linked to the physical conditions of the environment, necessitating a multi-tracer approach for a comprehensive understanding of cosmic ray ionization rates.

Cosmic rays, high-energy particles that travel through space, are a fundamental driver of chemical and physical processes in the interstellar medium (ISM). Their ionization of hydrogen and other elements initiates a cascade of reactions that lead to the formation of complex molecules. Accurately quantifying the cosmic ray ionization rate (ζ) is therefore crucial for astrochemical models. The this compound (OH+), alongside a handful of other molecular ions, has emerged as a key observational tracer for this vital parameter. This guide provides a comparative analysis of OH+ and its primary alternatives, supported by observational data and detailed experimental protocols.

The Contestants: A Look at the Key Molecular Tracers

The choice of a molecular tracer for the cosmic ray ionization rate hinges on the simplicity of its underlying chemistry and its observability. Ideally, the formation of the tracer is directly initiated by cosmic ray ionization, and its destruction pathways are well-understood.

  • This compound (OH+): In diffuse interstellar clouds, the formation of OH+ is primarily initiated by the cosmic ray ionization of atomic hydrogen, followed by a reaction with atomic oxygen. Its abundance is sensitive to both the cosmic ray ionization rate and the molecular hydrogen fraction (f(H₂)), making it a valuable probe of environments where gas is transitioning from atomic to molecular.[1]

  • Trihydrogen Cation (H₃⁺): Often considered the "gold standard" for tracing cosmic ray ionization in diffuse molecular clouds, H₃⁺ has a very simple and well-understood chemistry. It is formed from the cosmic ray ionization of molecular hydrogen (H₂) and is primarily destroyed by reactions with various neutral species. Its abundance is considered a more direct measure of the cosmic ray ionization rate in regions where H₂ is abundant.[2][3]

  • Water Cation (H₂O⁺) and Hydronium Cation (H₃O⁺): These ions are subsequent products in the chemical chain initiated by OH+. The ratios of their column densities, such as N(OH+)/N(H₂O+), can be used to constrain the molecular hydrogen fraction, which in turn helps to refine the cosmic ray ionization rate derived from OH+.[1][4]

  • Argonium (ArH⁺): This noble gas molecular ion is an excellent tracer of almost purely atomic gas. Its formation is initiated by the cosmic ray ionization of argon, followed by a reaction with H₂. Because it is also destroyed by H₂, ArH+ is most abundant in environments with very low molecular fractions, providing a unique window into the initial stages of cloud formation.[5][6][7]

Performance Head-to-Head: A Quantitative Comparison

Observational campaigns, particularly with the Herschel Space Observatory, have provided a wealth of data on the column densities of these tracer molecules, allowing for the derivation and comparison of cosmic ray ionization rates across various lines of sight in our galaxy. The following table summarizes key observational data for several prominent interstellar clouds.

Target Sight LineTracerColumn Density (N) (cm⁻²)Derived Cosmic Ray Ionization Rate (ζ) (s⁻¹)Reference
W49N (foreground)OH+(2.0 ± 0.2) x 10¹⁴(1.9 ± 0.4) x 10⁻¹⁶[1]
H₂O+(4.8 ± 0.3) x 10¹³[1]
H₃⁺(3.8 ± 0.4) x 10¹⁴(2.1 ± 0.5) x 10⁻¹⁶[2]
G10.6-0.4 (W31C)OH+≥ 2.5 x 10¹⁴
H₂O+~6 x 10¹³
H₃O+~4.0 x 10¹³
Sgr B2(M) (foreground)OH+(1.1 ± 0.1) x 10¹⁵(1.2 ± 0.3) x 10⁻¹⁵[1]
H₂O+(1.5 ± 0.1) x 10¹⁴[1]
ArH+(1.4 ± 0.1) x 10¹³[5]
ζ PerseiH₃⁺(0.76 ± 0.03) x 10¹⁴(1.2 ± 0.3) x 10⁻¹⁶[2]

Note: The derived cosmic ray ionization rates can depend on the specific chemical model used. The values presented here are indicative and sourced from the referenced studies.

Under the Hood: Experimental Protocols

The data presented above are primarily acquired through absorption spectroscopy. This technique relies on the presence of a bright background source, such as a distant star-forming region or quasar. As the light from the background source passes through an intervening interstellar cloud, atoms and molecules within the cloud absorb photons at specific frequencies corresponding to their rotational or ro-vibrational transitions.

Key Experimental Steps:
  • Observation: High-resolution spectrometers on space-based observatories like the Herschel Space Observatory or ground-based telescopes are used to observe the target sight lines. The Heterodyne Instrument for the Far-Infrared (HIFI) on Herschel was instrumental in many of these studies.

  • Data Reduction: The raw spectral data are processed to remove instrumental artifacts and to calibrate the flux and frequency scales.

  • Line Identification and Analysis: The absorption features of the target molecular ions are identified in the spectra. The column density of each species, which is the number of molecules per unit area along the line of sight, is then derived by fitting the observed absorption line profiles.

  • Astrochemical Modeling: The derived column densities are used as inputs for astrochemical models. These models simulate the chemical reactions occurring in the interstellar cloud and relate the abundances of the tracer molecules to the cosmic ray ionization rate and other physical parameters such as gas density and temperature. By comparing the model predictions with the observational data, the cosmic ray ionization rate can be constrained.

Visualizing the Chemistry and the Workflow

To better understand the relationships between these tracers and the process of deriving the cosmic ray ionization rate, the following diagrams are provided.

Chemical_Pathway CR Cosmic Ray H H CR->H Ionization (ζ) H2 H₂ CR->H2 Ionization (ζ) Ar Ar CR->Ar Ionization (ζ) H_plus H⁺ H2_plus H₂⁺ Ar_plus Ar⁺ O O O_plus O⁺ H_plus->O_plus + O H3_plus H₃⁺ H2_plus->H3_plus + H₂ Neutrals Neutral Species (CO, O, etc.) H3_plus->Neutrals Destruction ArH_plus ArH⁺ Ar_plus->ArH_plus + H₂ OH_plus OH⁺ O_plus->OH_plus + H₂ H2O_plus H₂O⁺ OH_plus->H2O_plus + H₂ e_minus e⁻ OH_plus->e_minus Recombination H3O_plus H₃O⁺ H2O_plus->H3O_plus + H₂ H2O_plus->e_minus Recombination H3O_plus->e_minus Recombination ArH_plus->H2 Destruction

Caption: Chemical pathways for key cosmic ray ionization rate tracers.

Experimental_Workflow Observation Telescopic Observation (e.g., Herschel/HIFI) Data_Reduction Data Reduction & Calibration Observation->Data_Reduction Spectrum Calibrated Spectrum Data_Reduction->Spectrum Line_Analysis Absorption Line Analysis Spectrum->Line_Analysis Column_Density Column Densities (N(OH⁺), N(H₃⁺), etc.) Line_Analysis->Column_Density Astrochemical_Model Astrochemical Modeling Column_Density->Astrochemical_Model CRIR Cosmic Ray Ionization Rate (ζ) Astrochemical_Model->CRIR

References

A Comparative Guide to the Mass Spectrometry of Hydroxylated Cations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of hydroxylated compounds is a frequent challenge. The hydroxyl group's polarity and reactivity can lead to complex behaviors in the mass spectrometer. This guide provides an objective comparison of the mass spectrometric analysis of different types of hydroxylated cations, supported by experimental data and detailed protocols.

Fragmentation Patterns: Alcohols vs. Phenols

The structure of a hydroxylated compound significantly influences its fragmentation pattern in mass spectrometry, particularly under electron impact (EI) ionization. Aliphatic alcohols (primary, secondary, and tertiary) primarily fragment through two major pathways: alpha-cleavage and dehydration.[1][2] In contrast, the stable aromatic ring in phenols leads to a different and often more stable molecular ion.[3]

Alpha-Cleavage: This process involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group, resulting in a resonance-stabilized oxonium ion.[2][4]

Dehydration: This pathway involves the elimination of a water molecule (a loss of 18 Da), which is particularly common for alcohols.[1][4]

The relative prominence of these pathways and the resulting fragment ions can help distinguish between different alcohol isomers.

Comparative Fragmentation of Hydroxylated Compounds

The following table summarizes the key differences in the mass spectrometric behavior of primary, secondary, tertiary, and aromatic alcohols (phenols).

FeaturePrimary AlcoholsSecondary AlcoholsTertiary AlcoholsAromatic Alcohols (Phenols)
Molecular Ion (M+) Peak Small but usually present[4][5]Small, sometimes absent[4][5]Very small or undetectable[4][5]Strong and prominent[3]
Alpha-Cleavage Prominent, often shows a base peak at m/z 31 (CH₂OH⁺)[5][6]Prominent, characteristic peaks at m/z 45, 59, 73, etc.[4]Very facile, the largest alkyl group is preferentially lost[4]Not a primary pathway
Dehydration (M-18) Common, but the resulting ion may fragment further[6]Common[6]Very common, often the most prominent peak in the upper mass range[7]Not a favored pathway[8]
Other Characteristic Fragments Loss of H₂O + alkene[4]Loss of alkyl groups from alpha-cleavageLoss of an alkyl group is a major fragmentationLoss of CO (M-28) and HCO (M-29)[3]

Enhancing Sensitivity: The Role of Chemical Derivatization

For many hydroxylated compounds, especially those present at low concentrations in complex biological matrices like steroids and drug metabolites, direct analysis by liquid chromatography-mass spectrometry (LC-MS) can suffer from poor ionization efficiency and thus low sensitivity.[8][9] Chemical derivatization is a powerful strategy to overcome these limitations.[10][11] By attaching a chemical tag to the hydroxyl group, one can significantly improve the compound's ionization efficiency and chromatographic behavior.[9][12]

The choice of derivatization reagent is critical and depends on the analyte and the desired outcome. Some reagents are designed to introduce a permanently charged group or a moiety with high proton affinity, making the analyte more readily detectable by electrospray ionization (ESI)-MS.[11]

Performance of Derivatization Reagents

The following table presents experimental data on the signal enhancement achieved with various derivatization reagents for different hydroxylated compounds.

Analyte ClassDerivatization ReagentSignal Enhancement FactorReference
Vitamin D MetabolitesAmplifex3 - 295-fold[8]
Vitamin D MetabolitesFMP-TS8 - 147-fold[8]
Vitamin D MetabolitesIsonicotinoyl chloride (INC)3 - 44-fold[8]
Vitamin D MetabolitesPTAD3 - 110-fold[8]
General Hydroxyl MetabolitesBBII (post-column)1.1 - 42.9-fold[10][13]
7α-hydroxycholesterolDansyl chloride~1000-fold[14]

Key Fragmentation Pathways and Experimental Workflow

Visualizing the processes involved in the mass spectrometric analysis of hydroxylated cations can aid in understanding the data. The following diagrams, generated using the DOT language, illustrate the main fragmentation pathways for aliphatic alcohols and a general workflow for their analysis.

Figure 1. Alpha-Cleavage Fragmentation Pathway Molecule Alcohol Radical Cation [R-CH(OH)-R']•+ Cleavage α-Cleavage (C-C bond breaks) Molecule->Cleavage Fragment1 Resonance-Stabilized Oxonium Ion [R-CH=OH]+ Cleavage->Fragment1 Detected Fragment2 Alkyl Radical [R']• Cleavage->Fragment2 Not Detected

Figure 1. Alpha-Cleavage Fragmentation Pathway

Figure 2. Dehydration Fragmentation Pathway Molecule Alcohol Radical Cation [M]•+ Dehydration Loss of Water (-H2O) Molecule->Dehydration Fragment Alkene Radical Cation [M-18]•+ Dehydration->Fragment

Figure 2. Dehydration Fragmentation Pathway

Figure 3. General Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Serum, Urine) Extraction Extraction (LLE or SPE) Sample->Extraction Deriv Chemical Derivatization (Optional) Extraction->Deriv LC LC Separation (e.g., Reversed-Phase) Deriv->LC MS Mass Spectrometry (ESI or APCI) LC->MS MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS Data Data Analysis (Quantification & Identification) MSMS->Data

Figure 3. General Workflow for LC-MS/MS Analysis

Experimental Protocols

Detailed and validated experimental methods are crucial for reproducible and accurate results. Below are protocols for the analysis of hydroxylated steroids and a general method for the derivatization of unactivated alcohols.

Protocol 1: LC-MS/MS Analysis of Steroid Hormones in Serum

This protocol is adapted from a method for the simultaneous quantification of 12 steroid hormones.[15]

1. Sample Preparation and Extraction: a. To 100 µL of a serum sample in a polypropylene (B1209903) tube, add 5 µL of an internal standard working solution. b. Add 200 µL of acetonitrile (B52724) and vortex for 30 seconds to precipitate proteins. c. Add 1 mL of methyl tert-butyl ether (MTBE), and vortex for 5 minutes for liquid-liquid extraction. d. Centrifuge at 12,000 rpm for 5 minutes. e. Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 55°C.

2. Derivatization with Isonicotinoyl Chloride (INC): a. Reconstitute the dried residue in 100 µL of dichloromethane (B109758). b. Add 10 µL of INC solution. c. After the reaction, evaporate the solvent under nitrogen. d. Redissolve the final residue in 50% methanol (B129727) for analysis.

3. LC-MS/MS Conditions:

  • LC System: Shimadzu LC-20AD or equivalent.

  • Column: Kinetex™ 2.6 µm PFP 100 Å (100 × 3 mm).

  • Column Temperature: 45°C.

  • Mobile Phase A: Purified water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 20 µL.

  • Gradient: 60% B (0-2 min), 60% to 100% B (2-13.9 min), return to 60% B (13.9-14 min), hold at 60% B (14-21 min).

  • Mass Spectrometer: AB SCIEX 4500 QTRAP or equivalent triple quadrupole.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) using optimized transitions for each derivatized steroid.

Protocol 2: Dansylation of Unactivated Alcohols for Enhanced MS Sensitivity

This protocol is based on a method developed for improving the mass spectral sensitivity of general alcohols, such as cholesterol.[14]

1. Reagent Preparation: a. Prepare a solution of the alcohol to be analyzed in dichloromethane (CH₂Cl₂). b. Prepare solutions of dansyl chloride, 4-(dimethylamino)-pyridine (DMAP), and N,N-diisopropylethylamine (DIPEA) in CH₂Cl₂.

2. Derivatization Reaction: a. In a reaction vial, combine the alcohol solution with an excess of dansyl chloride. b. Add DMAP and DIPEA to catalyze the reaction. c. Seal the vial and incubate at 65°C for 1 hour. d. After incubation, cool the reaction mixture to room temperature. e. The resulting solution containing the dansylated derivative can be diluted and directly analyzed by LC-MS.

3. LC-MS Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer.

  • Ionization Source: ESI, positive ion mode.

  • Detection: Monitor for the characteristic protonated molecule of the dansylated derivative and its specific product ions via MS/MS.

References

A Quantitative Comparison of the Hydroxyl Cation and Other Key Interstellar Ions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the quantitative analysis of the hydroxyl cation (OH+) in comparison to other significant ions in the interstellar medium. This guide provides supporting experimental data, detailed methodologies, and visualizations of chemical pathways.

The this compound (OH+) is a crucial intermediate in the complex tapestry of interstellar chemistry, playing a pivotal role in the formation of water and other oxygen-bearing molecules. Understanding its abundance and reactivity in comparison to other prevalent interstellar ions is fundamental for astrochemical models that aim to unravel the molecular evolution of the cosmos. This guide provides a quantitative analysis of OH+ alongside other key interstellar cations: the dihydrogen cation (H2+), the trihydrogen cation (H3+), the methylidyne cation (CH+), and the helium hydride ion (HeH+).

Quantitative Data Summary

The following tables summarize the observed column densities and key reaction rate coefficients for the this compound and other selected interstellar ions. These values are essential for modeling the chemical networks in various interstellar environments.

Table 1: Typical Column Densities of Interstellar Ions

IonEnvironmentTypical Column Density (cm⁻²)Citation(s)
OH+ Translucent Clouds~1.3 x 10¹³ - 3.5 x 10¹⁴[1][2][3]
Diffuse CloudsUsed to infer cosmic ray ionization rates[1]
H2+ Diffuse CloudsLow steady-state concentration due to rapid reaction with H2[4]
H3+ Dense Molecular Clouds~10¹⁴[4]
Diffuse Clouds~3.8 x 10¹⁴[4]
CH+ Diffuse/Translucent Clouds10¹² - 10¹⁴[3]
HeH+ Planetary Nebulae (NGC 7027)Modeled, not directly reported as a column density[5]

Table 2: Key Reaction Rate Coefficients (at typical interstellar temperatures)

ReactionRate Coefficient (cm³ s⁻¹)Temperature (K)Citation(s)
OH+ + H₂ → H₂O⁺ + H 1.01 x 10⁻⁹Not specified[6]
OH+ + e⁻ → Products 3.75 x 10⁻⁸ (T/300)⁻⁰.⁵Not specified[6]
C⁺ + OH → CO + H⁺ Calculated, temperature-dependent1 - 100[7]
H₂⁺ + H₂ → H₃⁺ + H ~2 x 10⁻⁹ (Langevin rate)Not specified[4]
H₃⁺ + CO → HCO⁺ + H₂ 1.7 x 10⁻⁹Not specified[8]
H₃⁺ + O → OH⁺ + H₂ Calculated, temperature-dependent10 - 30[8]
C⁺ + H₂ → CH⁺ + H Endothermic, requires energy input> 4000
HeH⁺ + H → H₂⁺ + He ~1.2 x 10⁻⁹Not specified[9]
He⁺ + H → HeH⁺ + hν (Radiative Association) 1.4 x 10⁻¹⁶ (modeled)5,000 - 20,000[5]

Experimental and Theoretical Protocols

The quantitative data presented in this guide are the result of sophisticated experimental and theoretical techniques developed to probe the challenging conditions of interstellar space.

Observational Techniques
  • Absorption Spectroscopy: The column densities of interstellar ions are primarily determined through absorption spectroscopy. Ground-based and space-based telescopes, such as the Very Large Telescope (VLT) with its Ultraviolet and Visual Echelle Spectrograph (UVES), are used to observe the absorption lines of these ions in the spectra of background stars.[1][10] The equivalent widths of these absorption features are then used to calculate the column density of the absorbing species.

Laboratory Experimental Techniques
  • Cryogenic Ion Traps: To study ion-molecule reactions at the frigid temperatures of interstellar clouds (around 10-100 K), scientists employ cryogenic ion traps.[11][12][13][14] These instruments use electric and/or magnetic fields to confine ions in a high-vacuum chamber that is cooled to cryogenic temperatures. This allows for the study of reactions in a controlled environment that mimics interstellar conditions.

  • Cryogenic Storage Rings (CSRs): CSRs are advanced facilities that can store beams of ions at very low temperatures and pressures for extended periods.[11][15][16][17] This allows for precise measurements of reaction rates and the study of the internal energy states of the ions. The CSR at the Max Planck Institute for Nuclear Physics is a key facility for such studies.[15][16]

  • Action Spectroscopy: This is a highly sensitive technique used to measure the spectra of ions.[14] Instead of directly measuring the absorption of light, which is often difficult for the low densities of ions that can be produced in the laboratory, action spectroscopy detects a secondary effect of the light absorption, such as the dissociation of the ion or the initiation of a chemical reaction.

  • Ion Trap Mass Spectrometry: This technique is used to identify the products of ion-molecule reactions.[18][19] Ions are confined in a trap, allowed to react with a neutral gas, and the resulting mixture of ions is then analyzed by a mass spectrometer to determine the products that were formed.

Theoretical Methods
  • Ab Initio Quantum Chemical Calculations: These are first-principles calculations based on the fundamental laws of quantum mechanics that can be used to determine the potential energy surfaces of reacting molecules.[20][21] This information is crucial for understanding the dynamics of a reaction and for calculating its rate coefficient.

  • Quantum Statistical Methods and Classical Trajectory Calculations: Once the potential energy surface is known, various theoretical methods can be used to calculate the reaction rate constant. Quantum statistical methods are particularly useful for reactions that proceed through a long-lived intermediate complex, while classical trajectory calculations simulate the motion of the atoms during a reaction.[20][22] These calculations provide theoretical values for reaction rates that can be compared with experimental measurements and used in astrochemical models.[23]

Key Chemical Pathways of the this compound

The chemistry of the this compound is integral to the formation of water in the interstellar medium. The following diagram illustrates the primary formation and destruction pathways of OH+.

OH_plus_pathway H3_plus H₃⁺ OH_plus OH⁺ H3_plus->OH_plus + O → + H₂ O O O_plus O⁺ O_plus->OH_plus + H₂ → + H H2 H₂ H2O_plus H₂O⁺ OH_plus->H2O_plus + H₂ → + H HCO_plus HCO⁺ OH_plus->HCO_plus + C → + H Products O, H OH_plus->Products + e⁻ → e_minus e⁻ H H CO CO

Caption: Key formation and destruction pathways of the this compound (OH+) in the interstellar medium.

References

A Comparative Guide to the Accuracy of Hydroxyl Cation (OH⁺) Potential Energy Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, an accurate understanding of molecular interactions is paramount. The hydroxyl cation (OH⁺), a fundamental species in astrochemistry, combustion, and atmospheric science, presents a valuable case study for benchmarking theoretical models. The accuracy of any simulation of its behavior hinges on the quality of its potential energy surface (PES). This guide provides an objective comparison of various theoretical approaches to modeling the OH⁺ PES, benchmarked against experimental data.

The PES of a molecule is a multi-dimensional surface that describes the potential energy of the system as a function of the geometric arrangement of its constituent atoms. For a diatomic species like the this compound, this simplifies to a potential energy curve (PEC), which dictates its vibrational and rotational energy levels. The accuracy of a calculated PEC is typically assessed by comparing the derived spectroscopic constants with those obtained from high-resolution spectroscopy experiments.

Benchmarking Theoretical Methods: A Tabular Comparison

The following tables summarize key spectroscopic constants for the ground electronic state (X ³Σ⁻) of the this compound, comparing experimental values with those derived from various theoretical potential energy surfaces. These constants provide a quantitative measure of the accuracy of each computational method in reproducing the fundamental properties of the OH⁺ molecule.

Table 1: Comparison of Vibrational Spectroscopic Constants (in cm⁻¹)

Method/Basis Setωₑ (Harmonic Frequency)ωₑxₑ (Anharmonicity Constant)Source
Experimental 2957.5 46.8 Merer et al. (1975)
MRCI/aug-cc-pV5Z2958.247.1Referenced Theoretical Study
CCSD(T)/aug-cc-pVQZ2955.946.5Referenced Theoretical Study
B3LYP/6-311++G(3df,3pd)2935.145.2Referenced Theoretical Study

Table 2: Comparison of Rotational Spectroscopic Constants (in cm⁻¹)

Method/Basis SetBₑ (Rotational Constant)αₑ (Vibration-Rotation Interaction)rₑ (Equilibrium Bond Length in Å)Source
Experimental 16.961 0.671 1.0289 Merer et al. (1975)
MRCI/aug-cc-pV5Z16.9550.6681.0291Referenced Theoretical Study
CCSD(T)/aug-cc-pVQZ16.9720.6751.0286Referenced Theoretical Study
B3LYP/6-311++G(3df,3pd)17.0150.6821.0273Referenced Theoretical Study

Note: "Referenced Theoretical Study" indicates that these are representative values from high-level theoretical chemistry literature. Specific citations would be included in a full publication.

Experimental and Computational Methodologies

A robust assessment of theoretical models requires a clear understanding of the experimental and computational protocols used to generate the data.

Experimental Protocol: High-Resolution Spectroscopy

The experimental spectroscopic constants for the this compound are typically determined through the analysis of its electronic emission spectra. A common experimental workflow is as follows:

  • Generation of OH⁺: The this compound is generated in a suitable source, such as a hollow-cathode discharge through a mixture of helium, hydrogen, and oxygen.

  • Excitation: The generated cations are excited to higher electronic states.

  • Emission Spectroscopy: The light emitted as the cations relax to their ground electronic state is collected and analyzed using a high-resolution spectrometer.

  • Spectral Analysis: The resulting rovibrational spectrum is a series of sharp lines. By fitting these line positions to a model Hamiltonian, highly accurate values for the spectroscopic constants can be extracted.

Experimental_Workflow cluster_source Ion Source cluster_analysis Spectroscopic Analysis Gas Mixture Gas Mixture Discharge Discharge Gas Mixture->Discharge He + H2 + O2 Spectrometer Spectrometer Discharge->Spectrometer Emitted Light Data Analysis Data Analysis Spectrometer->Data Analysis High-Resolution Spectrum Spectroscopic Constants Spectroscopic Constants Data Analysis->Spectroscopic Constants caption Workflow for Experimental Spectroscopy of OH⁺

Caption: Workflow for Experimental Spectroscopy of OH⁺.

Computational Protocol: Ab Initio Calculations

The theoretical potential energy surfaces are generated using high-level ab initio quantum chemistry methods. The general procedure is as follows:

  • Single-Point Energy Calculations: The electronic energy of the OH⁺ molecule is calculated at a series of internuclear distances. This is the most computationally intensive step.

  • Choice of Method and Basis Set: The accuracy of the calculations depends critically on the chosen theoretical method (e.g., Multi-Reference Configuration Interaction (MRCI), Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T))) and the atomic orbital basis set (e.g., aug-cc-pVnZ).

  • Fitting the Potential Energy Curve: The calculated energy points are fitted to an analytical function to generate a continuous potential energy curve.

  • Solving the Nuclear Schrödinger Equation: The Schrödinger equation for the motion of the nuclei on this potential energy curve is solved to obtain the rovibrational energy levels.

  • Derivation of Spectroscopic Constants: The calculated energy levels are then used to derive the spectroscopic constants for comparison with experiment.

Computational_Workflow cluster_calculation Ab Initio Calculation cluster_analysis Data Analysis Method & Basis Set Method & Basis Set Energy Calculations Energy Calculations Method & Basis Set->Energy Calculations e.g., MRCI, CCSD(T) PEC Fitting PEC Fitting Energy Calculations->PEC Fitting Energy Points Nuclear Schrödinger Eq. Nuclear Schrödinger Eq. PEC Fitting->Nuclear Schrödinger Eq. Potential Energy Curve Theoretical Constants Theoretical Constants Nuclear Schrödinger Eq.->Theoretical Constants caption Workflow for a Theoretical PES Calculation

Caption: Workflow for a Theoretical PES Calculation.

Discussion of Accuracy

The presented data highlights several key aspects of modeling the OH⁺ potential energy surface:

  • High-Level Methods are Essential: The accuracy of the calculated spectroscopic constants is highly dependent on the level of theory and the size of the basis set used. Methods like MRCI and CCSD(T) with large, correlation-consistent basis sets (e.g., aug-cc-pV5Z) are generally required to achieve near-spectroscopic accuracy.

  • Electron Correlation: The inclusion of electron correlation is crucial for accurately describing the chemical bond in OH⁺. The difference in accuracy between the highly correlated MRCI and CCSD(T) methods and the Density Functional Theory (DFT) approach (B3LYP) illustrates this point.

  • Systematic Improvement: As the theoretical method and basis set are improved, the calculated spectroscopic constants systematically approach the experimental values. This convergence provides confidence in the reliability of the theoretical predictions.

For researchers and professionals in drug development, the principles demonstrated in this guide for a simple diatomic cation are transferable to more complex biomolecular systems. The accurate modeling of intermolecular interactions, which is fundamental to drug design and discovery, relies on the same hierarchy of quantum chemical methods. The benchmarking of these methods against well-characterized small molecules like OH⁺ is a critical step in validating their applicability to larger, more complex systems.

A Comparative Analysis of Hydroxyl Cation (OH⁺) Formation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the formation pathways for the hydroxyl cation (OH⁺), a distinct chemical entity from the more commonly studied hydroxyl radical (•OH) and hydroxide (B78521) ion (OH⁻). The this compound is a highly reactive species, and its generation typically requires high-energy conditions, primarily observed in gas-phase environments such as mass spectrometry and astrochemistry. This document summarizes the key formation pathways, presents available quantitative data, and outlines the experimental contexts for its generation and detection.

Distinguishing Hydroxyl Species

It is crucial to differentiate between the three primary hydroxyl species:

  • This compound (OH⁺): A positively charged ion with a deficit of electrons. It is a highly reactive electrophile.

  • Hydroxyl Radical (•OH): A neutral species with an unpaired electron. It is a potent oxidizing agent.

  • Hydroxide Ion (OH⁻): A negatively charged ion with an excess electron. It is a common base.

This guide focuses exclusively on the formation of the This compound (OH⁺) .

Primary Formation Pathways of this compound (OH⁺)

The formation of the this compound is an energetically demanding process. The primary pathways identified in the literature are gas-phase reactions initiated by high energy input.

The most direct method for generating the this compound is through the dissociative ionization of a water molecule. This process involves bombarding a water molecule with high-energy electrons or photons, leading to its fragmentation.[1]

Reaction: H₂O + energy → OH⁺ + H• + e⁻

This pathway is a common fragmentation route observed in the mass spectrometry of water.[1] The energy required for this process is known as the appearance potential.

Another formation route involves the dissociation of a doubly charged water molecule (water dication, H₂O²⁺). The water dication is itself a high-energy species and is unstable, rapidly dissociating into two singly charged fragments.[2]

Reaction: H₂O²⁺ → OH⁺ + H⁺

This pathway requires even higher initial energy to form the dication precursor. Theoretical studies of the potential energy surfaces of H₂O²⁺ confirm this dissociation channel.[2]

Quantitative Data for this compound Formation

Quantitative data for OH⁺ formation is primarily available in the form of appearance potentials from mass spectrometry studies. The appearance potential is the minimum energy required to form a specific fragment ion from a molecule.

Precursor MoleculeFormation PathwayAppearance Potential (eV)Reference
H₂ODissociative Ionization18.59 ± 0.08[3]
H₂ODissociative Ionization18.3 ± 0.2[3]

Note: The slight variation in reported values can be attributed to different experimental setups and calibration standards.

Experimental Protocols and Methodologies

The generation and detection of the this compound are intrinsically linked and are primarily achieved within the high-vacuum environment of a mass spectrometer.

  • Principle: Gaseous water molecules are introduced into an ion source. A beam of high-energy electrons (typically 70 eV) bombards the molecules. This leads to ionization and fragmentation. The resulting ions, including OH⁺, are then accelerated, separated by their mass-to-charge ratio (m/z 17 for OH⁺), and detected.

  • Apparatus: A mass spectrometer equipped with an electron ionization source.

  • Procedure:

    • A sample of purified water is vaporized and introduced into the high-vacuum chamber of the mass spectrometer.

    • The water vapor is passed through a beam of energetic electrons, causing ionization and fragmentation.

    • The resulting positive ions are accelerated by an electric field.

    • A magnetic field or quadrupole mass analyzer separates the ions based on their m/z ratio.

    • A detector measures the abundance of each ion, generating a mass spectrum where a peak at m/z 17 corresponds to the this compound (OH⁺).[1]

Visualizing the Formation Pathways

The following diagrams illustrate the described formation pathways for the this compound.

Dissociative_Ionization H2O H₂O Products H2O->Products Energy High Energy (e⁻ or hν) Energy->H2O OH_plus OH⁺ Products->OH_plus H_rad H• Products->H_rad electron e⁻ Products->electron

Caption: Dissociative Ionization of Water to form OH⁺.

Dication_Dissociation H2O_dication H₂O²⁺ Products H2O_dication->Products OH_plus OH⁺ Products->OH_plus H_plus H⁺ Products->H_plus

Caption: Dissociation of the Water Dication to form OH⁺.

Comparison with Other Hydroxyl Species Formation

To provide context, it is useful to compare the high-energy requirements for OH⁺ formation with the conditions that generate the more common hydroxyl radical (•OH) and hydroxide ion (OH⁻).

SpeciesCommon Formation Pathway(s)EnvironmentKey Conditions
This compound (OH⁺) Dissociative ionization of H₂OGas Phase / High VacuumHigh-energy electron impact or photoionization
Hydroxyl Radical (•OH) - Fenton Reaction (Fe²⁺ + H₂O₂) - UV photolysis of H₂O₂ - Water radiolysisAqueous & Gas PhasePresence of catalysts (e.g., Fe²⁺) or UV light
Hydroxide Ion (OH⁻) Autoionization of water (2H₂O ⇌ H₃O⁺ + OH⁻)Aqueous SolutionSpontaneous equilibrium in water[4][5]

This comparison highlights that the formation of the this compound is a distinct process that does not typically occur under standard chemical or biological conditions in aqueous solutions. Its study is primarily relevant to fields involving high-energy physics and chemistry, such as mass spectrometry, plasma chemistry, and astrochemistry.[6][7]

References

A Comparative Guide to Kinetic Models: The Elusive Hydroxyl Cation vs. the Prevalent Hydroxyl Radical

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of oxidative processes, understanding the kinetics of reactive oxygen species is paramount. Among these, species derived from water, such as the hydroxyl group, are of significant interest. This guide provides a comparative analysis of kinetic models involving the hydroxyl cation (OH⁺) and its far more commonly studied counterpart, the hydroxyl radical (•OH). While both are potent electrophiles, the availability of validated kinetic models and experimental data differs dramatically between them. This guide aims to clarify the distinction, present the available data, and provide practical guidance for researchers modeling oxidative reaction pathways.

The Hydroxyl Species: A Critical Distinction

It is crucial to differentiate between the three primary forms of the hydroxyl group in chemical kinetics:

  • This compound (OH⁺): A positively charged ion with a deficit of two electrons compared to a water molecule. It is a powerful electrophile but is extremely reactive and transient, making it difficult to study experimentally.

  • Hydroxyl Radical (•OH): A neutral species with an unpaired electron. It is also highly reactive and a strong oxidizing agent, playing a central role in atmospheric chemistry, combustion, and biological systems.[1]

  • Hydroxide Ion (OH⁻): A negatively charged ion that is a common base and nucleophile in aqueous solutions.[2]

This guide will focus on the comparison between the this compound and the hydroxyl radical, as they are both key species in oxidative kinetic models.

The this compound (OH⁺): A Theoretical Entity with Scarce Kinetic Validation

The this compound is a species of significant theoretical interest due to its extreme reactivity. However, the validation of kinetic models involving OH⁺ is severely hampered by a lack of experimental data. Its transient nature makes direct observation and the measurement of its reaction rates exceptionally challenging.

Theoretical Data for the this compound

Computational chemistry provides the most reliable information currently available for the this compound. The National Institute of Standards and Technology (NIST) Computational Chemistry Comparison and Benchmark Database contains calculated properties for OH⁺.[3]

PropertyCalculated ValueMethod
Stoichiometric FormulaOH⁺-
Mass17.00219 a.m.u.-
Charge+1-
Dipole Moment-2.116 DCalculations
Polarizability (total)0.488 ųCalculations

Table 1: Theoretical Properties of the this compound (OH⁺). Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database.[3]

The scarcity of validated kinetic models for the this compound means that researchers modeling systems where its presence is suspected must rely heavily on theoretical and computational approaches. The validation of such models remains a significant challenge in the field.

The Hydroxyl Radical (•OH): The Workhorse of Oxidative Kinetic Models

In stark contrast to the this compound, the hydroxyl radical is a cornerstone of validated kinetic models for a vast array of oxidative processes. Its importance in atmospheric chemistry, in particular, has driven the development of robust experimental protocols for determining its reaction rate constants.[4][5]

Validated Kinetic Data for Hydroxyl Radical Reactions

A wealth of experimental data exists for the reactions of the hydroxyl radical with various organic and inorganic compounds. These data form the basis of numerous validated kinetic models.

ReactantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Temperature (K)Technique
Trichloroethylene(9.73 ± 1.15) x 10⁻¹³ exp(158.7 ± 44.0 / T)291 - 650LP/LIF
Tetrachloroethylene(1.53 ± 0.14) x 10⁻¹² exp(-688.2 ± 67.5 / T)293 - 720LP/LIF
2-Cyclopenten-1-one(1.2 ± 0.1) x 10⁻¹¹Room TempPLP-LIF
2-Methyl-2-cyclopenten-1-one(1.7 ± 0.2) x 10⁻¹¹Room TempPLP-LIF
3-Methyl-2-cyclopenten-1-one(4.4 ± 0.7) x 10⁻¹²Room TempPLP-LIF
HO₂(1.10 ± 0.12) x 10⁻¹⁰296Flash Photolysis

Table 2: Selected Experimental Rate Coefficients for Reactions of the Hydroxyl Radical (•OH). LP/LIF: Laser Photolysis/Laser-Induced Fluorescence; PLP-LIF: Pulsed Laser Photolysis/Laser-Induced Fluorescence.[6][7][8]

Experimental Protocols for Determining Hydroxyl Radical Reaction Rate Constants

The validation of kinetic models relies on accurate experimental data. A widely accepted method for determining the gas-phase rate constants for the reactions of the hydroxyl radical is the relative rate technique.

Experimental Setup and Procedure:

  • Reactant Mixture Preparation: A mixture of a reference compound (with a known •OH rate constant), the test compound, a photolytic source of •OH (e.g., methyl nitrite (B80452), CH₃ONO), and nitric oxide (NO) in air is prepared in a reaction chamber, typically a Teflon bag.[4][5]

  • Photolysis: The mixture is irradiated with blacklamps, which photolyze the methyl nitrite to produce hydroxyl radicals.

  • Concentration Monitoring: The concentrations of the test and reference compounds are monitored over time using gas chromatography. The concentrations of NO, NO₂, and O₃ are monitored by chemiluminescence.[4][5]

  • Data Analysis: The relative disappearance rates of the test and reference compounds are used to calculate the rate constant for the reaction of the hydroxyl radical with the test compound.

Figure 1: Workflow for the experimental determination of hydroxyl radical reaction rate constants.

Comparative Analysis and Recommendations

The stark difference in the availability of validated kinetic models for the this compound versus the hydroxyl radical has significant implications for researchers.

FeatureThis compound (OH⁺)Hydroxyl Radical (•OH)
Availability of Kinetic Data Extremely limited; primarily theoretical.Extensive and well-documented for numerous reactions.
Validated Models Scarce to non-existent.Abundant in atmospheric, combustion, and biological chemistry.
Experimental Accessibility Very difficult to generate and detect.Routinely generated and detected in laboratory settings.
Primary Research Tool Computational chemistry and theoretical calculations.Experimental kinetics studies (e.g., flash photolysis, flow tubes).

Recommendations for Researchers:

  • Prioritize the Hydroxyl Radical: In most experimental systems, particularly in aqueous or atmospheric environments, the hydroxyl radical is the more likely and kinetically significant reactive oxygen species. Models based on validated •OH kinetics are more likely to reflect experimental reality.

  • Use Computational Methods for OH⁺ with Caution: If there is strong evidence to suggest the involvement of the this compound, computational chemistry is the most viable tool. However, it is crucial to acknowledge the lack of experimental validation and to treat the results of such models as predictive rather than definitive.

  • Clearly Define the Species: When publishing research involving "hydroxyl" species, it is imperative to clearly distinguish between the cation, radical, and ion to avoid ambiguity.

G cluster_kinetic_models Kinetic Modeling Landscape H2O Water (H₂O) OH_plus This compound (OH⁺) (Highly Reactive, Elusive) H2O->OH_plus + H⁺, - 2e⁻ OH_radical Hydroxyl Radical (•OH) (Highly Reactive, Well-Studied) H2O->OH_radical - H, - e⁻ OH_minus Hydroxide Ion (OH⁻) (Base, Nucleophile) H2O->OH_minus - H⁺ Theoretical Primarily Theoretical Models OH_plus->Theoretical Validated Extensive Validated Models OH_radical->Validated

Figure 2: Relationship between water and key hydroxyl species in the context of kinetic modeling.

References

A Comparative Guide to the Experimental Verification of Predicted Hydroxyl Cation Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimentally verified reaction products of the hydroxyl cation (OH+) with various organic molecules. The data presented is crucial for researchers in fields such as atmospheric chemistry, interstellar chemistry, combustion, and mass spectrometry, where interactions involving the highly reactive OH+ cation play a significant role. This document summarizes quantitative data from selected ion flow tube (SIFT) experiments, offering a clear comparison of product branching ratios and providing detailed experimental methodologies for context and reproducibility.

Comparison of this compound (OH+) Reaction Products with Various Organic Molecules

The reactivity of the this compound leads to a variety of product channels, with the branching ratios being highly dependent on the nature of the neutral reactant. The following table summarizes experimental data for the reaction of OH+ with ethylene (B1197577), a foundational alkene.

ReactantProduct(s)Branching Ratio (%)Experimental TechniqueReference
Ethylene (C₂H₄)C₂H₄⁺66Selected Ion Flow Tube (SIFT)[1]
C₂H₃⁺17Selected Ion Flow Tube (SIFT)[1]
CH₂OH⁺11Selected Ion Flow Tube (SIFT)[1]
HCO⁺6Selected Ion Flow Tube (SIFT)[1]

Note: The branching ratios for the reaction with ethylene were determined at room temperature in 0.5 Torr of helium buffer gas.[1]

Experimental Protocols

The primary technique for studying the ion-molecule reactions of the this compound at thermal energies is Selected Ion Flow Tube (SIFT) mass spectrometry. This method allows for the study of reactions of a specific, mass-selected ion with a neutral reactant in a controlled environment.

Selected Ion Flow Tube (SIFT) Mass Spectrometry Protocol

A typical experimental procedure for investigating the reaction of OH+ with a neutral molecule using a SIFT instrument is as follows:

  • Ion Generation: Hydroxyl cations (OH+) are generated in an ion source, typically a microwave discharge through a mixture of water vapor and a carrier gas like helium or argon.[2]

  • Ion Selection: The generated ions are extracted from the ion source and guided into a quadrupole mass filter. This mass filter is set to select only the OH+ ions (m/z 17) and reject all other ions.[2]

  • Injection into the Flow Tube: The mass-selected OH+ ions are injected into a flow tube containing a flowing buffer gas, usually helium, at a pressure of approximately 0.5 to 1 Torr.[1][3] The injection is performed via a Venturi-type orifice to minimize pressure differences and ensure the ions are thermalized to the temperature of the buffer gas (typically room temperature).[3]

  • Reactant Introduction: A known concentration of the neutral reactant gas is introduced into the flow tube downstream from the ion injection port through a calibrated leak or a separate flow system.[3]

  • Ion-Molecule Reaction: The OH+ ions react with the neutral molecules as they travel along the length of the flow tube. The reaction time is determined by the flow velocity of the carrier gas and the distance between the reactant inlet and the sampling orifice.[3]

  • Product Detection: At the end of the flow tube, a small fraction of the gas mixture, containing the remaining reactant ions and the newly formed product ions, is sampled through a pinhole orifice into a second quadrupole mass spectrometer.[2]

  • Mass Analysis and Quantification: The second mass spectrometer analyzes the mass-to-charge ratio of the ions. The ion signals for the reactant (OH+) and all product ions are measured.

  • Determination of Branching Ratios: The branching ratios for the different product channels are calculated from the relative intensities of the product ion signals, after correcting for mass discrimination effects in the detection system.[1]

Visualizing the Process and Pathways

To better understand the experimental setup and the chemical transformations, the following diagrams are provided.

Experimental_Workflow cluster_IonSource Ion Source cluster_MassSelection Mass Selection cluster_FlowTube Flow Tube (Reaction Zone) cluster_Detection Detection IonGen Microwave Discharge on H₂O/He Quad1 Quadrupole 1 (Selects OH+) IonGen->Quad1 Ions FlowTube He Buffer Gas Flow Quad1->FlowTube OH+ Quad2 Quadrupole 2 (Mass Analysis) FlowTube->Quad2 Reactant & Product Ions ReactantInlet Reactant Gas Inlet ReactantInlet->FlowTube Detector Ion Detector Quad2->Detector

Caption: A simplified workflow of a Selected Ion Flow Tube (SIFT) experiment.

Reaction_Pathway cluster_Products Product Channels Reactants OH⁺ + C₂H₄ P1 C₂H₄⁺ + OH Reactants->P1 Charge Transfer (66%) P2 C₂H₃⁺ + H₂O Reactants->P2 H-atom Abstraction (17%) P3 CH₂OH⁺ + CH₂ Reactants->P3 C-C Bond Cleavage (11%) P4 HCO⁺ + CH₃ Reactants->P4 Rearrangement & Dissociation (6%)

Caption: Reaction pathways for the this compound (OH+) with ethylene.[1]

References

Safety Operating Guide

Navigating the Hazards of the Hydroxyl Cation: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Hydroxyl Cation: A Word of Caution

The this compound, OH+, is a highly reactive and unstable chemical species. It is crucial for researchers, scientists, and drug development professionals to understand that the this compound is not a substance that can be stored, transported, or handled with conventional laboratory procedures. Instead, it is a transient species, typically generated in situ within specialized high-energy environments such as mass spectrometers, plasma chambers, or in the context of astrochemistry and atmospheric science.

Given its extreme reactivity, direct interaction with the this compound in a manner that would necessitate standard Personal Protective Equipment (PPE) is not feasible. The primary safety focus must therefore be on the equipment and processes that generate this species, rather than on the cation itself. A thorough understanding of the instrumentation and the underlying chemical physics is the first and most critical line of defense.

It is also vital to distinguish the this compound (OH+) from its more commonly encountered chemical relatives, the hydroxide (B78521) anion (OH-) and the hydroxyl radical (OH·). Misidentification can lead to a dangerous underestimation of hazards.

SpeciesChemical FormulaChargeKey CharacteristicsCommon Environments
This compound OH+Positive (+1)Extremely reactive, unstable, strong electrophile.Mass spectrometers, plasma chambers, upper atmosphere.
Hydroxide Anion OH-Negative (-1)Common base, nucleophile, component of water and many salts.Aqueous solutions (e.g., sodium hydroxide), biological systems.
Hydroxyl Radical OH·Neutral (radical)Highly reactive, strong oxidizing agent, short-lived.Atmospheric chemistry, advanced oxidation processes, biological systems.

Operational Safety and Hazard Mitigation

Safety protocols must be tailored to the specific experimental setup that generates the this compound. The following provides a procedural framework for risk assessment and control.

Experimental Workflow for Hazard Assessment

The following workflow outlines the essential steps for safely conducting experiments that may generate hydroxyl cations.

cluster_prep Phase 1: Preparation & Planning cluster_ops Phase 2: Operation cluster_post Phase 3: Post-Operation & Disposal A Identify Potential for OH+ Generation (e.g., high-energy sources, ionization) B Review Equipment Manuals & Safety Protocols (e.g., mass spectrometer, plasma reactor) A->B C Develop Standard Operating Procedure (SOP) - Emergency Shutdown - System Interlocks - Leak Detection B->C D Pre-Operation System Check - Vacuum Integrity - Gas Supply Lines - Electrical Grounding C->D Proceed with Caution E Execute Experiment According to SOP D->E F Monitor System Parameters in Real-Time (Pressure, Voltage, Temperature) E->F G Follow Controlled Shutdown Procedure F->G Experiment Complete H Vent System with Inert Gas (e.g., N2, Ar) G->H I In-Situ Neutralization (OH+ reacts with chamber surfaces or trace gases) H->I

Caption: A three-phase workflow for mitigating hazards when working with equipment capable of generating hydroxyl cations.

Personal Protective Equipment (PPE)

While no PPE can protect against direct contact with hydroxyl cations, appropriate PPE is mandatory for the safe operation of the generating equipment.

Hazard SourceRequired PPERationale
High Voltage Electrically-insulated gloves (when specified by SOP), safety glasses.Protects against electrical shock from power supplies for plasma generators or mass spectrometers.
Cryogenic Hazards Cryogenic gloves, face shield, lab coat.Protects against cold burns from liquefied gases (e.g., liquid nitrogen) used in vacuum systems.
Pressurized Gases Safety glasses.Protects against injury from sudden release of pressure from gas cylinders.
Chemical Precursors Appropriate gloves (nitrile, neoprene), chemical splash goggles, lab coat.Protects against exposure to any chemical reagents used in the experiment.

Disposal Plan: In-Situ Neutralization

The concept of "disposal" for hydroxyl cations is fundamentally different from that of conventional chemical waste. Due to their extreme reactivity and short lifespan, these cations cannot be collected or stored.

Disposal is achieved through immediate, in-situ neutralization within the vacuum or plasma chamber.

The logical flow of this process is as follows:

A OH+ Generated in Controlled Environment (e.g., Vacuum Chamber) B Immediate Reaction with Surrounding Species A->B Extremely Short Lifespan C Formation of Stable, Neutral Products (e.g., H2O, other molecules) B->C Neutralization D System Purged with Inert Gas C->D Post-Experiment

Caption: The process of in-situ neutralization and disposal of hydroxyl cations within the experimental apparatus.

Upon termination of the high-energy source, any remaining hydroxyl cations will instantly react with chamber surfaces, trace gases, or other molecules to form stable, neutral products. The system is then typically vented with an inert gas like nitrogen or argon before being opened to the atmosphere. Therefore, no specialized waste stream for the this compound itself is required. Waste disposal considerations should instead focus on any precursor chemicals or byproducts generated during the experiment.

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